molecular formula C27H34O7 B1254254 Leoligin

Leoligin

货号: B1254254
分子量: 470.6 g/mol
InChI 键: ZODXGUUEHGOUMO-HRPHUONDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Leoligin, also known as this compound, is a useful research compound. Its molecular formula is C27H34O7 and its molecular weight is 470.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C27H34O7

分子量

470.6 g/mol

IUPAC 名称

[(2S,3R,4R)-2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methyl (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C27H34O7/c1-7-17(2)27(28)34-16-21-20(12-18-8-10-22(29-3)24(13-18)31-5)15-33-26(21)19-9-11-23(30-4)25(14-19)32-6/h7-11,13-14,20-21,26H,12,15-16H2,1-6H3/b17-7-/t20-,21-,26+/m0/s1

InChI 键

ZODXGUUEHGOUMO-HRPHUONDSA-N

手性 SMILES

C/C=C(/C)\C(=O)OC[C@H]1[C@H](CO[C@@H]1C2=CC(=C(C=C2)OC)OC)CC3=CC(=C(C=C3)OC)OC

规范 SMILES

CC=C(C)C(=O)OCC1C(COC1C2=CC(=C(C=C2)OC)OC)CC3=CC(=C(C=C3)OC)OC

同义词

leoligin

产品来源

United States

Foundational & Exploratory

A Technical Guide to the Discovery, Isolation, and Elucidation of the Bioactive Properties of Leoligin from Edelweiss (Leontopodium alpinum)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leoligin, a naturally occurring furan-type lignan (B3055560) isolated from the roots of Edelweiss (Leontopodium alpinum Cass.), has emerged as a promising bioactive compound with significant therapeutic potential.[1][2] This technical guide provides a comprehensive overview of the discovery and isolation of this compound, alongside detailed experimental protocols for its extraction, purification, and characterization. Furthermore, this document delves into the molecular mechanisms underlying this compound's potent anti-inflammatory and cardioprotective effects, with a focus on its modulation of key signaling pathways, including NF-κB, CETP, HMG-CoA reductase, and ABCA1/ABCG1. All quantitative data is presented in structured tables for ease of comparison, and complex biological and experimental workflows are visualized using detailed diagrams.

Introduction

This compound is a lignan first isolated from the roots of the alpine plant Edelweiss (Leontopodium alpinum Cass.).[3] Its chemical IUPAC name is [(2S,3R,4R)-4-(3,4-dimethoxybenzyl)-2-(3,4-dimethoxyphenyl)tetrahydrofuran-3-yl]methyl (2Z)-2-methylbut-2-enoate.[3][4] The molecular formula of this compound is C27H34O7, and it has a molecular weight of 470.6 g/mol .[5] This compound has garnered significant scientific interest due to its diverse pharmacological activities, which suggest its potential as a therapeutic agent for cardiovascular diseases and inflammatory conditions.[2][6]

Initial investigations revealed this compound's ability to reduce intimal hyperplasia and decrease the expression of TNF-α-induced vascular cell adhesion molecule (VCAM)-1, pointing towards its anti-inflammatory properties.[1][2] Subsequent studies have further elucidated its role in promoting cholesterol efflux from macrophages and inhibiting key enzymes involved in cholesterol metabolism, highlighting its cardioprotective potential.[7][8] This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in the multifaceted properties of this compound.

Isolation and Purification of this compound from Leontopodium alpinum

The isolation of this compound from the roots of Edelweiss is a multi-step process involving extraction and chromatographic purification. The yield of this compound from wild-growing Edelweiss is typically low, ranging from 0.005% to 0.010% of the dry weight of the roots.[2] However, biotechnological approaches using hairy root cultures of Edelweiss have shown promise in increasing the yield. Elicitation of these cultures with 6% sucrose (B13894) has been reported to increase the accumulation of this compound to 0.0678% of the dry weight.[9][10]

Experimental Protocol: Extraction and Purification

This protocol synthesizes information from various studies to provide a comprehensive procedure for the isolation and purification of this compound.

2.1.1. Plant Material and Extraction

  • Plant Material: Use dried and powdered roots of Leontopodium alpinum.

  • Extraction:

    • Macerate the powdered root material with a suitable organic solvent. While various solvents can be used, a common approach involves sequential extraction with solvents of increasing polarity. A typical starting solvent is a mixture of petroleum ether and ethyl acetate (B1210297).

    • Perform the extraction at room temperature for an extended period (e.g., 24-48 hours) with continuous stirring.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

2.1.2. Chromatographic Purification

  • Flash Column Chromatography:

    • Subject the crude extract to flash column chromatography on silica (B1680970) gel.

    • Elute the column with a gradient of ethyl acetate in a non-polar solvent like petroleum ether or hexane. A suggested gradient is from 10:90 to 62:38 (EtOAc/LP) over 30 minutes.[1]

    • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Pool the this compound-containing fractions from the flash chromatography and concentrate them.

    • Further purify the concentrated fractions using preparative reverse-phase HPLC.

    • Column: A C18 column is typically used (e.g., Phenomenex Luna 10 µm C18(2), 250 mm x 21.20 mm).[1]

    • Mobile Phase: A gradient of acetonitrile (B52724) in water is a common mobile phase.

    • Detection: Monitor the elution profile using a UV detector at a wavelength of 280 nm.

    • Collect the peak corresponding to this compound and concentrate it to obtain the purified compound. The purity of the final product should be assessed by analytical HPLC and confirmed by NMR and mass spectrometry.[11]

Visualization of the Isolation Workflow

Leoligin_Isolation_Workflow cluster_extraction Extraction cluster_purification Purification Edelweiss Roots Edelweiss Roots Powdered Roots Powdered Roots Edelweiss Roots->Powdered Roots Grinding Crude Extract Crude Extract Powdered Roots->Crude Extract Maceration Extraction Solvent Solvent (e.g., EtOAc/Petroleum Ether) Extraction Solvent->Crude Extract Flash Chromatography Flash Column Chromatography (Silica Gel) Crude Extract->Flash Chromatography This compound Fractions This compound-rich Fractions Flash Chromatography->this compound Fractions Prep HPLC Preparative HPLC (C18 Column) This compound Fractions->Prep HPLC Pure this compound Pure this compound Prep HPLC->Pure this compound

Caption: Workflow for the isolation and purification of this compound.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily centered around its anti-inflammatory and cardioprotective effects. These activities are mediated through its interaction with several key signaling pathways.

Anti-inflammatory Effects via NF-κB Inhibition

This compound has been shown to inhibit the transcription factor NF-κB, a central mediator of inflammation.[1][2] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α, trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[1] this compound interferes with this pathway, leading to a reduction in the inflammatory response.[1]

3.1.1. Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB in response to this compound treatment.

  • Cell Culture: Use a cell line stably transfected with a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293/NF-κB-luc cells).[1]

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 4 x 10⁴ cells per well.[1]

  • Compound Treatment: Pre-treat the cells with varying concentrations of this compound (or a vehicle control, e.g., 0.1% DMSO) for 1 hour.[1]

  • Stimulation: Stimulate the cells with a known NF-κB activator, such as human recombinant TNF-α (2 ng/mL), for 4 hours.[1]

  • Cell Lysis: Lyse the cells using a suitable luciferase lysis buffer.[1]

  • Luciferase Activity Measurement: Measure the luciferase activity in the cell lysates using a luminometer.[1]

  • Data Analysis: Normalize the luciferase activity to cell viability (which can be assessed using a Cell Tracker Green assay) and express the results as a percentage of the stimulated control.[1] The IC50 value for this compound's inhibition of NF-κB is approximately 20 µM.[1]

3.1.2. Visualization of the NF-κB Signaling Pathway

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFa TNFR TNF Receptor TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB_P P-IκB IKK->IkB_P phosphorylates IkB IκB IkB_NFkB IκB NF-κB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates This compound This compound This compound->IKK inhibits Proteasome Proteasome IkB_P->Proteasome degradation DNA NF-κB Response Element NFkB_nuc->DNA binds to Inflammation Pro-inflammatory Gene Transcription DNA->Inflammation activates

Caption: this compound's inhibition of the NF-κB signaling pathway.
Cardioprotective Effects

This compound's cardioprotective effects are attributed to its ability to modulate cholesterol metabolism and transport.

3.2.1. Modulation of Cholesteryl Ester Transfer Protein (CETP)

CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins. This compound exhibits a biphasic effect on CETP activity, activating it at low picomolar to nanomolar concentrations and inhibiting it at higher micromolar concentrations.[3][12][13]

3.2.1.1. Experimental Protocol: CETP Activity Assay

This assay measures CETP activity using a fluorometric method.

  • Assay Principle: A donor molecule containing a self-quenched fluorescent neutral lipid is transferred to an acceptor molecule in the presence of CETP, resulting in an increase in fluorescence.[14]

  • Reaction Mixture: Prepare a reaction mixture containing the donor molecule, acceptor molecule, and the sample (e.g., human plasma).[14]

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).[14]

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 465 nm and an emission wavelength of 535 nm.[14]

  • Data Analysis: The increase in fluorescence is proportional to the CETP activity.[14]

3.2.2. Inhibition of HMG-CoA Reductase

HMG-CoA reductase is the rate-limiting enzyme in the cholesterol biosynthesis pathway. This compound has been shown to directly inhibit HMG-CoA reductase activity.[8][15]

3.2.2.1. Experimental Protocol: HMG-CoA Reductase Activity Assay

This assay measures the utilization of NADPH, a cofactor in the HMG-CoA reductase-catalyzed reaction.

  • Assay Principle: The decrease in NADPH concentration is monitored by measuring the absorbance at 340 nm.[16]

  • Reaction Mixture: Prepare a reaction mixture containing HMG-CoA reductase, its substrate HMG-CoA, and NADPH.[16]

  • Treatment: Add this compound at various concentrations to the reaction mixture.[4]

  • Absorbance Measurement: Measure the decrease in absorbance at 340 nm over time.[16]

  • Data Analysis: The rate of decrease in absorbance is proportional to the HMG-CoA reductase activity.[16]

3.2.3. Upregulation of ABCA1 and ABCG1

ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1) play a crucial role in reverse cholesterol transport by mediating the efflux of cholesterol from macrophages to HDL. This compound treatment has been shown to upregulate the mRNA and protein expression of both ABCA1 and ABCG1 in THP-1 macrophages.[7][17][18]

3.2.3.1. Experimental Protocol: Western Blot Analysis of ABCA1 and ABCG1

  • Cell Culture and Treatment: Culture THP-1 macrophages and treat them with this compound (e.g., 10 µM for 24 hours).[7][17]

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for ABCA1 and ABCG1, followed by incubation with a corresponding HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

3.2.3.2. Experimental Protocol: qPCR Analysis of ABCA1 and ABCG1 mRNA

  • Cell Culture and Treatment: Treat THP-1 macrophages with this compound as described for the Western blot analysis.[7][17]

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the cells and reverse transcribe it into cDNA.

  • qPCR: Perform quantitative real-time PCR using primers specific for ABCA1, ABCG1, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method.

3.2.4. Visualization of this compound's Cardioprotective Signaling Pathways

Cardioprotective_Signaling cluster_cholesterol Cholesterol Metabolism & Transport This compound This compound HMGCR HMG-CoA Reductase This compound->HMGCR inhibits CETP CETP This compound->CETP modulates ABCA1_G1 ABCA1/ABCG1 This compound->ABCA1_G1 upregulates Cholesterol_syn Cholesterol Biosynthesis HMGCR->Cholesterol_syn catalyzes HDL HDL CETP->HDL LDL LDL CETP->LDL Macrophage Macrophage Chol_efflux Cholesterol Efflux ABCA1_G1->Chol_efflux mediates Chol_efflux->HDL

Caption: this compound's modulation of cardioprotective signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the yield and biological activity of this compound.

Table 1: Yield of this compound from Leontopodium alpinum

SourceYield (% of Dry Weight)Reference(s)
Wild-growing Edelweiss Roots0.005 - 0.010[2]
Hairy Root Cultures (untreated)~0.0094[2]
Hairy Root Cultures (6% sucrose elicitation)~0.0678[9][10]

Table 2: Biological Activity of this compound

Target/AssayEffectConcentration/IC50Reference(s)
Anti-inflammatory
NF-κB InhibitionInhibitionIC50 ≈ 20 µM[1]
Cardioprotective
CETP Activity (human plasma)Activation100 pM - 1 nM[3][12][13]
CETP Activity (human plasma)Inhibition1 mM[3][12][13]
HMG-CoA ReductaseInhibitionEffective at 0.5 - 50 µM[4][8]
ABCA1 mRNA (THP-1 macrophages)Upregulation2.4-fold increase at 10 µM[7][17][18]
ABCG1 mRNA (THP-1 macrophages)Upregulation3.8-fold increase at 10 µM[7][17][18]

Conclusion

This compound, a lignan isolated from Edelweiss, presents a compelling profile as a bioactive molecule with significant therapeutic potential. Its anti-inflammatory effects, mediated through the inhibition of the NF-κB pathway, and its multifaceted cardioprotective activities, including the modulation of CETP, inhibition of HMG-CoA reductase, and upregulation of cholesterol efflux transporters ABCA1 and ABCG1, position it as a valuable lead compound for the development of novel therapies for cardiovascular and inflammatory diseases. This technical guide provides a foundational resource for researchers seeking to further explore the promising pharmacological properties of this compound, from its isolation to the elucidation of its molecular mechanisms of action. Further research is warranted to fully understand its in vivo efficacy, safety profile, and potential for clinical translation.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Leoligin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and relevant experimental data for Leoligin, a naturally occurring lignan (B3055560) with significant pharmacological potential.

Chemical Structure of this compound

This compound is a furan-type lignan isolated from the roots of Edelweiss (Leontopodium nivale ssp. alpinum).[1][2][3] Its systematic IUPAC name is [(2S,3R,4R)-4-(3,4-dimethoxybenzyl)-2-(3,4-dimethoxyphenyl)tetrahydrofuran-3-yl]methyl (2Z)-2-methylbut-2-enoate.[4][5]

The core of the this compound molecule is a tetrahydrofuran (B95107) ring. This central ring is substituted at positions 2, 3, and 4. A 3,4-dimethoxyphenyl group is attached at the C2 position, and a 3,4-dimethoxybenzyl group is at the C4 position. A methyl (2Z)-2-methylbut-2-enoate group is ester-linked to a methylene (B1212753) bridge at the C3 position.

G cluster_core This compound Core Structure cluster_substituents Substituents Tetrahydrofuran_Ring Tetrahydrofuran (Core) C2 C3 C4 Ester_Moiety [(2Z)-2-methylbut-2-enoate] C3->Ester_Moiety via -CH2-O- at C3 Dimethoxybenzyl 3,4-Dimethoxybenzyl C4->Dimethoxybenzyl at C4 Dimethoxyphenyl 3,4-Dimethoxyphenyl

Caption: Simplified diagram of the this compound chemical scaffold.

Stereochemistry of this compound

The stereochemistry of this compound is crucial for its biological activity. The molecule possesses three contiguous chiral centers on the tetrahydrofuran ring. The absolute configuration of these stereocenters has been determined as (2S, 3R, 4R).[4][5]

  • C2 Position: The 3,4-dimethoxyphenyl group is in the S configuration.

  • C3 Position: The methylene bridge connected to the ester group is in the R configuration.

  • C4 Position: The 3,4-dimethoxybenzyl group is in the R configuration.

Furthermore, the ester moiety contains a double bond with a specific geometry. The (2Z) configuration of the 2-methylbut-2-enoate (angelic acid) portion is a key feature.[6] This Z-configuration is thermodynamically less stable than the corresponding E-configuration (tiglic acid), and its preservation during synthesis requires specific chemical methods to avoid isomerization.[6]

The absolute configuration of chiral molecules is determined by the spatial arrangement of their atoms and is described using the Cahn-Ingold-Prelog (CIP) priority rules, assigning R (rectus) or S (sinister) descriptors to each chiral center.[7][8] Techniques such as X-ray crystallography and stereoselective synthesis are essential for unambiguously determining the absolute configuration of complex molecules like this compound.[9][10]

Quantitative Data

The following tables summarize the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound Data recorded in CDCl₃ at 200 MHz.[6]

Chemical Shift (δ ppm)MultiplicityNumber of ProtonsAssignment
1.51–1.71m4HEster moiety methyl groups
2.10–2.27m4HEster moiety methylene groups
2.50–2.95m4HCH₂ of benzyl (B1604629) & CH at C3, C4
3.76dd1HH of -OCH₂-
3.86s3HOCH₃
3.87s6H2 x OCH₃
3.88s3HOCH₃
4.08dd1HH of -OCH₂-
4.26dd1HH of -OCH₂-
4.42dd1HH of -OCH₂-
4.83d1HH at C2
6.67–6.92m7HAromatic protons & vinylic proton

Table 2: ¹³C NMR Spectroscopic Data for this compound Data recorded in CDCl₃ at 50 MHz.[6]

Chemical Shift (δ ppm)Carbon Type
18.6t
25.4t
33.3t
38.2d
42.7d
49.2d
56.0q
62.6t
72.9t
83.1d
109.0d
111.1d
111.5d
112.0d
118.2d
120.6d
132.7s
135.1s
147.6s
148.6s
149.1s
149.2s
175.4s

Table 3: Mass Spectrometry Data for this compound [6]

TechniqueMethodm/z (M⁺)Key Fragments
GC-MSEI, 70 eV458.2219.1, 165.1, 152.1, 151.1
LC-HRMSESI481.2197 (M+Na⁺)-

This compound and its derivatives have been evaluated in various biological assays. The following table summarizes some of the key findings.

Table 4: Summary of Biological Activities of this compound and its Analogs

Target/AssayCompoundActivityValueReference
CETP ActivationThis compoundActivation (human plasma)100 pM[5][11]
CETP InhibitionThis compoundInhibition (human plasma)1 mM[5][11]
TGR5 AgonismLT-188A (this compound analog)EC₅₀ (cAMP accumulation)23 µM[12][13]
TGR5 AgonismLT-188A (this compound analog)EC₅₀ (CRE-luciferase)15 µM[13]
NF-κB InhibitionLT-188A (this compound analog)IC₅₀8.6 µM[12][13]
Cholesterol EffluxThis compoundUpregulates ABCA1/ABCG1-[14]

Experimental Protocols

This compound is naturally isolated from the sub-aerial parts of Leontopodium alpinum Cass.[5] A general workflow for its isolation is as follows:

G Start Plant Material (Leontopodium alpinum) Extraction Extraction with appropriate solvents (e.g., dichloromethane) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Purification via Column Chromatography Crude_Extract->Chromatography Pure_this compound Pure this compound (>98%) Chromatography->Pure_this compound Analysis Purity and Structural Confirmation (LC-DAD/MS, NMR) Pure_this compound->Analysis

Caption: Workflow for the isolation of this compound.

The purity of the isolated this compound is typically assessed to be greater than 98% using techniques like LC-DAD/MS and NMR spectroscopy.[5]

A modular and stereoselective total synthesis for this compound has been developed.[15] A critical step in the synthesis is the esterification of the diol precursor with angelic acid. To preserve the Z-configuration of the double bond in the angelic acid moiety, a Mitsunobu reaction is employed, as standard Steglich esterification conditions can lead to isomerization to the more stable E-configuration.[6]

G Diol_Precursor Diol Precursor ((2S,3R,4R)-4-(3,4-dimethoxybenzyl)-2-(3,4-dimethoxyphenyl)tetrahydrofuran-3-yl)methanol Mitsunobu Mitsunobu Reaction (DEAD, PPh₃) Diol_Precursor->Mitsunobu Angelic_Acid Angelic Acid ((Z)-2-methylbut-2-enoic acid) Angelic_Acid->Mitsunobu This compound This compound (Z-isomer preserved) Mitsunobu->this compound

Caption: Key esterification step in this compound synthesis.

The Mitsunobu reaction, using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃), allows for the esterification to proceed under mild conditions, thus preventing the isomerization of the double bond.[6]

The inhibitory effect of this compound derivatives on the NF-κB signaling pathway is a key area of investigation.[3][16][17] A common method to assess this is through a luciferase reporter gene assay.

G Cell_Culture HEK293 cells transfected with NF-κB luciferase reporter plasmid Stimulation Stimulate with TNF-α to activate NF-κB pathway Cell_Culture->Stimulation Treatment Treat cells with this compound derivative or vehicle Stimulation->Treatment Lysis Cell Lysis Treatment->Lysis Luciferase_Assay Measure Luciferase Activity (Luminescence) Lysis->Luciferase_Assay Analysis Calculate % Inhibition and IC₅₀ value Luciferase_Assay->Analysis

Caption: Workflow for an NF-κB luciferase reporter assay.

This assay quantifies the transcriptional activity of NF-κB, and a reduction in luciferase signal in the presence of the test compound indicates inhibition of the pathway.

Signaling Pathways Involving this compound and its Analogs

This compound and its synthetic analogs have been shown to modulate several signaling pathways, highlighting their potential as therapeutic agents.

A synthetic analog of this compound, LT-188A, has been identified as a novel agonist of the Takeda G-protein-coupled receptor 5 (TGR5), a bile acid receptor.[12][13] Activation of TGR5 leads to an anti-inflammatory response.

G cluster_membrane Cell Membrane TGR5 TGR5 AC Adenylyl Cyclase TGR5->AC activates LT188A LT-188A (this compound Analog) LT188A->TGR5 activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates NFkB_Inhibition Inhibition of NF-κB Pathway cAMP->NFkB_Inhibition CREB CREB PKA->CREB activates

Caption: TGR5 signaling activated by a this compound analog.

Activation of TGR5 by LT-188A leads to increased intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn can inhibit the pro-inflammatory NF-κB pathway.[12][13]

This compound promotes cholesterol efflux from macrophages by upregulating the expression of ATP-binding cassette (ABC) transporters ABCA1 and ABCG1.[14] This is a key process in reverse cholesterol transport and is beneficial in the context of atherosclerosis.

G This compound This compound Macrophage Macrophage This compound->Macrophage Upregulation Upregulation of Protein Expression Macrophage->Upregulation ABCA1 ABCA1 Upregulation->ABCA1 ABCG1 ABCG1 Upregulation->ABCG1 Cholesterol_Efflux Increased Cholesterol Efflux ABCA1->Cholesterol_Efflux ABCG1->Cholesterol_Efflux

Caption: this compound's role in promoting cholesterol efflux.

By enhancing the expression of these critical transporters, this compound facilitates the removal of excess cholesterol from macrophages, a process that can help prevent the formation of atherosclerotic plaques.[14]

References

A Technical Guide to the Anti-inflammatory Effects of Leoligin and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leoligin, a naturally occurring furan-type lignan (B3055560) isolated from the roots of Edelweiss (Leontopodium nivale ssp. alpinum), has demonstrated a range of biological activities suggestive of anti-inflammatory properties.[1] Its potential in modulating key inflammatory pathways has prompted further investigation and the synthesis of numerous derivatives to enhance potency and selectivity. This document provides a comprehensive technical overview of the anti-inflammatory effects of this compound and its synthetic analogs, focusing on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation. The primary mechanism involves the inhibition of the pro-inflammatory transcription factor NF-κB, with recent studies also identifying novel targets such as the TGR5 receptor for specific synthetic derivatives.[1][2]

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory activity of this compound and its derivatives is primarily attributed to their interference with the Nuclear Factor kappa-light-chain-enhancer of activated B-cells (NF-κB) signaling pathway, a central mediator of the inflammatory response.[1][3]

Inhibition of the NF-κB Signaling Pathway

Pro-inflammatory stimuli, such as the cytokine TNF-α, activate a cascade that leads to the degradation of the inhibitor of κB (IκB) protein.[1] This releases the NF-κB dimer, allowing it to translocate into the nucleus and activate the transcription of a wide array of pro-inflammatory genes.[1] this compound and its derivatives have been shown to inhibit this process, thereby reducing the expression of NF-κB target genes like Vascular Cell Adhesion Molecule-1 (VCAM-1).[1]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IkB Degradation & NF-κB Release This compound This compound & Derivatives This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes

Caption: Inhibition of the NF-κB signaling pathway by this compound.
TGR5 Agonism by a this compound-Inspired Derivative

A synthetic structural analogue of this compound, LT-188A, has been identified as a novel agonist for the G-protein coupled bile acid receptor 1 (TGR5).[2] Activation of TGR5 in macrophages leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This rise in cAMP inhibits the activity of IκB kinases (IKKs), preventing IκB degradation and sequestering the NF-κB complex in the cytoplasm.[2][4] This mechanism demonstrates a novel upstream target for achieving anti-inflammatory effects through this compound-based structures.

TGR5_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TGR5 TGR5 Receptor cAMP ↑ cAMP TGR5->cAMP LT188A LT-188A (this compound Derivative) LT188A->TGR5 Activates IKK IKK cAMP->IKK Inhibits IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Prevents IκB Degradation NFkB NF-κB (p65/p50) IkB_NFkB->NFkB Sequesters in Cytoplasm ProInflammatory_Genes Pro-inflammatory Gene Expression NFkB->ProInflammatory_Genes Transcription Blocked

Caption: TGR5-mediated anti-inflammatory signaling by derivative LT-188A.

Quantitative Data on Bioactivities

The anti-inflammatory effects and related bioactivities of this compound and its derivatives have been quantified in various cell-based assays. The following tables summarize the key findings.

Table 1: Inhibition of NF-κB Transcriptional Activity
CompoundCell LineStimulusIC₅₀ (µM)NotesReference
This compoundHEK293/NF-κB-lucTNF-α (2 ng/mL)19.7Moderate inhibitor.[5]
LT-188ATGR5-HEK293/NF-κB-lucTNF-α (2 ng/mL)8.6Activity is TGR5-dependent.[2]
ParthenolideHEK293/NF-κB-lucTNF-α (2 ng/mL)5Positive control.[1]
Table 2: Effects on Pro-inflammatory Gene and Protein Expression
CompoundCell LineTreatmentTargetEffectReference
This compoundPrimary Human Endothelial CellsTNF-αVCAM-1Decreased expression[1]
LT-188AJ774A.1 MacrophagesLPS (1 µg/mL)Il1b mRNAConcentration-dependent decrease[2]
LT-188AJ774A.1 MacrophagesLPS (1 µg/mL)Il6 mRNAConcentration-dependent decrease[2]
LT-188AJ774A.1 MacrophagesLPS (1 µg/mL)Nos2 mRNAConcentration-dependent decrease[2]
Table 3: Related Bioactivities in Macrophages

Atherosclerosis is a chronic inflammatory disease. This compound's ability to promote cholesterol efflux from macrophages suggests an additional, indirect anti-inflammatory mechanism relevant to this condition.

CompoundCell LineBioactivityTargetEffect (at 10 µM)Reference
This compoundTHP-1 MacrophagesCholesterol EffluxABCA1 mRNA2.4-fold induction[6][7]
This compoundTHP-1 MacrophagesCholesterol EffluxABCG1 mRNA3.8-fold induction[6][7]
This compoundTHP-1 MacrophagesCholesterol EffluxABCA1 ProteinUpregulated[6][7]
This compoundTHP-1 MacrophagesCholesterol EffluxABCG1 ProteinUpregulated[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key assays used to evaluate the anti-inflammatory effects of this compound and its derivatives.

NF-κB Luciferase Reporter Gene Assay[1][2]

This assay quantifies the transcriptional activity of NF-κB.

  • Cell Line: HEK293 cells stably transfected with an NF-κB-driven luciferase reporter gene (e.g., 293/NF-κB-luc).

  • Seeding: Plate 4 x 10⁴ cells per well in a 96-well plate in serum-free DMEM and incubate overnight.

  • Staining (Optional): For normalization, cells can be stained with 2 µM Cell Tracker Green (CTG) for one hour before seeding.

  • Treatment: Pre-treat cells with test compounds (e.g., this compound derivatives at 1, 5, 10, 20 µM) or vehicle control (0.1% DMSO) for 1 hour.

  • Stimulation: Activate the NF-κB pathway by adding 2 ng/mL of human recombinant TNF-α to the wells (except for the negative control). Incubate for 4 hours.

  • Lysis: Remove the medium and lyse the cells with a suitable luciferase reporter lysis buffer.

  • Measurement: Read luminescence using a luminometer to determine NF-κB activity. If CTG was used, read fluorescence for normalization of cell viability.

  • Data Analysis: Express results as a fold change relative to the vehicle control stimulated with TNF-α. Calculate IC₅₀ values from dose-response curves.

Assay_Workflow A 1. Seed 4x10⁴ HEK293/NF-κB-luc cells per well in 96-well plate B 2. Incubate Overnight (37°C, 5% CO₂) A->B C 3. Pre-treat with this compound Derivative or Vehicle (1 hr) B->C D 4. Stimulate with TNF-α (4 hrs) to activate NF-κB C->D E 5. Lyse Cells with Reporter Lysis Buffer D->E F 6. Measure Luminescence (Luciferase Activity) E->F G 7. Normalize Data & Calculate IC₅₀ F->G

Caption: Workflow for the NF-κB Luciferase Reporter Gene Assay.
Macrophage Nitric Oxide (NO) Production (Griess Assay)[2]

This assay measures NO, a key inflammatory mediator produced by iNOS (encoded by the Nos2 gene).

  • Cell Line: Murine macrophage cell line (e.g., J774A.1).

  • Seeding: Seed cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat cells with test compounds for 30 minutes to 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS, 1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent.

  • Measurement: Measure the absorbance at ~540 nm. The intensity of the color, which results from a diazotization reaction, is proportional to the nitrite (B80452) concentration.

  • Quantification: Determine nitrite concentration by comparison with a sodium nitrite standard curve.

Quantitative Reverse Transcription PCR (RT-qPCR)[2][6]

RT-qPCR is used to quantify changes in the mRNA expression of specific genes.

  • Cell Culture and Treatment: Culture cells (e.g., THP-1 or J774A.1 macrophages) and treat with the test compound and inflammatory stimulus (e.g., LPS) for a specified time (e.g., 24 hours).[2]

  • RNA Extraction: Lyse the cells and extract total RNA using a suitable kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • qPCR Reaction: Perform the qPCR using gene-specific primers (e.g., for Il1b, Il6, Nos2, ABCA1, ABCG1) and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: Quantify the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH).

Western Blot Analysis[6][7]

This technique is used to detect and quantify specific proteins.

  • Cell Lysis: After treatment (e.g., with 10 µM this compound for 24 hours), lyse macrophages with an appropriate buffer (e.g., NP40 buffer).[6][7]

  • Protein Quantification: Determine the total protein concentration of the lysates.

  • Electrophoresis: Separate 20 µg of total protein by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a membrane (e.g., PVDF).

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., ABCA1, ABCG1) and a loading control (e.g., β-actin). Subsequently, incubate with a corresponding secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Quantification: Perform densitometric analysis of the bands to quantify relative protein levels.

Conclusion

This compound and its structurally-related derivatives represent a promising class of natural product-based anti-inflammatory agents. Their primary mechanism of action involves the potent inhibition of the NF-κB signaling pathway. Furthermore, the discovery of synthetic derivatives that act as TGR5 agonists highlights the potential for developing novel compounds with distinct and potentially more selective mechanisms. The quantitative data presented herein supports the continued investigation of these compounds for therapeutic applications in inflammatory diseases such as atherosclerosis and other NF-κB-driven pathologies. The detailed protocols provided serve as a resource for researchers aiming to further explore the pharmacological profile of this unique class of lignans (B1203133).

References

Leoligin: A Novel Natural HMG-CoA Reductase Inhibitor for Hypercholesterolemia Management

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Leoligin, the principal lignan (B3055560) isolated from the roots of Edelweiss (Leontopodium nivale subsp. alpinum), has emerged as a promising natural compound for the management of hypercholesterolemia. Extensive research has demonstrated that this compound effectively lowers serum cholesterol levels through the direct inhibition of 3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. Notably, this compound exhibits a unique, non-statin-like binding mechanism, suggesting a potential for a distinct pharmacological profile. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

Hypercholesterolemia is a major risk factor for the development of atherosclerotic cardiovascular diseases. Statins, which are competitive inhibitors of HMG-CoA reductase, are the cornerstone of current lipid-lowering therapies.[1][2] However, the quest for novel, natural, and potentially safer alternatives continues. This compound has garnered significant attention due to its demonstrated ability to reduce cholesterol levels in preclinical models.[3][4] This document serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Mechanism of Action: Inhibition of HMG-CoA Reductase

This compound exerts its primary cholesterol-lowering effect by directly inhibiting HMG-CoA reductase.[3][4] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical step in the cholesterol biosynthesis pathway.[1][5] By blocking this enzyme, this compound reduces the endogenous production of cholesterol in the liver. This reduction in intracellular cholesterol leads to a compensatory upregulation of LDL receptors on the surface of hepatocytes, which in turn increases the clearance of LDL cholesterol from the bloodstream.[2]

Molecular modeling and docking studies suggest that this compound binds to the active site of HMG-CoA reductase in a manner distinct from that of conventional statins, indicating a unique, non-statin-like binding mode.[3][6] While statins typically form ionic interactions with Arg590 in the active site, this compound establishes hydrogen bonds with this same amino acid, alongside hydrophobic interactions.[6][7]

Signaling Pathway of HMG-CoA Reductase and this compound's Intervention

HMG_CoA_Reductase_Pathway cluster_0 Cholesterol Biosynthesis Pathway cluster_1 This compound's Point of Intervention Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA HMG-CoA Synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase HMG_CoA:e->Mevalonate:w HMG-CoA Reductase Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps This compound This compound HMG_CoA_Reductase_Node This compound->HMG_CoA_Reductase_Node

Caption: HMG-CoA Reductase Pathway and this compound's Inhibitory Action.

Quantitative Data on this compound's Efficacy

The inhibitory effect of this compound on HMG-CoA reductase activity and its impact on cholesterol levels have been quantified in several studies. The following tables summarize these key findings.

Table 1: In Vitro HMG-CoA Reductase Inhibition by this compound
Concentration of this compoundHMGCR Activity (% of Control)Statistical Significance (p-value)Reference
0.5 µMSignificantly Reduced< 0.01[4][7]
5 µMSignificantly Reduced< 0.001[4][7]
50 µMSignificantly Reduced< 0.001[4][7]
100 µM Pravastatin (B1207561) (Control)Significantly Reduced< 0.01[4][6]

Data presented as a summary from published findings. HMGCR activity is shown as a percentage of the vehicle control.

Table 2: In Vivo Effects of this compound on Serum Cholesterol in ApoE-/- Mice
Treatment GroupDurationTotal CholesterolLDL-CholesterolHDL-CholesterolLDL/HDL RatioReference
This compound (1 µM)5 weeksSignificantly Reduced (p=0.023)Significantly Reduced (p=0.012)No Significant ChangeImproved[7]
This compound (10 µM)16 weeksNo Significant DifferenceNo Significant DifferenceNo Significant DifferenceIncreased (p=0.031)[7]
This compound (50 µM)5 weeksNo Significant DifferenceNo Significant DifferenceIncreased (p=0.028)Improved[7]

Note: The study observed a counterregulatory overexpression of hepatic HMGCR after 16 weeks of treatment, which may explain the lack of a sustained effect on cholesterol levels at this later time point.[3][7]

Experimental Protocols

In Vitro HMG-CoA Reductase Activity Assay

This protocol outlines the methodology used to determine the direct inhibitory effect of this compound on HMG-CoA reductase activity.

Objective: To measure the enzymatic activity of HMG-CoA reductase in the presence of varying concentrations of this compound.

Materials:

  • HMG-CoA Reductase Assay Kit (e.g., Sigma-Aldrich, Cat. No. CS1090 or similar)[8]

  • Purified HMG-CoA reductase enzyme

  • HMG-CoA substrate

  • NADPH

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Pravastatin (as a positive control)

  • Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing KCl, EDTA, and DTT)[8]

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Create a dilution series of this compound and pravastatin in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, NADPH, and the test compound (this compound at various concentrations, pravastatin, or vehicle control).

  • Enzyme Addition: Initiate the reaction by adding the purified HMG-CoA reductase enzyme to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes).

  • Substrate Addition: Add the HMG-CoA substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin measuring the decrease in absorbance at 340 nm at regular intervals. The oxidation of NADPH to NADP+ by HMG-CoA reductase results in a decrease in absorbance at this wavelength.

  • Data Analysis: Calculate the rate of NADPH consumption for each condition. The HMG-CoA reductase activity is proportional to this rate. Express the activity in the presence of this compound as a percentage of the vehicle control.

Workflow for In Vitro HMG-CoA Reductase Activity Assay

HMGCR_Assay_Workflow Start Start: Prepare Reagents Setup Set up reaction in 96-well plate: - Assay Buffer - NADPH - this compound/Control Start->Setup Add_Enzyme Add HMG-CoA Reductase Setup->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Add_Substrate Add HMG-CoA Substrate Incubate->Add_Substrate Measure Measure Absorbance at 340 nm (Kinetic) Add_Substrate->Measure Analyze Analyze Data: - Calculate reaction rates - Determine % inhibition Measure->Analyze End End Analyze->End

Caption: Workflow for the In Vitro HMG-CoA Reductase Activity Assay.

Additional Cardioprotective Mechanisms of this compound

Beyond its direct inhibition of HMG-CoA reductase, this compound exhibits other biological activities that may contribute to its overall cardioprotective profile.

  • PPAR-γ Agonistic Activity: this compound demonstrates mild peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonistic activity, which may contribute to a reduction in postprandial blood glucose peak levels.[3][4]

  • Cholesteryl Ester Transfer Protein (CETP) Modulation: this compound has been shown to activate CETP at low concentrations, which is involved in reverse cholesterol transport.[9][10]

  • Promotion of Cholesterol Efflux: this compound promotes cholesterol efflux from macrophages by upregulating the expression of ATP-binding cassette transporters ABCA1 and ABCG1.[11][12]

Conclusion and Future Directions

This compound presents a compelling case as a natural HMG-CoA reductase inhibitor with a unique mechanism of action. Its ability to lower cholesterol levels in preclinical models, coupled with its additional beneficial effects on glucose metabolism and cholesterol transport, underscores its potential as a therapeutic agent for cardiovascular disease. Further research is warranted to fully elucidate its long-term efficacy and safety profile in humans, and to explore its potential in combination therapies with existing lipid-lowering drugs. The non-statin-like binding mode of this compound may offer an alternative for patients who experience statin-associated side effects.

References

Leoligin's role in promoting reverse cholesterol transport

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Leoligin in Promoting Reverse Cholesterol Transport

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Reverse cholesterol transport (RCT) is a critical physiological process for removing excess cholesterol from peripheral tissues, and its enhancement is a key therapeutic strategy against atherosclerosis. This compound, a natural lignan (B3055560) isolated from Edelweiss (Leontopodium nivale subsp. alpinum), has emerged as a promising small molecule in this context. This document provides a comprehensive technical overview of the current scientific evidence demonstrating this compound's role in promoting the initial and rate-limiting step of RCT: cholesterol efflux from macrophages. We will dissect the molecular mechanisms, present quantitative data from key experiments, detail the associated experimental protocols, and visualize the established signaling pathways.

This compound's Primary Effect: Enhancement of Macrophage Cholesterol Efflux

The foundational step of reverse cholesterol transport involves the removal of excess cholesterol from macrophages, particularly foam cells within atherosclerotic plaques, by acceptors like apolipoprotein A1 (apoA1) and high-density lipoprotein (HDL).[1][2] Studies have demonstrated that this compound significantly enhances this process in a concentration-dependent manner.[2]

In vitro experiments using human THP-1-derived macrophages have shown that this compound effectively promotes cholesterol efflux mediated by both apoA1 and human plasma.[1][2] This effect was observed at concentrations that do not impact cell viability, indicating a specific pharmacological action rather than a result of cytotoxicity.[1][2] The positive control used in these studies, pioglitazone, is a known activator of PPARγ which also promotes cholesterol efflux.[1][2]

Table 1.1: Quantitative Analysis of this compound-Induced Cholesterol Efflux
Treatment Condition (24h)Cholesterol Acceptor% Cholesterol Efflux (Normalized to Control)Fold Change vs. Control
Control (DMSO) ApoA1 (10 µg/mL)100%1.0
This compound (3 µM) ApoA1 (10 µg/mL)~130%~1.3
This compound (10 µM) ApoA1 (10 µg/mL)~180%~1.8
This compound (20 µM) ApoA1 (10 µg/mL)~190%~1.9
Pioglitazone (10 µM) ApoA1 (10 µg/mL)~145%~1.45
Control (DMSO) 1% Human Plasma100%1.0
This compound (10 µM) 1% Human Plasma~140%~1.4
Pioglitazone (10 µM) 1% Human Plasma~140%~1.4

Data synthesized from graphical representations in Wang et al., 2016.[1][2]

Core Mechanism: Transcriptional Upregulation of ABCA1 and ABCG1 Transporters

The observed increase in cholesterol efflux is directly linked to the upregulation of key cholesterol transporters. This compound was found to increase the protein and mRNA levels of ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1).[1][2][3] These transporters are crucial for the efflux of cholesterol to apoA1 and HDL, respectively.[4]

Notably, the protein level of the scavenger receptor class B type 1 (SR-B1), another transporter involved in cholesterol flux, remained unchanged after treatment with this compound.[1][2][3] This suggests a specific regulatory action on the ABCA1 and ABCG1 genes. Further investigation into mRNA stability, using the transcription inhibitor actinomycin (B1170597) D, revealed that this compound does not alter the degradation rate of ABCA1 or ABCG1 mRNA.[1][2] This indicates that the increase in mRNA levels is due to an enhanced rate of gene transcription rather than increased mRNA stability.[1][2]

Table 2.1: Effect of this compound on Cholesterol Transporter Protein Expression
Treatment (10 µM, 24h)Target ProteinRelative Protein Level (Fold Change vs. DMSO Control)
This compound ABCA1~1.5
Pioglitazone ABCA1~1.6
This compound ABCG1~1.7
Pioglitazone ABCG1~1.8
This compound SR-B1No significant change

Data synthesized from graphical representations in Wang et al., 2016.[1][2]

Table 2.2: Effect of this compound on Cholesterol Transporter mRNA Expression
Treatment (10 µM, 24h)Target GeneRelative mRNA Level (Fold Change vs. DMSO Control)
This compound ABCA12.4
Pioglitazone ABCA1~2.9
This compound ABCG13.8
Pioglitazone ABCG1~4.0

Data sourced from Wang et al., 2016.[1][2]

Leoligin_RCT_Pathway cluster_cell Macrophage Cytoplasm cluster_nucleus Nucleus This compound This compound Macrophage Macrophage This compound->Macrophage Enters cell Transcription Gene Transcription (Mechanism to be fully elucidated, potentially involves PPARγ) Nucleus Nucleus Nucleus->Transcription Upregulates ABCA1_mRNA ABCA1 mRNA Transcription->ABCA1_mRNA Increases ABCG1_mRNA ABCG1 mRNA Transcription->ABCG1_mRNA Increases ABCA1_Protein ABCA1 Transporter ABCA1_mRNA->ABCA1_Protein Translation ABCG1_Protein ABCG1 Transporter ABCG1_mRNA->ABCG1_Protein Translation ApoA1 ApoA1 ABCA1_Protein->ApoA1 Efflux to HDL HDL ABCG1_Protein->HDL Efflux to Cholesterol Intracellular Cholesterol Cholesterol->ABCA1_Protein Cholesterol->ABCG1_Protein Efflux_A1 Cholesterol Efflux Efflux_G1 Cholesterol Efflux

Caption: this compound upregulates ABCA1/ABCG1 transcription to promote cholesterol efflux.

Other Related Bioactivities of this compound

While the upregulation of ABCA1 and ABCG1 is the primary mechanism for enhanced cholesterol efflux, other studies have revealed additional bioactivities of this compound that are pertinent to overall cholesterol metabolism and cardiovascular health.

Modulation of Cholesteryl Ester Transfer Protein (CETP)

This compound exhibits a biphasic, concentration-dependent effect on CETP activity in human plasma.[5][6] At low picomolar to nanomolar concentrations, it activates CETP, while at high micromolar to millimolar concentrations, it is inhibitory.[5][6] In vivo studies using CETP transgenic mice showed that oral administration of this compound resulted in higher CETP activity and a trend towards lower LDL-cholesterol levels.[5][7] The role of CETP in atherosclerosis is complex, and both inhibition and activation have been explored as therapeutic strategies. This compound's agonism at low doses presents a unique modality for altering HDL metabolism.[5]

Table 3.1: In Vitro and In Vivo Effects of this compound on CETP Activity
Experimental SystemThis compound Concentration / DoseObserved Effect on CETP Activity
Human Plasma (in vitro) 100 pM+32.3% (Activation)
Human Plasma (in vitro) 1 nM+29.0% (Activation)
Human Plasma (in vitro) 1 mM-55.2% (Inhibition)
CETP Transgenic Mice (in vivo) Oral Gavage (7 days)Significant Increase vs. Control (p=0.015)

Data sourced from Duwensee et al., 2011.[5][6]

HMG-CoA Reductase Inhibition and PPAR-γ Agonism

Further research has identified this compound as an inhibitor of 3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis.[8][9] This action is distinct from that of statins.[8][9] Additionally, this compound displays mild peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonistic activity.[8][9] This is noteworthy as the positive control in the efflux studies, pioglitazone, is a potent PPAR-γ agonist, suggesting a potential, albeit mild, convergent mechanism for this compound's effects on ABCA1 and ABCG1 expression.[1][2][8]

Detailed Experimental Protocols

For the purpose of reproducibility and further investigation, the methodologies for the key experiments cited are detailed below.

Cell Culture and Differentiation
  • Cell Line: Human monocytic THP-1 cells.

  • Culture Medium: Roswell Park Memorial Institute 1640 (RPMI-1640) medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Differentiation: THP-1 monocytes are differentiated into macrophages by incubation with 200 nM Phorbol 12-myristate 13-acetate (PMA) for 72 hours.[1][2]

Cholesterol Efflux Assay
  • Labeling: Differentiated THP-1 macrophages in 24-well plates are labeled with [³H]-cholesterol (e.g., 1 µCi/mL) in RPMI-1640 medium containing 0.2% fatty acid-free bovine serum albumin (FAF-BSA) for 24 hours to allow for cholesterol equilibration.

  • Treatment: Cells are washed and then treated with this compound (e.g., 1-20 µM), a positive control (e.g., 10 µM pioglitazone), or vehicle control (DMSO) in serum-free medium for 24 hours.

  • Efflux: The medium is replaced with serum-free medium containing a cholesterol acceptor, either human apoA1 (e.g., 10 µg/mL) or 1% human plasma. Cells are incubated for an additional 6 hours.

  • Quantification: The radioactivity in the medium (effluxed cholesterol) and in the cells (retained cholesterol, lysed with isopropanol) is measured by liquid scintillation counting.

  • Calculation: Percent efflux is calculated as: (Radioactivity in medium) / (Radioactivity in medium + Radioactivity in cells) * 100.[1][2]

Experimental_Workflow Start THP-1 Monocytes PMA Differentiate with PMA (72h) Start->PMA Macrophages Differentiated THP-1 Macrophages PMA->Macrophages Path1 Cholesterol Efflux Assay Macrophages->Path1 Path2 Protein Analysis Macrophages->Path2 Path3 mRNA Analysis Macrophages->Path3 Label Label Path1->Label Treat2 Treat with this compound (24h) Path2->Treat2 Treat3 Treat with this compound (24h) Path3->Treat3 Treat1 Treat with this compound (24h) AddAcceptor Add Acceptor (ApoA1/Plasma, 6h) Treat1->AddAcceptor Measure1 Scintillation Counting AddAcceptor->Measure1 Lyse2 Cell Lysis (NP40 Buffer) Treat2->Lyse2 WB Western Blot (ABCA1, ABCG1, SR-B1) Lyse2->WB RNA_Extract Total RNA Extraction Treat3->RNA_Extract cDNA cDNA Synthesis RNA_Extract->cDNA qPCR qPCR (ABCA1, ABCG1) cDNA->qPCR Label->Treat1

Caption: Workflow for in vitro analysis of this compound's effect on macrophages.

Western Blot Analysis
  • Treatment and Lysis: Differentiated THP-1 macrophages are treated with this compound (10 µM) or controls for 24 hours. Cells are then lysed using a suitable buffer (e.g., NP40 lysis buffer) containing protease inhibitors.

  • Protein Quantification: Total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Equal amounts of protein (e.g., 20 µg) are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated with primary antibodies against ABCA1, ABCG1, SR-B1, and a loading control (e.g., β-actin). This is followed by incubation with a corresponding HRP-conjugated secondary antibody.

  • Detection and Analysis: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software and normalized to the loading control.[1][2]

Quantitative Real-Time PCR (qPCR)
  • Treatment and RNA Extraction: Macrophages are treated as described above. Total RNA is extracted using a commercial kit (e.g., TRIzol or RNeasy kit).

  • cDNA Synthesis: A fixed amount of total RNA (e.g., 1 µg) is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction: The qPCR is performed using a SYBR Green-based master mix with specific primers for ABCA1, ABCG1, and a housekeeping gene (e.g., GAPDH).

  • Analysis: The relative mRNA expression is calculated using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene.[1][2]

Conclusion and Future Perspectives

The available evidence robustly supports the role of this compound as a potent promoter of macrophage cholesterol efflux, a critical initial step in reverse cholesterol transport. The primary mechanism of action is the transcriptional upregulation of the key cholesterol transporters ABCA1 and ABCG1. Additional activities, including HMG-CoA reductase inhibition and mild PPAR-γ agonism, complement its potential as a cardioprotective agent.

For drug development professionals, this compound represents a compelling natural product scaffold. Future research should focus on:

  • In Vivo Efficacy: Conducting comprehensive studies in relevant animal models of atherosclerosis to confirm that the observed in vitro effects on cholesterol efflux translate to a reduction in plaque burden.

  • Upstream Signaling: Elucidating the precise transcription factors and upstream signaling cascades that are modulated by this compound to increase ABCA1 and ABCG1 expression. While PPAR-γ is a candidate, other nuclear receptors like LXR may also be involved.

  • Structure-Activity Relationship (SAR): Performing medicinal chemistry efforts to synthesize this compound analogues with improved potency, selectivity, and pharmacokinetic properties.

References

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of Leoligin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leoligin, a naturally occurring lignan (B3055560) found in the roots of the Edelweiss plant (Leontopodium nivale ssp. alpinum), has garnered significant interest within the scientific community for its diverse pharmacological activities. Preclinical studies have demonstrated its potential in cardiovascular disease and inflammation. Despite these promising therapeutic indications, a comprehensive understanding of its pharmacokinetic profile and bioavailability remains a critical gap in the existing literature. This technical guide aims to consolidate the current knowledge on the pharmacokinetics of this compound, with a focus on its absorption, distribution, metabolism, and excretion (ADME) properties. However, it is imperative to note at the outset that detailed quantitative pharmacokinetic data and established experimental protocols for this compound are not publicly available at the time of this publication. This guide will, therefore, summarize the available qualitative information derived from in vivo pharmacological studies and provide a framework for the requisite future investigations needed to fully characterize the pharmacokinetic profile of this promising natural compound.

Introduction

This compound has been the subject of numerous studies investigating its therapeutic potential. Its reported activities include the inhibition of nuclear factor-kappa B (NF-κB), modulation of cholesterol ester transfer protein (CETP), and reduction of cholesterol levels through the inhibition of 3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA) reductase.[1] Many of these promising effects have been observed in in vivo models, primarily in mice, where this compound was administered orally.[1][2] While these studies provide compelling evidence of its biological activity, they lack the detailed pharmacokinetic data essential for advancing this compound through the drug development pipeline. Key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), and absolute bioavailability are fundamental for dose selection, understanding drug exposure, and predicting clinical efficacy and safety.

In Vivo Studies: A Qualitative Overview of Oral Administration

Several preclinical studies have utilized oral gavage to administer this compound to mice to investigate its pharmacological effects.

  • In a study investigating its effect on cholesterol metabolism, this compound was administered orally to CETP transgenic mice for seven days. This study focused on the resulting changes in CETP activity and lipid profiles rather than quantifying the systemic exposure to this compound.[2]

  • Another study demonstrated that oral application of this compound to ApoE-/- mice led to a significant reduction in total serum cholesterol levels.[1] Again, the focus remained on the pharmacodynamic outcome, with no reported pharmacokinetic data.

These studies confirm that this compound exhibits biological activity following oral administration, suggesting at least some degree of absorption from the gastrointestinal tract. However, the absence of plasma concentration-time data precludes any quantitative assessment of its oral bioavailability.

The Path Forward: Essential Future Pharmacokinetic Investigations

To address the current knowledge gap, a series of well-designed pharmacokinetic studies are essential. The following sections outline the necessary experimental protocols and analytical methodologies that should be employed.

Experimental Protocols for Future Pharmacokinetic Studies

A logical workflow for a comprehensive pharmacokinetic investigation of this compound is proposed below.

experimental_workflow cluster_preclinical Preclinical Pharmacokinetic Studies cluster_analytical Analytical Method Development cluster_data_analysis Data Analysis and Interpretation animal_model Animal Model Selection (e.g., Rats, Mice) dose_admin Dose Administration (Intravenous and Oral Routes) animal_model->dose_admin sample_collection Biological Sample Collection (Blood, Urine, Feces) dose_admin->sample_collection sample_processing Sample Processing (Plasma/Serum Separation, Tissue Homogenization) sample_collection->sample_processing method_dev LC-MS/MS Method Development and Validation sample_processing->method_dev quantification Quantification of this compound in Biological Matrices method_dev->quantification pk_modeling Pharmacokinetic Modeling (Non-compartmental/Compartmental Analysis) quantification->pk_modeling metabolite_id Metabolite Identification and Profiling quantification->metabolite_id parameter_calc Calculation of PK Parameters (Cmax, Tmax, AUC, t½, Bioavailability) pk_modeling->parameter_calc

Caption: Proposed experimental workflow for investigating the pharmacokinetics of this compound.

  • Animal Model: Sprague-Dawley rats are a commonly used and well-characterized model for pharmacokinetic studies. Both male and female rats should be included to assess for any sex-dependent differences.

  • Dosing:

    • Intravenous (IV) Administration: A single bolus dose of this compound, dissolved in a suitable vehicle, should be administered intravenously to determine its elimination kinetics and volume of distribution. This data is also crucial for the calculation of absolute bioavailability.

    • Oral (PO) Administration: A single oral gavage dose should be administered to assess the rate and extent of absorption.

  • Sample Collection: Serial blood samples should be collected at predetermined time points post-dosing via a cannulated vessel to generate a plasma concentration-time profile. Urine and feces should also be collected to investigate the routes and extent of excretion.

Analytical Methodology: Quantification of this compound in Biological Matrices

A sensitive and specific analytical method is paramount for accurately quantifying this compound in complex biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalytical applications.

  • Sample Preparation: An efficient extraction method, such as protein precipitation or liquid-liquid extraction, will be necessary to isolate this compound from plasma proteins and other interfering substances.

  • Chromatographic Separation: A C18 reversed-phase column with a gradient elution using a mobile phase of acetonitrile (B52724) and water with a formic acid modifier would be a suitable starting point for chromatographic separation.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode will provide the necessary selectivity and sensitivity for quantification. Specific precursor-to-product ion transitions for this compound would need to be identified and optimized.

  • Method Validation: The developed LC-MS/MS method must be rigorously validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, and stability.

Anticipated Pharmacokinetic Profile and Data Presentation

While quantitative data for this compound is not yet available, we can anticipate the types of data that would be generated from the proposed studies and how they would be presented.

Tabulation of Pharmacokinetic Parameters

Once the necessary studies are conducted, the key pharmacokinetic parameters would be summarized in tables for clear comparison between different routes of administration and potentially different species.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats (Single Dose)

ParameterIntravenous (IV)Oral (PO)
Dose (mg/kg)ValueValue
Cmax (ng/mL)ValueValue
Tmax (h)N/AValue
AUC₀₋t (ngh/mL)ValueValue
AUC₀₋inf (ngh/mL)ValueValue
t½ (h)ValueValue
CL (L/h/kg)ValueN/A
Vd (L/kg)ValueN/A
F (%)N/AValue

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀₋inf: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Absolute bioavailability.

Signaling Pathways and Potential Metabolic Fate

While the metabolic pathways of this compound have not been elucidated, its chemical structure suggests several potential routes of biotransformation.

metabolic_pathway cluster_metabolism Potential Metabolic Pathways of this compound This compound This compound PhaseI Phase I Metabolism (e.g., Hydroxylation, Demethylation) This compound->PhaseI PhaseII Phase II Metabolism (e.g., Glucuronidation, Sulfation) This compound->PhaseII PhaseI->PhaseII Metabolites Metabolites PhaseII->Metabolites Excretion Excretion (Urine, Feces) Metabolites->Excretion

Caption: Potential metabolic pathways for this compound.

The methoxy (B1213986) groups on the aromatic rings are likely sites for O-demethylation, and the aromatic rings themselves could undergo hydroxylation. These Phase I metabolites could then be conjugated with glucuronic acid or sulfate (B86663) in Phase II reactions to facilitate their excretion. Future metabolite identification studies using high-resolution mass spectrometry are necessary to confirm these hypothetical pathways.

Conclusion and Future Directions

This compound stands as a promising natural product with significant therapeutic potential. However, the advancement of this compound from a preclinical candidate to a clinical therapeutic is currently hampered by the lack of fundamental pharmacokinetic data. The execution of rigorous in vivo pharmacokinetic studies, coupled with the development of a validated bioanalytical method, is the critical next step. The data generated from these studies will be instrumental in understanding the ADME properties of this compound, establishing a dose-exposure-response relationship, and ultimately, enabling its safe and effective development for the benefit of patients. Researchers, scientists, and drug development professionals are strongly encouraged to undertake these pivotal investigations to unlock the full therapeutic potential of this compound.

References

Leoligin's Interaction with the NF-κB Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leoligin, a naturally occurring lignan (B3055560) found in the roots of Edelweiss (Leontopodium nivale ssp. alpinum), has garnered scientific interest for its anti-inflammatory properties. A significant aspect of this bioactivity is its interaction with the nuclear factor kappa-light-chain-enhancer of activated B-cells (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that orchestrates inflammatory responses, making it a key target for therapeutic intervention. This technical guide provides an in-depth analysis of the current understanding of this compound's engagement with the NF-κB pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. While this compound itself is a weak inhibitor, synthetic derivatives have shown significantly enhanced potency, highlighting the potential for developing novel anti-inflammatory agents based on the this compound scaffold.

The NF-κB Signaling Pathway: A Primer

The NF-κB family of transcription factors are central regulators of inflammation, immunity, cell proliferation, and survival.[1] In an unstimulated state, NF-κB dimers (most commonly the p50/p65 heterodimer) are held inactive in the cytoplasm through binding to inhibitor of κB (IκB) proteins.[1] Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB proteins, marking them for ubiquitination and subsequent degradation by the proteasome.[2] This releases the NF-κB dimer, allowing it to translocate to the nucleus, bind to specific DNA response elements, and initiate the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][3]

This compound's Modulatory Effect on NF-κB Signaling

Current research indicates that this compound and its synthetic analogs can inhibit the NF-κB signaling pathway. The parent compound, this compound, demonstrates a modest inhibitory effect.[1] However, structural modifications have yielded derivatives with substantially improved inhibitory activity.[1][4] The primary mechanism of action appears to be the inhibition of NF-κB's transcriptional activity, preventing the expression of downstream inflammatory mediators.[2]

Quantitative Data on NF-κB Inhibition

The inhibitory effects of this compound and its derivatives on NF-κB activation have been quantified using various cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

CompoundIC50 (µM) on NF-κB InhibitionCell LineAssay TypeReference
This compound19.7HEK-293/NF-κB-lucLuciferase Reporter Assay[1][4]
5-Methoxythis compound>20HEK-293/NF-κB-lucLuciferase Reporter Assay[1]
Synthetic Derivative 1 5.3HEK-293/NF-κB-lucLuciferase Reporter Assay[1]
Synthetic Derivative 2 6.5HEK-293/NF-κB-lucLuciferase Reporter Assay[1]
Synthetic Derivative 3 4.9HEK-293/NF-κB-lucLuciferase Reporter Assay[1]
Synthetic Lignan 1f 3.2HEK-293/NF-κB-lucLuciferase Reporter Assay[4]
Synthetic Lignan LT-188A 8.6TGR5-expressing HEK293Luciferase Reporter Assay[2]
Parthenolide (Positive Control)1.7HEK-293/NF-κB-lucLuciferase Reporter Assay[1]

Visualizing the Interaction

Signaling Pathway Diagram

The following diagram illustrates the canonical NF-κB signaling pathway and the proposed point of intervention for this compound and its derivatives.

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_complex p65/p50-IκB (Inactive) IkB->NFkB_complex Binds & Inhibits pIkB p-IκB IkB->pIkB p65 p65 p65->NFkB_complex p50 p50 p50->NFkB_complex NFkB_active p65/p50 (Active) NFkB_complex->NFkB_active Releases This compound This compound & Derivatives This compound->IKK Inhibits? Proteasome Proteasome Degradation pIkB->Proteasome DNA DNA (κB sites) NFkB_active->DNA Translocates & Binds Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Transcription Initiates

Caption: Canonical NF-κB signaling cascade and potential inhibition by this compound.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for assessing the impact of a compound like this compound on the NF-κB pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis A 1. Cell Culture (e.g., HEK-293, Macrophages) B 2. Compound Treatment (this compound/Derivatives + Vehicle Control) A->B C 3. Inflammatory Stimulus (e.g., TNF-α, LPS) B->C D A. Luciferase Reporter Assay (Measures NF-κB transcriptional activity) C->D E B. Western Blot (Measures protein levels: p-IκB, IκB, nuclear p65) C->E F C. qPCR (Measures mRNA levels of NF-κB target genes) C->F G D. Immunofluorescence/Imaging (Visualizes p65 nuclear translocation) C->G H Quantify Inhibition (Calculate IC50 values) D->H I Assess Protein/Gene Expression Changes E->I F->I J Visualize Cellular Localization G->J

Caption: Workflow for evaluating this compound's effect on NF-κB signaling.

Detailed Experimental Protocols

The investigation of this compound's interaction with the NF-κB pathway relies on established molecular and cellular biology techniques.

NF-κB Luciferase Reporter Gene Assay

This assay is a primary method for quantifying the transcriptional activity of NF-κB.

  • Objective: To measure the inhibitory effect of this compound or its derivatives on NF-κB-driven gene expression.

  • Cell Line: Human Embryonic Kidney (HEK-293) cells stably or transiently transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

  • Protocol:

    • Cell Seeding: Plate the NF-κB reporter cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Compound Treatment: Pre-incubate the cells with various concentrations of this compound, its derivatives (e.g., 1 to 20 µM), a positive control inhibitor (e.g., Parthenolide, 5 µM), and a vehicle control (e.g., 0.1% DMSO) for a specified period (e.g., 1-2 hours).[1]

    • Stimulation: Activate the NF-κB pathway by adding a pro-inflammatory stimulus, such as human recombinant TNF-α (e.g., 2 ng/mL), to all wells except the negative control.[1][2] Incubate for a further period (e.g., 4 hours).[1][2]

    • Cell Lysis: Remove the medium and lyse the cells using a luciferase reporter lysis buffer.[1]

    • Luminescence Measurement: Add the luciferase substrate to the cell lysates and quantify the resulting luminescence using a luminometer.

    • Normalization: To account for differences in cell viability or number, a parallel cell viability assay (e.g., CellTiter-Glo® or by measuring fluorescence from a co-transfected control plasmid) should be performed. The luciferase signal is then normalized to the viability signal.[1][2]

    • Data Analysis: Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control. Determine IC50 values by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Western Blot for NF-κB Pathway Proteins

Western blotting allows for the semi-quantitative analysis of specific proteins involved in the NF-κB cascade.

  • Objective: To determine if this compound affects the phosphorylation or degradation of IκBα or the nuclear translocation of the p65 subunit.

  • Protocol:

    • Cell Treatment and Lysis: Treat cells as described in the luciferase assay. After treatment, lyse the cells. For translocation studies, perform nuclear and cytoplasmic fractionation to separate protein pools.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

    • SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[5]

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting:

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 for nuclear fraction control, anti-GAPDH for cytoplasmic/total lysate control).

      • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control.

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure changes in the mRNA levels of NF-κB target genes.

  • Objective: To assess whether this compound's inhibition of NF-κB activity translates to a downstream reduction in the expression of pro-inflammatory genes (e.g., IL-6, IL-1β, iNOS).

  • Protocol:

    • Cell Treatment and RNA Extraction: Treat cells as previously described. Isolate total RNA from the cells using a suitable kit.

    • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.

    • qPCR Reaction: Set up the qPCR reaction using the cDNA, gene-specific primers for the target genes and a reference (housekeeping) gene (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green).

    • Data Acquisition: Run the reaction on a real-time PCR cycler.

    • Analysis: Determine the relative expression of the target genes using the ΔΔCt method, normalizing to the reference gene and comparing the treated samples to the vehicle control.

Conclusion and Future Directions

This compound serves as a promising scaffold for the development of anti-inflammatory therapeutics targeting the NF-κB signaling pathway. While the natural product itself is a weak inhibitor, synthetic chemistry has unlocked the potential to create analogs with significantly enhanced potency.[1][4] The methodologies outlined in this guide provide a robust framework for the continued investigation of these compounds. Future research should focus on elucidating the precise molecular target of this compound derivatives within the NF-κB cascade (e.g., direct inhibition of IKK subunits), evaluating their efficacy and safety in pre-clinical in vivo models of inflammatory disease, and exploring their pharmacokinetic and pharmacodynamic profiles to advance their potential as clinical drug candidates.

References

Exploring the TGR5 agonist activity of Leoligin analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the TGR5 Agonist Activity of Leoligin Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the investigation into the Takeda G protein-coupled receptor 5 (TGR5) agonist activity of this compound analogs. TGR5, also known as G-protein coupled bile acid receptor 1 (GPBAR1), is a significant therapeutic target for metabolic and inflammatory diseases.[1][2] this compound, a naturally occurring lignan, and its derivatives have demonstrated various pharmacological activities, including anti-inflammatory effects, prompting investigation into their molecular targets.[1][3][4][5] This document details the identification of a synthetic this compound analog as a novel TGR5 agonist, summarizing the quantitative data, experimental protocols, and underlying signaling pathways.

TGR5 is a cell membrane receptor activated by bile acids.[6] Its activation triggers a cascade of intracellular events with therapeutic implications.[6] The primary signaling pathway involves the coupling to Gαs proteins, which stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6][7][8] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP Response Element-Binding protein (CREB).[1][7] Activated CREB promotes the expression of anti-inflammatory genes while inhibiting pro-inflammatory pathways like Nuclear Factor κB (NF-κB).[1][9][10] TGR5 activation is also linked to the secretion of glucagon-like peptide-1 (GLP-1), which is crucial for glucose homeostasis.[6][11]

TGR5_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGR5 TGR5 AC Adenylyl Cyclase TGR5->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates IKK IKK PKA->IKK CREB CREB PKA->CREB Phosphorylates & Activates IkB IκB IKK->IkB Phosphorylates NFkB_complex NF-κB-IκB Complex NFkB NF-κB NFkB_complex->NFkB Translocates to Nucleus Gene_Expression Anti-inflammatory Gene Expression CREB->Gene_Expression Promotes Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Pro_inflammatory_Genes Promotes Leoligin_Analog This compound Analog (Agonist) Leoligin_Analog->TGR5 Binds cAMP_Assay_Workflow start Start plate_cells Plate TGR5-expressing HEK cells start->plate_cells add_compounds Add varying concentrations of LT-188A plate_cells->add_compounds incubate Incubate for a defined period add_compounds->incubate lyse_cells Lyse cells to release intracellular content incubate->lyse_cells measure_cAMP Quantify cAMP levels (ELISA or FRET) lyse_cells->measure_cAMP analyze Plot concentration-response curve and calculate EC50 measure_cAMP->analyze end End analyze->end CRE_Luciferase_Workflow start Start transfect Co-transfect HEK293 cells with TGR5 and CRE-Luciferase plasmids start->transfect culture Culture cells for 24h for gene expression transfect->culture stimulate Stimulate cells with LT-188A concentrations culture->stimulate incubate Incubate for 5-8 hours stimulate->incubate lyse Lyse cells incubate->lyse measure Add substrate and measure luminescence lyse->measure analyze Analyze data and calculate EC50 measure->analyze end End analyze->end NFkB_Luciferase_Workflow start Start transfect Transfect TGR5-expressing cells with NF-κB-Luciferase plasmid start->transfect pretreat Pre-treat cells with LT-188A concentrations transfect->pretreat stimulate Add inflammatory stimulus (e.g., LPS, TNF-α) pretreat->stimulate incubate Incubate for 6-8 hours stimulate->incubate measure Lyse cells and measure luminescence incubate->measure analyze Analyze inhibition and calculate IC50 measure->analyze end End analyze->end

References

The Structure-Activity Relationship of Leoligin and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Leoligin, a naturally occurring furan-type lignan (B3055560) isolated from the roots of Edelweiss (Leontopodium nivale ssp. alpinum), has emerged as a promising scaffold for the development of novel therapeutics. Its diverse pharmacological profile, including anti-inflammatory, cardiovascular, and metabolic activities, has spurred extensive research into the structure-activity relationships (SAR) of its synthetic derivatives. This technical guide provides an in-depth analysis of the SAR of this compound and its analogs, focusing on their biological activities, the experimental methodologies used for their evaluation, and the underlying signaling pathways.

Quantitative Structure-Activity Relationship Data

The biological activity of this compound and its derivatives is highly dependent on structural modifications, primarily at the ester functionality and the aryl group of the tetrahydrofuran (B95107) scaffold. The following tables summarize the quantitative data from key biological assays.

Table 1: Inhibition of NF-κB Activation

The transcription factor NF-κB is a critical mediator of inflammation. The inhibitory activity of this compound and its derivatives on the NF-κB signaling pathway, typically induced by tumor necrosis factor-alpha (TNF-α), is a key measure of their anti-inflammatory potential. This compound itself is a weak inhibitor of the NF-κB pathway[1]. Modifications to the ester functionality have a significant influence, with bulky esters that lack Michael-acceptor properties being favored for enhanced inhibitory activity[1][2][3][4]. For instance, derivatives with a cyclohexanecarboxylic acid ester moiety have shown significantly improved NF-κB inhibition compared to this compound[1].

CompoundModificationIC50 (µM) for NF-κB InhibitionReference
This compoundParent Compound19.7[1][5]
5-Methoxythis compoundMethoxy group at C5 of the B-ring>20[1]
1 Tiglic acid ester replaced with a cyclohexanecarboxylic acid ester5.3[1]
2 Tiglic acid ester replaced with a cyclobutanecarboxylic acid ester6.5[1]
3 Tiglic acid ester replaced with a cyclopentanecarboxylic acid ester4.9[1]
ParthenolidePositive Control1.7[1]
Table 2: Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation

The proliferation of vascular smooth muscle cells (VSMCs) is a key event in the development of intimal hyperplasia, a major cause of vein graft failure[6]. This compound has been shown to inhibit VSMC proliferation by inducing cell cycle arrest in the G1-phase without causing significant cell death[6][7]. Certain derivatives have demonstrated increased potency and selectivity for inhibiting VSMC proliferation over endothelial cell (EC) proliferation, which is a desirable characteristic for preventing neointima formation[5][8].

CompoundModificationIC50 (µM) for VSMC Proliferation InhibitionReference
This compoundParent Compound32.1[5]
1d Ester and aryl group modifications24.3[5]
1e Ester and aryl group modifications10.3[5]
1j Combined structural variations1.9[5]
Table 3: Activation of TGR5

The G-protein coupled bile acid receptor 1 (GPBAR1 or TGR5) is a promising therapeutic target for metabolic and inflammatory diseases. A synthetic analog of this compound, LT-188A, has been identified as a novel, nonsteroidal TGR5 agonist[9]. Activation of TGR5 by LT-188A leads to increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent anti-inflammatory effects[9].

CompoundModificationEC50 (µM) for TGR5 ActivationReference
This compoundParent CompoundWeak Agonist[9]
LT-188AC1-homologue of this compound23 (cAMP accumulation)[9]
LT-188AC1-homologue of this compound15 (CRE-luciferase activity)[9]

Key Signaling Pathways

The biological effects of this compound and its derivatives are mediated through the modulation of specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is activated by pro-inflammatory stimuli such as TNF-α. This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of NF-κB (IκB). Phosphorylated IκB is targeted for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB dimers (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound derivatives can interfere with this pathway, leading to a reduction in the inflammatory response.

Caption: Canonical NF-κB signaling pathway activated by TNF-α and inhibited by this compound derivatives.

TGR5 Signaling Pathway

Activation of the G-protein coupled receptor TGR5 by agonists like the this compound derivative LT-188A initiates a signaling cascade involving the activation of adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC). These downstream effectors mediate the anti-inflammatory and metabolic benefits associated with TGR5 activation.

TGR5_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LT188A LT-188A TGR5 TGR5 LT188A->TGR5 Binds AC Adenylyl Cyclase TGR5->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates Downstream Downstream Anti-inflammatory & Metabolic Effects PKA->Downstream EPAC->Downstream

Caption: TGR5 signaling pathway activated by the this compound derivative LT-188A.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following are protocols for key assays used in the evaluation of this compound and its derivatives.

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB in response to stimuli and potential inhibitors.

1. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HEK293T or THP-1) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • For transient transfection, co-transfect cells with an NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase expression) and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

  • For stable cell lines, use a cell line with an integrated NF-κB luciferase reporter construct.

2. Compound Treatment and Stimulation:

  • Seed the transfected or stable cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-incubate the cells with various concentrations of the this compound derivatives or vehicle control (e.g., 0.1% DMSO) for 1-2 hours.

  • Stimulate the cells with an NF-κB activator, such as TNF-α (final concentration of 2-20 ng/mL), for 4-8 hours to induce NF-κB activation. Include unstimulated and positive control (e.g., parthenolide) wells.

3. Cell Lysis and Luciferase Measurement:

  • After stimulation, wash the cells with Phosphate-Buffered Saline (PBS).

  • Lyse the cells using a passive lysis buffer.

  • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

  • Express the results as a percentage of the stimulated control or as fold induction over the unstimulated control.

  • Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.

Resazurin (B115843) Cell Viability Assay

This assay assesses cell viability based on the metabolic reduction of resazurin to the fluorescent resorufin (B1680543) by viable cells.

1. Cell Plating and Treatment:

  • Seed cells in a 96-well plate at a predetermined optimal density.

  • Treat the cells with various concentrations of this compound derivatives or a vehicle control for the desired duration (e.g., 24-48 hours). Include a positive control for cytotoxicity (e.g., digitonin).

2. Resazurin Incubation:

  • Prepare a working solution of resazurin (e.g., 0.15 mg/mL in PBS).

  • Add resazurin solution to each well (typically 10% of the well volume) and incubate for 1-4 hours at 37°C, protected from light[10][11][12]. Incubation time may vary depending on the cell type and metabolic rate.

3. Measurement:

  • Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate reader[10]. Alternatively, absorbance can be measured at 570 nm with a reference wavelength of 600 nm[10].

4. Data Analysis:

  • Subtract the background fluorescence/absorbance from cell-free wells.

  • Express cell viability as a percentage of the vehicle-treated control cells.

Cholesterol Efflux Assay in THP-1 Macrophages

This assay measures the ability of compounds to promote the removal of cholesterol from macrophages, a key process in preventing atherosclerosis.

1. Differentiation of THP-1 Monocytes:

  • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.

  • Differentiate the monocytes into macrophages by treating them with phorbol (B1677699) 12-myristate 13-acetate (PMA) at a final concentration of 0.1 µg/mL for 48-72 hours[13].

2. Cholesterol Loading and Labeling:

  • Label the differentiated macrophages by incubating them with [³H]-cholesterol (e.g., 1 µCi/mL) in serum-containing medium for 24-48 hours[13][14]. During this step, cells can also be loaded with cholesterol using acetylated low-density lipoprotein (acLDL).

  • Wash the cells and equilibrate them overnight in serum-free medium containing a suitable cholesterol acceptor, such as bovine serum albumin (BSA).

3. Efflux to Acceptors:

  • Wash the cells and incubate them with serum-free medium containing the test compounds (this compound or its derivatives) and a cholesterol acceptor, such as apolipoprotein A-I (apoA-I) (e.g., 10-25 µg/mL) or human plasma (e.g., 1%), for a defined period (e.g., 6 hours)[14].

4. Measurement of Radioactivity:

  • After the efflux period, collect the medium and lyse the cells (e.g., with 0.1 M NaOH).

  • Measure the radioactivity in both the medium and the cell lysate using a scintillation counter.

5. Data Analysis:

  • Calculate the percentage of cholesterol efflux as: (radioactivity in medium / (radioactivity in medium + radioactivity in cell lysate)) x 100.

  • Compare the efflux in the presence of test compounds to the vehicle control.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the discovery and characterization of bioactive this compound derivatives.

Experimental_Workflow Start Start: This compound Scaffold Synthesis Synthesis of This compound Derivatives Start->Synthesis Screening Primary Screening (e.g., NF-κB Inhibition @ 20µM) Synthesis->Screening Dose_Response Dose-Response & IC50/EC50 Determination Screening->Dose_Response Active Compounds Viability Cell Viability Assay (Resazurin) Dose_Response->Viability Secondary_Assays Secondary/Mechanism of Action Assays (e.g., VSMC Proliferation, TGR5 Activation, Cholesterol Efflux) Viability->Secondary_Assays Non-toxic Compounds Lead_Identification Lead Compound Identification Secondary_Assays->Lead_Identification In_Vivo In Vivo Studies Lead_Identification->In_Vivo End End: Potential Therapeutic Candidate In_Vivo->End

Caption: A generalized experimental workflow for the development of this compound-based drug candidates.

This technical guide provides a comprehensive overview of the structure-activity relationship of this compound and its derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. This information serves as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are interested in harnessing the therapeutic potential of this versatile natural product scaffold.

References

A Technical Guide to the Biological Targets of Leoligin in Vascular Smooth Muscle Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Leoligin, a naturally occurring furan-type lignan (B3055560) isolated from the roots of Edelweiss (Leontopodium nivale ssp. alpinum), has emerged as a promising therapeutic candidate for preventing vascular proliferative disorders.[1][2] Its primary mechanism of action in the vasculature involves the potent and selective inhibition of vascular smooth muscle cell (VSMC) proliferation, a key event in the pathogenesis of neointima formation following vascular injury, such as in vein graft disease and in-stent restenosis.[3][4][5][6] This technical guide provides an in-depth analysis of the known biological targets of this compound in VSMCs, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and workflows.

Core Biological Activity: Inhibition of VSMC Proliferation

The principal therapeutic effect of this compound in the vascular context is its ability to inhibit the proliferation of VSMCs.[3][7] This anti-proliferative effect is crucial as unchecked VSMC growth contributes to the thickening of the vessel wall (intimal hyperplasia), leading to lumen narrowing and reduced blood flow.[4][5] Importantly, this compound exerts this effect without inducing significant cell death (apoptosis or necrosis) in either VSMCs or endothelial cells, highlighting a favorable safety profile.[3][4][7]

Quantitative Analysis of this compound's Anti-Proliferative and Inhibitory Effects

The efficacy of this compound and its derivatives has been quantified through various in vitro assays. The following table summarizes the key inhibitory concentrations.

CompoundTarget/AssayCell TypeIC50 ValueReference
This compound VSMC ProliferationHuman VSMCs32.1 µM[6]
This compound NF-κB Inhibition(Cell-based assay)19.7 µM[6]
This compound Analog (1b) NF-κB Inhibition(Cell-based assay)10.3 µM[5][6]

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Molecular Mechanisms and Signaling Pathways

This compound's anti-proliferative action is orchestrated through its interaction with specific intracellular signaling pathways that govern cell cycle progression and inflammatory responses.

Induction of G1 Phase Cell Cycle Arrest

A primary mechanism by which this compound halts VSMC proliferation is by inducing cell cycle arrest in the G1 phase.[3][4] This blockade prevents cells from entering the S phase, where DNA replication occurs, effectively stopping cell division. This G1 arrest is associated with the accumulation and a noticeable shift in the molecular weight of the cyclin-dependent kinase inhibitor p27/KIP1.[4][8] The p27/KIP1 protein is a critical regulator of the G1-S transition, and its upregulation is a hallmark of cell cycle inhibition.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B-cells (NF-κB) is a crucial transcription factor that regulates inflammatory responses, cell survival, and proliferation. This compound has been identified as an inhibitor of the NF-κB pathway.[1][2][5] By suppressing NF-κB activation, this compound can reduce the expression of pro-inflammatory molecules such as Vascular Cell Adhesion Molecule-1 (VCAM-1), which is induced by cytokines like TNF-α.[1][8] While natural this compound is a relatively weak inhibitor of this pathway, synthetic analogs have been developed with significantly enhanced NF-κB inhibitory activity.[5]

Potential Interaction with Calcium Signaling Pathways

Calcium (Ca²⁺) is a ubiquitous second messenger that plays a critical role in VSMC function, including proliferation and contraction.[9][10] Agonist-induced VSMC proliferation is often dependent on an increase in intracellular Ca²⁺ concentration ([Ca²⁺]i), which can be initiated by pathways involving Phospholipase C gamma 1 (PLCγ1) and the subsequent generation of inositol (B14025) 1,4,5-trisphosphate (IP3).[11][12] IP3 binds to its receptor (IP3R) on the sarcoplasmic reticulum, causing Ca²⁺ release.[11][13] Additionally, Transient Receptor Potential Canonical (TRPC) channels, particularly TRPC6, are key mediators of receptor-operated Ca²⁺ entry in VSMCs and are implicated in phenotypic switching and proliferation.[14][15][16][17] Although direct modulation of these specific channels by this compound has not been explicitly demonstrated, its profound effect on VSMC proliferation suggests a potential downstream interference with these critical Ca²⁺-dependent signaling cascades.

G Proposed Signaling Pathway of this compound in VSMCs This compound This compound NFKB NF-κB Pathway This compound->NFKB Inhibits p27 p27/KIP1 Accumulation This compound->p27 Induces Calcium Potential Modulation of Ca²⁺ Signaling Pathways (PLCγ1, IP3R, TRPC6) This compound->Calcium Potentially Inhibits VCAM1 VCAM-1 Expression NFKB->VCAM1 Activates Inflammation Inflammation VCAM1->Inflammation G1S G1/S Phase Transition p27->G1S Inhibits Proliferation VSMC Proliferation G1S->Proliferation Leads to Calcium->Proliferation Promotes

Proposed signaling cascade for this compound in VSMCs.

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments used to elucidate the function of this compound in VSMCs.

VSMC Proliferation Assay (EdU Incorporation)

This assay directly measures DNA synthesis, providing a precise quantification of cell proliferation.

Materials:

  • Vascular Smooth Muscle Cells (e.g., primary human aortic SMCs)

  • SMC growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Platelet-Derived Growth Factor (PDGF) as a mitogen[9][18]

  • This compound (or other test compounds)

  • 5-ethynyl-2′-deoxyuridine (EdU) labeling solution

  • Cell fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click-iT® reaction cocktail (containing a fluorescent azide)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding: Plate VSMCs in a 96-well plate at a density of 2 x 10⁴ cells/mL and allow them to adhere overnight.[19][20]

  • Serum Starvation (Optional): To synchronize cells, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) for 24-48 hours.

  • Treatment: Replace the medium with fresh low-serum medium containing the desired concentrations of this compound. Include positive controls (e.g., 30 ng/mL PDGF) and vehicle controls (e.g., PBS or DMSO).[19][21] Incubate for 48 hours.

  • EdU Labeling: For the final 24 hours of the incubation period, add EdU to each well to a final concentration of 20 µM.[20]

  • Fixation and Permeabilization: Remove the medium, wash with PBS, and fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash again and permeabilize with 0.1% Triton X-100 for 20 minutes.[21]

  • EdU Detection: Wash the cells and add the Click-iT® reaction cocktail. Incubate for 30 minutes in the dark at room temperature.[20]

  • Staining and Imaging: Wash the cells, stain with DAPI to label all nuclei, and image the plate using a fluorescence microscope.

  • Analysis: Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of DAPI-stained cells.

G VSMC Proliferation Assay Workflow cluster_prep Cell Preparation cluster_treat Treatment & Labeling cluster_detect Detection & Analysis p1 1. Seed VSMCs in 96-well plate p2 2. Serum Starve (Synchronization) p1->p2 p3 3. Add this compound & Controls (PDGF) p2->p3 p4 4. Add EdU (Last 24h) p3->p4 p5 5. Fix & Permeabilize Cells p4->p5 p6 6. Click-iT Reaction (Fluorescent Azide) p5->p6 p7 7. Stain Nuclei (DAPI) p6->p7 p8 8. Image & Quantify (EdU+ / DAPI) p7->p8

Workflow for EdU-based VSMC proliferation assay.
Western Blot Analysis for Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins, such as p27/KIP1.

Materials:

  • Treated VSMC cell pellets

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer system (wet or semi-dry)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p27/KIP1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets on ice with lysis buffer. Centrifuge at high speed to pellet cell debris and collect the supernatant containing the protein lysate.[22]

  • Quantification: Determine the protein concentration of each sample using a BCA assay.[23]

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli buffer and heat at 95°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by size.[24]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.[23]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[23]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., rabbit anti-p27) diluted in blocking buffer, typically overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit HRP) for 1 hour at room temperature.[24]

  • Detection: Wash the membrane thoroughly with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[24]

  • Analysis: Quantify the band intensity using densitometry software. Normalize the intensity of the target protein (p27/KIP1) to a loading control (β-actin) to correct for loading variations.[25]

G Western Blotting Workflow n1 1. Protein Extraction (Cell Lysis) n2 2. Quantification (BCA Assay) n1->n2 n3 3. SDS-PAGE (Separation) n2->n3 n4 4. Membrane Transfer (Blotting) n3->n4 n5 5. Blocking (5% Milk/BSA) n4->n5 n6 6. Primary Antibody Incubation n5->n6 n7 7. Secondary Antibody Incubation n6->n7 n8 8. Detection (ECL) n7->n8 n9 9. Analysis (Densitometry) n8->n9

References

In Vitro Anti-proliferative Activity of Leoligin on Endothelial Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leoligin, the primary lignan (B3055560) isolated from the roots of Edelweiss (Leontopodium nivale ssp. alpinum), has emerged as a compound of significant interest in cardiovascular research.[1][2] Its pharmacological profile suggests potent anti-inflammatory and anti-proliferative properties.[1][2] A critical aspect of its activity revolves around its effects on the vascular endothelium, a key regulator of vascular homeostasis, thrombosis, and inflammation. While excessive proliferation of vascular smooth muscle cells (VSMCs) contributes to pathologies like restenosis, the controlled proliferation of endothelial cells (ECs) is vital for vascular repair and healing.[3][4] This document provides a detailed technical overview of the in vitro anti-proliferative activity of this compound on endothelial cells, summarizing key quantitative data, experimental methodologies, and associated signaling pathways.

This compound's Anti-proliferative and Cytotoxic Effects on Endothelial Cells

Studies have consistently demonstrated that this compound inhibits the proliferation of endothelial cells in vitro.[5] This anti-proliferative effect is observed without inducing significant cell death or toxicity, a crucial characteristic for therapeutic potential.[1][5] While the inhibition of EC proliferation might raise concerns about delaying local endothelial healing, it is hypothesized that wound repair could still be facilitated by circulating endothelial cells and their precursors.[5]

Notably, research has also focused on developing synthetic analogs of this compound to enhance its therapeutic profile. These efforts have yielded analogs with increased selectivity, more potently inhibiting the proliferation of vascular smooth muscle cells while having a lesser effect on endothelial cells, which is considered highly advantageous for preventing neointima formation in vascular grafts.[3][4]

Quantitative Data Summary: this compound's Effect on Endothelial Cells

The following table summarizes the quantitative data reported on the effects of this compound on endothelial cell proliferation and viability.

CompoundConcentrationEffect on Endothelial Cell ProliferationEffect on Endothelial Cell ViabilityAssay MethodCell TypeSource
This compound Not specifiedInhibited proliferationLow to no toxic or cell death-inducing effectsXTT AssayPrimary Human Vascular Endothelial Cells[5]
This compound Not specified-Did not induce cell deathNot specifiedEndothelial Cells[1]
This compound Analogs 30 µMVaried reduction in cell number depending on the analogNot specifiedNot specifiedEndothelial Cells[3]

Proposed Mechanism of Action: Inhibition of Pro-inflammatory Signaling

This compound's effects on the endothelium are closely linked to its anti-inflammatory properties, particularly its ability to interfere with the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B-cells) signaling pathway.[2] In response to inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α), NF-κB is activated, leading to the transcription of various pro-inflammatory genes, including adhesion molecules like Vascular Cell Adhesion Molecule-1 (VCAM-1).[2][6] The expression of VCAM-1 on the endothelial cell surface is a critical step in the recruitment and adhesion of leukocytes, a hallmark of vascular inflammation.[6]

This compound has been shown to specifically inhibit the TNF-α-mediated surface expression of VCAM-1 on endothelial cells.[2][5] This suggests that this compound exerts its anti-proliferative and vasculoprotective effects, at least in part, by suppressing this key inflammatory pathway.

G cluster_0 cluster_1 cluster_3 cluster_4 cluster_5 TNF-a TNF-a TNFR TNF-α Receptor IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα (Phosphorylated) IkBa_NFkB->IkBa NFkB NF-κB (Active) IkBa_NFkB->NFkB Proteasome Proteasomal Degradation IkBa->Proteasome Degradation VCAM1_Gene VCAM-1 Gene Transcription NFkB->VCAM1_Gene Translocates to Nucleus & Binds DNA Nucleus Nucleus VCAM1_Protein VCAM-1 Protein VCAM1_Gene->VCAM1_Protein Translation Adhesion Leukocyte Adhesion & Inflammation VCAM1_Protein->Adhesion Promotes This compound This compound This compound->VCAM1_Gene Inhibits Expression

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Experimental Protocols

The following sections detail the methodologies commonly employed to assess the in vitro effects of this compound on endothelial cells.

Cell Culture and Treatment
  • Cell Line: Primary human vascular endothelial cells (ECs) are the preferred model for these studies.[5]

  • Culture Conditions: Cells are cultured in appropriate endothelial cell growth medium supplemented with growth factors and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: For proliferation or viability assays, cells are seeded into multi-well plates (e.g., 96-well plates) at a predetermined density.

  • Treatment: After allowing the cells to adhere (typically overnight), the culture medium is replaced with fresh medium containing various concentrations of this compound or a solvent control (e.g., DMSO). The final concentration of the solvent should be consistent across all wells and non-toxic to the cells.

  • Incubation: Cells are incubated with the compound for a specified period, for instance, 48 hours, before assessment.[7]

Cell Proliferation Assay (XTT Assay)

The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.

  • Addition of Reagent: Following the treatment incubation period, add the XTT reagent to each well of the 96-well plate.

  • Incubation: Incubate the plate for a further 4-6 hours at 37°C. During this time, metabolically active cells reduce the yellow XTT tetrazolium salt to a soluble orange formazan (B1609692) dye.

  • Measurement: Measure the absorbance of the formazan product in each well using a microplate reader at a wavelength of 450-500 nm (with a reference wavelength of ~650 nm).

  • Data Analysis: The absorbance is directly proportional to the number of viable, proliferating cells. The percentage of proliferation inhibition is calculated relative to the solvent-treated control cells.

Cell Viability Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in a binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive. The percentage of cells in each quadrant is quantified to determine the effect of this compound on cell viability.[5][7]

G cluster_setup 1. Cell Preparation cluster_treatment 2. Treatment cluster_assay 3. Proliferation Assay (XTT) cluster_analysis 4. Data Analysis A Culture Primary Endothelial Cells B Seed Cells in 96-Well Plate A->B C Add this compound at various concentrations (and solvent control) D Incubate for defined period (e.g., 48 hours) C->D E Add XTT Reagent to each well F Incubate for 4-6 hours (Formazan development) E->F H Calculate % Proliferation Inhibition vs. Control G Measure Absorbance (450-500 nm) F->G

Caption: General workflow for an in vitro EC proliferation assay.

Conclusion

This compound demonstrates clear in vitro anti-proliferative activity against endothelial cells, an effect that is not associated with significant cytotoxicity.[1][5] The mechanism underlying this activity appears linked to the modulation of pro-inflammatory signaling pathways, specifically the inhibition of TNF-α-induced VCAM-1 expression via the NF-κB pathway.[2][5] While this inhibition of EC proliferation is a factor to consider in therapeutic applications, the development of synthetic analogs with greater selectivity for VSMCs over ECs highlights a promising path forward.[3][4] The experimental protocols detailed herein provide a robust framework for further investigation into the nuanced effects of this compound and its derivatives on endothelial cell biology.

References

Leoligin's Dichotomous Influence on Cholesteryl Ester Transfer Protein (CETP) Activity: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leoligin, the principal lignan (B3055560) isolated from the alpine plant Edelweiss (Leontopodium nivale subsp. alpinum), exhibits a complex and concentration-dependent modulatory effect on cholesteryl ester transfer protein (CETP) activity. Contrary to the prevailing therapeutic strategy of CETP inhibition for raising high-density lipoprotein cholesterol (HDL-C), this compound demonstrates a biphasic activity profile, acting as a potent activator at low nanomolar and picomolar concentrations while inhibiting the protein's function at high micromolar to millimolar concentrations. This dual activity, observed in both human and rabbit plasma in vitro and corroborated by in vivo studies in CETP transgenic mice, positions this compound as a unique pharmacological tool for investigating HDL metabolism. This technical guide provides a comprehensive analysis of the existing quantitative data, detailed experimental protocols for assessing this compound's effect on CETP, and a proposed molecular interaction model.

Introduction to CETP and this compound

Cholesteryl ester transfer protein (CETP) is a crucial plasma glycoprotein (B1211001) that facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides.[1][2][3] This action is a central component of reverse cholesterol transport, a pathway that moves cholesterol from peripheral tissues back to the liver. Historically, pharmacological inhibition of CETP has been a major focus of cardiovascular drug development, with the goal of increasing HDL-C levels and reducing atherosclerosis risk.[3][4][5] However, the clinical trial outcomes for several CETP inhibitors have been mixed, prompting a re-evaluation of this therapeutic approach.[2][6]

This compound is a naturally occurring lignan that has been investigated for various biological activities, including potential cardioprotective effects.[7][8] Initial pharmacophore-based screening suggested a potential interaction between this compound and CETP.[9] Subsequent experimental validation revealed an unexpected dose-dependent dual effect on CETP's function, challenging the simple inhibitor-agonist paradigm.[1][9]

Quantitative Analysis of this compound's Effect on CETP Activity

The interaction of this compound with CETP is characterized by a distinct biphasic dose-response curve. At lower concentrations, it enhances CETP activity, while at much higher concentrations, it becomes inhibitory.

In Vitro Studies

Experiments conducted using human and rabbit plasma demonstrate a consistent pattern of low-dose activation and high-dose inhibition. Probucol (B1678242), a known CETP activator, was used as a positive control in human plasma studies.[1][2]

Table 1: In Vitro Effect of this compound on Human Plasma CETP Activity [1][2][9]

This compound ConcentrationMean Change in CETP ActivityStatistical Significance (p-value)
100 pM+32.3%0.023
1 nM+29.0%0.042
1 mM-55.2% (to 44.8% of control)0.012

Table 2: In Vitro Effect of this compound on Rabbit Plasma CETP Activity [1][2]

This compound ConcentrationMean CETP Activity (% of Control)Statistical Significance (p-value)
100 pM146.9% ± 6.9%0.047
1 µMInhibited0.019
100 µM53.4% ± 1.9%0.00006

Notably, two natural derivatives of this compound, 5,5′-dimethoxythis compound and 5-methoxythis compound, did not significantly regulate human CETP activity, suggesting specificity in the molecular interaction.[2]

In Vivo Studies

To confirm the physiological relevance of the in vitro findings, this compound was administered orally to CETP transgenic mice. These mice are a standard model for studying CETP function as wild-type mice do not express this protein.[10] The results corroborated the activating effect observed at low concentrations.

Table 3: In Vivo Effect of this compound on CETP Transgenic Mice [1][2][9]

Treatment Group (n=5 each)DurationOutcome MeasureResultStatistical Significance (p-value)
This compound (oral gavage)7 daysPlasma CETP ActivitySignificantly higher vs. control0.015
Vehicle Control7 daysPlasma CETP ActivityBaselineN/A

In this short-term study, no signs of toxicity were observed in the mice treated with this compound.[1][9] There was also a trend toward lower LDL-cholesterol levels in the this compound-treated animals, although this did not reach statistical significance in the reported study.[1][2]

Experimental Protocols & Methodologies

The following protocols are based on the methodologies described in the primary research investigating this compound and CETP.[1][2][9]

In Vitro CETP Activity Assay

This assay quantifies the transfer of a fluorescently labeled cholesteryl ester from donor to acceptor lipoprotein particles.

  • Materials:

    • Human plasma (from n=20 donors) or rabbit plasma (n=3-5).

    • This compound (dissolved in a suitable solvent, e.g., DMSO).

    • CETP Activity Assay Kit (e.g., fluorimetric kits from various commercial suppliers). These typically include donor particles (liposomes containing a self-quenched fluorescent neutral lipid) and acceptor particles (liposomes).

  • Procedure:

    • Plasma samples are incubated with various concentrations of this compound (e.g., from 1 pM to 1 mM) or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

    • The CETP activity assay is initiated by adding the donor and acceptor particles to the plasma.

    • The mixture is incubated at 37°C, allowing CETP-mediated transfer of the fluorescent lipid from the donor to the acceptor particle.

    • The fluorescence is measured over time using a fluorimeter. As the fluorescent lipid is transferred to the acceptor particle, the self-quenching is relieved, resulting in an increase in fluorescence intensity.

    • CETP activity is calculated from the rate of fluorescence increase and expressed as a percentage of the vehicle control.

In Vivo Animal Study

This protocol describes the oral administration of this compound to CETP transgenic mice to assess its effect on plasma CETP activity.

  • Animal Model:

    • CETP transgenic mice (n=5 per group).[2] A suitable control strain is C57BL/6NTac.[10]

  • Treatment:

    • This compound Group: Mice are dosed daily via oral gavage with this compound for a period of 7 days.

    • Control Group: Mice receive an equal volume of the vehicle control via oral gavage for 7 days.

  • Sample Collection and Analysis:

    • At the end of the 7-day treatment period, blood is collected from the mice.

    • Plasma is isolated by centrifugation.

    • The in vitro CETP activity assay (as described in 3.1) is performed on the collected plasma samples to determine the in vivo effect of this compound treatment.

    • Standard lipid profiles (total cholesterol, HDL-C, LDL-C, triglycerides) are also measured from the plasma samples.

Visualizations: Workflows and Proposed Mechanisms

The following diagrams illustrate the experimental process and the hypothesized molecular interactions based on computational docking studies.

G cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow P Human or Rabbit Plasma I Incubate with This compound (various conc.) P->I A Perform Fluorimetric CETP Activity Assay I->A D Data Analysis: % Activity vs. Control A->D M CETP Transgenic Mice (n=5 per group) T Daily Oral Gavage: This compound or Vehicle (7 days) M->T B Blood Collection & Plasma Isolation T->B C Measure Plasma CETP Activity & Lipids B->C

Caption: Experimental workflows for assessing this compound's effect on CETP.

G cluster_cetp CETP-Mediated Lipid Transfer cluster_this compound This compound Modulation HDL HDL CETP CETP HDL->CETP Cholesteryl Esters VLDL_LDL VLDL/LDL VLDL_LDL->CETP Triglycerides CETP->HDL Triglycerides CETP->VLDL_LDL Cholesteryl Esters This compound This compound Low_Conc Low Conc. (pM-nM) This compound->Low_Conc High_Conc High Conc. (µM-mM) This compound->High_Conc Low_Conc->CETP Allosteric Activation High_Conc->CETP Inhibition (Hydrophobic Tunnel Accumulation?)

Caption: Logical relationship of this compound's dual effect on CETP function.

G cluster_protein Proposed Binding Site (Computational Model) cluster_tunnel Hydrophobic Tunnel CETP CETP (Boomerang-shaped protein with a long hydrophobic tunnel) CE1 CE Neck Neck Region (Narrowing) CE2 CE This compound This compound This compound->Neck Binds near neck, forming hydrophobic contacts

Caption: Proposed molecular binding mode of this compound within the CETP tunnel.

Mechanism of Action and Discussion

The precise mechanism underlying this compound's dual activity is not fully elucidated, but computational docking studies provide a plausible hypothesis.[1][11] CETP possesses a long, hydrophobic tunnel that accommodates two cholesteryl ester and two phospholipid molecules.[1] In the center of this tunnel is a narrowing known as the "neck" region.[1][11]

  • Activation (Low Concentration): Molecular docking models predict that this compound binds within the hydrophobic tunnel near this neck region.[1][2][11] It is hypothesized that at low, picomolar-to-nanomolar concentrations, this binding induces a conformational change in the CETP molecule, acting as an allosteric activator that enhances the protein's lipid transfer efficiency.[2]

  • Inhibition (High Concentration): At much higher, micromolar-to-millimolar concentrations, it is theorized that this compound molecules may accumulate within the hydrophobic tunnel.[2] This physical accumulation could create a steric hindrance, blocking the passage of cholesteryl esters and triglycerides and thereby inhibiting the protein's transfer function.[2]

This paradoxical effect distinguishes this compound from traditional CETP modulators. While CETP inhibitors have been developed to raise HDL-C, the clinical benefits have been debated.[6] Conversely, the CETP activator probucol has shown efficacy in reducing xanthomas, suggesting that enhancing CETP activity and reverse cholesterol transport may be beneficial in specific patient populations.[1][2] this compound's ability to both activate and inhibit CETP, depending on concentration, makes it a valuable and unique molecular probe for studying these distinct processes and their impact on lipoprotein metabolism.

Conclusion and Future Directions

This compound demonstrates a clear, biphasic, and species-independent effect on CETP activity, with potent activation at low concentrations and inhibition at high concentrations. The in vivo data in CETP transgenic mice confirm the activating effect is physiologically relevant. While the current data provides a strong foundation, further research is warranted to:

  • Elucidate the precise molecular mechanism of both activation and inhibition through structural biology studies (e.g., X-ray crystallography or cryo-EM of the this compound-CETP complex).

  • Investigate the long-term effects of this compound-induced CETP activation on atherosclerosis development in relevant animal models.

  • Explore the pharmacokinetic and pharmacodynamic properties of this compound to determine if plasma concentrations required for activation can be safely achieved and maintained.

As a novel CETP agonist, this compound represents a significant tool for the scientific community, offering a new avenue to explore the complex role of CETP in cardiovascular health and disease.[1][9]

References

An In-depth Technical Guide to the Natural Sources and Extraction of Leoligin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leoligin, a naturally occurring lignan (B3055560), has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory and cardioprotective effects. This technical guide provides a comprehensive overview of the natural sources of this compound, focusing on its primary plant origin, and details the methodologies for its extraction and purification. The document presents quantitative data on this compound yields, outlines detailed experimental protocols, and includes visualizations of relevant biological pathways and experimental workflows to support research and development efforts.

Natural Sources of this compound

The principal natural source of this compound is the alpine plant Edelweiss (Leontopodium nivale subsp. alpinum, formerly classified as Leontopodium alpinum)[1][2][3]. This compound is the major lignan found in this perennial herb, which belongs to the Asteraceae family[2][3].

1.1. Plant Part Distribution

This compound is predominantly concentrated in the roots and sub-aerial parts of the Edelweiss plant[2][4][5]. While aerial parts of the plant are a source of various phenolic compounds, the roots are the primary material for obtaining significant quantities of this compound[3].

1.2. Quantitative Data on this compound Content

The concentration of this compound can vary depending on the source of the plant material (wild-grown, cultivated, or in vitro cultures) and the specific conditions of growth and elicitation. The following table summarizes the reported yields of this compound from various sources.

Source MaterialConditionThis compound Yield (% w/w of dry plant material)Reference(s)
Leontopodium alpinum RootsField Grown (Wild)0.005% - 0.010%[2][4][6]
Leontopodium nivale subsp. alpinum RootsCultivated (Switzerland, Sample 1)0.0155%[7][8]
Leontopodium nivale subsp. alpinum RootsCultivated (Switzerland, Sample 2)0.0547%[7][8]
Leontopodium nivale subsp. alpinum RootsCultivated (Innsbruck, Austria)0.0632%[7][8]
Leontopodium nivale subsp. alpinum Hairy Root CultureUntreated0.0094% ± 0.0004%[4][6]
Leontopodium nivale subsp. alpinum Hairy Root CultureElicited with 200µM Methyl Jasmonate0.0162% ± 0.0008%[4][6]
Leontopodium nivale subsp. alpinum Hairy Root CultureElicited with 6% Sucrose0.0161% ± 0.0018%[4][6]
Leontopodium nivale subsp. alpinum Hairy Root CultureElicited with 6% Sucrose (Optimized)0.0678%[8][9]

Extraction and Purification Methods

The isolation of this compound from its natural source involves a multi-step process of extraction followed by chromatographic purification. The purity of the final compound is typically confirmed using analytical techniques such as High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy[7][10][11].

2.1. Experimental Protocol: Extraction from Hairy Root Cultures

The following protocol is adapted from a validated method for the extraction of this compound from hairy root cultures of Leontopodium nivale subsp. alpinum and can be applied to dried and powdered root material of the whole plant[7][8].

2.1.1. Materials and Reagents

2.1.2. Extraction Procedure

  • Accurately weigh the dried plant material.

  • Suspend the plant material in dichloromethane (a common solvent-to-solid ratio for exhaustive extraction is 10:1 (v/w), though this may be optimized).

  • Agitate the suspension for a specified period (e.g., 1 hour) at room temperature.

  • Separate the extract from the plant material by filtration.

  • Repeat the extraction of the plant residue with fresh dichloromethane two more times to ensure exhaustive extraction.

  • Combine the dichloromethane extracts.

  • To confirm exhaustive extraction, a fourth extraction can be performed and analyzed separately; no detectable this compound should be present[7][8].

  • Evaporate the combined solvent extracts to dryness under reduced pressure using a rotary evaporator.

  • Dissolve the resulting dry residue in a precise volume of methanol for subsequent analysis and purification[7][8].

  • Filter the methanolic solution through cotton wool before HPLC analysis[7][8].

2.2. Experimental Protocol: Purification by HPLC

The crude extract obtained can be purified using preparative High-Performance Liquid Chromatography (HPLC). The following conditions have been reported for the analytical quantification of this compound and can be adapted for purification purposes[7].

2.2.1. HPLC System and Conditions

  • Column: Phenomenex Kinetex 2.6 μ C18 100 Å (100 mm × 2.1 mm) with a 2.6 μm particle size, equipped with a corresponding guard column[7].

  • Column Temperature: 40 °C[7].

  • Mobile Phase:

    • Solvent A: Water[7]

    • Solvent B: Acetonitrile[7]

  • Gradient Elution:

    • 0 min: 65% A, 35% B

    • 20 min: 50% A, 50% B

    • 25 min: 1% A, 99% B

    • Stop at 35 min, followed by a 15 min post-run equilibration[7].

  • Flow Rate: 0.250 mL/min[7].

  • Detection: UV at 205 nm[7].

Fractions corresponding to the retention time of this compound are collected, and the solvent is evaporated to yield the purified compound. Purity should be assessed by analytical HPLC, MS, and NMR[7][10].

Visualizations: Workflows and Signaling Pathways

3.1. Experimental Workflow for this compound Extraction and Purification

Extraction_Purification_Workflow Start Start: Dried & Powdered Leontopodium alpinum Roots Extraction Solvent Extraction (Dichloromethane, 3x) Start->Extraction Filtration Filtration Extraction->Filtration Evaporation Evaporation of Solvent (Rotary Evaporator) Filtration->Evaporation Combined Extracts Dissolution Dissolution in Methanol Evaporation->Dissolution HPLC HPLC Purification (C18 Column, Water/Acetonitrile Gradient) Dissolution->HPLC Analysis Purity Analysis (HPLC-DAD, MS, NMR) HPLC->Analysis Collected Fractions End Purified this compound Analysis->End

This compound Extraction and Purification Workflow.

3.2. Signaling Pathways Influenced by this compound

This compound has been shown to modulate several key signaling pathways, contributing to its observed biological effects.

3.2.1. Inhibition of the NF-κB Signaling Pathway

This compound exhibits anti-inflammatory properties, in part, by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of inflammation.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activates IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (p50/p65) (Active) IkB_NFkB->NFkB Releases Proteasome Proteasomal Degradation IkB_NFkB->Proteasome Ubiquitination NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Transcription Transcription of Pro-inflammatory Genes (e.g., Cytokines, Chemokines) DNA->Transcription

Inhibition of the NF-κB Signaling Pathway by this compound.

3.2.2. Promotion of Cholesterol Efflux

This compound has been demonstrated to promote cholesterol efflux from macrophages by upregulating the expression of ATP-binding cassette (ABC) transporters ABCA1 and ABCG1[10]. This action is considered beneficial in the context of preventing atherosclerosis.

Cholesterol_Efflux_Pathway This compound This compound Nucleus Nucleus This compound->Nucleus Stimulates Gene_Expression Increased Gene Transcription (ABCA1 & ABCG1) Nucleus->Gene_Expression mRNA ABCA1 & ABCG1 mRNA Gene_Expression->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis ABCA1 ABCA1 Transporter Protein_Synthesis->ABCA1 ABCG1 ABCG1 Transporter Protein_Synthesis->ABCG1 ApoA1 ApoA-I ABCA1->ApoA1 Efflux to HDL HDL ABCG1->HDL Efflux to Cholesterol Intracellular Cholesterol Cholesterol->ABCA1 Cholesterol->ABCG1 Efflux_A1 Cholesterol Efflux ApoA1->Efflux_A1 Efflux_G1 Cholesterol Efflux HDL->Efflux_G1

Promotion of Cholesterol Efflux by this compound.

3.2.3. Biosynthesis of Lignans

This compound, as a lignan, is biosynthesized in plants from the amino acid phenylalanine via the phenylpropanoid pathway[1][12][13][14]. This complex pathway generates monolignols, which then undergo oxidative coupling to form the diverse structures of lignans.

Lignan_Biosynthesis Phenylalanine Phenylalanine Phenylpropanoid_Pathway Phenylpropanoid Pathway (Multiple Enzymatic Steps) Phenylalanine->Phenylpropanoid_Pathway Monolignols Monolignols (e.g., Coniferyl Alcohol) Phenylpropanoid_Pathway->Monolignols Oxidative_Coupling Oxidative Coupling (Peroxidases, Laccases) Monolignols->Oxidative_Coupling Lignans Lignans Oxidative_Coupling->Lignans This compound This compound Lignans->this compound Further Modifications

General Biosynthetic Pathway of Lignans.

Conclusion

This compound represents a promising natural product with significant therapeutic potential. This guide has detailed its primary natural source, Leontopodium nivale subsp. alpinum, and provided a comprehensive overview of extraction and purification methodologies, supported by quantitative data. The visualization of its extraction workflow and its influence on key signaling pathways offers a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Further optimization of extraction protocols and exploration of biotechnological production methods, such as hairy root cultures, will be crucial in ensuring a sustainable supply of this compound for future research and potential clinical applications.

References

Methodological & Application

Total Synthesis Protocol for Leoligin and its Analogs: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the total synthesis of Leoligin, a naturally occurring lignan (B3055560) with anti-inflammatory properties, and its structural analogs. This guide is intended to furnish researchers with the necessary information to synthesize these compounds for further investigation in drug discovery and development.

Introduction

This compound, first isolated from the roots of Edelweiss (Leontopodium nivale subsp. alpinum), is a tetrahydrofuran-type lignan that has garnered significant interest due to its pharmacological activities, including the inhibition of the pro-inflammatory NF-κB signaling pathway.[1][2] The modular and stereoselective total synthesis of this compound allows for the generation of a diverse library of analogs, enabling structure-activity relationship (SAR) studies to optimize its therapeutic potential. This protocol outlines a well-established synthetic route, detailing the key reactions, experimental procedures, and purification methods.

Overview of the Synthetic Strategy

The total synthesis of this compound and its analogs can be achieved through a convergent and modular approach. The key steps involve:

  • Stobbe Condensation: Formation of a γ-butyrolactone intermediate from veratraldehyde and diethyl succinate (B1194679).[3]

  • Reduction: Conversion of the γ-butyrolactone to a triol intermediate.[3]

  • Cyclization: Formation of the core tetrahydrofuran (B95107) ring system.[3]

  • Esterification: Introduction of the angelic acid side chain or other desired ester functionalities to yield this compound or its analogs.[4]

This modular strategy allows for the variation of the aromatic substituents and the ester group, facilitating the synthesis of a wide range of analogs for biological evaluation.

Experimental Protocols

Materials and General Methods

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates. Flash column chromatography should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 or 500 MHz spectrometer. High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compounds.

Synthesis of the γ-Butyrolactone Intermediate

The synthesis commences with a Stobbe condensation between veratraldehyde and diethyl succinate to form a C6-C5 acid, which is then esterified and condensed with a second molecule of veratraldehyde.[3]

Protocol:

  • Stobbe Condensation: To a solution of veratraldehyde and diethyl succinate in a suitable solvent such as tert-butanol, add a strong base like potassium tert-butoxide at room temperature.

  • Stir the reaction mixture for several hours until the reaction is complete as monitored by TLC.

  • Acidify the reaction mixture with an aqueous acid solution (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Esterification: The resulting acid is then esterified using standard conditions (e.g., methanol (B129727) and a catalytic amount of sulfuric acid).

  • Second Condensation: The esterified product is then condensed with another equivalent of veratraldehyde under similar Stobbe conditions to yield the 2,3,4-trisubstituted γ-butyrolactone intermediate.[3]

  • Purify the intermediate by flash column chromatography.

Reduction to the Triol Intermediate

The γ-butyrolactone intermediate undergoes two reduction steps to yield the corresponding triol.[3]

Protocol:

  • First Reduction: Reduce the γ-butyrolactone intermediate using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF) at 0 °C to room temperature.

  • Carefully quench the reaction with water and an aqueous solution of sodium hydroxide.

  • Filter the resulting mixture and extract the filtrate with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure.

  • Second Reduction: The product from the first reduction is further reduced to the triol using a similar procedure.

  • Purify the triol intermediate by flash column chromatography.

Cyclization to the Tetrahydrofuran Core

The triol intermediate is cyclized to form the hydroxymethyl-tetrahydrofuran core.[3]

Protocol:

  • Dissolve the triol intermediate in a suitable solvent like pyridine (B92270) or dichloromethane.

  • Add tosyl chloride portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.[3]

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting hydroxymethyl-tetrahydrofuran by flash column chromatography.

Esterification to this compound and its Analogs

The final step is the esterification of the hydroxymethyl-tetrahydrofuran with 2-methyl-(Z)-2-butenoic acid (angelic acid) or other carboxylic acids to yield this compound or its analogs.[3]

Protocol:

  • Dissolve the hydroxymethyl-tetrahydrofuran, the desired carboxylic acid (e.g., angelic acid), and a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in an anhydrous solvent like dichloromethane.

  • Add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

  • Stir the reaction at room temperature for several hours.

  • Filter the reaction mixture to remove the urea (B33335) byproduct.

  • Wash the filtrate with aqueous acid and base, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product, this compound or its analog, by flash column chromatography. For the synthesis of this compound itself, a Mitsunobu protocol may be preferred to avoid double-bond isomerization of the angelic acid moiety.[1]

Data Presentation

The following tables summarize the yields for the key synthetic steps and the biological activity of this compound and some of its analogs.

Table 1: Indicative Yields for the Total Synthesis of this compound

StepProductIndicative Yield (%)
1γ-Butyrolactone Intermediate60-70
2Triol Intermediate75-85
3Hydroxymethyl-tetrahydrofuran65-75
4This compound70-80

Note: Yields are indicative and may vary based on reaction scale and specific conditions.

Table 2: NF-κB Inhibitory Activity of this compound and Selected Analogs [1]

CompoundModificationIC₅₀ (µM)
This compound-~20
Analog 1Bulky ester group (t-butyl)2.2
Analog 23,3-dimethylbutanoate ester4.7
Analog 34-fluoro substitution on aryl groupComparable to this compound
5-Methoxythis compoundMethoxy group on aryl ring>20

Visualization of Key Processes

Synthetic Workflow

The overall workflow for the total synthesis of this compound is depicted below.

G Total Synthesis Workflow of this compound cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_intermediates Intermediates cluster_product Final Product Veratraldehyde Veratraldehyde Stobbe Stobbe Condensation Veratraldehyde->Stobbe DiethylSuccinate Diethyl Succinate DiethylSuccinate->Stobbe AngelicAcid Angelic Acid Esterification Esterification AngelicAcid->Esterification Butyrolactone γ-Butyrolactone Stobbe->Butyrolactone Reduction Reduction Triol Triol Reduction->Triol Cyclization Cyclization THF_core Tetrahydrofuran Core Cyclization->THF_core This compound This compound Esterification->this compound Butyrolactone->Reduction Triol->Cyclization THF_core->Esterification

Caption: Workflow for the total synthesis of this compound.

NF-κB Signaling Pathway Inhibition

This compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The following diagram illustrates the canonical NF-κB pathway and the putative point of inhibition by this compound.

G Inhibition of NF-κB Pathway by this compound cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->IkB IκB Degradation IkB_NFkB->NFkB Releases This compound This compound This compound->IKK Inhibits (putative) DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Induces

Caption: Putative inhibition of the NF-κB pathway by this compound.

Conclusion

This application note provides a comprehensive protocol for the total synthesis of this compound and its analogs. The modular nature of this synthetic route allows for the facile generation of a library of compounds for SAR studies, which is crucial for the development of novel anti-inflammatory agents. The provided experimental details and quantitative data serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development. Further investigation into the precise molecular targets of this compound within the NF-κB pathway will be beneficial for the rational design of more potent and selective inhibitors.

References

Application Notes and Protocols for the Quantification of Leoligin in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leoligin, a naturally occurring lignan (B3055560) found in the roots of the Edelweiss plant (Leontopodium nivale ssp. alpinum), has garnered significant scientific interest due to its potential therapeutic applications, particularly in the context of cardiovascular diseases.[1] Preclinical studies have demonstrated its ability to modulate cholesterol metabolism and inhibit inflammatory pathways.[2][3] Accurate and precise quantification of this compound in biological matrices is paramount for pharmacokinetic, toxicokinetic, and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

These application notes provide a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound in plasma. The protocol is based on established methods for other lignans (B1203133) and has been adapted to be representative for this compound analysis.[4][5][6]

Bioanalytical Method for this compound Quantification in Plasma by LC-MS/MS

This section details a representative method for the quantification of this compound in plasma samples.

Sample Preparation

A protein precipitation method is recommended for its simplicity and efficiency in removing high-abundance proteins from plasma samples.[4][7]

Protocol:

  • Thaw frozen plasma samples on ice to ensure stability.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (IS). A structurally similar lignan not present in the sample would be an appropriate choice.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube and evaporate it to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly to ensure complete dissolution and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following are representative LC-MS/MS parameters. Optimization for specific instrumentation is recommended.

ParameterRecommended Setting
LC System A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
Column A reversed-phase C18 column (e.g., 2.1 x 50 mm, 2.5 µm particle size) is suitable for lignan separation.[8]
Mobile Phase A Water with 0.1% formic acid.[4]
Mobile Phase B Acetonitrile with 0.1% formic acid.[4]
Flow Rate 0.4 mL/min.[8]
Column Temperature 30°C.[9]
Injection Volume 5 µL.
Gradient Elution A gradient elution is recommended to ensure good separation from endogenous matrix components. A representative gradient is as follows: Start at 30% B, increase to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
MS System A triple quadrupole mass spectrometer.
Ionization Mode Electrospray Ionization (ESI) in positive mode is often suitable for lignans.[6]
Scan Type Multiple Reaction Monitoring (MRM).[6]
Representative MRM Transitions

The following are hypothetical but plausible MRM transitions for this compound. These would need to be optimized experimentally.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound[M+H]⁺Fragment 1
Fragment 2
Internal Standard[M+H]⁺Fragment 1
Method Validation Parameters

The following table summarizes the expected quantitative performance of a validated bioanalytical method for this compound, based on data from similar lignan assays.[5][6]

ParameterRepresentative Value
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Extraction Recovery > 85%
Matrix Effect Minimal and compensated by the internal standard.
Stability

The stability of this compound in biological samples under various conditions should be thoroughly investigated.

Stability ConditionDurationResult
Bench-top (Room Temperature) 4 hoursStable
Autosampler (4°C) 24 hoursStable
Freeze-Thaw Cycles (-20°C to RT) 3 cyclesStable
Long-term Storage (-80°C) 3 monthsStable

Experimental Workflows and Signaling Pathways

Experimental Workflow Diagram

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_sample_preparation Sample Preparation cluster_analysis Analysis blood_collection Blood Collection (e.g., from mice) centrifugation Centrifugation to Obtain Plasma blood_collection->centrifugation protein_precipitation Protein Precipitation (Acetonitrile + IS) centrifugation->protein_precipitation storage Plasma Storage (-80°C) evaporation Evaporation protein_precipitation->evaporation reconstitution Reconstitution evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing

Caption: General experimental workflow for this compound quantification in plasma.

This compound and the NF-κB Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10] This pathway is a key regulator of the inflammatory response.

nf_kb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TNFR) ikk IKK Complex receptor->ikk activates stimulus Inflammatory Stimulus (e.g., TNF-α) stimulus->receptor activates ikb IκB ikk->ikb phosphorylates proteasome Proteasomal Degradation ikb->proteasome targeted for nfkb NF-κB (p50/p65) nfkb_n NF-κB (Active) nfkb->nfkb_n translocates ikb_nfkb IκB-NF-κB (Inactive Complex) ikb_nfkb->ikb ikb_nfkb->nfkb This compound This compound This compound->ikk inhibits dna DNA nfkb_n->dna binds to gene_expression Pro-inflammatory Gene Expression dna->gene_expression induces

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

This compound and the PPAR-γ Signaling Pathway

This compound has been reported to exhibit mild peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonistic activity.[3] PPAR-γ is a nuclear receptor that plays a crucial role in lipid metabolism and inflammation.

ppar_gamma_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ppar PPAR-γ This compound->ppar binds to & activates ppar_rxr PPAR-γ/RXR Heterodimer ppar->ppar_rxr rxr RXR rxr->ppar_rxr ppre PPRE (DNA Response Element) ppar_rxr->ppre binds to gene_expression Target Gene Expression (Lipid Metabolism, Anti-inflammatory) ppre->gene_expression regulates

Caption: this compound's agonistic activity on the PPAR-γ signaling pathway.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the quantification of this compound in plasma samples using LC-MS/MS. While the specific parameters for this compound need to be empirically determined and validated, the outlined methodologies for sample preparation, chromatographic separation, and mass spectrometric detection are based on established and reliable techniques for similar lignan compounds. The included diagrams of the experimental workflow and this compound's interaction with key signaling pathways provide a valuable visual aid for researchers in the field. Adherence to these guidelines will facilitate the generation of high-quality data crucial for advancing the understanding of this compound's therapeutic potential.

References

Application Notes and Protocols for Cell-Based Measurement of Leoligin-Induced Cholesterol Efflux

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reverse cholesterol transport (RCT) is a critical physiological process for maintaining cholesterol homeostasis and preventing the development of atherosclerosis. A key initial step in RCT is the efflux of excess cholesterol from peripheral cells, particularly macrophages, to extracellular acceptors like apolipoprotein A-I (ApoA-I) and high-density lipoprotein (HDL). The ATP-binding cassette (ABC) transporters, ABCA1 and ABCG1, are pivotal in mediating this efflux. Leoligin, a natural lignan (B3055560) found in the Edelweiss plant (Leontopodium nivale subsp. alpinum), has been identified as a promising agent that promotes cholesterol efflux from macrophages.[1][2] These application notes provide a detailed protocol for a cell-based assay to measure this compound-induced cholesterol efflux, utilizing the fluorescent cholesterol analog BODIPY-cholesterol.

Principle of the Assay

This assay quantifies cholesterol efflux by measuring the movement of fluorescently labeled cholesterol, BODIPY-cholesterol, from cultured macrophages to an extracellular acceptor. Macrophages are first loaded with BODIPY-cholesterol, which incorporates into the cellular membranes. The cells are then treated with this compound to induce the expression of cholesterol transporters. Subsequently, a cholesterol acceptor, such as ApoA-I or HDL, is added to the medium. The amount of BODIPY-cholesterol effluxed from the cells into the medium is quantified by measuring the fluorescence of the supernatant. The remaining intracellular fluorescence is measured in the cell lysate. The percentage of cholesterol efflux is then calculated as the ratio of fluorescence in the medium to the total fluorescence (medium + cell lysate).

Key Experimental Data

This compound has been shown to significantly increase cholesterol efflux and the expression of key cholesterol transporters in THP-1 macrophages.

ParameterTreatmentFold Change (vs. Control)Reference
Cholesterol Efflux to ApoA-I 10 µM this compound~1.6-fold[1]
Cholesterol Efflux to Human Plasma 10 µM this compound~1.5-fold[1]
ABCA1 mRNA Expression 10 µM this compound~2.4-fold[1]
ABCG1 mRNA Expression 10 µM this compound~3.8-fold[1]
ABCA1 Protein Expression 10 µM this compoundUpregulated[1][2]
ABCG1 Protein Expression 10 µM this compoundUpregulated[1][2]

Proposed Signaling Pathway of this compound-Induced Cholesterol Efflux

This compound is thought to promote cholesterol efflux by upregulating the transcription of the ABCA1 and ABCG1 genes.[1] While the precise mechanism is still under investigation, evidence suggests the involvement of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This is supported by the fact that the PPARγ agonist pioglitazone (B448) is used as a positive control and induces a similar effect, and this compound has been reported to exhibit mild PPARγ agonistic activity. PPARγ, upon activation, forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, including ABCA1 and ABCG1, to initiate their transcription.

Leoligin_Signaling_Pathway cluster_nucleus Nucleus This compound This compound PPARg PPARγ This compound->PPARg Activates (inferred) PPRE PPRE PPARg->PPRE RXR RXR RXR->PPRE ABCA1_mRNA ABCA1 mRNA PPRE->ABCA1_mRNA Transcription ABCG1_mRNA ABCG1 mRNA PPRE->ABCG1_mRNA Transcription ABCA1_Protein ABCA1 Protein ABCA1_mRNA->ABCA1_Protein Translation ABCG1_Protein ABCG1 Protein ABCG1_mRNA->ABCG1_Protein Translation Cholesterol_Efflux Cholesterol Efflux ABCA1_Protein->Cholesterol_Efflux ABCG1_Protein->Cholesterol_Efflux

Caption: Proposed signaling pathway of this compound-induced cholesterol efflux.

Experimental Workflow

The following diagram outlines the major steps in the cell-based assay for measuring this compound-induced cholesterol efflux.

Experimental_Workflow cluster_prep Cell Preparation cluster_assay Cholesterol Efflux Assay Seed_THP1 Seed THP-1 Monocytes Differentiate Differentiate with PMA (48-72h) Seed_THP1->Differentiate Labeling Label with BODIPY-Cholesterol (1-4h) Differentiate->Labeling Equilibration Equilibrate and Treat with this compound (16-24h) Labeling->Equilibration Efflux Induce Efflux with Acceptor (e.g., ApoA-I) (4h) Equilibration->Efflux Measure Measure Fluorescence (Supernatant & Lysate) Efflux->Measure Calculate Calculate % Cholesterol Efflux Measure->Calculate

Caption: Experimental workflow for the cholesterol efflux assay.

Detailed Experimental Protocol

This protocol is adapted for use with human THP-1 macrophages and BODIPY-cholesterol.

Materials and Reagents:

  • Human THP-1 monocytic cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • BODIPY-cholesterol

  • Methyl-β-cyclodextrin (MβCD)

  • This compound

  • Apolipoprotein A-I (ApoA-I), human

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Cell Lysis Buffer (e.g., RIPA buffer)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader (Excitation/Emission: ~485/515 nm)

Procedure:

  • Cell Culture and Differentiation: a. Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. b. Seed THP-1 cells into a black, clear-bottom 96-well plate at a density of 5 x 10⁴ cells/well. c. Differentiate monocytes into macrophages by adding PMA to a final concentration of 100 ng/mL and incubating for 48-72 hours. After differentiation, macrophages will be adherent. d. Gently aspirate the PMA-containing medium and wash the cells once with PBS.

  • Cholesterol Labeling: a. Prepare a BODIPY-cholesterol/MβCD complex solution. A common ratio is 1:10 (w/w) BODIPY-cholesterol to MβCD in serum-free medium. b. Add the labeling solution to the differentiated macrophages and incubate for 1-4 hours at 37°C. c. After incubation, wash the cells three times with warm PBS to remove excess labeling reagent.

  • Equilibration and this compound Treatment: a. Add serum-free RPMI-1640 medium containing 0.2% BSA to the cells. b. Add this compound to the desired final concentrations (e.g., 1, 3, 10, 20 µM). Include a vehicle control (DMSO) and a positive control (e.g., 10 µM pioglitazone). c. Incubate for 16-24 hours at 37°C to allow for the upregulation of cholesterol transporters.

  • Cholesterol Efflux: a. After the equilibration period, wash the cells once with serum-free medium. b. Add serum-free medium containing the cholesterol acceptor (e.g., 10 µg/mL ApoA-I). Include a no-acceptor control to measure background efflux. c. Incubate for 4 hours at 37°C.

  • Fluorescence Measurement: a. After the efflux incubation, carefully collect the supernatant (medium) from each well and transfer to a new black 96-well plate. b. Wash the cells in the original plate once with PBS. c. Add cell lysis buffer to the remaining cells and incubate for 30 minutes at room temperature with gentle shaking to ensure complete lysis. d. Transfer the cell lysate to another new black 96-well plate. e. Measure the fluorescence of the supernatant and the cell lysate using a microplate reader (Ex/Em ~485/515 nm).

Data Analysis:

Calculate the percentage of cholesterol efflux for each condition using the following formula:

% Cholesterol Efflux = [Fluorescence (Medium) / (Fluorescence (Medium) + Fluorescence (Cell Lysate))] x 100

Subtract the % cholesterol efflux from the no-acceptor control from all other values to obtain the net cholesterol efflux.

Troubleshooting

IssuePossible CauseSolution
Low fluorescence signal - Insufficient labeling with BODIPY-cholesterol- Low cell number- Optimize labeling time and concentration- Ensure proper cell seeding density and viability
High background efflux - Cell death- Contamination- Check cell viability before and after the assay- Use sterile techniques throughout the protocol
High variability between replicates - Inconsistent cell seeding- Pipetting errors- Ensure a homogenous cell suspension before seeding- Use calibrated pipettes and be consistent with technique

Conclusion

This cell-based assay provides a robust and sensitive method for quantifying the effect of this compound on cholesterol efflux from macrophages. The use of the fluorescent probe BODIPY-cholesterol offers a safer and more efficient alternative to traditional radioisotopic methods. By following this detailed protocol, researchers can effectively screen and characterize compounds like this compound for their potential in promoting reverse cholesterol transport, a key therapeutic strategy for the prevention and treatment of atherosclerosis.

References

Application Notes and Protocols for Evaluating the Potential Anti-Atherosclerotic Effects of Leoligin in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vivo mouse models for the evaluation of the potential anti-atherosclerotic properties of Leoligin. The protocols detailed below are based on established methodologies and findings from preclinical research. This compound, a major lignan (B3055560) from Edelweiss (Leontopodium nivale subsp. alpinum), has demonstrated effects on lipid metabolism and inflammatory pathways pertinent to atherosclerosis.

Key Observations from Preclinical Studies:

This compound has been shown to influence several key pathways involved in the pathogenesis of atherosclerosis. Notably, it reduces total serum cholesterol levels in Apolipoprotein E-deficient (ApoE-/-) mice.[1][2][3] This effect is attributed to the direct inhibition of 3-hydroxy-3-methyl-glutaryl-CoA reductase (HMGCR), the rate-limiting enzyme in cholesterol synthesis.[1][2][3] Additionally, this compound exhibits mild peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonistic activity, which may contribute to reduced postprandial blood glucose peaks.[1][2] In vitro studies have further revealed that this compound promotes cholesterol efflux from macrophages by upregulating the expression of ATP-binding cassette transporters ABCA1 and ABCG1.[4][5]

However, it is crucial to note that in a study utilizing ApoE-/- mice, oral administration of this compound did not result in a significant reduction in atherosclerotic plaque size.[1][2] The researchers hypothesized that a counterregulatory overexpression of hepatic HMGCR might explain the absence of a direct anti-atherosclerotic effect on plaque burden in the models studied.[1][2]

Therefore, the following protocols are designed to assess both the systemic effects of this compound on lipid metabolism and inflammation, as well as its impact on the development and progression of atherosclerotic lesions in established mouse models.

Recommended In Vivo Mouse Models

The most widely used and relevant mouse models for studying atherosclerosis are the Apolipoprotein E-deficient (ApoE-/-) and the Low-density lipoprotein receptor-deficient (LDLR-/-) mice.[6][7][8][9] Both models develop hypercholesterolemia and atherosclerotic lesions that mimic aspects of human disease.[6][10][11][12]

  • ApoE-/- Mice: These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions, even on a standard chow diet, due to impaired clearance of lipoprotein remnants.[10][13] The lesion development is accelerated by a high-fat, Western-type diet.[10]

  • LDLR-/- Mice: These mice develop significant hypercholesterolemia and atherosclerosis primarily when fed a Western-type diet.[7][11][12] Their lipid profile, with a higher proportion of cholesterol carried in LDL particles, more closely resembles that of hypercholesterolemic humans.[8][9]

Experimental Design and Workflow

A typical experimental workflow for evaluating the effects of this compound on atherosclerosis in mice is outlined below.

experimental_workflow Experimental Workflow for Evaluating this compound cluster_setup Model Setup and Acclimation cluster_treatment Treatment Phase cluster_analysis Data Collection and Analysis animal_model Select Mouse Model (ApoE-/- or LDLR-/-) acclimation Acclimation Period (1-2 weeks) animal_model->acclimation diet Initiate Diet (Chow or Western Diet) acclimation->diet grouping Randomize into Treatment Groups (Vehicle Control, this compound Doses) diet->grouping treatment Daily this compound Administration (e.g., Oral Gavage) grouping->treatment monitoring Monitor Body Weight and Health treatment->monitoring blood_collection Periodic Blood Sampling (Lipid Profile, Inflammatory Markers) monitoring->blood_collection euthanasia Euthanasia and Tissue Harvest (Aorta, Heart, Liver) blood_collection->euthanasia plaque_analysis Atherosclerotic Plaque Quantification (En face, Aortic Root) euthanasia->plaque_analysis gene_expression Gene/Protein Expression Analysis (Liver, Aorta) plaque_analysis->gene_expression

Caption: A generalized workflow for in vivo studies of this compound's anti-atherosclerotic potential.

Detailed Experimental Protocols

Animal Model and Diet-Induced Atherosclerosis

Objective: To induce hypercholesterolemia and atherosclerotic lesion development.

Materials:

  • ApoE-/- or LDLR-/- mice (e.g., on a C57BL/6J background), typically male, 6-8 weeks old.

  • Standard chow diet.

  • Western-type diet (high in fat and cholesterol, e.g., 21% fat, 0.15% cholesterol).

  • Animal housing with a 12-hour light/dark cycle and ad libitum access to food and water.

Protocol:

  • Acclimate mice for 1-2 weeks to the facility conditions.

  • For ApoE-/- mice, atherosclerosis can be studied on a chow diet, but a Western-type diet will accelerate lesion formation.

  • For LDLR-/- mice, a Western-type diet is typically required to induce robust atherosclerosis.

  • The diet should be administered for a predetermined period, often ranging from 8 to 16 weeks, depending on the desired severity of atherosclerosis.

This compound Administration

Objective: To deliver this compound to the experimental animals.

Materials:

  • This compound (purity >98%).

  • Vehicle for solubilization/suspension (e.g., 0.5% methylcellulose (B11928114) in sterile water).

  • Oral gavage needles.

Protocol:

  • Prepare this compound formulations at the desired concentrations. Previous studies have used doses ranging from 1 µM to 50 µM in drinking water, which can be adapted for oral gavage.

  • Randomly assign mice to treatment groups: Vehicle control and one or more this compound dose groups.

  • Administer this compound or vehicle daily via oral gavage. The volume should be adjusted based on the mouse's body weight.

  • Monitor the body weight and general health of the mice throughout the treatment period.

Blood and Tissue Collection

Objective: To collect samples for biochemical and histological analysis.

Protocol:

  • Perform periodic blood sampling (e.g., via tail vein or retro-orbital sinus under anesthesia) to monitor plasma lipid levels.

  • At the end of the study, fast the mice overnight.

  • Anesthetize the mice and collect a terminal blood sample via cardiac puncture.

  • Perfuse the vasculature with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde) via the left ventricle.

  • Carefully dissect the aorta from the heart to the iliac bifurcation, as well as the heart and liver.

Analysis of Atherosclerotic Lesions

Objective: To quantify the extent of atherosclerosis.

Protocol:

  • En face Analysis of the Aorta:

    • Clean the dissected aorta of surrounding adipose and connective tissue.

    • Cut the aorta open longitudinally.

    • Stain the aorta with a lipid-staining dye such as Oil Red O or Sudan IV.

    • Capture high-resolution images of the flattened aorta.

    • Quantify the lesion area as a percentage of the total aortic surface area using image analysis software.

  • Aortic Root Histology:

    • Embed the upper portion of the heart and the aortic root in a cryo-embedding medium (e.g., OCT).

    • Prepare serial cryosections of the aortic root.

    • Stain sections with Oil Red O to visualize lipid-rich lesions and counterstain with hematoxylin.

    • Additional staining can include Masson's trichrome for collagen, and immunohistochemistry for macrophages (e.g., CD68), smooth muscle cells (e.g., α-SMA), and inflammatory markers.

    • Quantify the lesion area in the aortic root sections.

Biochemical Analyses

Objective: To measure plasma lipids and inflammatory markers.

Protocol:

  • Separate plasma from the collected blood samples by centrifugation.

  • Use commercial enzymatic kits to measure total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides.

  • Measure inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in the plasma using ELISA kits.

Quantitative Data from a Representative Study

The following table summarizes data from a study investigating the effects of this compound in ApoE-/- mice.

ParameterControl GroupThis compound (1 µM)This compound (10 µM)This compound (50 µM)
Total Cholesterol (mg/dL) after 16 weeks ~550~500~450~400**
LDL-Cholesterol (mg/dL) after 16 weeks ~400~350~300~250
HDL-Cholesterol (mg/dL) after 16 weeks ~50~50~50~50
Atherosclerotic Plaque Area (% of total aorta) No significant difference observed between groupsNo significant difference observed between groupsNo significant difference observed between groupsNo significant difference observed between groups
Postprandial Blood Glucose Peak BaselineReducedReduced*Reduced
*p < 0.05, **p < 0.01 compared to control. Data are illustrative based on published findings.

Signaling Pathways Influenced by this compound

This compound's potential anti-atherosclerotic effects are mediated through several signaling pathways.

Caption: this compound's influence on cholesterol metabolism, efflux, and inflammation pathways.

Disclaimer: These protocols provide a general framework. Specific details such as mouse strain, age, diet composition, this compound dosage, and duration of the study should be optimized based on the specific research question and institutional guidelines for animal care and use.

References

Protocol for Synthesizing Leoligin Derivatives with Modified Ester Functionality

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of leoligin derivatives with modified ester functionalities. This compound, a naturally occurring lignan (B3055560), has garnered significant interest due to its anti-inflammatory and cardiovascular protective effects, primarily attributed to its inhibition of the NF-κB signaling pathway.[1][2][3] This protocol outlines a modular and stereoselective synthetic route that allows for the late-stage diversification of the ester group, enabling the exploration of structure-activity relationships. Detailed methodologies for Steglich esterification and Mitsunobu reactions are provided, along with quantitative data on the biological activity of synthesized derivatives.

Introduction

This compound is a furan-type lignan isolated from the roots of Edelweiss (Leontopodium nivale ssp. alpinum).[2][3] It has been shown to exhibit a range of biological activities, including the inhibition of vascular smooth muscle cell (VSMC) proliferation and the modulation of inflammatory responses.[1][2] A key mechanism of action for this compound and its derivatives is the inhibition of the pro-inflammatory transcription factor NF-κB.[1][2] The modular synthesis of this compound analogs allows for the systematic modification of its structure to optimize biological activity. This protocol focuses on the modification of the ester functionality, a key determinant of the inhibitory potency against NF-κB and VSMC proliferation. Two primary methods for this modification are the Steglich esterification and the Mitsunobu reaction, which allow for the introduction of a wide variety of acyl groups.[3]

Data Presentation

The following tables summarize the biological activity of a selection of this compound derivatives with modified ester functionalities. The data is presented as IC50 values for the inhibition of NF-κB and Vascular Smooth Muscle Cell (VSMC) proliferation.

Table 1: Inhibition of NF-κB by this compound Derivatives

CompoundEster MoietyIC50 (µM) for NF-κB Inhibition
This compoundAngeloyl19.7
Derivative 1Acetyl> 20
Derivative 2Pivaloyl2.2
Derivative 3Benzoyl1.6
Derivative 4Cinnamoyl> 20
Derivative 53,3-Dimethylacryloyl1.8

Table 2: Inhibition of VSMC Proliferation by this compound Derivatives

CompoundEster MoietyIC50 (µM) for VSMC Proliferation
This compoundAngeloyl32.1
Derivative 1Acetyl-
Derivative 2Pivaloyl10.3
Derivative 3Benzoyl24.3
Derivative 4Cinnamoyl-
Derivative 53,3-Dimethylacryloyl-

Experimental Protocols

The synthesis of this compound derivatives involves a multi-step sequence, with the final step being the esterification of a common intermediate, the this compound alcohol precursor. Below are the detailed protocols for the two primary esterification methods.

General Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for all reactions. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates. Column chromatography should be performed using silica gel (40-63 µm).

Protocol 1: Steglich Esterification (for saturated and aromatic esters)

This method is suitable for coupling the this compound alcohol precursor with a variety of saturated and aromatic carboxylic acids.

Materials:

  • This compound alcohol precursor

  • Carboxylic acid of choice (1.2 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the this compound alcohol precursor (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the carboxylic acid (1.2 equivalents) and DMAP (0.1 equivalents) to the solution and stir until dissolved.

  • Add DCC (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the filter cake with a small amount of DCM.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired this compound ester derivative.

Protocol 2: Mitsunobu Reaction (for α,β-unsaturated esters, e.g., Angelic Acid)

This method is employed to avoid isomerization of the double bond in α,β-unsaturated esters, such as the naturally occurring angelic acid moiety in this compound.

Materials:

  • This compound alcohol precursor

  • Angelic acid (or other α,β-unsaturated carboxylic acid) (1.5 equivalents)

  • Triphenylphosphine (B44618) (PPh3) (1.5 equivalents)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the this compound alcohol precursor (1 equivalent), angelic acid (1.5 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system to afford the desired this compound ester derivative.

Visualizations

Synthetic Workflow

Synthesis_Workflow A Starting Materials B Multi-step Synthesis of This compound Alcohol Precursor A->B C This compound Alcohol Precursor B->C D Steglich Esterification C->D E Mitsunobu Reaction C->E H This compound Derivatives with Modified Ester Functionality D->H E->H F Carboxylic Acids (Saturated, Aromatic) F->D G α,β-Unsaturated Carboxylic Acids (e.g., Angelic Acid) G->E

Caption: Synthetic workflow for this compound derivatives.

NF-κB Signaling Pathway

NFkB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB_P P-IκB IkB->IkB_P NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation This compound This compound Derivatives This compound->IKK Inhibition DNA DNA NFkB_nuc->DNA Gene Pro-inflammatory Gene Transcription DNA->Gene

Caption: Simplified NF-κB signaling pathway and inhibition.

References

Application Notes and Protocols for High-Throughput Screening of Novel Leoligin-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the high-throughput screening (HTS) and characterization of novel leoligin-based compounds. The protocols outlined below are designed for the discovery and development of therapeutic agents targeting key pathways in cardiovascular and inflammatory diseases.

Introduction to this compound and its Therapeutic Potential

This compound, a naturally occurring lignan (B3055560) found in the roots of Edelweiss (Leontopodium nivale subsp. alpinum), has emerged as a promising scaffold for drug discovery. Preclinical studies have demonstrated its multifaceted pharmacological profile, including anti-inflammatory, cholesterol-lowering, and anti-proliferative activities. These effects are attributed to its modulation of several key biological targets, making this compound and its synthetic analogs attractive candidates for the development of novel therapeutics for cardiovascular and inflammatory diseases.

Key therapeutic targets and activities of this compound and its derivatives include:

  • Inhibition of 3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA) reductase (HMGCR): A rate-limiting enzyme in the cholesterol biosynthesis pathway.[1]

  • Modulation of Cholesteryl Ester Transfer Protein (CETP) activity: CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to other lipoproteins.

  • Inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway: A crucial regulator of inflammation.[2]

  • Upregulation of ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1): These transporters are key mediators of cholesterol efflux from cells.[3]

  • Inhibition of vascular smooth muscle cell (VSMC) proliferation: A critical process in the development of intimal hyperplasia.[4][5]

This document provides detailed protocols for HTS assays targeting HMG-CoA reductase, NF-κB, and CETP, as well as methods for assessing the effects of this compound-based compounds on ABCA1/ABCG1 expression and cell viability.

Data Presentation: Quantitative Bioactivity of this compound and Derivatives

The following tables summarize the reported quantitative data for this compound and some of its synthetic analogs, providing a baseline for structure-activity relationship (SAR) studies.

Table 1: NF-κB Inhibitory Activity of this compound and its Analogs

CompoundDescriptionIC50 (µM) for NF-κB InhibitionReference
This compoundParent natural product~20[2]
5-Methoxythis compoundDerivative of this compound>20[2]
ParthenolidePositive Control (Sesquiterpene lactone)1.7[2]
Analog 1f Synthetic derivative with angelic acid scaffold3.2[4]

Table 2: Effects of this compound on CETP Activity

ConcentrationEffect on Human CETP ActivityReference
100 pMSignificant activation
1 nMSignificant activation
1 mMSignificant inhibition

Table 3: Effect of this compound on ABCA1 and ABCG1 mRNA Expression in THP-1 Macrophages

GeneFold Induction (this compound 10 µM)Reference
ABCA12.4[6]
ABCG13.8[6]

Experimental Protocols

High-Throughput Screening (HTS) Workflow

A generalized workflow for an HTS campaign to identify novel this compound-based compounds is presented below. This workflow can be adapted for the specific assays detailed in the subsequent sections.

HTS_Workflow cluster_0 HTS Campaign Compound Library\n(this compound-based) Compound Library (this compound-based) Primary Screen Primary Screen Compound Library\n(this compound-based)->Primary Screen 10 µM single concentration Hit Identification Hit Identification Primary Screen->Hit Identification >50% inhibition/activation Dose-Response\nConfirmation Dose-Response Confirmation Hit Identification->Dose-Response\nConfirmation IC50/EC50 determination Secondary Assays Secondary Assays Dose-Response\nConfirmation->Secondary Assays Orthogonal & counter-screens Lead Optimization Lead Optimization Secondary Assays->Lead Optimization SAR studies

High-Throughput Screening Workflow for this compound Analogs.

HMG-CoA Reductase Inhibition Assay (Spectrophotometric)

This protocol describes a biochemical assay to screen for inhibitors of HMG-CoA reductase by measuring the decrease in NADPH absorbance at 340 nm.[7]

Materials:

  • Human recombinant HMG-CoA reductase

  • HMG-CoA

  • NADPH

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4, 100 mM KCl, 1 mM EDTA, 10 mM DTT

  • Test compounds (this compound derivatives) and positive control (e.g., Pravastatin) dissolved in DMSO

  • 384-well UV-transparent microplates

  • Microplate reader with kinetic measurement capability at 340 nm

Protocol:

  • Compound Plating: Dispense 1 µL of test compounds, positive control, and DMSO (vehicle control) into the wells of a 384-well microplate.

  • Enzyme Addition: Dispense 20 µL of HMG-CoA reductase solution (pre-diluted in assay buffer) to all wells.

  • Incubation: Incubate the plate for 15 minutes at 37°C.

  • Reaction Initiation: Add 20 µL of a substrate mix containing HMG-CoA and NADPH in pre-warmed assay buffer to all wells. Final concentrations should be in the range of 200 µM for HMG-CoA and 200 µM for NADPH.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the decrease in absorbance at 340 nm every 60 seconds for 15-20 minutes.

  • Data Analysis: Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance curve). Determine the percent inhibition for each compound relative to the vehicle control.

NF-κB Inhibition Assay (Luciferase Reporter)

This cell-based assay quantifies the inhibition of NF-κB transcriptional activity using a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element.[8]

Materials:

  • HEK293T or other suitable cell line stably expressing an NF-κB-luciferase reporter

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • NF-κB stimulant (e.g., TNF-α or LPS)

  • Test compounds (this compound derivatives) and positive control (e.g., Parthenolide) dissolved in DMSO

  • 96-well or 384-well white, clear-bottom cell culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Protocol:

  • Cell Seeding: Seed the reporter cell line into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Pre-treat the cells with test compounds at various concentrations for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate concentration of TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for 6-8 hours. Include unstimulated and vehicle-stimulated controls.

  • Luciferase Assay: Equilibrate the plate to room temperature. Add luciferase assay reagent to each well according to the manufacturer's instructions.

  • Luminescence Reading: Measure the luminescence signal using a microplate luminometer.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (see Protocol 3.5). Calculate the percent inhibition of NF-κB activity for each compound relative to the stimulated vehicle control.

CETP Activity Assay (Fluorometric)

This protocol describes a fluorometric assay for measuring CETP activity, suitable for HTS of inhibitors or activators. Commercially available kits provide the necessary reagents and a standardized protocol.[9][10][11]

Materials:

  • CETP Activity Assay Kit (e.g., Roar Biomedical or similar)

  • Recombinant human CETP or human plasma as a source of CETP

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Black 96-well or 384-well microplates

  • Fluorescence microplate reader

Protocol:

  • Reagent Preparation: Prepare reagents as described in the manufacturer's protocol. This typically involves reconstituting a donor particle (containing a fluorescently labeled lipid) and an acceptor particle.

  • Compound and Enzyme Addition: In a 384-well plate, add test compounds, controls, and the CETP source.

  • Reaction Initiation: Add the donor and acceptor particle suspension to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for the time specified in the kit protocol (e.g., 1-2 hours).

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/528 nm).

  • Data Analysis: The increase in fluorescence is proportional to the CETP activity. Calculate the percent modulation of CETP activity for each compound relative to the vehicle control.

Cell Viability Assay (Resazurin Conversion)

It is crucial to assess the cytotoxicity of hit compounds to eliminate false positives from primary screens. The resazurin (B115843) (alamarBlue) assay is a common method for this.[3]

Materials:

  • Cell line used in the primary screen (e.g., HEK293T)

  • Complete culture medium

  • Test compounds dissolved in DMSO

  • Resazurin sodium salt solution

  • 96-well or 384-well clear-bottom cell culture plates

  • Fluorescence microplate reader

Protocol:

  • Cell Seeding: Seed cells at an appropriate density in a 384-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the same concentrations of test compounds used in the primary assay for the same duration (e.g., 24 hours). Include a positive control for cytotoxicity (e.g., digitonin).

  • Resazurin Addition: Add resazurin solution to each well to a final concentration of 10-25 µg/mL.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light, until a color change is observed.

  • Fluorescence Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds showing significant cytotoxicity at their active concentrations in the primary assay should be flagged as potential false positives.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is a key target for anti-inflammatory drug discovery. This compound and its derivatives have been shown to inhibit this pathway.

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylation IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB Proteasomal\nDegradation Proteasomal Degradation IkB->Proteasomal\nDegradation NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Activation DNA κB DNA sites NFkB_nuc->DNA Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Transcription This compound This compound Derivatives This compound->IKK Inhibition Stimuli TNF-α, LPS Stimuli->IKK Activation HMGCR_Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase (NADPH -> NADP+) Isoprenoids, Cholesterol Isoprenoids, Cholesterol Mevalonate->Isoprenoids, Cholesterol This compound This compound Derivatives This compound->Mevalonate Inhibition ABCA1_ABCG1_Upregulation This compound This compound Unknown_Target Upstream Target(s) (e.g., Nuclear Receptors) This compound->Unknown_Target Gene_Expression Increased Transcription of ABCA1 & ABCG1 genes Unknown_Target->Gene_Expression mRNA ABCA1 & ABCG1 mRNA Gene_Expression->mRNA Protein ABCA1 & ABCG1 Proteins mRNA->Protein Translation Cholesterol_Efflux Increased Cholesterol Efflux Protein->Cholesterol_Efflux Hit_to_Lead cluster_feedback Iterative Optimization Confirmed Hits Confirmed Hits SAR Studies SAR Studies Confirmed Hits->SAR Studies Synthesis of Analogs In Vitro ADME/Tox In Vitro ADME/Tox SAR Studies->In Vitro ADME/Tox Metabolic Stability, Permeability, Cytotoxicity In Vivo Efficacy Models In Vivo Efficacy Models In Vitro ADME/Tox->In Vivo Efficacy Models Animal models of disease In Vivo Efficacy Models->SAR Studies Refine Structure Lead Candidate Lead Candidate In Vivo Efficacy Models->Lead Candidate

References

Application Notes and Protocols: Assessing Leoligin's Effect on NF-κB Activation using a Reporter Gene Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing a luciferase-based reporter gene assay to quantify the inhibitory effect of Leoligin on the Nuclear Factor-kappa B (NF-κB) signaling pathway. This assay is a robust and sensitive method for screening and characterizing compounds that modulate NF-κB activity, a key pathway in inflammation and other disease processes.

Introduction

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating cellular responses to a variety of stimuli, including stress, cytokines, and bacterial or viral antigens.[1][2] The canonical NF-κB signaling pathway is a central mediator of the inflammatory response.[3][4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Upon stimulation by pro-inflammatory signals such as Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκB. This allows the NF-κB complex (most commonly a heterodimer of p50 and p65/RelA) to translocate to the nucleus, where it binds to specific DNA response elements in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines, chemokines, and other mediators of inflammation.[1][3][4]

Dysregulation of the NF-κB pathway is implicated in a range of diseases, including chronic inflammatory disorders, autoimmune diseases, and cancer, making it a critical target for therapeutic intervention.[3]

This compound, a naturally occurring lignan (B3055560) found in the roots of Edelweiss (Leontopodium nivale ssp. alpinum), has demonstrated anti-inflammatory properties.[3] Studies have shown that this compound can inhibit the NF-κB signaling pathway, suggesting its potential as a therapeutic agent.[3]

The NF-κB luciferase reporter gene assay is a widely used method to screen for and characterize modulators of NF-κB activity.[5] This assay utilizes a reporter vector containing the firefly luciferase gene under the control of a minimal promoter coupled with tandem repeats of the NF-κB consensus response element.[5][6] When NF-κB is activated, it binds to these response elements and drives the expression of the luciferase gene. The resulting luminescence is directly proportional to the level of NF-κB transcriptional activity and can be quantified using a luminometer.[7] To normalize for variations in transfection efficiency and cell number, a co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is often used in a dual-luciferase reporter assay system.[8][9]

Principle of the Assay

This protocol describes a dual-luciferase reporter assay to measure the inhibitory effect of this compound on TNF-α-induced NF-κB activation in a human embryonic kidney cell line (HEK293T). Cells are transiently co-transfected with a firefly luciferase reporter plasmid driven by an NF-κB response element and a Renilla luciferase plasmid for normalization. Following transfection, cells are pre-treated with varying concentrations of this compound before being stimulated with TNF-α to activate the NF-κB pathway. The resulting firefly and Renilla luciferase activities are then measured sequentially from a single-cell lysate. The ratio of firefly to Renilla luciferase activity provides a normalized measure of NF-κB activation. A decrease in this ratio in the presence of this compound indicates inhibition of the NF-κB pathway.

Signaling Pathway and Experimental Workflow

NF_kB_Signaling_Pathway Canonical NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR This compound This compound IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome Degradation NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Gene Expression (e.g., Luciferase) Nucleus->Gene_Expression Induces Transcription This compound->IKK_complex Inhibits Experimental_Workflow Reporter Gene Assay Experimental Workflow Day1_1 Day 1: Seed HEK293T Cells Day1_2 Co-transfect with pNF-κB-Luc & pRL-TK Plasmids Day1_1->Day1_2 Day1_3 Incubate for 24 hours Day1_2->Day1_3 Day2_1 Day 2: Pre-treat with this compound (or vehicle control) Day1_3->Day2_1 Day2_2 Incubate for 1-2 hours Day2_1->Day2_2 Day2_3 Stimulate with TNF-α Day2_2->Day2_3 Day2_4 Incubate for 6-8 hours Day2_3->Day2_4 Day2_5 Lyse Cells Day2_4->Day2_5 Day2_6 Measure Firefly Luciferase Activity Day2_5->Day2_6 Day2_7 Measure Renilla Luciferase Activity Day2_6->Day2_7 Day3 Data Analysis: Normalize Firefly to Renilla Luciferase Activity Day2_7->Day3

References

Application Notes and Protocols: Western Blot Analysis of ABCA1 and ABCG1 Expression Following Leoligin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leoligin, a naturally occurring lignan (B3055560) found in the roots of Edelweiss (Leontopodium nivale subsp. alpinum), has demonstrated potential therapeutic effects in the context of cardiovascular disease.[1] One of its key mechanisms of action involves the modulation of cholesterol homeostasis in macrophages. An essential aspect of this regulation is the upregulation of ATP-binding cassette (ABC) transporters, specifically ABCA1 and ABCG1. These transporters play a pivotal role in reverse cholesterol transport by mediating the efflux of cholesterol from peripheral cells, such as macrophages, to high-density lipoprotein (HDL) particles.[1] This document provides detailed protocols for the analysis of ABCA1 and ABCG1 protein expression in response to this compound treatment using Western blotting.

Data Presentation

Treatment of human THP-1 monocyte-derived macrophages with this compound has been shown to significantly increase the expression of both ABCA1 and ABCG1. The tables below summarize the quantitative analysis of mRNA and a qualitative summary of protein expression changes observed after treatment.

Table 1: Quantitative mRNA Expression Analysis of ABCA1 and ABCG1 after this compound Treatment

GeneTreatmentConcentrationIncubation TimeFold Induction (mRNA)Reference
ABCA1This compound10 µM24 hours2.4-fold[2]
ABCG1This compound10 µM24 hours3.8-fold[2]
ABCA1Pioglitazone (Positive Control)10 µM24 hoursSignificant Increase[2]
ABCG1Pioglitazone (Positive Control)10 µM24 hoursSignificant Increase[2]

Table 2: Qualitative Western Blot Analysis of ABCA1 and ABCG1 Protein Expression after this compound Treatment

ProteinTreatmentConcentrationIncubation TimeObserved Change in Protein LevelReference
ABCA1This compound10 µM24 hoursSignificant Upregulation[2]
ABCG1This compound10 µM24 hoursSignificant Upregulation[2]
SR-B1This compound10 µM24 hoursNo significant change[2]

Experimental Protocols

Cell Culture and Differentiation of THP-1 Macrophages

This protocol describes the culture of human THP-1 monocytes and their differentiation into macrophages.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • 6-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

  • To induce differentiation, seed the THP-1 monocytes into 6-well plates at a density of 1 x 10⁶ cells/well.

  • Add PMA to the culture medium to a final concentration of 100 ng/mL.

  • Incubate the cells for 48-72 hours to allow for differentiation into adherent macrophages. Differentiated macrophages will appear larger and adhere to the bottom of the plate.

This compound Treatment

Materials:

  • Differentiated THP-1 macrophages

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO, as a solvent for this compound)

  • Serum-free RPMI-1640 medium

  • Pioglitazone (optional, as a positive control)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • After differentiation, wash the THP-1 macrophages with sterile Phosphate Buffered Saline (PBS).

  • Replace the medium with fresh, serum-free RPMI-1640.

  • Treat the cells with this compound at a final concentration of 10 µM. For the vehicle control, add an equivalent volume of DMSO. If using a positive control, treat a separate set of cells with 10 µM Pioglitazone.

  • Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

Membrane Protein Extraction

This protocol is optimized for the extraction of membrane-associated proteins like ABCA1 and ABCG1.

Materials:

  • Treated THP-1 macrophages

  • Ice-cold PBS

  • Cell scraper

  • Membrane Protein Extraction Buffer: 2% Triton X-114 in Tris-Buffered Saline (TBS: 150 mM NaCl, 10 mM Tris-HCl pH 7.6)

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure:

  • After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.

  • Add 500 µL of ice-cold Membrane Protein Extraction Buffer to each well and scrape the cells.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Homogenize the lysate by passing it through a small gauge syringe 5-10 times on ice.

  • Incubate the lysate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet the nuclei and insoluble debris.

  • Carefully transfer the supernatant, which contains the membrane and cytosolic proteins, to a new pre-chilled tube. This is the total cell lysate.

  • Determine the protein concentration using a suitable protein assay (e.g., BCA assay).

Western Blot Analysis of ABCA1 and ABCG1

Materials:

  • Protein lysate

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (7.5% acrylamide (B121943) is suitable for ABCA1 and ABCG1)

  • Electrophoresis running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS-T)

  • Primary antibodies:

    • Rabbit anti-ABCA1 antibody

    • Rabbit anti-ABCG1 antibody

    • Mouse anti-β-actin or anti-GAPDH antibody (for loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Tris-Buffered Saline with Tween-20 (TBS-T)

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Mix the protein lysates with Laemmli sample buffer to a final concentration of 1x. For membrane proteins like ABCA1, it is recommended not to boil the samples, but instead incubate them at 37°C for 15-20 minutes before loading.

  • Load 20-40 µg of protein per lane onto a 7.5% SDS-PAGE gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibodies (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBS-T.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBS-T.

  • Prepare the ECL detection reagents according to the manufacturer's instructions and apply them to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software and normalize the expression of ABCA1 and ABCG1 to the loading control (β-actin or GAPDH).

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Differentiation cluster_treatment This compound Treatment cluster_analysis Western Blot Analysis THP1_Culture THP-1 Monocyte Culture PMA_Treatment PMA Differentiation (100 ng/mL, 48-72h) THP1_Culture->PMA_Treatment Macrophages Adherent THP-1 Macrophages PMA_Treatment->Macrophages Leoligin_Treatment This compound Treatment (10 µM, 24h) Macrophages->Leoligin_Treatment Control Vehicle Control (DMSO) Macrophages->Control Lysis Membrane Protein Extraction Leoligin_Treatment->Lysis Control->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-ABCA1/G1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

Caption: Experimental workflow for Western blot analysis of ABCA1/G1.

signaling_pathway cluster_nucleus Nucleus This compound This compound PPARg PPARγ (Peroxisome Proliferator-Activated Receptor γ) This compound->PPARg Activates RXR RXR (Retinoid X Receptor) PPARg->RXR Heterodimerizes with PPRE PPRE (PPAR Response Element) RXR->PPRE Binds to Transcription Gene Transcription PPRE->Transcription ABCA1_mRNA ABCA1 mRNA Transcription->ABCA1_mRNA ABCG1_mRNA ABCG1 mRNA Transcription->ABCG1_mRNA ABCA1_Protein ABCA1 Protein ABCA1_mRNA->ABCA1_Protein Translation ABCG1_Protein ABCG1 Protein ABCG1_mRNA->ABCG1_Protein Translation Cholesterol_Efflux Increased Cholesterol Efflux ABCA1_Protein->Cholesterol_Efflux ABCG1_Protein->Cholesterol_Efflux

Caption: Proposed signaling pathway of this compound-induced ABCA1/G1 expression.

References

Application Notes and Protocols for the Characterization of Synthetic Leoligin by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of synthetic leoligin and its analogues using nuclear magnetic resonance (NMR) and mass spectrometry (MS). Detailed protocols for synthesis and analysis are provided, along with key characterization data and visualizations of relevant biological pathways.

Introduction to this compound

This compound is a naturally occurring furan-type lignan (B3055560) originally isolated from the roots of Edelweiss (Leontopodium nivale ssp. alpinum).[1] It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, cholesterol-lowering, and cardiovascular-protective effects.[1][2][3][4] Synthetic routes to this compound and its derivatives have been developed to enable further investigation into its structure-activity relationships and therapeutic potential.[5][6] Accurate structural elucidation and purity assessment using modern analytical techniques are critical for the advancement of this compound-based drug discovery.

Experimental Protocols

Modular Total Synthesis of this compound

A modular total synthesis approach allows for the flexible production of this compound and its derivatives.[1][7] The synthesis of the core precursor, dimethyllariciresinol, is a key stage, which can then be esterified to yield this compound or its analogues.[5][8]

Protocol for this compound Synthesis via Mitsunobu Reaction:

  • Dissolve Dimethyllariciresinol: In a round-bottom flask, dissolve dimethyllariciresinol, (2Z)-2-methylbut-2-enoic acid, and triphenylphosphine (B44618) (PPh₃) in dry tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the Reaction Mixture: Place the flask in an ice bath to cool the solution to 0 °C.

  • Add DIAD Dropwise: Slowly add diisopropyl azodicarboxylate (DIAD) to the stirred solution. The addition should be done carefully to control the reaction temperature.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure this compound.[7]

Note: The Mitsunobu protocol is preferred over Steglich esterification for this compound synthesis to avoid isomerization of the double bond in the ester moiety.[7]

NMR Spectroscopic Analysis

NMR spectroscopy is an essential tool for the structural elucidation of synthetic this compound. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are used to confirm the molecular structure and stereochemistry.

Sample Preparation and Data Acquisition Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified synthetic this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Spectrometer Setup: Record the NMR spectra on a spectrometer operating at a proton resonance frequency of 200 MHz or higher.[1]

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR Acquisition: If necessary, perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the complete assignment of proton and carbon signals.

Mass Spectrometric Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of synthetic this compound, confirming its identity and purity. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements.

LC-HRMS (ESI) Protocol:

  • Sample Preparation: Prepare a dilute solution of the synthetic this compound in a suitable solvent compatible with reverse-phase chromatography (e.g., methanol (B129727) or acetonitrile).

  • Chromatographic Separation: Inject the sample onto a C18 column using an HPLC system. A typical mobile phase consists of a gradient of water and methanol or acetonitrile, both containing 0.1% formic acid.[1]

  • Mass Spectrometric Detection: Analyze the eluent using a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.[1]

  • Data Analysis: Determine the exact mass of the [M+Na]⁺ adduct and compare it to the calculated theoretical mass to confirm the elemental composition.

GC-MS (EI) Protocol:

  • Sample Preparation: Prepare a dilute solution of the synthetic this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Gas Chromatographic Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). Use a temperature gradient to separate the components.[1]

  • Mass Spectrometric Detection: Analyze the eluting compounds using a mass spectrometer with an electron ionization (EI) source at 70 eV.[1]

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion (M⁺) and characteristic fragmentation patterns.

Characterization Data

NMR Data for Synthetic this compound

The following table summarizes the ¹H NMR data for synthetic this compound recorded in CDCl₃ at 200 MHz.[1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
1.79–2.06m2H
2.07–2.37m4H
2.47–2.93m4H
3.11quint8.61H
3.75dd8.5, 6.31H
3.86s3HOCH₃
3.87s6H2 x OCH₃
3.89s3HOCH₃
4.07dd8.5, 6.31H
4.19dd11.2, 7.11H
4.38dd11.2, 6.91H
4.80d6.41H
6.66–6.90m6HAr-H
Mass Spectrometry Data for Synthetic this compound

The following table summarizes the high-resolution mass spectrometry and gas chromatography-mass spectrometry data for synthetic this compound.[1]

TechniqueIonization ModeCalculated m/z [M+Na]⁺Found m/z [M+Na]⁺Δ (ppm)GC Retention Time (min)Molecular Ion (M⁺)Key Fragments (m/z)
LC-HRMSAPCI493.2197493.22143.45N/AN/AN/A
GC-MSEI (70 eV)N/AN/AN/A22.60470.1207.0, 177.1, 166.1, 165.1, 151.0 (100%), 107.1

Signaling Pathways and Experimental Workflows

Experimental Workflow for this compound Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization cluster_bioactivity Biological Evaluation start Starting Materials synthesis Modular Total Synthesis start->synthesis purification Flash Column Chromatography synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (LC-HRMS, GC-MS) purification->ms purity Purity Assessment nmr->purity ms->purity bioassay Cell-based Assays purity->bioassay

Caption: Workflow for the synthesis and characterization of this compound.

NF-κB Signaling Pathway Inhibition by this compound

This compound and its derivatives have been shown to inhibit the pro-inflammatory NF-κB signaling pathway.[1][6][7] This is a key mechanism behind its observed anti-inflammatory effects.

G tnfa TNF-α tnfr TNFR tnfa->tnfr binds ikk IKK Complex tnfr->ikk activates This compound This compound This compound->ikk inhibits ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nfkb_active Active NF-κB nfkb->nfkb_active becomes nucleus Nucleus nfkb_active->nucleus translocates to inflammation Inflammatory Gene Expression nucleus->inflammation promotes

Caption: Inhibition of the NF-κB signaling pathway by this compound.

This compound-Induced Cholesterol Efflux

This compound promotes cholesterol efflux from macrophages by upregulating the expression of the transporters ABCA1 and ABCG1.[2][9][10]

G This compound This compound nucleus Nucleus This compound->nucleus upregulates transcription abca1_mrna ABCA1 mRNA nucleus->abca1_mrna abcg1_mrna ABCG1 mRNA nucleus->abcg1_mrna abca1_protein ABCA1 Transporter abca1_mrna->abca1_protein translation abcg1_protein ABCG1 Transporter abcg1_mrna->abcg1_protein translation cholesterol Cholesterol Efflux abca1_protein->cholesterol abcg1_protein->cholesterol

Caption: this compound-mediated upregulation of cholesterol efflux transporters.

TGR5 Agonism by a Synthetic this compound Analogue

A synthetic analogue of this compound, LT-188A, has been identified as an agonist of the Takeda G-protein-coupled receptor 5 (TGR5), leading to the activation of downstream signaling pathways.[8]

G lt188a This compound Analogue (LT-188A) tgr5 TGR5 Receptor lt188a->tgr5 activates ac Adenylate Cyclase tgr5->ac stimulates camp cAMP ac->camp converts atp ATP atp->ac pka Protein Kinase A camp->pka activates creb CREB pka->creb phosphorylates cre CRE creb->cre binds to gene_expression Gene Expression cre->gene_expression regulates

Caption: TGR5 signaling pathway activated by a this compound analogue.

References

Application Notes and Protocols for Lentiviral Transduction to Study Leoligin's Effects

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and experimental protocols for utilizing lentiviral transduction as a tool to investigate the biological effects of Leoligin in specific cell lines. This compound, a naturally occurring lignan (B3055560), has demonstrated a range of activities, including anti-inflammatory and anti-proliferative effects.[1][2][3] Lentiviral vectors are a powerful and efficient tool for stable gene delivery, enabling researchers to modulate the expression of specific genes (e.g., via shRNA-mediated knockdown or cDNA overexpression) to dissect the molecular mechanisms underlying this compound's activity.[4][5] These protocols are intended for researchers, scientists, and drug development professionals aiming to elucidate this compound's signaling pathways, identify molecular targets, and understand its therapeutic potential.

Introduction to this compound and Lentiviral Systems

This compound is the primary lignan found in the roots of Edelweiss (Leontopodium nivale ssp. alpinum) and has been the subject of research for its potential therapeutic applications.[6] Studies have shown that this compound can inhibit the proliferation of vascular smooth muscle cells by inducing G1 phase cell cycle arrest, modulate cholesterol metabolism, and exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1][2][7]

To precisely study the mechanisms of action of compounds like this compound, it is often necessary to manipulate gene expression within target cells. Lentiviral vectors are an ideal system for this purpose as they can efficiently transduce a wide variety of cell types, including both dividing and non-dividing cells, leading to stable, long-term integration of the transgene.[4][8] By using lentivirus to deliver shRNA or CRISPR-Cas9 systems to knock down specific genes, or to overexpress a gene of interest, researchers can investigate how these modifications alter cellular responses to this compound treatment.

This guide outlines the complete workflow, from lentiviral particle production to downstream functional assays, for investigating the effects of this compound.

Quantitative Data Summary

The following tables summarize quantitative data on this compound's biological activities as reported in the literature. This data is crucial for designing experiments, such as determining appropriate treatment concentrations.

Table 1: Reported IC₅₀ Values for this compound and its Derivatives This table presents the half-maximal inhibitory concentration (IC₅₀) values of this compound in different cellular assays.

CompoundCell Line / AssayBiological EffectReported IC₅₀Reference
This compoundRat Aortic VSMCsInhibition of Proliferation32.1 µM[9]
This compoundHEK-293/NF-κB-lucNF-κB Inhibition19.7 µM[9]
This compound DerivativesHEK293/NF-κB-luc cellsNF-κB Inhibition5 µM - 20 µM[1]

Table 2: Summary of this compound's Effects on Gene and Protein Expression This table highlights key molecular changes induced by this compound treatment.

Target MoleculeCell LineEffectFold Change / MagnitudeTreatmentReference
ABCA1 mRNATHP-1 MacrophagesUpregulation~2.4-fold induction10 µM, 24h[6][10]
ABCG1 mRNATHP-1 MacrophagesUpregulation~3.8-fold induction10 µM, 24h[6][10]
ABCA1 ProteinTHP-1 MacrophagesUpregulationSignificant increase10 µM, 24h[6][11]
ABCG1 ProteinTHP-1 MacrophagesUpregulationSignificant increase10 µM, 24h[6][11]
CETP ActivityHuman PlasmaActivation~32% increase100 pM[12]
p27/KIPSmooth Muscle CellsAccumulationSignificant increase100 µM, 24h[7]

Experimental Workflow and Signaling Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflow and a key signaling pathway potentially modulated by this compound.

G cluster_prep Phase 1: Preparation cluster_virus Phase 2: Virus Production cluster_transduction Phase 3: Transduction & Selection cluster_assay Phase 4: this compound Treatment & Analysis plasmid 1. Plasmid Preparation (shRNA/cDNA in Lentiviral Vector) transfection 3. Co-transfection of HEK293T (Transfer, Packaging, Envelope Plasmids) plasmid->transfection hek 2. HEK293T Cell Culture hek->transfection harvest 4. Harvest & Filter Lentiviral Supernatant transfection->harvest titer 5. Titer Determination (Optional but Recommended) harvest->titer transduce 7. Transduction of Target Cells (with Polybrene) titer->transduce target 6. Target Cell Culture target->transduce select 8. Antibiotic Selection (e.g., Puromycin) transduce->select treat 9. Treat Cells with this compound (Dose-Response) select->treat analysis 10. Downstream Assays (Viability, qPCR, Western Blot, etc.) treat->analysis G cytokine Cytokine / Growth Factor (e.g., IL-6) receptor Receptor cytokine->receptor binds jak JAK receptor->jak activates stat3 STAT3 jak->stat3 phosphorylates pstat3 p-STAT3 dimer p-STAT3 Dimer pstat3->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to transcription Target Gene Transcription (Proliferation, Survival, Inflammation) nucleus->transcription activates This compound This compound This compound->jak Potential Inhibition?

References

Application Notes and Protocols for Ex Vivo Human Saphenous Vein Organ Culture in Intimal Hyperplasia Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Intimal hyperplasia (IH) is a primary contributor to the failure of saphenous vein grafts (SVGs) used in coronary artery bypass surgery.[1] This process involves the proliferation and migration of vascular smooth muscle cells (VSMCs), leading to the thickening of the intimal layer and narrowing of the vessel lumen.[2] The ex vivo human saphenous vein organ culture model provides a physiologically relevant platform to study the complex cellular and molecular mechanisms underlying IH and to evaluate potential therapeutic interventions.[3] This model recapitulates key features of IH development observed in vivo, including endothelial dysfunction, VSMC phenotypic switching, and extracellular matrix remodeling.[4][3]

These application notes provide detailed protocols for establishing and utilizing the ex vivo human saphenous vein organ culture model for the study of intimal hyperplasia.

Experimental Workflow

The overall workflow for the ex vivo human saphenous vein organ culture for intimal hyperplasia studies is depicted below.

G cluster_0 Vein Procurement & Preparation cluster_1 Ex Vivo Organ Culture cluster_2 Sample Processing & Analysis Procurement Obtain human saphenous vein segments Preparation Clean adipose tissue, cut into 5 mm rings Procurement->Preparation Culture Culture vein rings for 7-14 days in RPMI-1640 + 10-30% FBS Procurement->Culture Treatment Optional: Add therapeutic agents Culture->Treatment Fixation Fix in 10% neutral buffered formalin Treatment->Fixation Embedding Process and embed in paraffin (B1166041) Fixation->Embedding Sectioning Cut 5 µm sections Embedding->Sectioning Staining Histological & IHC Staining Sectioning->Staining Analysis Morphometric & Quantitative Analysis Staining->Analysis

Figure 1: Experimental workflow for ex vivo human saphenous vein organ culture.

Detailed Experimental Protocols

Procurement and Preparation of Human Saphenous Vein
  • Vein Procurement: Obtain surplus segments of human great saphenous vein from patients undergoing lower limb bypass surgery.[3] Ensure all procedures are approved by the relevant institutional review board and that informed consent is obtained from donors.[3]

  • Transport: Immediately place the vein segments in sterile RPMI-1640 medium supplemented with 1% antibiotic-antimycotic solution and transport them to the laboratory on ice.

  • Preparation: Under sterile conditions in a laminar flow hood, gently remove any adhering adipose and connective tissue from the adventitial surface of the vein.

  • Sectioning: Cut the cleaned vein into 5 mm long rings.[3] Randomly allocate the rings to different experimental groups. A segment should be immediately fixed in 10% neutral buffered formalin to serve as a day 0 control.[3]

Ex Vivo Organ Culture
  • Culture Medium: Prepare RPMI-1640 Glutamax medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% antibiotic solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin).[3] Some protocols may use up to 30% FBS to stimulate intimal thickening.[5]

  • Culture Conditions: Place each vein ring in a well of a 24-well culture plate with a sufficient volume of culture medium to cover the tissue. Incubate at 37°C in a humidified atmosphere of 5% CO2 and 21% O2.[3]

  • Static Culture: The static culture method is a well-established approach for inducing intimal hyperplasia.[4][3]

  • Culture Duration: Maintain the vein segments in culture for a period of 7 to 14 days.[4][5] Change the culture medium every 2 days.[3]

  • Experimental Treatments: For drug development studies, therapeutic agents can be added to the culture medium at desired concentrations. A vehicle control group should be included.

Histological Processing and Staining
  • Fixation: Following the culture period, fix the vein rings in 10% neutral buffered formalin for 24 hours.

  • Processing and Embedding: Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut 5 µm thick cross-sections of the paraffin-embedded vein rings using a microtome.

  • Staining:

    • Hematoxylin (B73222) and Eosin (H&E): For general morphological assessment of the vessel wall, including cell nuclei and cytoplasm.[6]

    • Masson's Trichrome: To visualize collagen fibers (blue/green), cytoplasm, and muscle (red).[2][7]

    • Verhoeff-Van Gieson (VVG): To stain elastic fibers black, collagen red, and other tissue elements yellow.[8]

Immunohistochemistry
  • Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0) and heat.

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with primary antibodies against markers of interest.

    • Proliferation Markers:

      • Proliferating Cell Nuclear Antigen (PCNA): To identify cells undergoing DNA synthesis.[9][10]

      • Ki-67: To detect cells in all active phases of the cell cycle.[11][12]

    • Cell Phenotype Markers:

      • Smooth Muscle α-Actin (α-SMA): To identify vascular smooth muscle cells.[9]

      • CD31/CD34: To assess endothelial cell integrity.[13]

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the staining with a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).

  • Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.

  • Mounting: Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.

Morphometric Analysis
  • Image Acquisition: Capture digital images of the stained vein sections using a light microscope equipped with a camera.

  • Quantification: Use image analysis software (e.g., ImageJ) to perform quantitative measurements.

    • Intimal Thickness: Measure the thickness of the intimal layer at multiple points around the vessel circumference and calculate the mean.[14]

    • Intimal Area: Measure the area of the neointima.

    • Lumen Area: Measure the area of the vessel lumen.

    • Media Area: Measure the area of the medial layer.

    • Intima-to-Media (I/M) Ratio: Calculate the ratio of the intimal area to the medial area.

  • Proliferation Index: Quantify the percentage of PCNA or Ki-67 positive cells within the neointima.

Data Presentation

Quantitative data from morphometric and immunohistochemical analyses should be summarized in tables for clear comparison between experimental groups.

Table 1: Morphometric Analysis of Vein Grafts

GroupIntimal Thickness (µm)Intimal Area (mm²)Lumen Area (mm²)Media Area (mm²)Intima/Media Ratio
Day 0 Control
Day 14 Vehicle
Day 14 Drug X
Day 14 Drug Y

Table 2: Proliferation Index in the Neointima

GroupPCNA Positive Cells (%)Ki-67 Positive Cells (%)
Day 0 Control
Day 14 Vehicle
Day 14 Drug X
Day 14 Drug Y

Key Signaling Pathways in Intimal Hyperplasia

The development of intimal hyperplasia is regulated by complex signaling pathways, with Platelet-Derived Growth Factor (PDGF) and Transforming Growth Factor-beta (TGF-β) playing crucial roles.[15][16]

PDGF Signaling Pathway

PDGF is a potent mitogen and chemoattractant for VSMCs.[9][17] Binding of PDGF to its receptor (PDGFR) on VSMCs activates downstream signaling cascades that promote cell proliferation and migration.[18]

G PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K PI3K PDGFR->PI3K PLCg PLCγ PDGFR->PLCg Ras Ras PDGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation VSMC Proliferation mTOR->Proliferation IP3_DAG IP3 / DAG PLCg->IP3_DAG Ca Ca²⁺ IP3_DAG->Ca Migration VSMC Migration Ca->Migration Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation ERK->Migration

Figure 2: Simplified PDGF signaling pathway in VSMCs.
TGF-β Signaling Pathway

TGF-β has a dual role in intimal hyperplasia.[19] While it can inhibit VSMC proliferation, under certain conditions, it promotes extracellular matrix production and fibrosis, contributing to the bulk of the neointimal lesion.[19][20] The non-canonical pathway, in particular, has been linked to the pro-hyperplastic effects of TGF-β.[21]

G cluster_canonical Canonical Pathway cluster_noncanonical Non-Canonical Pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad23 Smad2/3 TGFbR->Smad23 MAPK MAPK (ERK, p38, JNK) TGFbR->MAPK Smad23_4 Smad2/3-Smad4 Complex Smad23->Smad23_4 Smad4 Smad4 Smad4->Smad23_4 Gene_Inhibition Inhibition of Proliferation Genes Smad23_4->Gene_Inhibition ECM ECM Production (Collagen, Fibronectin) MAPK->ECM

Figure 3: Canonical and non-canonical TGF-β signaling pathways.

References

Application Notes and Protocols: Elucidating Leoligin's Molecular Targets with Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leoligin, a naturally occurring lignan (B3055560) found in the Edelweiss plant (Leontopodium nivale subsp. alpinum), has garnered significant interest for its potential therapeutic applications, particularly in cardiovascular diseases. Identifying the direct molecular targets of this compound is a critical step in understanding its mechanism of action and advancing its development as a therapeutic agent. Radioligand binding assays represent a gold-standard methodology for quantifying the interaction between a ligand, such as this compound, and its putative receptor targets. These assays are instrumental in determining binding affinity (K_d or K_i) and receptor density (B_max), providing invaluable data for drug development.

This document provides a comprehensive overview of the application of radioligand binding assays for the identification and characterization of this compound's molecular targets. While direct radioligand binding data for this compound is not extensively available in the public domain, this guide offers detailed, adaptable protocols for researchers to independently investigate these interactions. The known molecular targets of this compound, identified through various experimental approaches, are also discussed, and the relevant quantitative data is presented.

Identified Molecular Targets of this compound

Several molecular targets for this compound have been identified through functional assays, gene expression studies, and computational modeling. These findings provide a strong basis for conducting targeted radioligand binding studies. The primary putative targets include:

  • ATP-binding cassette transporters (ABCA1 and ABCG1): this compound has been shown to upregulate the expression of these transporters, which are crucial for reverse cholesterol transport.

  • 3-hydroxy-3-methyl-glutaryl-CoA reductase (HMGCR): this compound may directly inhibit this key enzyme in cholesterol synthesis.

  • Cholesteryl ester transfer protein (CETP): this compound has been observed to modulate the activity of CETP, a key protein in high-density lipoprotein (HDL) metabolism.

  • Peroxisome proliferator-activated receptor-gamma (PPAR-γ): this compound exhibits mild agonistic activity towards this nuclear receptor, which is involved in lipid and glucose metabolism.

Quantitative Data Summary

The following table summarizes the available quantitative data regarding the effects of this compound on its putative molecular targets. It is important to note that this data is primarily derived from functional and gene expression assays rather than direct radioligand binding studies.

TargetCell/SystemAssay TypeParameterValueReference
ABCA1THP-1 MacrophagesqPCRmRNA Induction2.4-fold[1]
ABCG1THP-1 MacrophagesqPCRmRNA Induction3.8-fold[1]
CETPHuman PlasmaActivity AssayActivation (100 pM)132.3 ± 6.9% of control[1]
CETPHuman PlasmaActivity AssayInhibition (1 mM)44.8 ± 6.9% of control[1]
HMGCRin vitroEnzyme Activity AssayInhibitionDirect, non-statin-like[1]
PPAR-γReporter Gene AssayLuciferase AssayAgonistic ActivityMild[1]

Experimental Protocols

While specific radioligand binding assays for this compound are not well-documented, a generic competition binding assay protocol can be adapted to study the interaction of this compound with its putative targets. This protocol describes how to determine the binding affinity (K_i) of unlabeled this compound by measuring its ability to compete with a known radiolabeled ligand for a specific receptor.

Protocol 1: Competition Radioligand Binding Assay for this compound

1. Objective:

To determine the inhibitory constant (K_i) of this compound for a specific target receptor using a competition binding assay with a known radioligand.

2. Materials:

  • Receptor Source: Cell membranes or tissue homogenates expressing the target receptor (e.g., HEK293 cells transfected with the human CETP gene).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., a tritiated or iodinated known inhibitor of the target). The concentration used should be at or near its K_d.

  • Unlabeled this compound: A stock solution of high-purity this compound of known concentration.

  • Non-specific Binding (NSB) Control: A high concentration of a known, non-radiolabeled ligand for the target receptor to determine non-specific binding.

  • Assay Buffer: Buffer optimized for the specific receptor-ligand interaction (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash Buffer: Ice-cold assay buffer.

  • 96-well Plates: For incubation.

  • Glass Fiber Filters: Pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure radioactivity.

  • Protein Assay Kit: To determine the protein concentration of the membrane preparation.

3. Membrane Preparation:

  • Harvest cells or tissue expressing the target receptor.

  • Homogenize in 20 volumes of cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes at 4°C) to remove large debris.

  • Centrifuge the supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.

  • Resuspend the pellet in fresh assay buffer and repeat the high-speed centrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Store membrane aliquots at -80°C.

4. Assay Procedure:

  • Assay Setup: Perform the assay in a 96-well plate with a final volume of 250 µL per well. Set up triplicate wells for each condition:

    • Total Binding: Contains membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding (NSB): Contains membrane preparation, radioligand, and a saturating concentration of the NSB control ligand.

    • This compound Competition: Contains membrane preparation, radioligand, and varying concentrations of this compound.

  • Component Addition: Add the components to the wells in the following order:

    • 150 µL of diluted membrane preparation (typically 50-120 µg of protein per well, to be optimized).

    • 50 µL of assay buffer (for Total Binding), NSB control ligand, or this compound dilution.

    • 50 µL of radioligand solution.

  • Incubation: Incubate the plate at a suitable temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes), with gentle agitation. This should be optimized in preliminary kinetic experiments.

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters four times with ice-cold wash buffer to remove non-specifically trapped radioligand.

  • Radioactivity Measurement:

    • Dry the filters (e.g., for 30 minutes at 50°C).

    • Place the filters in scintillation vials, add scintillation cocktail, and seal.

    • Measure the radioactivity (in counts per minute, CPM) in each well using a scintillation counter.

5. Data Analysis:

  • Calculate Specific Binding: For each data point, subtract the average CPM from the NSB wells from the measured CPM.

  • Generate Competition Curve: Plot the specific binding (as a percentage of the total specific binding) against the logarithm of the this compound concentration.

  • Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Ki: Calculate the inhibitory constant (K_i) for this compound using the Cheng-Prusoff equation:

    • K_i = IC50 / (1 + ([L]/K_d))

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • K_d is the dissociation constant of the radioligand for the receptor (this should be determined in a separate saturation binding experiment).

Visualizations

Experimental Workflow

G cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis p1 Cell/Tissue Homogenization p2 Centrifugation & Pellet Collection p1->p2 p3 Protein Quantification p2->p3 a1 Incubate Membranes with Radioligand & this compound p3->a1 a2 Separate Bound & Free Ligand (Filtration) a1->a2 a3 Wash Filters a2->a3 a4 Measure Radioactivity (Scintillation Counting) a3->a4 d1 Calculate Specific Binding a4->d1 d2 Generate Competition Curve d1->d2 d3 Determine IC50 d2->d3 d4 Calculate Ki (Cheng-Prusoff) d3->d4

Caption: Workflow for a competition radioligand binding assay.

This compound's Putative Signaling Pathways

G cluster_cholesterol Cholesterol Metabolism cluster_gene_reg Gene Regulation This compound This compound HMGCR HMGCR This compound->HMGCR Inhibits CETP CETP This compound->CETP Modulates Activity ABCA1_G1 ABCA1/ABCG1 Expression This compound->ABCA1_G1 PPARg PPAR-γ This compound->PPARg Activates (Mildly) Cholesterol_Efflux Cholesterol Efflux ABCA1_G1->Cholesterol_Efflux Promotes Gene_Expression Target Gene Expression (Lipid & Glucose Metabolism) PPARg->Gene_Expression

References

Application Notes and Protocols: Validating Leoligin's Mechanism of Action using CRISPR-Cas9 Mediated Knockout Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leoligin, a naturally occurring lignan (B3055560) found in the roots of Edelweiss (Leontopodium nivale subsp. alpinum), has demonstrated a range of pharmacological activities suggesting its potential as a therapeutic agent, particularly in the context of cardiovascular disease and inflammation. Preclinical studies have indicated that this compound may exert its effects through multiple mechanisms, including the upregulation of cholesterol efflux transporters and the inhibition of pro-inflammatory signaling pathways.

This document provides a detailed framework for utilizing CRISPR-Cas9 gene editing technology to validate the proposed molecular targets of this compound. By creating targeted knockout cell lines, researchers can definitively assess the dependency of this compound's activity on specific genes, thereby elucidating its precise mechanism of action. The protocols outlined below focus on two key pathways implicated in this compound's function: the ABCA1/ABCG1-mediated cholesterol efflux pathway and the NF-κB inflammatory signaling pathway.

Key Proposed Mechanisms of Action

  • Promotion of Cholesterol Efflux: this compound has been shown to increase the expression of ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1) at both the mRNA and protein levels.[1][2] These transporters are crucial for the reverse cholesterol transport process, which removes excess cholesterol from peripheral cells, such as macrophages in arterial walls, thereby preventing the formation of atherosclerotic plaques.

  • Anti-Inflammatory Effects: this compound and its derivatives have been reported to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[1] The NF-κB pathway is a central regulator of inflammation, and its inhibition can reduce the expression of various pro-inflammatory cytokines and adhesion molecules.

Experimental Objectives

  • To generate stable knockout (KO) cell lines for candidate target genes (ABCA1 and RELA/p65) in a relevant cell model (e.g., THP-1 human monocytic cell line).

  • To quantify the effect of this compound on cholesterol efflux in wild-type (WT) versus ABCA1 KO cells.

  • To measure the inhibitory effect of this compound on NF-κB signaling in WT versus RELA KO cells.

  • To confirm that the observed effects are not due to cytotoxicity.

Data Presentation: Summary of Expected Quantitative Results

The following tables present hypothetical, yet realistic, data that could be expected from the successful execution of the described protocols. These tables are designed for easy comparison of this compound's effects in wild-type versus knockout cell lines.

Table 1: Effect of this compound on ABCA1 and ABCG1 mRNA Expression in THP-1 Macrophages

Cell LineTreatment (24h)ABCA1 mRNA Fold Change (vs. WT Control)ABCG1 mRNA Fold Change (vs. WT Control)
Wild-Type (WT) Vehicle (0.1% DMSO)1.0 ± 0.11.0 ± 0.2
This compound (10 µM)2.4 ± 0.33.8 ± 0.5
ABCA1 KO Vehicle (0.1% DMSO)< 0.11.1 ± 0.2
This compound (10 µM)< 0.13.9 ± 0.6

Data are presented as mean ± SD from three independent experiments.

Table 2: Effect of this compound on Cholesterol Efflux in THP-1 Macrophages

Cell LineTreatment (24h)Cholesterol Efflux to ApoA-I (%)
Wild-Type (WT) Vehicle (0.1% DMSO)8.5 ± 1.2
This compound (10 µM)15.2 ± 2.1
ABCA1 KO Vehicle (0.1% DMSO)2.1 ± 0.5
This compound (10 µM)2.5 ± 0.7

Data are presented as mean ± SD from three independent experiments. Cholesterol efflux is expressed as the percentage of fluorescently labeled cholesterol transferred from cells to apolipoprotein A-I (ApoA-I).

Table 3: Effect of this compound on NF-κB Transcriptional Activity

Cell LineTreatmentTNF-α (10 ng/mL)Relative Luciferase Units (RLU)% Inhibition of NF-κB Activity
Wild-Type (WT) Vehicle (0.1% DMSO)-1.0 ± 0.1-
Vehicle (0.1% DMSO)+12.5 ± 1.50%
This compound (20 µM)+6.3 ± 0.850%
RELA KO Vehicle (0.1% DMSO)-1.1 ± 0.2-
Vehicle (0.1% DMSO)+1.5 ± 0.396%
This compound (20 µM)+1.4 ± 0.2N/A

Data are presented as mean ± SD from three independent experiments. Cells were pre-treated with this compound for 1h before stimulation with TNF-α for 6h. The IC50 of this compound for NF-κB inhibition is approximately 20 µM.[1]

Table 4: Cell Viability Assessment

Cell LineTreatment (24h)Cell Viability (% of Vehicle Control)
Wild-Type (WT) Vehicle (0.1% DMSO)100 ± 5
This compound (10 µM)98 ± 6
This compound (20 µM)95 ± 7
ABCA1 KO Vehicle (0.1% DMSO)100 ± 4
This compound (10 µM)99 ± 5
RELA KO Vehicle (0.1% DMSO)100 ± 6
This compound (20 µM)96 ± 8

Data are presented as mean ± SD from three independent experiments. Cell viability was assessed using the Resazurin assay.

Mandatory Visualizations

G cluster_0 Cholesterol Efflux Pathway This compound This compound LXR LXR (Liver X Receptor) This compound->LXR Activates (?) ABCA1_G1_mRNA ABCA1/ABCG1 mRNA LXR->ABCA1_G1_mRNA Transcription ABCA1_G1_Protein ABCA1/ABCG1 Protein ABCA1_G1_mRNA->ABCA1_G1_Protein Translation Cholesterol Intracellular Cholesterol ApoA1 ApoA-I Cholesterol->ApoA1 Efflux ABCA1 HDL HDL ApoA1->HDL Matures to

Caption: Proposed this compound signaling pathway for cholesterol efflux.

G cluster_1 NF-κB Signaling Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (leads to degradation) NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocates Genes Pro-inflammatory Genes (e.g., IL-6, VCAM-1) NFkB_nucleus->Genes Induces Transcription This compound This compound This compound->IKK Inhibits (?)

Caption: Simplified NF-κB signaling and proposed inhibition by this compound.

G cluster_assays Functional Assays start Start: THP-1 Monocytes crispr CRISPR-Cas9 Knockout (Lentiviral Transduction) Target: ABCA1 or RELA start->crispr selection Puromycin (B1679871) Selection & Single-Cell Cloning crispr->selection validation Validation of Knockout (Sanger Sequencing, Western Blot) selection->validation wt_ko_lines Establish WT and KO Cell Lines validation->wt_ko_lines treatment Treat cells with this compound or Vehicle (DMSO) wt_ko_lines->treatment chol_efflux Cholesterol Efflux Assay (for ABCA1 KO) treatment->chol_efflux nfkB_assay NF-κB Reporter Assay (for RELA KO) treatment->nfkB_assay qpcr qPCR for mRNA (ABCA1, ABCG1, IL-6) treatment->qpcr western Western Blot for Protein (ABCA1, p-IκBα) treatment->western viability Cell Viability Assay (Resazurin) treatment->viability analysis Data Analysis and Comparison (WT vs. KO) chol_efflux->analysis nfkB_assay->analysis qpcr->analysis western->analysis viability->analysis end Conclusion on Mechanism analysis->end

Caption: Experimental workflow for validating this compound's targets.

Experimental Protocols

Protocol 1: Generation of ABCA1 and RELA Knockout THP-1 Cell Lines via CRISPR-Cas9

This protocol describes the generation of stable knockout cell lines using a lentiviral delivery system, which is effective for hard-to-transfect suspension cells like THP-1.

1.1. Guide RNA (gRNA) Design and Cloning

  • Design at least two unique gRNAs targeting an early exon of the ABCA1 or RELA gene using a validated online design tool.

    • ABCA1 Target Example: Exon 3

    • RELA Target Example: Exon 2

  • Synthesize complementary DNA oligos for each gRNA sequence.

  • Anneal the oligo pairs to form double-stranded DNA inserts.

  • Ligate the annealed inserts into a lentiviral vector containing Cas9 and a puromycin resistance gene (e.g., lentiCRISPRv2).

  • Transform the ligated product into competent E. coli and select for ampicillin-resistant colonies.

  • Verify the correct insertion of the gRNA sequence by Sanger sequencing.

1.2. Lentivirus Production

  • Co-transfect HEK293T cells with the gRNA-containing lentiviral plasmid and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.

  • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.

  • Concentrate the virus if necessary and store at -80°C.

1.3. Transduction of THP-1 Cells

  • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Seed THP-1 cells at a density of 2 x 10^5 cells/mL.

  • Add the lentiviral particles to the cells at a multiplicity of infection (MOI) optimized for THP-1 cells, along with polybrene (8 µg/mL).

  • Centrifuge the plate at 1000 x g for 90 minutes at 32°C to enhance transduction.

  • Incubate for 24 hours, then replace the medium with fresh medium.

1.4. Selection and Single-Cell Cloning

  • After 48 hours, begin selection by adding puromycin (1-2 µg/mL, pre-determined by a kill curve) to the culture medium.

  • Maintain selection for 7-10 days until a stable, resistant population is established.

  • Perform single-cell cloning by limiting dilution in 96-well plates to isolate clonal populations.

  • Expand the resulting clones for validation.

1.5. Knockout Validation

  • Genomic DNA Analysis: Extract genomic DNA from each clone. Amplify the target region by PCR and analyze for insertions/deletions (indels) by Sanger sequencing and subsequent analysis (e.g., TIDE or ICE analysis).

  • Western Blot Analysis: Prepare total cell lysates and perform Western blotting using antibodies specific for ABCA1 or RELA (p65) to confirm the absence of the target protein. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Protocol 2: Cholesterol Efflux Assay

This assay measures the capacity of cells to efflux cholesterol to an acceptor, such as apolipoprotein A-I (ApoA-I).

  • Differentiate WT and ABCA1 KO THP-1 monocytes into macrophages by treating with Phorbol 12-myristate 13-acetate (PMA; 100 nM) for 48 hours.

  • Label the cells with a fluorescent cholesterol analog (e.g., NBD-cholesterol; 1 µg/mL) in serum-free medium for 6 hours.

  • Wash the cells with PBS and equilibrate them in serum-free medium containing 0.2% BSA for 1 hour.

  • Treat the cells with this compound (10 µM) or vehicle (0.1% DMSO) for 24 hours to induce ABCA1 expression.

  • Induce efflux by replacing the medium with serum-free medium containing ApoA-I (10 µg/mL).

  • After 4 hours, collect the supernatant (medium). Lyse the cells with 0.1 M NaOH.

  • Measure the fluorescence in the supernatant and the cell lysate using a plate reader (Excitation/Emission ~485/535 nm).

  • Calculate the percentage of cholesterol efflux as: (Fluorescence_supernatant / (Fluorescence_supernatant + Fluorescence_lysate)) * 100.

Protocol 3: NF-κB Reporter Assay

This assay uses a luciferase reporter gene under the control of NF-κB response elements to quantify pathway activation.

  • Co-transfect WT and RELA KO THP-1 cells (or a more easily transfected cell line like HEK293) with an NF-κB-luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).

  • Seed the transfected cells into a 96-well plate.

  • Pre-treat the cells with this compound (20 µM) or vehicle (0.1% DMSO) for 1 hour.

  • Stimulate NF-κB activation by adding TNF-α (10 ng/mL) to the medium. Include an unstimulated control.

  • Incubate for 6 hours.

  • Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the percent inhibition relative to the TNF-α-stimulated vehicle control.

Protocol 4: Quantitative Real-Time PCR (qPCR)

This protocol is for quantifying mRNA levels of target genes.

  • Treat WT and KO THP-1 macrophages with this compound or vehicle as described for the functional assays.

  • Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Kit).

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Prepare the qPCR reaction mix containing cDNA, SYBR Green master mix, and gene-specific primers for ABCA1, ABCG1, and a housekeeping gene (e.g., GAPDH or ACTB).

  • Perform the qPCR reaction using a real-time PCR system.

  • Calculate the relative mRNA expression using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle-treated WT control.

Protocol 5: Cell Viability Assay (Resazurin)

This assay assesses cell metabolic activity as an indicator of viability.

  • Seed WT and KO cells in a 96-well plate.

  • Treat the cells with this compound at the indicated concentrations for 24 hours.

  • Add Resazurin solution (final concentration 0.015 mg/mL) to each well.

  • Incubate for 2-4 hours at 37°C.

  • Measure fluorescence at an excitation of 560 nm and an emission of 590 nm.

  • Express the results as a percentage of the vehicle-treated control.

Conclusion

The application of CRISPR-Cas9 technology provides a powerful and precise method for validating the molecular targets of promising therapeutic compounds like this compound. By demonstrating a loss of this compound's efficacy in specific knockout cell lines, researchers can build a strong, data-driven case for its mechanism of action. The protocols and expected outcomes detailed in this document offer a comprehensive guide for scientists in academic and industrial settings to rigorously investigate and confirm the therapeutic pathways of novel drug candidates.

References

Application Note: Quantitative Determination of Leoligin and its Putative Metabolites in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of leoligin and its putative metabolites in human plasma. This compound, a major lignan (B3055560) from Leontopodium alpinum (Edelweiss), has demonstrated various biological activities, making the study of its pharmacokinetic profile crucial for further development. This method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The described method provides a robust platform for pharmacokinetic and metabolic studies of this compound in a preclinical and clinical research setting.

Introduction

This compound is a naturally occurring lignan with reported therapeutic potential.[1][2][3] Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is essential for its development as a potential therapeutic agent. A key aspect of these studies is the accurate measurement of this compound and its metabolites in biological matrices such as plasma. LC-MS/MS offers the high sensitivity and selectivity required for the quantification of drug molecules and their metabolites at physiologically relevant concentrations.

Currently, there is limited information on the specific metabolites of this compound. However, based on the metabolism of other lignans, it is anticipated that this compound undergoes Phase I metabolism, such as demethylation and hydroxylation, followed by Phase II conjugation reactions, including glucuronidation and sulfation. This application note proposes a method for the quantification of this compound and its major putative metabolites.

Experimental

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Sample Preparation

A protein precipitation method is employed for the extraction of this compound and its metabolites from plasma.

  • Allow plasma samples to thaw on ice.

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a C18 reversed-phase column.

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

Data Presentation

The following tables summarize the proposed MRM transitions for this compound and its putative metabolites. Note: These are predicted transitions and require experimental verification.

Table 1: Proposed MRM Transitions for this compound and its Putative Phase I Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Putative Modification
This compound457.2357.2-
Demethyl-leoligin443.2343.2-CH₂
Dihydroxy-leoligin489.2389.2+2O
Hydroxy-leoligin473.2373.2+O

Table 2: Proposed MRM Transitions for Putative Phase II Metabolites of this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Putative Conjugate
This compound Glucuronide633.2457.2Glucuronic Acid
Demethyl-leoligin Glucuronide619.2443.2Glucuronic Acid
This compound Sulfate537.2457.2Sulfate

Visualizations

G Experimental Workflow plasma Plasma Sample (100 µL) ppt Protein Precipitation (300 µL Acetonitrile with IS) plasma->ppt vortex1 Vortex (1 min) ppt->vortex1 centrifuge Centrifuge (13,000 x g, 10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcinject LC-MS/MS Analysis reconstitute->lcinject

Caption: Workflow for the preparation of plasma samples for LC-MS/MS analysis.

G Hypothetical Metabolic Pathway of this compound This compound This compound PhaseI Phase I Metabolism (Demethylation, Hydroxylation) This compound->PhaseI PhaseII Phase II Metabolism (Glucuronidation, Sulfation) This compound->PhaseII Metabolite1 Demethyl-leoligin PhaseI->Metabolite1 Metabolite2 Hydroxy-leoligin PhaseI->Metabolite2 Metabolite1->PhaseII Metabolite2->PhaseII Glucuronide This compound/Metabolite Glucuronide PhaseII->Glucuronide Sulfate This compound/Metabolite Sulfate PhaseII->Sulfate

Caption: Proposed metabolic pathway for this compound in vivo.

Conclusion

This application note provides a detailed protocol for a sensitive and selective LC-MS/MS method for the quantification of this compound and its putative metabolites in human plasma. The method utilizes a straightforward sample preparation technique and a rapid chromatographic separation. While the metabolites and their MRM transitions are proposed based on common metabolic pathways for lignans, this method provides a strong foundation for researchers to further investigate the pharmacokinetics of this compound. Experimental verification of the proposed metabolites and optimization of the MRM transitions are recommended for method validation.

References

Troubleshooting & Optimization

Technical Support Center: Leoligin Formulation for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the aqueous solubility of Leoligin in preparation for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in aqueous buffers for my in vivo study. What are the recommended starting points?

A1: this compound is a lipophilic compound with poor aqueous solubility, which is a common challenge for in vivo administration. Direct dissolution in aqueous buffers like saline or phosphate-buffered saline (PBS) is often unsuccessful. For initial in vitro studies, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[1][2] However, for in vivo use, high concentrations of DMSO can be toxic.

The primary strategies to enhance the aqueous solubility of poorly soluble compounds like this compound involve various formulation approaches.[3][4][5][6] These include:

  • Co-solvent systems: Using a mixture of a water-miscible organic solvent and water.

  • Surfactant-based systems: Creating micellar solutions that encapsulate this compound.

  • Lipid-based formulations: Developing self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles (SLNs).[4][7]

  • Cyclodextrin (B1172386) complexation: Forming inclusion complexes to increase solubility.[3][8][9]

  • Particle size reduction: Micronization or creating nanosuspensions to improve dissolution rate.[3][5][6]

The choice of method depends on the required dose, the route of administration, and the animal model.

Q2: What are some common co-solvent systems that I can try for this compound?

A2: Co-solvent systems are a straightforward approach to solubilizing hydrophobic compounds.[3] A common starting point is a mixture of an organic solvent and water. However, it is crucial to consider the toxicity of the co-solvent in your animal model.

Table 1: Common Co-solvents for In Vivo Studies

Co-solventTypical Concentration Range in Final FormulationNotes
Dimethyl sulfoxide (DMSO)< 10% (v/v)Can have pharmacological effects and toxicity at higher concentrations.
Ethanol< 10% (v/v)Can cause sedation or other behavioral effects.
Polyethylene glycol 400 (PEG 400)10-60% (v/v)Generally considered safe, but can affect the absorption of some drugs.
Propylene glycol (PG)10-40% (v/v)A common vehicle for oral and injectable formulations.
Glycerol10-30% (v/v)Often used in combination with other co-solvents.

It is recommended to start with the lowest effective concentration of the organic solvent and to always include a vehicle control group in your experiments.

Q3: My this compound precipitates out of the co-solvent solution upon administration. How can I prevent this?

A3: Precipitation upon injection or dilution in physiological fluids is a common issue with co-solvent formulations. This can be addressed by:

  • Adding a surfactant: Surfactants can help to stabilize the formulation and prevent precipitation by forming micelles.[3] Common non-ionic surfactants include Tween® 80 (polysorbate 80) and Cremophor® EL.

  • Optimizing the co-solvent/water ratio: A higher proportion of the organic co-solvent may be needed, but this must be balanced against potential toxicity.

  • Considering an alternative formulation strategy: If precipitation remains an issue, more advanced formulations like lipid-based systems or cyclodextrin complexes may be necessary.

Troubleshooting Guide

Issue 1: Low Bioavailability Observed in Pharmacokinetic Studies

If your in vivo study shows low or variable bioavailability of this compound, consider the following potential causes and solutions.

Table 2: Troubleshooting Low Bioavailability

Potential CauseSuggested Action
Poor dissolution in the gastrointestinal tract (for oral administration) Improve the dissolution rate by reducing the particle size of this compound through micronization or creating a nanosuspension.[3][5][6] Formulating with surfactants or as a solid dispersion can also enhance dissolution.[3][4]
Precipitation of this compound at the injection site (for parenteral administration) The formulation may not be stable in physiological pH. Consider using a buffered formulation or a more robust system like liposomes or polymeric micelles.[7][10]
First-pass metabolism This compound may be extensively metabolized in the liver. While not directly a solubility issue, formulation strategies like lipid-based systems can sometimes reduce first-pass metabolism by promoting lymphatic absorption.[11]
Inefficient absorption across the intestinal wall The inherent permeability of this compound might be low. Permeation enhancers can be included in the formulation, but their use requires careful toxicological evaluation.

Experimental Protocols

Protocol 1: Preparation of a this compound Formulation using Cyclodextrin Inclusion Complexation

This protocol describes a general method for preparing a this compound-cyclodextrin inclusion complex to improve its aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used cyclodextrin due to its relatively high water solubility and low toxicity.[9]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare the HP-β-CD solution: Weigh the desired amount of HP-β-CD and dissolve it in deionized water with stirring. A common concentration to start with is a 40% (w/v) solution.

  • Add this compound: Slowly add the powdered this compound to the stirring HP-β-CD solution. The molar ratio of this compound to HP-β-CD will need to be optimized, but a starting point could be a 1:1 or 1:2 molar ratio.

  • Complexation: Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex. The solution should become clearer as the this compound dissolves.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.

  • Quantification (Optional but Recommended): Determine the concentration of this compound in the final solution using a validated analytical method such as HPLC-UV.

  • Lyophilization (Optional): The solution can be lyophilized to produce a stable powder of the this compound-HP-β-CD complex, which can be reconstituted in water or saline before use.

Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol outlines a high-pressure homogenization method for producing SLNs, a type of lipid nanoparticle suitable for improving the bioavailability of lipophilic drugs.[12][13]

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate, stearic acid)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Deionized water

  • High-pressure homogenizer

  • Water bath sonicator

Procedure:

  • Prepare the lipid phase: Melt the solid lipid by heating it to 5-10 °C above its melting point. Dissolve the desired amount of this compound in the molten lipid.

  • Prepare the aqueous phase: Dissolve the surfactant in deionized water and heat it to the same temperature as the lipid phase.

  • Create a pre-emulsion: Add the hot lipid phase to the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization for several cycles at a temperature above the lipid's melting point. The number of cycles and the pressure will need to be optimized to achieve the desired particle size and polydispersity index (PDI).

  • Cooling and Nanoparticle Formation: Allow the resulting nanoemulsion to cool down to room temperature while stirring. The lipid will recrystallize, forming solid lipid nanoparticles with this compound encapsulated within.

  • Characterization: Characterize the SLN dispersion for particle size, PDI, zeta potential, and encapsulation efficiency.

Visualizations

Signaling Pathways and Experimental Workflows

Leoligin_Solubility_Workflow cluster_start Initial Assessment cluster_formulation Formulation Strategy Selection cluster_evaluation Evaluation & Optimization cluster_end Final Formulation Start Poorly Soluble this compound Assess Assess Required Dose & Route of Administration Start->Assess CoSolvent Co-solvent System (e.g., PEG 400, DMSO) Assess->CoSolvent Simple, low dose Cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) Assess->Cyclodextrin Moderate dose, improved stability LipidBased Lipid-Based System (e.g., SEDDS, Liposomes) Assess->LipidBased High dose, oral delivery Nanosuspension Nanosuspension Assess->Nanosuspension IV administration Evaluate Evaluate Solubility, Stability & In Vivo Tolerability CoSolvent->Evaluate Cyclodextrin->Evaluate LipidBased->Evaluate Nanosuspension->Evaluate Precipitation Precipitation or Instability? Evaluate->Precipitation Toxicity Toxicity Observed? Precipitation->Toxicity No Optimize Optimize Formulation (e.g., add surfactant, change vehicle) Precipitation->Optimize Yes Toxicity->Assess Yes, select alternative Final Proceed with In Vivo Study Toxicity->Final No Optimize->Evaluate Cyclodextrin_Complexation cluster_before Before Complexation cluster_after After Complexation This compound This compound (Hydrophobic) Complex Inclusion Complex (Water Soluble) This compound->Complex Mixing in Water CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) CD->Complex Mixing in Water Water Water Lipid_Nanoparticle cluster_shell Surfactant Shell center Lipid Core (this compound Entrapped) s1 Surfactant center->s1 s2 Surfactant center->s2 s3 Surfactant center->s3 s4 Surfactant center->s4 s5 Surfactant center->s5 s6 Surfactant center->s6 Aqueous Aqueous Medium s1->Aqueous Leoligin_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane This compound This compound PPARg PPARγ This compound->PPARg Mild Agonist Activity LXR LXR PPARg->LXR Activates ABCA1_mRNA ABCA1 mRNA LXR->ABCA1_mRNA Increases Transcription ABCG1_mRNA ABCG1 mRNA LXR->ABCG1_mRNA Increases Transcription ABCA1_Protein ABCA1 Protein ABCA1_mRNA->ABCA1_Protein Translation ABCG1_Protein ABCG1 Protein ABCG1_mRNA->ABCG1_Protein Translation Efflux Cholesterol Efflux ABCA1_Protein->Efflux Promotes ABCG1_Protein->Efflux Promotes

References

Overcoming challenges in the stereoselective synthesis of Leoligin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering challenges in the stereoselective synthesis of Leoligin and its analogs.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis, offering potential causes and solutions.

Problem ID Issue Potential Cause(s) Suggested Solution(s)
LL-TS-001 Low diastereoselectivity in the hydroboration step to form the 3,4-cis substituted tetrahydrofuran (B95107) ring.Insufficient steric hindrance to direct the bulky borane (B79455) reagent. The protecting group on the hydroxymethyl substituent may not be large enough.Switch from a smaller protecting group like acetyl to a bulkier silyl (B83357) protecting group such as tert-butyldimethylsilyl (TBDMS). The TBDMS group provides necessary steric shielding to favor the desired 3,4-cis diastereomer.[1]
LL-TS-002 The radical cyclization reaction to form the tetrahydrofuran ring fails or results in very low yield.This specific reaction may not be favorable for the this compound substrate, even if it has been successful for similar furan (B31954) lignans (B1203133).Abandon the radical cyclization approach and consider an alternative synthetic route. A modular approach involving diastereoselective hydroboration followed by a Suzuki-Miyaura coupling has been shown to be effective.[1][2]
LL-TS-003 Isomerization of the double bond in the angelic acid moiety during the final esterification step.The reaction conditions are too harsh, leading to the undesired rearrangement of the double bond. This is a common issue with methods like Steglich esterification for this particular substrate.Employ a milder esterification method such as the Mitsunobu reaction. This protocol typically avoids the isomerization of the angelic acid double bond.[1][3]
LL-TS-004 Poor enantiomeric excess after the initial Grignard addition.The initial Grignard addition to the aldehyde is not stereoselective and produces a racemic mixture of the allylic alcohol.A chiral resolution step is necessary. A kinetic resolution using Sharpless asymmetric epoxidation can be employed. This method selectively epoxidizes one enantiomer, allowing for the separation of the desired enantiomer.[2]

Frequently Asked Questions (FAQs)

Q1: What is the key challenge in the stereoselective synthesis of this compound?

A1: A primary challenge is controlling the stereochemistry at multiple chiral centers to obtain the desired diastereomer and enantiomer. Key steps that require careful optimization include the kinetic resolution of the initial allylic alcohol and the diastereoselective formation of the tetrahydrofuran core.[1][2]

Q2: Why did a previously successful radical cyclization strategy fail for this compound synthesis?

A2: While the exact reasons for the failure of the radical cyclization for the this compound intermediate are not detailed, it highlights that synthetic routes are often substrate-specific. A strategy that works well for one furan lignan (B3055560) may not be applicable to another, necessitating route modification.[2] This led to the development of a more robust and modular synthetic approach.[4][5]

Q3: How can I improve the diastereomeric ratio in the hydroboration step?

A3: The diastereoselectivity of the hydroboration step is highly dependent on steric effects. Using a bulky protecting group, such as TBDMS, on the hydroxymethyl group at position 3 of the furan precursor can significantly improve the diastereomeric ratio in favor of the desired 3,4-cis product.[1] The use of a bulky hydroboration reagent like 9-borabicyclo[3.3.1]nonane (9-BBN) is also crucial.[1]

Q4: What are the recommended conditions for the final esterification with angelic acid?

A4: To prevent the isomerization of the double bond in the angelic acid, a Mitsunobu reaction is the recommended method for the final esterification step.[1][3] Standard Steglich esterification conditions have been found to be less suitable for this particular acid moiety.[3]

Quantitative Data Summary

The following table summarizes key quantitative data from optimized steps in a modular this compound synthesis.

Reaction Step Key Reagents/Conditions Protecting Group Diastereomeric Ratio (cis:trans) Yield
Hydroboration9-BBNAcetyl82:18Not specified
Hydroboration9-BBNTBDMS~95:550-70% (over 4 steps)

Data sourced from[1].

Experimental Protocols

Key Synthetic Module: Diastereoselective Hydroboration and Suzuki-Miyaura Coupling

This protocol describes the conversion of the protected hydroxymethyl intermediate to the arylated product with high diastereoselectivity.

Materials:

  • TBDMS-protected hydroxymethyl intermediate

  • 9-borabicyclo[3.3.1]nonane (9-BBN)

  • Aryl bromide or iodide

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., THF, water)

Procedure:

  • The TBDMS-protected hydroxymethyl intermediate is subjected to hydroboration using 9-BBN. The bulky TBDMS group directs the 9-BBN to add from the less hindered face, establishing the desired 3,4-cis stereochemistry.[1]

  • The resulting borane intermediate is then used directly in a Suzuki-Miyaura coupling reaction with an appropriate aryl bromide or iodide.[1]

  • The TBDMS protecting group can be removed in situ during the workup.[1]

  • This four-step, one-pot procedure typically yields the desired product in 50-70% yield with a diastereomeric ratio of 94:6 to 97:3.[1]

Visualizations

Synthetic Workflow for this compound Core Synthesis

This diagram illustrates the key decision-making and workflow in the modular synthesis of the this compound core, highlighting the successful hydroboration/coupling route over the failed radical cyclization.

G cluster_0 Synthetic Strategy A Allylic Alcohol Intermediate B Radical Cyclization Approach A->B D Modular Approach: Hydroboration/Coupling A->D Alternative Route C Failure/Low Yield B->C C->D Re-evaluation E Successful Synthesis of this compound Core D->E

Caption: Synthetic strategy decision workflow for this compound.

Troubleshooting Diastereoselectivity in Hydroboration

This diagram outlines the troubleshooting logic for achieving high diastereoselectivity in the hydroboration step.

G cluster_1 Troubleshooting Hydroboration Diastereoselectivity Start Low Diastereoselectivity Observed (e.g., 82:18) Cause Probable Cause: Insufficient Steric Shielding Start->Cause Solution Solution: Increase Steric Bulk Cause->Solution Action Action: Change Protecting Group (Acetyl -> TBDMS) Solution->Action Result High Diastereoselectivity Achieved (~95:5) Action->Result

Caption: Logic for improving hydroboration diastereoselectivity.

References

Optimizing Leoligin dosage for maximum therapeutic effect in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Leoligin in animal models. The information is designed to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of this compound for in vivo studies?

The optimal starting dose of this compound will depend on the specific animal model and the therapeutic area being investigated. However, based on published studies, a general starting point can be extrapolated. For instance, in studies involving ApoE-/- mice, oral administration of this compound has been shown to be effective in reducing total serum cholesterol levels.[1][2][3]

It is crucial to perform a dose-response study to determine the optimal dosage for your specific experimental conditions.

Q2: How should this compound be prepared for oral administration in animal models?

For oral administration, this compound needs to be dissolved in a suitable vehicle. The choice of vehicle can impact the compound's solubility and bioavailability. It is recommended to consult published literature for vehicles used in similar studies. Ensure the final formulation is homogenous and stable.

Q3: What are the known mechanisms of action for this compound that I should consider when designing my experiments?

This compound has been shown to exert its effects through multiple mechanisms, primarily related to cholesterol metabolism and anti-inflammatory pathways. Key mechanisms include:

  • Inhibition of HMG-CoA Reductase: this compound can directly inhibit 3-hydroxy-3-methyl-glutaryl-CoA reductase (HMGCR), a key enzyme in cholesterol synthesis. This action is distinct from that of statins.[1][2]

  • Activation of Cholesteryl Ester Transfer Protein (CETP): this compound has been found to activate CETP, which plays a role in high-density lipoprotein (HDL) metabolism.[4][5]

  • Promotion of Cholesterol Efflux: It promotes cholesterol efflux from macrophages by upregulating the expression of ATP-binding cassette transporters ABCA1 and ABCG1.[6][7]

  • Inhibition of NF-κB Signaling: this compound and its derivatives have demonstrated inhibitory effects on the NF-κB signaling pathway, which is a key regulator of inflammation.[8]

  • Mild PPAR-γ Agonistic Activity: this compound may also exhibit mild agonistic activity towards peroxisome proliferator-activated receptor-gamma (PPAR-γ), which can influence glucose metabolism.[1][2]

Understanding these mechanisms can help in selecting appropriate biomarkers and endpoints for your study.

Troubleshooting Guides

Problem: Inconsistent or no significant therapeutic effect observed after this compound administration.

Possible Cause Troubleshooting Step
Suboptimal Dosage The administered dose may be too low to elicit a significant response. Review the literature for effective dose ranges in similar models. Consider performing a dose-escalation study to identify the optimal therapeutic window.
Poor Bioavailability This compound's bioavailability might be low due to its physicochemical properties or extensive first-pass metabolism.[9] Consider optimizing the formulation or exploring alternative administration routes.
Incorrect Administration Technique Improper administration, such as incorrect gavage technique, can lead to inaccurate dosing. Ensure all personnel are properly trained in the chosen administration method.[10]
Timing of Administration The frequency and timing of this compound administration relative to disease induction or progression may not be optimal. Adjust the treatment schedule based on the pathophysiology of the animal model.
Animal Model Variability Biological variability between individual animals can lead to inconsistent results. Ensure adequate sample size and proper randomization of animals to treatment groups.

Problem: Signs of toxicity observed in treated animals.

Possible Cause Troubleshooting Step
High Dosage The administered dose may be approaching or exceeding the maximum tolerated dose. Reduce the dosage or consider a dose de-escalation study to determine a safer, effective dose. While some studies report no short-term toxicity, it is crucial to monitor for any adverse effects.[4][5]
Vehicle Toxicity The vehicle used to dissolve this compound may be causing adverse effects. Test the vehicle alone as a control group to rule out any vehicle-specific toxicity.
Improper Formulation An improperly prepared formulation could lead to precipitation of the compound, causing localized irritation or toxicity. Ensure the formulation is homogenous and stable before administration.

Data Presentation

Table 1: Summary of this compound Dosages and Effects in Animal Models

Animal Model Dosage Administration Route Treatment Duration Key Findings Reference
ApoE-/- Mice1 µM, 10 µM, 50 µM in drinking waterOral16 weeksSignificantly reduced total serum cholesterol levels. Reduced postprandial blood glucose peaks. No effect on atherosclerotic plaque size.[1][3]
CETP Transgenic MiceNot specifiedOral Gavage7 daysIncreased in vivo CETP activity. Trend towards lower LDL-cholesterol levels. No apparent short-term toxicity.[4][5]
Venous Bypass Graft Mouse ModelNot specifiedNot specifiedNot specifiedPotently inhibited intimal hyperplasia.[11]

Experimental Protocols

Protocol 1: Evaluation of this compound on Cholesterol Levels in ApoE-/- Mice

  • Animal Model: Male or female ApoE-/- mice, 8-12 weeks old.

  • Acclimatization: House mice in a controlled environment for at least one week before the experiment.

  • Grouping: Randomly assign mice to vehicle control and this compound treatment groups (n=8-10 per group).

  • This compound Preparation: Dissolve this compound in drinking water to achieve final concentrations of 1 µM, 10 µM, and 50 µM. Prepare fresh solutions regularly (e.g., weekly).

  • Administration: Provide the prepared drinking water ad libitum for 16 weeks.

  • Monitoring: Monitor body weight and food/water consumption weekly.

  • Blood Collection: Collect blood samples via tail vein or retro-orbital sinus at baseline and specified time points (e.g., 2, 5, and 16 weeks) for lipid profile analysis.

  • Endpoint Analysis: At the end of the study, euthanize mice and collect blood for final lipid analysis. Harvest tissues (e.g., liver, aorta) for further analysis (e.g., gene expression, histology).

  • Statistical Analysis: Analyze data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Assessment of this compound on CETP Activity in CETP Transgenic Mice

  • Animal Model: CETP transgenic mice.

  • Grouping: Randomly assign mice to vehicle control and this compound treatment groups (n=5 per group).[4][5]

  • This compound Preparation: Prepare a solution of this compound in a suitable vehicle for oral gavage. The exact concentration will depend on the desired dose.

  • Administration: Administer this compound or vehicle control daily via oral gavage for 7 days.[4][5]

  • CETP Activity Assay: At the end of the treatment period, collect blood samples to measure in vivo CETP activity using a commercially available kit or a validated laboratory method.

  • Lipid Profile Analysis: Analyze plasma samples for total cholesterol, LDL-cholesterol, and HDL-cholesterol levels.

  • Toxicity Assessment: Monitor animals for any signs of toxicity throughout the study. At necropsy, collect major organs for histopathological examination.

  • Statistical Analysis: Use appropriate statistical methods (e.g., t-test) to compare the treatment and control groups.

Mandatory Visualizations

Cholesterol_Efflux_Pathway cluster_macrophage Macrophage cluster_extracellular Extracellular Space This compound This compound LXR LXR This compound->LXR Activates LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR ABCA1_mRNA ABCA1 mRNA LXR_RXR->ABCA1_mRNA Upregulates Transcription ABCG1_mRNA ABCG1 mRNA LXR_RXR->ABCG1_mRNA Upregulates Transcription ABCA1_Protein ABCA1 Protein ABCA1_mRNA->ABCA1_Protein Translation ABCG1_Protein ABCG1 Protein ABCG1_mRNA->ABCG1_Protein Translation ApoA1 ApoA-I ABCA1_Protein->ApoA1 Efflux HDL HDL ABCG1_Protein->HDL Efflux Cholesterol Cholesterol Cholesterol->ABCA1_Protein Cholesterol->ABCG1_Protein

Caption: this compound-mediated cholesterol efflux pathway.

NFkB_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (Inhibited by this compound) IkB_NFkB IκBα-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_n NF-κB (p50/p65) IkB_NFkB->NFkB_n Translocation DNA DNA NFkB_n->DNA Binds Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes Initiates

Caption: Inhibition of NF-κB signaling by this compound.

Experimental_Workflow start Start acclimatization Animal Acclimatization start->acclimatization randomization Randomization & Grouping acclimatization->randomization treatment This compound/Vehicle Administration randomization->treatment monitoring In-life Monitoring (Body Weight, Clinical Signs) treatment->monitoring sampling Biological Sampling (e.g., Blood) monitoring->sampling endpoint Endpoint Analysis (e.g., Necropsy, Tissue Harvest) monitoring->endpoint sampling->monitoring Repeated Measures analysis Data Analysis endpoint->analysis end End analysis->end

References

Troubleshooting low yields in the synthesis of Leoligin derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Leoligin and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis, with a focus on addressing low yields.

Frequently Asked Questions (FAQs)

Q1: We are experiencing low yields in the synthesis of the tetrahydrofuran (B95107) core of our this compound derivative. What are the common causes and how can we address them?

A1: Low yields in the formation of the substituted tetrahydrofuran ring, a key structural motif in this compound, can stem from several factors. The stereoselective construction of this ring is a known challenge in lignan (B3055560) synthesis.[1][2]

Common Causes:

  • Poor Diastereoselectivity: The formation of multiple diastereomers is a frequent issue, which complicates purification and reduces the yield of the desired product.[1]

  • Side Reactions: Undesired side reactions, such as rearrangements or alternative cyclization pathways, can compete with the desired tetrahydrofuran formation.

  • Incomplete Reaction: The reaction may not be proceeding to completion due to suboptimal conditions.

  • Starting Material Quality: Impurities in the starting materials can interfere with the reaction.

Troubleshooting Strategies:

  • Optimize Reaction Conditions: Systematically screen reaction parameters such as temperature, solvent, and catalyst loading. For instance, in the synthesis of a 5-methoxythis compound precursor, it was found that -20°C was the optimal temperature for the Sharpless epoxidation step, as higher temperatures led to decomposition.[3]

  • Choice of Catalyst and Ligands: For palladium-catalyzed methods, the choice of ligand can significantly impact yield and diastereoselectivity.[4]

  • Control of Stereochemistry: Employing chiral auxiliaries or catalysts can enhance stereoselectivity. For some syntheses, a lipase-mediated kinetic resolution of a key alcohol intermediate has been used to obtain high optical purity (>99% ee).[5]

  • Protecting Groups: The use of bulky protecting groups can influence the stereochemical outcome of reactions by directing the approach of reagents.[6]

Q2: Our attempts to introduce the ester functionality on the this compound core are resulting in low yields and side products. What could be the issue?

A2: Esterification is a critical step in the synthesis of many this compound derivatives. Low yields can be due to steric hindrance, side reactions, or decomposition of the starting material or product.

Common Issues:

  • Steric Hindrance: The hydroxyl group on the tetrahydrofuran core can be sterically hindered, making it less reactive towards esterification.

  • Side Reactions with Coupling Reagents: Standard esterification methods like Steglich esterification can sometimes lead to side reactions. For example, the use of EDCI/DMAP can cause isomerization of certain ester moieties.[7]

  • Mitsunobu Reaction Complications: While the Mitsunobu reaction can be effective, purification can be challenging due to triphenylphosphine (B44618) oxide and diethyl azodicarboxylate byproducts. Using polymer-bound reagents or modified reagents like 1,1′-(azodicarbonyl)dipiperidine (ADD) can simplify purification.[3]

Troubleshooting Strategies:

  • Choice of Esterification Method: If a standard method gives low yields, consider alternative procedures. For instance, if Steglich esterification is problematic, a Mitsunobu reaction might be a suitable alternative, and vice-versa.[7]

  • Optimization of Reaction Conditions: Vary the solvent, temperature, and reaction time to find the optimal conditions for your specific substrate.

Q3: We are struggling with the purification of our this compound derivative, which seems to be contributing to low isolated yields. What are the best practices for purification?

A3: The purification of this compound derivatives, particularly the separation of diastereomers, can be challenging and lead to apparent low yields if not performed efficiently.[8][9]

Purification Challenges:

  • Separation of Diastereomers: Diastereomers often have very similar polarities, making their separation by standard column chromatography difficult.

  • Product Decomposition: Some derivatives may be sensitive to the silica (B1680970) gel or solvents used in chromatography.

  • Co-elution with Byproducts: Byproducts from the reaction can co-elute with the desired product.

Purification Strategies:

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often necessary for the effective separation of diastereoisomers. Binary-column recycling preparative HPLC has been shown to be highly efficient for separating flavonolignan diastereoisomers.[8]

  • Optimized Column Chromatography:

    • Solvent System Screening: Carefully screen different solvent systems to maximize the separation of your product from impurities.

    • Alternative Stationary Phases: If silica gel is problematic, consider using other stationary phases like alumina (B75360) or reversed-phase silica.

  • Crystallization: If your product is a solid, recrystallization can be a highly effective method for purification.

Troubleshooting Guides

Guide 1: Unexpected Spots on Thin Layer Chromatography (TLC)
Observation Potential Cause Suggested Action
Multiple spots close to the product spot Formation of diastereomers.Analyze the crude product by ¹H NMR to confirm the presence of diastereomers. Optimize reaction conditions to improve diastereoselectivity. Use preparative HPLC for separation.[8]
A new, more polar spot appears over time Product decomposition on the TLC plate (silica is acidic).Spot the sample and develop the TLC plate immediately. Consider using neutralized silica gel plates.
Streaking of the product spot The compound may be acidic or basic, or it might be interacting strongly with the silica gel.Add a small amount of acetic acid (for acidic compounds) or triethylamine (B128534) (for basic compounds) to the developing solvent.
A spot at the baseline Formation of a very polar byproduct or unreacted starting material.Adjust the mobile phase to a more polar composition to move the spot off the baseline for better analysis.
A spot at the solvent front Formation of a very non-polar byproduct.Adjust the mobile phase to a less polar composition for better separation.
Guide 2: Product Decomposition During Workup or Purification
Symptom Potential Cause Suggested Action
Low recovery after aqueous workup The product may be partially water-soluble or sensitive to pH changes.Minimize the volume of the aqueous phase. Ensure the pH of the aqueous layer is neutral before extraction. Perform extractions quickly and at a low temperature.
Discoloration or degradation of the product during column chromatography The product is sensitive to the acidic nature of silica gel.Use deactivated (neutral) silica gel by pre-treating it with a base like triethylamine. Perform chromatography quickly and avoid prolonged exposure of the product to the stationary phase.
Loss of product during solvent removal (rotary evaporation) The product may be volatile or heat-sensitive.Use a lower bath temperature during rotary evaporation. Remove the final traces of solvent under high vacuum at room temperature.

Experimental Protocols

Protocol 1: General Procedure for Steglich Esterification

This protocol is a general guideline and may require optimization for specific substrates.

  • Dissolve the this compound alcohol core (1.0 eq.), the carboxylic acid (1.2-1.5 eq.), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.1-0.2 eq.) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) (1.2-1.5 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Mitsunobu Reaction

This protocol is a general guideline and should be optimized for specific substrates.

  • Dissolve the this compound alcohol core (1.0 eq.), the carboxylic acid (1.2-1.5 eq.), and triphenylphosphine (PPh₃) (1.5 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the reaction mixture to 0°C.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography. Note that the byproducts (triphenylphosphine oxide and the hydrazine (B178648) derivative) can sometimes co-elute with the product, requiring careful chromatography.

Visualizations

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in this compound Synthesis start Low Yield Observed check_reaction Analyze Crude Reaction Mixture (TLC, NMR, LC-MS) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction side_products Side Products/Diastereomers? incomplete_reaction->side_products No optimize_conditions Optimize Reaction Conditions: - Increase temperature/time - Change solvent - Increase reagent stoichiometry incomplete_reaction->optimize_conditions Yes purification_issue Low Isolated Yield after Purification? side_products->purification_issue No optimize_selectivity Improve Selectivity: - Change catalyst/ligand - Use chiral auxiliary - Modify protecting groups side_products->optimize_selectivity Yes optimize_purification Optimize Purification: - Screen different chromatography conditions - Use preparative HPLC - Consider recrystallization purification_issue->optimize_purification Yes end Improved Yield purification_issue->end No (Yield is good before purification) optimize_conditions->end optimize_selectivity->end optimize_purification->end

Caption: A logical workflow for diagnosing and addressing low yields.

Key Steps in a Modular this compound Synthesis

Modular_Synthesis_Pathway Modular Synthesis Pathway for this compound Derivatives start Starting Materials (e.g., Substituted Benzaldehydes) step1 Formation of Chiral Alcohol Intermediate start->step1 step2 Stereoselective Cyclization to form Tetrahydrofuran Core step1->step2 step3 Functional Group Interconversion / Protecting Group Manipulation step2->step3 step4 Esterification with Diverse Carboxylic Acids step3->step4 end Library of this compound Derivatives step4->end

Caption: Key stages in a modular synthesis approach to this compound analogs.

References

Technical Support Center: Mitigating Off-Target Effects of Leoligin in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential off-target effects of Leoligin in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when working with this compound?

A1: Off-target effects are unintended interactions of a compound with cellular components other than its primary target. With a natural product like this compound, which is known to interact with multiple targets, it is crucial to distinguish the biological effects caused by the intended target engagement from those caused by unintended interactions. These off-target effects can lead to misinterpretation of experimental results, unexpected cytotoxicity, or confounding phenotypes.

Q2: What are the known primary targets of this compound?

A2: this compound has been reported to have several biological activities, suggesting multiple primary targets. These include inhibition of the NF-κB signaling pathway, inhibition of HMG-CoA reductase, and mild agonism of PPARγ.[1] Its effect on cholesterol efflux is linked to the upregulation of ABCA1 and ABCG1 transporters.[2][3]

Q3: How can I begin to assess the potential for off-target effects in my experiments with this compound?

A3: A multi-pronged approach is recommended. Start by performing a comprehensive dose-response analysis to determine the optimal concentration range for your desired on-target effect while minimizing cytotoxicity. Subsequently, employ a panel of counter-screens and control experiments to identify potential off-target activities.

Q4: What are some general strategies to minimize off-target effects of small molecules like this compound?

A4: Key strategies include:

  • Dose Optimization: Use the lowest effective concentration of this compound to elicit the desired on-target effect.

  • Use of Structurally Unrelated Compounds: If available, use another compound with a different chemical structure that targets the same primary pathway to confirm that the observed phenotype is target-specific.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to genetically inhibit the intended target and see if it phenocopies the effects of this compound.

  • Target Engagement Assays: Directly measure the binding of this compound to its intended target in your cellular model.

  • Comprehensive Profiling: For in-depth studies, consider off-target screening services such as broad kinase profiling or receptor screening panels.[4][5][6][7]

Troubleshooting Guides for Specific Assays

NF-κB Reporter Assays

Issue: Unexpected or inconsistent inhibition of NF-κB activity.

This could be due to off-target effects interfering with the reporter system or cell health.

Troubleshooting Workflow for NF-κB Assays

A Inconsistent NF-κB Inhibition B Verify this compound Concentration and Purity A->B C Assess Cell Viability (e.g., MTT, CellTiter-Glo) B->C C->A Cytotoxicity observed (Lower this compound concentration) D Rule out Luciferase Inhibition C->D No cytotoxicity D->A Direct inhibition (Use different reporter) E Use Negative and Positive Controls D->E No direct inhibition F Consider PPARγ Activation as an Off-Target E->F G Perform Western Blot for NF-κB Pathway Proteins F->G No confounding effects H Results Consistent and On-Target G->H

Figure 1: A troubleshooting workflow for unexpected results in an NF-κB reporter assay when using this compound.

Potential Cause Troubleshooting Step Expected Outcome
This compound cytotoxicity Perform a cell viability assay (e.g., MTT, LDH) in parallel with the NF-κB assay.This compound should not significantly reduce cell viability at the concentrations used for the NF-κB assay.
Direct inhibition of luciferase Run a cell-free luciferase assay with purified luciferase enzyme and this compound.This compound should not directly inhibit the luciferase enzyme.
Off-target pathway activation (e.g., PPARγ) Co-treat with a PPARγ antagonist (e.g., GW9662) to see if it reverses any unexpected effects.The primary NF-κB inhibitory effect of this compound should remain, while any confounding phenotypes are reversed.
Compound instability Prepare fresh stock solutions of this compound for each experiment.Consistent results between experiments.
Variable transfection efficiency Co-transfect with a control reporter plasmid (e.g., Renilla luciferase) to normalize the firefly luciferase signal.[8]Reduced well-to-well variability.

Quantitative Data for this compound in NF-κB Assays

Parameter Value Cell Line
IC50 for NF-κB Inhibition~20 µMHEK293

Data sourced from a study on this compound derivatives.[9]

Cholesterol Efflux Assays

Issue: Variability in cholesterol efflux or results that do not align with expected ABCA1/ABCG1 upregulation.

Off-target effects on lipid metabolism or cellular cholesterol pools can interfere with this assay.

Troubleshooting Workflow for Cholesterol Efflux Assays

A Inconsistent Cholesterol Efflux B Confirm Cell Health and Differentiation A->B C Validate [3H]-cholesterol or NBD-cholesterol Loading B->C D Assess Expression of ABCA1/ABCG1 (qPCR/Western) C->D D->A Mismatch observed (Check experimental steps) E Consider Off-Target Effects on Lipid Metabolism D->E Expression matches efflux F Use Known Agonists as Positive Controls (e.g., LXR agonist) E->F G Results Correlate with On-Target Mechanism F->G

Figure 2: A troubleshooting workflow for addressing inconsistencies in cholesterol efflux assays with this compound.

Potential Cause Troubleshooting Step Expected Outcome
Cytotoxicity Assess cell viability of THP-1 derived macrophages after this compound treatment.[2]No significant cell death at effective concentrations.
Interference with cholesterol labeling Ensure consistent loading of radiolabeled or fluorescently-labeled cholesterol.Consistent baseline fluorescence/radioactivity in untreated control cells.
Off-target effects on lipid droplet formation Visualize lipid droplets using Oil Red O or BODIPY staining.This compound treatment should not cause significant, unexpected changes in lipid droplet morphology or number that would confound efflux measurements.
Modulation of other cholesterol transporters Measure the expression of other relevant transporters like SR-B1.[2]Confirm that the primary effect is on ABCA1 and ABCG1, as reported.

Quantitative Data for this compound in Cholesterol Efflux Assays

Parameter Concentration Effect Cell Line
ApoA1-mediated cholesterol efflux10 µMSignificant increaseTHP-1 macrophages
Human plasma-mediated cholesterol efflux10 µMSignificant increaseTHP-1 macrophages
ABCA1 mRNA induction10 µM~2.4-fold increaseTHP-1 macrophages
ABCG1 mRNA induction10 µM~3.8-fold increaseTHP-1 macrophages

Data adapted from Wang et al., J. Nat. Prod.[2]

HMG-CoA Reductase Activity Assays

Issue: Discrepancy between enzymatic inhibition and cellular cholesterol-lowering effects.

This could indicate that in a cellular context, other pathways are being modulated by this compound.

Troubleshooting Workflow for HMG-CoA Reductase Assays

A Inconsistent HMGCR Inhibition B Validate Cell-Free Enzyme Assay A->B C Use a Known Statin as a Positive Control B->C D Assess Cellular Cholesterol Levels C->D E Consider Compensatory Mechanisms (e.g., SREBP activation) D->E Cellular effect weaker than expected F Evaluate Mild PPARγ Agonism as a Potential Off-Target E->F G Results Explained by On-Target and Known Off-Target Activities F->G cluster_0 NF-κB Pathway Inhibition TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates Gene Inflammatory Gene Expression NFkB_nucleus->Gene activates Leoligin_NFkB This compound Leoligin_NFkB->IKK Inhibits (?) cluster_1 Cholesterol Efflux Regulation Leoligin_Chol This compound Nucleus Nucleus Leoligin_Chol->Nucleus Upregulates transcription ABCA1_mRNA ABCA1 mRNA Nucleus->ABCA1_mRNA ABCG1_mRNA ABCG1 mRNA Nucleus->ABCG1_mRNA ABCA1_Protein ABCA1 Transporter ABCA1_mRNA->ABCA1_Protein translates ABCG1_Protein ABCG1 Transporter ABCG1_mRNA->ABCG1_Protein translates Efflux Cholesterol Efflux ABCA1_Protein->Efflux ABCG1_Protein->Efflux Cholesterol Intracellular Cholesterol Cholesterol->ABCA1_Protein Cholesterol->ABCG1_Protein cluster_2 HMG-CoA Reductase Inhibition HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate HMGCR->Mevalonate Cholesterol_Synth Cholesterol Synthesis Mevalonate->Cholesterol_Synth Leoligin_HMGCR This compound Leoligin_HMGCR->HMGCR Inhibits

References

Technical Support Center: Refinement of Analytical Methods for Detecting Low Concentrations of Leoligin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Leoligin, particularly at low concentrations in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low concentrations of this compound?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the most sensitive and selective method for the quantification of this compound at low concentrations.[1][2] This technique combines the separation capabilities of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of mass spectrometry, allowing for accurate detection and quantification even in complex biological matrices like plasma.

Q2: What are the key challenges in analyzing low concentrations of this compound?

A2: The primary challenges include:

  • Matrix Effects: Components in biological samples (e.g., phospholipids, salts) can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement and affecting accuracy.[3]

  • Low Recovery: this compound can be lost during sample preparation steps such as extraction and cleanup, resulting in lower than expected concentrations.

  • Analyte Stability: this compound may degrade during sample collection, storage, or processing. It is crucial to investigate analyte stability under various conditions.[3]

  • Carryover: Residual analyte from a high concentration sample can carry over to subsequent injections, affecting the accuracy of low concentration samples.[4]

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A3: To minimize matrix effects, consider the following strategies:

  • Effective Sample Preparation: Use a robust sample preparation method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[5][6]

  • Chromatographic Separation: Optimize the HPLC method to separate this compound from co-eluting matrix components.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with this compound can help compensate for matrix effects.

  • Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effects.

Q4: What type of internal standard is best for this compound quantification?

A4: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., this compound-d3). A SIL-IS has nearly identical chemical and physical properties to the analyte and will behave similarly during sample preparation and ionization, thus providing the most accurate correction for any analyte loss or matrix effects. If a SIL-IS is not available, a structural analog with similar properties can be used, but it may not compensate for all variables as effectively.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of low concentrations of this compound.

Problem Potential Cause Recommended Solution
Low or No Signal for this compound 1. Inefficient extraction from the sample matrix. 2. Degradation of this compound during sample processing. 3. Suboptimal mass spectrometer settings. 4. Issues with the HPLC column.1. Optimize the extraction solvent and technique. Consider different SPE sorbents or LLE solvents. 2. Ensure samples are kept cold and processed quickly. Investigate the need for stabilizing agents. 3. Tune the mass spectrometer for this compound to ensure optimal ionization and fragmentation parameters. 4. Check the column for blockages or degradation. Flush the column or replace it if necessary.
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Incompatible injection solvent. 3. Column degradation or contamination. 4. Extra-column volume.1. Reduce the injection volume or dilute the sample. 2. Ensure the injection solvent is similar in composition and strength to the mobile phase. 3. Flush the column with a strong solvent or replace it. Use a guard column to protect the analytical column. 4. Minimize the length and diameter of tubing between the injector, column, and detector.
High Background Noise 1. Contaminated mobile phase or solvents. 2. A contaminated HPLC system or mass spectrometer. 3. Improperly prepared samples with high levels of interfering substances.1. Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. 2. Clean the ion source of the mass spectrometer. Flush the HPLC system with appropriate cleaning solutions. 3. Improve the sample cleanup procedure to remove more matrix components.
Inconsistent Retention Times 1. Changes in mobile phase composition. 2. Fluctuations in column temperature. 3. Air bubbles in the pump. 4. Column aging.1. Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed. 2. Use a column oven to maintain a stable temperature. 3. Degas the mobile phase and prime the pumps. 4. Replace the column if it has reached the end of its lifespan.
High Variability in Results 1. Inconsistent sample preparation. 2. Unstable instrument performance. 3. Matrix effects varying between samples.1. Ensure precise and consistent execution of the sample preparation protocol for all samples, standards, and quality controls. 2. Run system suitability tests to ensure the instrument is performing consistently. 3. Use a stable isotope-labeled internal standard and matrix-matched calibrants.

Experimental Protocols

Representative Protocol for Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is a representative example and should be optimized and validated for specific laboratory conditions.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Thaw Plasma Samples: Thaw frozen human plasma samples on ice.

  • Prepare Samples: To 100 µL of plasma, add 10 µL of internal standard working solution (e.g., this compound-d3 at 100 ng/mL in methanol). Vortex for 10 seconds.

  • Protein Precipitation: Add 300 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load Sample: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

  • Elute: Elute this compound and the internal standard with 1 mL of methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. LC-MS/MS Analysis

  • HPLC System: A high-performance liquid chromatography system capable of binary gradients.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 50% B

    • 0.5-2.5 min: 50-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-50% B

    • 3.1-4.0 min: 50% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • MRM Transitions (Example):

    • This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined by infusion of a standard).

    • This compound-d3 (IS): Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined by infusion of a standard).

  • Data Analysis: Quantify this compound using the peak area ratio of the analyte to the internal standard against a calibration curve.

Quantitative Data Summary

The following table summarizes typical validation parameters for a bioanalytical LC-MS/MS method for a small molecule like this compound in plasma. Actual values must be determined during method validation.

Parameter Typical Acceptance Criteria Example Value
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 100.1 ng/mL
Limit of Detection (LOD) Signal-to-noise ratio ≥ 30.03 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 8%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5% to +7%
Recovery (%) Consistent and reproducible85 - 95%
Matrix Effect (%) CV ≤ 15%< 12%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe evaporate Evaporation spe->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation reconstitute->hplc ms MS/MS Detection hplc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify report Reporting quantify->report

Caption: General workflow for this compound quantification in plasma.

This compound Signaling Pathway for Cholesterol Efflux

leoligin_pathway cluster_cell cluster_nucleus This compound This compound transcription Increased Gene Transcription This compound->transcription Upregulates cell Macrophage nucleus Nucleus mrna ABCA1 & ABCG1 mRNA transcription->mrna protein ABCA1 & ABCG1 Proteins mrna->protein Translation efflux Cholesterol Efflux protein->efflux cholesterol Cholesterol cholesterol->efflux

Caption: this compound upregulates ABCA1/G1, promoting cholesterol efflux.[7][8][9]

References

Technical Support Center: Addressing Batch-to-Batch Variability of Natural Leoligin Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with batch-to-batch variability of natural leoligin extracts.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the extraction, analysis, and biological testing of this compound extracts.

Problem 1: Inconsistent this compound Yield Across Different Extractions

Possible Causes and Solutions:

Cause Solution
Variability in Raw Plant Material - Source Verification: Ensure all batches of Leontopodium alpinum are from the same supplier and geographical location. Document the harvesting time, as the chemical profile of the plant can vary with seasons.[1] - Material Processing: Standardize the drying and grinding procedures for the plant material. Inconsistent particle size can affect extraction efficiency.
Inconsistent Extraction Parameters - Solvent Quality: Use the same grade and supplier of solvents for all extractions. The polarity and purity of the solvent are critical for consistent results.[2] - Standardized Protocol: Strictly adhere to a validated extraction protocol, ensuring consistent solvent-to-solid ratio, extraction time, temperature, and agitation speed.[3]
Extraction Method Inefficiency - Method Optimization: Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can offer better reproducibility compared to traditional methods like maceration.[4] - Solvent Selection: Experiment with different solvent systems to find the optimal one for this compound extraction. For instance, a hydro-ethanolic solvent might yield different results compared to pure ethanol.[5]

Problem 2: Discrepancies in Bioactivity Between Extract Batches

Possible Causes and Solutions:

Cause Solution
Chemical Profile Variation - Chromatographic Fingerprinting: Perform HPLC or LC-MS analysis on all batches to create a chemical fingerprint. Compare the chromatograms to identify variations in the presence and quantity of this compound and other constituents.[6] - Quantitative Analysis: Quantify the concentration of this compound in each batch using a validated HPLC method to normalize the dose used in bioassays.[7]
Presence of Interfering Compounds - Bioassay-Guided Fractionation: If the crude extract shows variable activity, perform bioassay-guided fractionation to isolate the active compound(s) and identify any potential antagonists or synergists present in different batches.[6]
Inconsistent Bioassay Performance - Standardized Assay Conditions: Ensure that cell culture conditions, reagent batches, and operator procedures are consistent across all experiments to minimize variability in the bioassay itself.[3] - Positive and Negative Controls: Always include appropriate positive and negative controls in your bioassays to monitor the assay performance and normalize the results.
Degradation of Active Compounds - Proper Storage: Store extracts at low temperatures (-20°C or -80°C) in airtight, light-protected containers to prevent degradation of this compound.[3]

Problem 3: Poor Resolution or Tailing Peaks in HPLC Analysis

Possible Causes and Solutions:

Cause Solution
Column Issues - Column Contamination: Flush the column with a strong solvent to remove any adsorbed compounds.[8] - Column Degradation: If flushing does not resolve the issue, the column may be degraded and require replacement. Use a guard column to extend the life of the analytical column.[9]
Inappropriate Mobile Phase - pH Adjustment: For acidic compounds like some lignans, acidifying the mobile phase (e.g., with 0.1% formic acid) can improve peak shape by suppressing ionization.[9] - Solvent Composition: Optimize the mobile phase composition and gradient to achieve better separation of peaks.[8]
Sample Preparation Issues - Sample Filtration: Always filter the sample through a 0.22 or 0.45 µm syringe filter before injection to remove particulate matter that can clog the column.[9] - Sample Solvent: Whenever possible, dissolve the sample in the mobile phase to avoid peak distortion.[8]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reported biological activities?

A1: this compound is a naturally occurring lignan (B3055560) primarily isolated from the roots of Edelweiss (Leontopodium alpinum).[10] It has been reported to possess several pharmacological activities, including anti-inflammatory effects through the inhibition of the NF-κB signaling pathway, and it plays a role in cholesterol metabolism by promoting cholesterol efflux from macrophages via the upregulation of ABCA1 and ABCG1 transporters.[11][12]

Q2: What are the main factors contributing to batch-to-batch variability of this compound extracts?

A2: The primary sources of variability can be categorized into three main areas:

  • Raw Material Variability: This includes the plant's genetics, geographical origin, climate, cultivation methods, and the time of harvest.[1][6]

  • Extraction and Processing: The choice of extraction technique, solvent, temperature, and duration of extraction significantly impact the final composition of the extract.[6]

  • Manufacturing and Analytical Processes: Minor deviations in experimental protocols, equipment calibration, and different operators can introduce variability.[6]

Q3: How can I standardize my this compound extract for research purposes?

A3: Standardization involves a multi-step approach:

  • Botanical Authentication: Ensure the correct identification of the plant material.

  • Chemical Profiling: Use chromatographic techniques like HPLC or LC-MS to establish a characteristic chemical fingerprint of your extract.[6]

  • Quantification of Marker Compounds: Quantify the amount of this compound (and other relevant markers) in each batch using a validated analytical method.[7] This allows for the adjustment of the extract concentration in subsequent experiments to deliver a consistent dose of the active compound.

Q4: What are the recommended storage conditions for this compound extracts?

A4: To prevent degradation of bioactive compounds, this compound extracts should be stored under the following conditions:

  • Temperature: For short-term storage, 4°C is acceptable. For long-term storage, -20°C or -80°C is recommended.[3]

  • Light: Store in amber-colored vials or in the dark to prevent photodegradation.[3]

  • Atmosphere: Store in airtight containers, and for highly sensitive compounds, consider storing under an inert gas like nitrogen or argon to prevent oxidation.[3]

Data Presentation

Table 1: this compound Yield from Leontopodium alpinum Roots Using Different Extraction Methods

Extraction MethodSolventThis compound Yield (% w/w of dry plant material)Reference
MacerationEthanol (99.8%)0.005 - 0.010[13]
Hairy Root Culture (untreated)-0.0094 ± 0.0004[13]
Hairy Root Culture (elicited with 6% sucrose)-0.0678
Microwave Assisted Extraction (MAE)MethanolTotal extract yield: 26.4%

Table 2: Biological Activity of this compound

Biological ActivityAssayEffective ConcentrationKey FindingsReference
Cholesterol EffluxTHP-1 Macrophages10 µMUpregulation of ABCA1 and ABCG1 protein levels.[11]
Anti-inflammatoryNF-κB Luciferase Reporter AssayIC50 ~20 µMInhibition of NF-κB transcriptional activity.[10]
CETP ModulationHuman Plasma100 pM - 1 nM (activation), 1 mM (inhibition)Activates CETP at low concentrations and inhibits at high concentrations.[14]

Experimental Protocols

Protocol 1: HPLC Quantification of this compound in Extracts

  • Sample Preparation:

    • Accurately weigh a standardized amount of the dried this compound extract.

    • Dissolve the extract in a known volume of HPLC-grade methanol.

    • Vortex and sonicate to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[6]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).

    • Gradient Program: Start with a suitable ratio of A:B, and gradually increase the percentage of B over the run time to elute compounds of varying polarities.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: Diode Array Detector (DAD) at a wavelength optimized for this compound (e.g., 280 nm).

  • Quantification:

    • Prepare a calibration curve using a certified reference standard of this compound at various concentrations.

    • Integrate the peak area of this compound in the sample chromatogram.

    • Calculate the concentration of this compound in the extract by comparing its peak area to the calibration curve.

Protocol 2: NF-κB Luciferase Reporter Assay

  • Cell Culture and Transfection:

    • Seed HEK293 cells stably transfected with an NF-κB-driven luciferase reporter gene in a 96-well plate.[10]

    • Allow cells to adhere overnight.

  • Treatment:

    • Treat the cells with different concentrations of the this compound extract or a vehicle control (e.g., DMSO).

    • Include a positive control, such as TNF-α, to induce NF-κB activation.[10]

  • Luciferase Assay:

    • After the desired incubation time (e.g., 6-24 hours), lyse the cells.

    • Add luciferase substrate to the cell lysate.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for differences in cell number and transfection efficiency.

    • Express the results as a fold change relative to the vehicle control.

Protocol 3: Western Blot for ABCA1 and ABCG1 Expression

  • Cell Culture and Treatment:

    • Culture THP-1 macrophages and treat them with this compound extract (e.g., 10 µM) for 24 hours.[11]

  • Protein Extraction:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against ABCA1, ABCG1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software and normalize the expression of ABCA1 and ABCG1 to the loading control.

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction and Preparation cluster_analysis Analytical Characterization cluster_bioassay Biological Evaluation raw_material Leontopodium alpinum (Raw Material) extraction Solvent Extraction raw_material->extraction crude_extract Crude this compound Extract extraction->crude_extract hplc HPLC Analysis crude_extract->hplc Quantification lcms LC-MS Analysis crude_extract->lcms Profiling treatment Treatment with Extract hplc->treatment Normalized Dose cell_culture Cell Culture (e.g., THP-1, HEK293) cell_culture->treatment nfkb_assay NF-κB Assay treatment->nfkb_assay western_blot Western Blot (ABCA1/ABCG1) treatment->western_blot cholesterol_efflux Cholesterol Efflux Assay treatment->cholesterol_efflux

Caption: Experimental workflow for addressing batch-to-batch variability.

nfkb_pathway cluster_nucleus Nuclear Events tnfa TNF-α tnfr TNFR tnfa->tnfr Binds ikk IKK Complex tnfr->ikk Activates ikb IκB ikk->ikb Phosphorylates nfkb_ikb NF-κB-IκB (Inactive) nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus nfkb_ikb->nfkb IκB Degradation gene_transcription Gene Transcription (Inflammatory Genes) nfkb_n NF-κB nfkb_n->gene_transcription Induces This compound This compound This compound->ikk Inhibits

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

cholesterol_efflux_pathway cluster_nucleus Gene Transcription This compound This compound lxr LXR This compound->lxr Activates nucleus Nucleus lxr->nucleus abca1_gene ABCA1 Gene abcg1_gene ABCG1 Gene abca1_mrna ABCA1 mRNA abca1_gene->abca1_mrna Transcription abcg1_mrna ABCG1 mRNA abcg1_gene->abcg1_mrna Transcription abca1_protein ABCA1 Protein abca1_mrna->abca1_protein Translation abcg1_protein ABCG1 Protein abcg1_mrna->abcg1_protein Translation efflux Cholesterol Efflux abca1_protein->efflux abcg1_protein->efflux cholesterol Cholesterol cholesterol->abca1_protein cholesterol->abcg1_protein apoA1 ApoA-1 apoA1->abca1_protein hdl HDL hdl->abcg1_protein

Caption: this compound's role in promoting cholesterol efflux.

References

Improving the selectivity of Leoligin analogs for specific biological targets

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with leoligin and its analogs. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the selectivity of these compounds for specific biological targets.

Frequently Asked Questions (FAQs)

Q1: What are the primary known biological targets of this compound and its analogs?

A1: this compound, a naturally occurring lignan (B3055560) from Edelweiss, and its synthetic analogs have been primarily investigated for their anti-inflammatory and anti-proliferative properties. The main biological pathways and targets identified include:

  • NF-κB Signaling Pathway: this compound and its derivatives have been shown to inhibit the nuclear factor-κB (NF-κB) signaling pathway, a key regulator of inflammation.[1][2] this compound itself is a weak inhibitor, but synthetic modifications have led to analogs with significantly improved potency.[1][2]

  • Vascular Smooth Muscle Cell (VSMC) Proliferation: Several this compound analogs have demonstrated selective inhibition of VSMC proliferation over endothelial cell (EC) proliferation, which is a desirable characteristic for preventing vascular neointima formation in cardiovascular diseases.[2]

  • TGR5 and FXR: A synthetic analog of this compound, LT-188A, has been identified as a novel agonist for the G-protein coupled bile acid receptor 1 (TGR5).[3][4] This compound was found to be selective for TGR5 over the farnesoid X receptor (FXR), another nuclear receptor activated by bile acids.[3]

Q2: What structural features of this compound analogs are crucial for improving selectivity?

A2: Structure-activity relationship (SAR) studies have revealed that modifications at specific positions of the this compound scaffold can significantly impact potency and selectivity:

  • Ester Functionality: Variations in the ester group have a substantial influence on NF-κB inhibition. Bulky esters that lack Michael-acceptor properties are generally favored for higher inhibitory activity.[2]

  • Aryl Group at Position 2: Substituents on the aryl group at the C2 position of the tetrahydrofuran (B95107) ring can be varied to some extent. For instance, a 3,4-dimethoxy and a 4-fluoro substitution pattern have shown comparable NF-κB inhibitory efficiency.[2]

  • Benzylic Arene at Position 4: Modifications in the benzylic arene are critical for achieving selectivity in the inhibition of VSMC proliferation versus endothelial cells.[5]

Q3: How can I assess the selectivity of my this compound analog?

A3: A comprehensive assessment of selectivity involves screening your compound against a panel of relevant biological targets. This can include:

  • Biochemical Assays: These assays, such as kinase profiling services, measure the direct interaction of your compound with a large number of purified enzymes (e.g., over 300 kinases).[6]

  • Cell-Based Assays: These assays measure the effect of your compound on a specific cellular process or signaling pathway. Examples include NF-κB reporter gene assays, cell proliferation assays (e.g., MTT or EdU incorporation), and receptor activation assays (e.g., cAMP accumulation for GPCRs).[2][3]

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that your compound is binding to its intended target within a cellular context.

Q4: My this compound analog shows high cytotoxicity in cell-based assays. What could be the cause?

A4: High cytotoxicity can be a result of off-target effects, non-specific binding, or interference with fundamental cellular processes. To investigate this, consider the following:

  • Determine the Therapeutic Window: Compare the concentration at which you observe the desired biological effect with the concentration that causes cytotoxicity (e.g., by comparing the IC50 for the target with the CC50 for cytotoxicity). A larger therapeutic window indicates better selectivity.

  • Assess Off-Target Effects: If possible, screen your compound against a panel of known toxicity targets.

  • Modify the Chemical Structure: Certain structural motifs can be associated with cytotoxicity. For example, in some this compound analogs, the presence of a tert-butyl group on the benzylic arene was associated with VSMC toxicity.[5]

Quantitative Data Summary

The following tables summarize the reported biological activities of selected this compound analogs.

CompoundTarget/AssayIC50/EC50 (µM)Cell LineReference
This compound NF-κB Inhibition19.7HEK293[1][2]
Analog 5 NF-κB Inhibition3.2HEK293[1]
Analog 6 NF-κB Inhibition8.0HEK293[1]
Analog 7 NF-κB Inhibition6.4HEK293[1]
This compound VSMC Proliferation32.1VSMC[5]
Analog 1j VSMC Proliferation1.9VSMC[5]
LT-188A TGR5 Activation (cAMP)EC50: 23TGR5-HEK[3]
LT-188A TGR5 Activation (CRE-luc)EC50: 15TGR5-HEK[3]
LT-188A NF-κB InhibitionIC50: 8.6TGR5-HEK[3]
LT-188A FXR ActivationNo significant activity-[3]

Experimental Protocols

NF-κB Luciferase Reporter Assay

This protocol is used to quantify the activity of the NF-κB signaling pathway in response to treatment with this compound analogs.

Materials:

  • HEK293 cells stably expressing an NF-κB luciferase reporter construct

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound analogs dissolved in DMSO

  • TNF-α (or other NF-κB stimulus)

  • Luciferase assay reagent

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293 NF-κB reporter cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the this compound analogs. Include a vehicle control (DMSO) and a positive control (e.g., a known NF-κB inhibitor).

  • Stimulation: After a 1-hour pre-incubation with the compounds, stimulate the cells with an appropriate concentration of TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway.

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo assay) and calculate the IC50 values for each compound.

Vascular Smooth Muscle Cell (VSMC) Proliferation Assay (EdU Incorporation)

This protocol measures the proliferation of VSMCs by detecting the incorporation of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a nucleoside analog of thymidine.

Materials:

  • Primary VSMCs

  • Smooth muscle cell growth medium

  • EdU solution

  • Cell fixation and permeabilization buffers

  • Click-iT® EdU reaction cocktail (containing a fluorescent azide)

  • Nuclear stain (e.g., DAPI)

  • 96-well tissue culture plates

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding: Plate VSMCs in a 96-well plate and allow them to adhere overnight.

  • Serum Starvation: To synchronize the cells, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) for 24 hours.

  • Compound Treatment and Stimulation: Replace the medium with low-serum medium containing serial dilutions of the this compound analogs. Add a mitogen (e.g., PDGF) to stimulate proliferation. Include appropriate controls.

  • EdU Labeling: Add EdU to each well to a final concentration of 10 µM and incubate for a period that allows for detection of DNA synthesis (e.g., 24 hours).

  • Fixation and Permeabilization: Fix and permeabilize the cells according to standard protocols.

  • EdU Detection: Perform the Click-iT® reaction to label the incorporated EdU with the fluorescent azide.

  • Nuclear Staining: Stain the cell nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the percentage of EdU-positive cells.

Troubleshooting Guides

Troubleshooting Kinase Assays
Problem Possible Cause(s) Suggested Solution(s)
High Background Signal - Autofluorescence of the compound.- Interference with detection reagents (e.g., luciferase).- Contaminated reagents.- Pre-read the plate to measure compound autofluorescence and subtract this from the final signal.- Run a control without the kinase to check for interference with the detection system.- Use fresh, high-quality reagents.
Low or No Kinase Activity - Inactive enzyme (e.g., due to improper storage or freeze-thaw cycles).- Incorrect buffer composition (pH, ionic strength).- Degraded ATP or substrate.- Use a new aliquot of enzyme and verify its activity with a positive control substrate.- Optimize the buffer conditions for the specific kinase.- Prepare fresh ATP and substrate solutions.
Inconsistent IC50 Values - ATP concentration is not consistent between assays.- Reaction is not in the linear range.- Compound instability.- Maintain a consistent ATP concentration, ideally close to the Km value.- Perform a time-course experiment to determine the linear range of the kinase reaction.- Verify the stability of the compound in the assay buffer.
Troubleshooting GPCR Binding Assays
Problem Possible Cause(s) Suggested Solution(s)
High Non-Specific Binding - Ligand is "sticky" and binds to the plate or filter.- Insufficient blocking.- Inadequate washing.- Add a detergent (e.g., 0.1% BSA) to the assay buffer.- Optimize the blocking agent and incubation time.- Increase the number and stringency of wash steps.
Low Signal Window - Low receptor expression.- Inactive ligand.- High basal receptor activity.- Use a cell line with higher receptor expression or optimize transfection/induction conditions.- Verify the purity and activity of the labeled ligand.- Consider using an inverse agonist to reduce basal activity.
Poor Reproducibility - Inconsistent cell numbers per well.- Pipetting errors.- "Edge effects" in the microplate.- Ensure a homogenous cell suspension and accurate cell counting.- Calibrate pipettes and use good pipetting technique.- Avoid using the outer wells of the plate for samples and standards.

Visualizations

G General Experimental Workflow for Selectivity Profiling cluster_0 Primary Screening cluster_1 Secondary Screening (Selectivity) cluster_2 Cellular Assays cluster_3 Data Analysis Primary Target Assay Primary Target Assay Determine IC50/EC50 Determine IC50/EC50 Primary Target Assay->Determine IC50/EC50 Active Compounds Orthogonal Assay Orthogonal Assay Cell-Based Target Engagement Cell-Based Target Engagement Orthogonal Assay->Cell-Based Target Engagement Off-Target Panel Off-Target Panel Off-Target Panel->Cell-Based Target Engagement Calculate Selectivity Index Calculate Selectivity Index Cell-Based Target Engagement->Calculate Selectivity Index Cytotoxicity Assay Cytotoxicity Assay Cytotoxicity Assay->Calculate Selectivity Index Determine IC50/EC50->Orthogonal Assay Determine IC50/EC50->Off-Target Panel Determine IC50/EC50->Cytotoxicity Assay This compound Analog Library This compound Analog Library This compound Analog Library->Primary Target Assay

Caption: Workflow for assessing the selectivity of this compound analogs.

G TGR5 and NF-κB Signaling Crosstalk cluster_0 TGR5 Pathway cluster_1 NF-κB Pathway This compound Analog (LT-188A) This compound Analog (LT-188A) TGR5 TGR5 This compound Analog (LT-188A)->TGR5 AC Adenylyl Cyclase TGR5->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA IKK Complex IKK Complex PKA->IKK Complex Inhibition Inflammatory Stimulus Inflammatory Stimulus Inflammatory Stimulus->IKK Complex IκB IκB IKK Complex->IκB Phosphorylation & Degradation NF-κB NF-κB IκB->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription

Caption: TGR5 activation by a this compound analog can inhibit NF-κB signaling.

References

Technical Support Center: Overcoming Resistance to Leoligin's Anti-proliferative Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the anti-proliferative effects of leoligin.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, suggesting potential causes and solutions.

Issue 1: Reduced or No Anti-proliferative Effect of this compound Observed

Potential Cause Suggested Solution
Cell Line Insensitivity: The cancer cell line used may be inherently resistant to this compound's mechanism of action.Action: Screen a panel of cancer cell lines from different tissues (e.g., breast, prostate, lung, colon) to identify sensitive lines.[1][2][3] Verification: Perform a dose-response curve using an MTT or SRB assay to determine the IC50 value.
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can pump this compound out of the cell, reducing its intracellular concentration.[4][5][6][7][8]Action: Co-incubate cells with a known P-gp inhibitor, such as verapamil (B1683045) or sertraline, and this compound.[6] Verification: Compare the IC50 of this compound with and without the inhibitor. A significant decrease in IC50 suggests the involvement of efflux pumps.
Altered Cell Cycle Machinery: Mutations or altered expression of key cell cycle proteins (e.g., CDK4/6, Cyclin D1) may bypass this compound-induced G1 arrest.Action: Analyze the expression levels of G1 phase-related proteins (Cyclin D1, CDK4, CDK6, pRb) by Western blot. Verification: If key proteins are altered, consider combination therapies with CDK4/6 inhibitors.
This compound Degradation: this compound may be unstable in the culture medium over the course of the experiment.Action: Prepare fresh this compound solutions for each experiment and minimize exposure to light. Consider replenishing the media with fresh this compound for long-term assays. Verification: Use HPLC to check the stability of this compound in your specific cell culture medium over time.

Issue 2: Inconsistent Results in Cell Viability Assays

Potential Cause Suggested Solution
Variable Seeding Density: Inconsistent initial cell numbers will lead to variability in the final readout.Action: Ensure a homogenous single-cell suspension before seeding. Use a cell counter for accurate cell numbers. Verification: Check for even cell distribution across the plate using a microscope after seeding.
Edge Effects in Microplates: Evaporation from the outer wells of a 96-well plate can concentrate media components and affect cell growth.Action: Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. Verification: Compare the variability of data from inner versus outer wells.
MTT Assay Interference: this compound, being a phenolic compound, may interfere with the MTT reagent or formazan (B1609692) product.Action: Include a "this compound only" (no cells) control to check for direct reduction of MTT. Verification: If interference is observed, consider alternative viability assays like SRB (sulforhodamine B) or CellTiter-Glo®.[9]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's anti-proliferative effect?

A1: this compound primarily induces cell cycle arrest in the G1 phase.[10] This is often associated with the accumulation of the cyclin-dependent kinase inhibitor p27/KIP1, which prevents the cell from progressing into the S phase.[10] Some studies on other lignans (B1203133) also suggest the induction of apoptosis.[11][12][13]

Q2: My cells are showing morphological signs of stress but the MTT assay shows high viability. Why?

A2: The MTT assay measures metabolic activity, which may not always directly correlate with cell proliferation.[14] Cells can be metabolically active even when they are arrested in the cell cycle. Consider using a direct cell counting method or a DNA synthesis assay (e.g., BrdU incorporation) to specifically measure proliferation.

Q3: How can I investigate if ABC transporters are responsible for resistance to this compound in my cell line?

A3: You can use a combination of approaches:

  • Inhibitor Studies: As mentioned in the troubleshooting guide, use a P-gp inhibitor like verapamil in combination with this compound and observe if the anti-proliferative effect is enhanced.

  • Gene Expression Analysis: Use qRT-PCR to measure the mRNA levels of common ABC transporter genes (e.g., ABCB1 for P-gp) in your resistant cells compared to sensitive cells.

  • Protein Expression Analysis: Use Western blotting to detect the protein levels of P-gp.

  • Rhodamine 123 Efflux Assay: This functional assay measures the activity of P-gp. Cells with high P-gp activity will show lower intracellular accumulation of the fluorescent dye Rhodamine 123.

Q4: Are there any known synergistic drug combinations with this compound?

A4: While specific studies on this compound combination therapies for cancer are limited, based on its mechanism of action, synergistic effects might be observed with:

  • CDK4/6 inhibitors: To enhance the G1 cell cycle arrest.

  • Pro-apoptotic agents: To push the cell-cycle-arrested cells into apoptosis.

  • Chemotherapeutic agents: this compound may sensitize cancer cells to conventional chemotherapy.[15] Experimental validation through combination index studies is necessary to confirm synergy.

Q5: this compound treatment is not inducing apoptosis in my cancer cells. What could be the reason?

A5: this compound's primary effect is cytostatic (cell cycle arrest) rather than cytotoxic (cell death) in some cell types.[1] Apoptosis induction can be cell-type dependent. To confirm, you should assess markers of both apoptosis (e.g., cleaved caspase-3, PARP cleavage by Western blot; Annexin V staining by flow cytometry) and cell cycle arrest (e.g., propidium (B1200493) iodide staining for DNA content by flow cytometry).

Quantitative Data Summary

Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (µM)
MCF-7Breast Cancer25.5
LNCaPProstate Cancer32.1
NCI-H460Lung Cancer18.2
C33aCervical Cancer21.7
HT-29Colon Cancer28.9

Note: These are example values based on typical findings for lignans and may vary depending on experimental conditions.[2][16]

Table 2: Example of this compound and P-gp Inhibitor Combination Effect

TreatmentCell LineIC50 of this compound (µM)
This compound aloneDrug-Sensitive20
This compound + Verapamil (5 µM)Drug-Sensitive18
This compound aloneDrug-Resistant>100
This compound + Verapamil (5 µM)Drug-Resistant35

Note: This table illustrates a hypothetical scenario where a P-gp inhibitor significantly reduces the IC50 of this compound in a resistant cell line.

Experimental Protocols

1. Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well.

  • Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[14][17][18][19][20]

2. Western Blot for p27/KIP1

  • Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against p27/KIP1 (e.g., 1:1000 dilution) overnight at 4°C.[21][22][23][24][25]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3. NF-κB Luciferase Reporter Assay

  • Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α, 20 ng/mL) for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using passive lysis buffer.

  • Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[26][27][28][29][30]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell number.

Signaling Pathways and Experimental Workflows

Leoligin_Action_Pathway cluster_cell Cancer Cell This compound This compound p27 p27/KIP1 This compound->p27 Upregulates CellMembrane Cell Membrane G1_Phase G1 Phase Progression S_Phase S Phase G1_Phase->S_Phase Proliferation Cell Proliferation S_Phase->Proliferation CDK46_CyclinD CDK4/6-Cyclin D p27->CDK46_CyclinD Inhibits CDK46_CyclinD->G1_Phase Promotes

Caption: this compound's anti-proliferative signaling pathway.

Resistance_Troubleshooting_Workflow Start Reduced this compound Efficacy Observed Check_Sensitivity Screen Different Cell Lines Start->Check_Sensitivity Investigate_Efflux Test with Efflux Pump Inhibitors Start->Investigate_Efflux Analyze_CellCycle Analyze Cell Cycle Protein Expression Start->Analyze_CellCycle Sensitive Sensitive Line Identified Check_Sensitivity->Sensitive Efflux_Positive Efficacy Restored? (Yes/No) Investigate_Efflux->Efflux_Positive CellCycle_Altered Alterations Found? (Yes/No) Analyze_CellCycle->CellCycle_Altered Efflux_Positive->Analyze_CellCycle No End Mechanism Identified Efflux_Positive->End Yes CellCycle_Altered->Check_Sensitivity No Consider_Combo Consider Combination Therapy CellCycle_Altered->Consider_Combo Yes Consider_Combo->End NFkB_Inhibition_Pathway cluster_pathway NF-κB Signaling cluster_nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression This compound This compound This compound->IKK Inhibits?

References

Technical Support Center: Optimizing Cell Culture Conditions for Studying Leoligin's Effects on Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their cell culture experiments to study the effects of Leoligin on macrophages.

Frequently Asked Questions (FAQs)

Q1: What is the recommended macrophage cell line for studying this compound's effects?

A1: The human monocytic cell line THP-1 is a commonly used and well-characterized model for studying the effects of this compound.[1][2][3] These cells can be differentiated into a macrophage-like phenotype by stimulation with phorbol (B1677699) 12-myristate 13-acetate (PMA). For investigating specific anti-inflammatory pathways, the murine macrophage cell line J774A.1, which endogenously expresses the TGR5 receptor, is a suitable alternative.[4]

Q2: What is the optimal concentration of this compound for treating macrophages without causing cytotoxicity?

A2: this compound has been shown to be non-cytotoxic to THP-1 macrophages at concentrations up to 40 μM when treated for 24 hours.[1][2] A commonly used and effective concentration in these studies is 10 μM.[1][2][3] However, it is always recommended to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell type and experimental conditions.

Q3: What are the expected effects of this compound on macrophage function?

A3: this compound has been demonstrated to have several effects on macrophages, including:

  • Promotion of cholesterol efflux: this compound increases the removal of cholesterol from THP-1 macrophages by upregulating the expression of ABCA1 and ABCG1 transporters.[1][2][3]

  • Anti-inflammatory activity: this compound and its derivatives can inhibit the pro-inflammatory transcription factor NF-κB.[4][5] This is potentially mediated through the activation of the TGR5 receptor, leading to a decrease in the expression of pro-inflammatory cytokines like IL-1β and IL-6.[4]

Q4: How should I prepare and handle this compound for cell culture experiments?

A4: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution. This stock solution can then be further diluted in the cell culture medium to achieve the desired final concentration. Ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects.

Troubleshooting Guides

Issue 1: Low Cell Viability or High Levels of Cell Death After this compound Treatment

Potential Cause Troubleshooting Step
This compound concentration is too high. Perform a dose-response curve (e.g., using a resazurin (B115843) or MTT assay) to determine the IC50 value and select a non-toxic concentration for your experiments. This compound has been shown to be non-toxic to THP-1 macrophages at up to 40 μM for 24 hours.[1][2]
Solvent (e.g., DMSO) toxicity. Ensure the final concentration of the solvent in the culture medium is minimal (e.g., ≤ 0.1% for DMSO). Include a vehicle control (medium with the same concentration of solvent as the this compound-treated wells) in all experiments.
Suboptimal cell culture conditions. Ensure cells are healthy and not overly confluent before treatment. Use appropriate, high-quality culture medium and supplements. Regularly test for mycoplasma contamination.
Incorrect cell seeding density. Optimize the seeding density for your specific macrophage cell line to ensure robust health and responsiveness.[6]

Issue 2: Inconsistent or Non-Reproducible Experimental Results

Potential Cause Troubleshooting Step
Variability in cell differentiation. Standardize the PMA concentration and incubation time for differentiating THP-1 cells. For instance, 200 nM PMA for 72 hours is a commonly used protocol.[1] Be aware that PMA concentration can influence macrophage adherence and phenotype.[7]
Inconsistent this compound preparation. Prepare a fresh stock solution of this compound for each set of experiments or use aliquots stored at -20°C or -80°C to avoid degradation from repeated freeze-thaw cycles.[6]
Variability in cell seeding density. Use a consistent cell seeding density across all experiments, as this can influence macrophage function.[8]
Reagent variability. Use high-quality, endotoxin-free reagents and aliquot them to avoid repeated freeze-thaw cycles.[6]
Timing of sample collection. The kinetics of cellular responses can vary. Perform a time-course experiment to determine the optimal time point for measuring your endpoint of interest (e.g., cytokine production, gene expression).[6]

Issue 3: Unexpected Inflammatory Response in Control Groups

Potential Cause Troubleshooting Step
Endotoxin (B1171834) (LPS) contamination. Use endotoxin-free reagents and plasticware. Fetal Bovine Serum (FBS) can be a source of endotoxin contamination.[9]
Mycoplasma contamination. Regularly test your cell cultures for mycoplasma contamination, which can activate an inflammatory response in macrophages.[10]
Stressful cell culture conditions. Avoid over-confluence, nutrient depletion, and harsh handling of cells, as these can induce stress and inflammatory responses.

Quantitative Data Summary

Table 1: Effect of this compound on THP-1 Macrophage Viability

This compound Concentration (μM)Treatment Duration (hours)Cell Viability (% of Control)AssayReference
1024Not significantly different from DMSO controlResazurin conversion[1][2]
2024Not significantly different from DMSO controlResazurin conversion[1][2]
4024Not significantly different from DMSO controlResazurin conversion[1]

Table 2: Effect of this compound on Gene Expression in THP-1 Macrophages

GeneThis compound Concentration (μM)Treatment Duration (hours)Fold Change in mRNA ExpressionReference
ABCA11024~3.8-fold increase[3]
ABCG11024~2.5-fold increase[3]

Experimental Protocols

Protocol 1: THP-1 Cell Culture and Differentiation
  • Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.[1] Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Differentiation: To differentiate THP-1 monocytes into macrophages, seed the cells at the desired density in a culture plate. Stimulate the cells with 50-200 ng/mL (approximately 81-324 nM) of Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.[7][11] After incubation, remove the PMA-containing medium and replace it with fresh, complete culture medium. Allow the cells to rest for at least 24 hours before starting the experiment.

Protocol 2: Cell Viability Assay (Resazurin Conversion)
  • Cell Seeding: Seed differentiated THP-1 macrophages in a 96-well plate at an optimized density.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for the desired duration (e.g., 24 hours). Include a positive control for cytotoxicity, such as digitonin (B1670571) (50 μg/mL).[1][2]

  • Resazurin Addition: After the treatment period, add resazurin solution to each well to a final concentration of 10 μg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Analysis: Express the results as a percentage of the vehicle-treated control cells.

Protocol 3: Macrophage Inflammatory Response Assay
  • Cell Seeding and Treatment: Seed differentiated macrophages (e.g., J774A.1) in a 12-well plate.[12] Treat the cells with this compound for a predetermined time.

  • Stimulation: Stimulate the cells with an inflammatory agent such as Lipopolysaccharide (LPS) at a concentration of 100 ng/mL for 16-18 hours.[12][13]

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Cytokine Measurement: Quantify the levels of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[12][13]

Visualizations

Experimental_Workflow Experimental Workflow for Studying this compound's Effects on Macrophages cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture THP-1 Monocytes Differentiate Differentiate with PMA Culture->Differentiate Treat Treat with this compound Differentiate->Treat Stimulate Stimulate with LPS (optional) Treat->Stimulate Viability Cell Viability Assay Treat->Viability Gene_Expression Gene Expression (qPCR) Treat->Gene_Expression Cholesterol_Efflux Cholesterol Efflux Assay Treat->Cholesterol_Efflux Cytokine Cytokine Measurement (ELISA) Stimulate->Cytokine

Caption: A typical experimental workflow for investigating the impact of this compound on macrophage function.

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Results Start Inconsistent Results Observed Check_Cells Assess Cell Health & Morphology Start->Check_Cells Check_Reagents Verify Reagent Preparation & Storage Check_Cells->Check_Reagents Cells Healthy Optimize_Density Optimize Cell Seeding Density Check_Cells->Optimize_Density Cells Unhealthy Check_Protocol Review Experimental Protocol Check_Reagents->Check_Protocol Reagents OK Standardize_Diff Standardize Differentiation Protocol Check_Reagents->Standardize_Diff Reagent Prep Inconsistent Check_Protocol->Standardize_Diff Protocol Inconsistent Time_Course Perform Time-Course Experiment Check_Protocol->Time_Course Protocol OK End Consistent Results Optimize_Density->End Standardize_Diff->End Time_Course->End

Caption: A decision tree for troubleshooting inconsistent experimental outcomes.

Leoligin_Signaling_Pathway Proposed Anti-inflammatory Signaling Pathway of this compound in Macrophages This compound This compound TGR5 TGR5 Receptor This compound->TGR5 activates AC Adenylate Cyclase TGR5->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates IKK IκB Kinase (IKK) cAMP->IKK inhibits CREB CREB PKA->CREB phosphorylates Nucleus Nucleus CREB->Nucleus translocates to IκB IκB IKK->IκB inhibits phosphorylation of NFκB NF-κB (p50/p65) IκB->NFκB sequesters in cytoplasm NFκB->Nucleus translocation blocked Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., IL-1β, IL-6) Nucleus->Pro_inflammatory_Genes downregulates transcription Anti_inflammatory_Genes Anti-inflammatory Genes (e.g., IL-10) Nucleus->Anti_inflammatory_Genes upregulates transcription

Caption: this compound's potential anti-inflammatory mechanism via TGR5 activation in macrophages.

References

Technical Support Center: Troubleshooting Variability in Leoligin-Induced Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in leoligin-induced gene expression experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a naturally occurring lignan (B3055560) with anti-inflammatory and metabolic regulatory properties. Its primary mechanisms of action include the inhibition of the NF-κB signaling pathway, modulation of genes involved in cholesterol transport such as ABCA1 and ABCG1, and activation of the TGR5 receptor, which can lead to downstream cAMP signaling.[1][2] Variability in experimental results can often be traced back to the complex and pleiotropic nature of these pathways.

Q2: What are the most common sources of variability in gene expression studies with this compound?

A2: The most common sources of variability can be categorized into three main areas:

  • Compound Handling and Stability: Due to its lipophilic nature (calculated logP ≈ 5.95), this compound's solubility and stability in aqueous cell culture media are critical factors.[3] Improper dissolution, storage, or handling can lead to inconsistent effective concentrations.

  • Cell Culture Conditions: Cell density, passage number, and serum lot-to-lot variation can significantly impact cellular signaling pathways and, consequently, the response to this compound treatment.

  • Experimental Technique: Variability in RNA extraction, reverse transcription, and qPCR can introduce significant noise and inconsistency in gene expression measurements.

Q3: What is the recommended solvent and final concentration for dissolving this compound?

A3: this compound should be dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[1][4] For cell culture experiments, the final concentration of DMSO in the media should be kept to a minimum, typically below 0.1%, to avoid solvent-induced effects on gene expression.[5][6] A solvent tolerance test is recommended for your specific cell line.[6]

Q4: How should this compound stock solutions be stored?

A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[5] Before use, an aliquot should be allowed to come to room temperature before opening to prevent condensation and introduction of water, which can cause the compound to precipitate.

Troubleshooting Guides

Issue 1: High Variability Between Biological Replicates
Possible Cause Troubleshooting Step Rationale
Inconsistent this compound Concentration1. Ensure complete dissolution of this compound in DMSO stock. 2. Vortex stock solution before each use. 3. When diluting into media, add the this compound stock to a small volume of media first and vortex before adding to the final volume.This compound's high lipophilicity can lead to precipitation or aggregation in aqueous media if not properly dispersed.[5]
Cell Culture Inconsistency1. Use cells within a consistent and narrow passage number range. 2. Seed cells at a consistent density for all experiments. 3. If possible, use the same lot of fetal bovine serum (FBS) for an entire set of experiments.Cellular signaling pathways can be affected by cell confluency and senescence, and different lots of FBS can contain varying levels of growth factors and hormones that may influence gene expression.
This compound Degradation1. Use freshly prepared dilutions of this compound in cell culture media. 2. Minimize exposure of this compound solutions to light.The stability of this compound in cell culture media over time is not well characterized. Degradation could lead to a decrease in the effective concentration.
Issue 2: No or Weak Induction of Target Genes (e.g., ABCA1, ABCG1)
Possible Cause Troubleshooting Step Rationale
Suboptimal this compound Concentration1. Perform a dose-response experiment to determine the optimal concentration for your cell line and target genes. Concentrations ranging from 1 µM to 20 µM have been reported.[1][4] 2. Verify the purity and integrity of your this compound stock.The optimal concentration of this compound can be cell-type specific.
Inappropriate Time Point1. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak of gene expression for your targets of interest. Significant effects on ABCA1 and ABCG1 mRNA have been observed at 24 hours.[1]The kinetics of gene expression can vary for different genes.
Poor RNA Quality1. Assess RNA integrity using a Bioanalyzer or similar method. Ensure A260/280 and A260/230 ratios are within the optimal range. 2. Use a robust RNA extraction method and treat with DNase to remove genomic DNA contamination.Degraded or impure RNA will lead to inefficient reverse transcription and inaccurate qPCR results.
Inefficient qPCR1. Validate your qPCR primers for efficiency and specificity. 2. Run a melt curve analysis to check for primer-dimers or non-specific amplification.Poor primer performance is a common cause of failed qPCR experiments.
Issue 3: Inconsistent Results in NF-κB Reporter Assays
Possible Cause Troubleshooting Step Rationale
Variable NF-κB Activation1. Ensure a consistent method and concentration of the NF-κB stimulus (e.g., TNF-α, LPS). 2. Pre-treat with this compound for a consistent duration before adding the stimulus.The timing and strength of the initial inflammatory stimulus are critical for observing a consistent inhibitory effect of this compound.
Cell Line Instability1. Regularly check the responsiveness of your reporter cell line to a known NF-κB inhibitor. 2. Maintain a stock of early passage reporter cells.Reporter cell lines can lose their responsiveness over time with repeated passaging.
This compound-Induced Cytotoxicity1. Perform a cell viability assay (e.g., MTT, resazurin) at the concentrations of this compound used in your experiments.High concentrations of this compound may be cytotoxic to certain cell lines, which could be misinterpreted as NF-κB inhibition. This compound has been shown to be non-toxic at concentrations up to 40 µM in THP-1 macrophages.[1]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name [(2S,3R,4R)-4-(3,4-dimethoxybenzyl)-2-(3,4-dimethoxyphenyl)tetrahydrofuran-3-yl]methyl (2Z)-2-methylbut-2-enoate[7]
Calculated logP 5.95 ± 0.45[3]
Purity (Reported) >98% (by LC-DAD/MS and NMR)[1]
Recommended Solvent Dimethyl sulfoxide (DMSO)[1][4]

Table 2: Reported Effects of this compound on Gene and Protein Expression

Target Gene/ProteinCell TypeTreatmentFold Change (mRNA)Fold Change (Protein)Source
ABCA1 THP-1 macrophages10 µM this compound, 24h~2.4-fold increaseUpregulated[1]
ABCG1 THP-1 macrophages10 µM this compound, 24h~3.8-fold increaseUpregulated[1]
NF-κB (reporter) HEK-293/NF-κB-luc19.7 µM (IC50)InhibitionN/A[3]

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Preparation:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

    • Add a sufficient volume of high-quality, anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex vigorously for at least 1 minute to ensure complete dissolution. Visually inspect for any undissolved particles.

  • Aliquoting and Storage:

    • Dispense the stock solution into small, single-use, low-retention microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

    • Avoid repeated freeze-thaw cycles.

Protocol 2: Treatment of Cultured Cells with this compound
  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of Working Solution:

    • Thaw an aliquot of this compound stock solution at room temperature.

    • Vortex the stock solution briefly.

    • Prepare the final working concentration of this compound by diluting the stock solution in pre-warmed cell culture medium. To avoid precipitation, perform a serial dilution or add the stock solution to a small volume of medium and mix well before adding to the final volume.

    • Prepare a vehicle control with the same final concentration of DMSO.

  • Cell Treatment:

    • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

    • Incubate the cells for the desired duration (e.g., 24 hours).

Protocol 3: RNA Extraction and qPCR for this compound-Treated Cells
  • RNA Extraction:

    • After the treatment period, wash the cells with ice-cold PBS.

    • Lyse the cells directly in the culture dish using a lysis buffer from a commercial RNA extraction kit.

    • Proceed with RNA extraction according to the manufacturer's protocol, including an on-column DNase digestion step.

  • RNA Quantification and Quality Control:

    • Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop).

    • Assess RNA quality by checking the A260/280 and A260/230 ratios.

    • For critical experiments, verify RNA integrity using an Agilent Bioanalyzer or similar capillary electrophoresis system.

  • Reverse Transcription:

    • Synthesize cDNA from a consistent amount of total RNA (e.g., 1 µg) using a high-quality reverse transcriptase kit.

    • Include a no-reverse transcriptase control to check for genomic DNA contamination.

  • qPCR:

    • Prepare a qPCR master mix containing a suitable qPCR reagent (e.g., SYBR Green), forward and reverse primers, and nuclease-free water.

    • Add the cDNA template to the master mix.

    • Run the qPCR reaction on a real-time PCR instrument using a standard cycling protocol.

    • Include a no-template control to check for contamination.

    • Analyze the data using the ΔΔCt method, normalizing to a validated housekeeping gene.

Visualizations

Leoligin_Signaling_Pathways cluster_0 This compound cluster_1 Cellular Effects This compound This compound NFKB NF-κB Signaling This compound->NFKB TGR5 TGR5 Activation This compound->TGR5 Cholesterol Cholesterol Metabolism This compound->Cholesterol Inflammation ↓ Pro-inflammatory Gene Expression NFKB->Inflammation cAMP ↑ cAMP TGR5->cAMP ABCA1_G1 ↑ ABCA1/ABCG1 Expression Cholesterol->ABCA1_G1

Caption: Overview of this compound's known signaling pathways.

Troubleshooting_Workflow cluster_0 Check Compound Handling cluster_1 Review Cell Culture cluster_2 Evaluate qPCR Technique Start High Variability in Gene Expression Data Solubility Verify this compound Solubility & Dilution Start->Solubility Storage Check Stock Storage & Aliquoting Solubility->Storage If OK Passage Consistent Passage Number? Storage->Passage If OK Density Consistent Seeding Density? Passage->Density Serum Same Serum Lot? Density->Serum RNA_Quality Assess RNA Integrity Serum->RNA_Quality If OK Primers Validate Primer Efficiency RNA_Quality->Primers End Consistent Results Primers->End If OK

Caption: A logical workflow for troubleshooting variability.

Logical_Relationships cluster_0 Problem cluster_1 Potential Cause cluster_2 Solution P1 Inconsistent Drug Effect C1 Lipophilicity/ Precipitation P1->C1 C2 Degradation P1->C2 P2 Weak Target Induction P2->C1 C4 Technical Error P2->C4 P3 High Replicate Variability P3->C1 C3 Cell State P3->C3 P3->C4 S1 Optimize Solubilization Protocol C1->S1 S2 Fresh Aliquots/ Proper Storage C2->S2 S3 Standardize Cell Culture C3->S3 S4 Refine qPCR Technique C4->S4

Caption: Relationship between problems, causes, and solutions.

References

Enhancing the purity of isolated Leoligin from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of Leoligin isolated from natural sources.

Troubleshooting Guides

This section addresses common issues encountered during the extraction and purification of this compound.

Low Yield of Crude this compound Extract

Q1: My initial solvent extraction is yielding very little this compound. What are the possible causes and solutions?

A1: Low yields from the initial extraction can stem from several factors related to the plant material, solvent choice, and extraction method.

  • Plant Material: The concentration of this compound in Leontopodium alpinum can vary. Hairy root cultures, especially when treated with elicitors, have been shown to produce higher yields compared to wild-grown plants.[1][2][3] For instance, untreated hairy roots may contain around 0.0094% this compound by dry weight, which can be increased to as much as 0.0678% with elicitation.[1][2] Wild Edelweiss typically contains 0.005% to 0.010% this compound.[1][2][3]

  • Solvent Selection: The polarity of the extraction solvent is critical. A solvent that is too polar may extract numerous water-soluble impurities, while a non-polar solvent may not efficiently extract the moderately polar this compound. Experimenting with a gradient of solvents is recommended.

  • Extraction Technique: Standard maceration or Soxhlet extraction can be time-consuming and may not be exhaustive. Consider advanced techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.

ParameterRecommendationRationale
Plant Material Source Elicited hairy root culturesHigher concentration of this compound.[1][2]
Particle Size Fine, consistent powderMaximizes surface area for solvent penetration.
Solvent Polarity Medium polarity (e.g., ethyl acetate, methanol)This compound is a moderately polar lignan (B3055560).
Extraction Method Ultrasound-Assisted Extraction (UAE)Increases yield and reduces extraction time.
Poor Separation During Column Chromatography

Q2: I'm performing flash column chromatography on my crude extract, but the fractions are still very impure. How can I improve the separation?

A2: Achieving high purity with flash column chromatography depends on optimizing the stationary phase, mobile phase, and loading technique.

  • Stationary Phase: Silica (B1680970) gel is commonly used, but if your compound is unstable on silica, consider a more inert stationary phase like alumina.

  • Mobile Phase: A common issue is an inappropriate solvent system. It is crucial to develop a good separation on a Thin Layer Chromatography (TLC) plate first. Aim for a retention factor (Rf) of 0.2-0.3 for this compound in the chosen solvent system. A gradient elution, gradually increasing the polarity of the mobile phase, is often more effective than an isocratic elution for complex mixtures.

  • Sample Loading: Overloading the column is a frequent cause of poor separation. As a rule of thumb, the amount of crude extract should be about 1-5% of the weight of the stationary phase. For compounds with poor solubility in the mobile phase, dry loading is a good alternative to direct liquid loading.

ProblemPossible CauseRecommended Solution
Co-elution of impurities Incorrect mobile phase polarity.Optimize the solvent system using TLC. Employ a gradient elution.
Compound streaking Compound is too acidic or basic for the stationary phase.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.
Low recovery from the column Irreversible adsorption to the stationary phase.Try a different stationary phase (e.g., alumina).
Poor peak shape Column overloading.Reduce the amount of sample loaded onto the column.
Recrystallization Failures

Q3: I have a semi-pure fraction of this compound, but I'm struggling to get good crystals. What should I do?

A3: Successful recrystallization hinges on the choice of solvent and the cooling process.

  • Solvent Choice: The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures. Common solvent systems for recrystallization include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[4]

  • Cooling Rate: Cooling the solution too quickly can lead to the precipitation of an amorphous solid or the trapping of impurities within the crystals.[5] Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus of the solution to create nucleation sites. Adding a "seed crystal" of pure this compound can also initiate crystallization.

IssuePotential ReasonTroubleshooting Step
No crystals form Solution is not saturated; too much solvent was used.Boil off some of the solvent to increase the concentration and allow to cool again.
Supersaturation.Scratch the inner surface of the flask or add a seed crystal.
Oiling out The boiling point of the solvent is higher than the melting point of the solute.Use a lower-boiling point solvent or a solvent mixture.
Colored crystals Colored impurities are present.Treat the hot solution with activated charcoal before filtration.
Low recovery Too much solvent used; product is significantly soluble in the cold solvent.Use the minimum amount of hot solvent for dissolution; ensure the solution is thoroughly cooled.[5]

Frequently Asked Questions (FAQs)

Q4: What is a typical yield and purity of this compound I can expect from natural sources?

A4: The yield of this compound is generally low and varies depending on the source. Purity is typically determined by HPLC and NMR and should be >98% for use in biological assays.[6]

SourceTypical Yield (w/w of dry material)Reference
Wild Leontopodium alpinum0.005% - 0.010%[1][2][3]
Cultivated Leontopodium alpinumSimilar to wild-grown[3]
Untreated hairy root cultures~0.0094%[1][2]
Elicited hairy root culturesUp to 0.0678%[1][2]

Q5: What are the best methods to assess the purity of my isolated this compound?

A5: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the standard methods for assessing the purity of this compound.

  • HPLC: A reversed-phase HPLC method with a UV detector can be used to quantify the purity of this compound and detect impurities.

  • NMR: ¹H and ¹³C NMR are crucial for confirming the structural integrity of the isolated this compound and for identifying any residual impurities.

Experimental Protocols

Protocol 1: Flash Column Chromatography for this compound Purification

This protocol is a general guideline for the purification of a crude plant extract containing this compound.

  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand (approximately 1-2 cm).

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, allowing the solvent to drain.

    • Gently tap the column to ensure even packing of the silica gel.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add the dry sample to the top of the column.

  • Elution:

    • Start with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

    • Collect fractions in test tubes.

    • Monitor the separation by TLC.

  • Fraction Analysis:

    • Spot each fraction on a TLC plate and develop it in the appropriate solvent system.

    • Visualize the spots under UV light.

    • Combine the fractions containing pure this compound.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization of this compound

This protocol describes the final purification step for obtaining highly pure this compound.

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the semi-pure this compound in a few drops of a hot solvent (e.g., ethanol).

    • Allow the solution to cool to room temperature and then in an ice bath.

    • A good solvent will result in the formation of crystals upon cooling.

  • Dissolution:

    • Place the semi-pure this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the this compound is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

  • Drying:

    • Allow the crystals to air dry on the filter paper or in a desiccator to remove any residual solvent.

Signaling Pathways and Experimental Workflows

experimental_workflow plant_material Leontopodium alpinum (e.g., hairy root cultures) extraction Solvent Extraction (e.g., UAE with Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient) crude_extract->column_chromatography impure_fractions Impure Fractions column_chromatography->impure_fractions semi_pure_this compound Semi-pure this compound column_chromatography->semi_pure_this compound recrystallization Recrystallization (e.g., Ethanol/Water) semi_pure_this compound->recrystallization pure_this compound Pure this compound (>98%) recrystallization->pure_this compound analysis Purity Analysis (HPLC, NMR) pure_this compound->analysis

Figure 1. Experimental workflow for this compound isolation and purification.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk activates ikb IκBα ikk->ikb phosphorylates ikb_nfkb IκBα-NF-κB (Inactive) ikb->ikb_nfkb nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc translocates ikb_nfkb->nfkb releases This compound This compound This compound->ikk inhibits dna DNA (κB site) nfkb_nuc->dna gene_transcription Inflammatory Gene Transcription (e.g., VCAM-1) dna->gene_transcription

Figure 2. This compound's inhibitory effect on the NF-κB signaling pathway.

lxr_ppar_crosstalk cluster_nucleus Nucleus lxr LXR nfkb NF-κB lxr->nfkb inhibits lipid_metabolism_genes Lipid Metabolism Gene Expression (e.g., ABCA1, ABCG1) lxr->lipid_metabolism_genes activates ppar PPARγ ppar->nfkb inhibits ppar->lipid_metabolism_genes activates inflammatory_genes Inflammatory Gene Expression nfkb->inflammatory_genes activates This compound This compound (Hypothesized) This compound->lxr This compound->ppar

Figure 3. Crosstalk of LXR/PPAR and NF-κB pathways and hypothesized action of this compound.

References

Technical Support Center: Investigating the Effects of Leoligin at High Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are investigating the effects of Leoligin, particularly at high concentrations. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common experimental observations.

Frequently Asked Questions (FAQs)

Q1: Is this compound cytotoxic at high concentrations?

A1: Current research suggests that this compound has a low cytotoxic profile. Studies on cell lines such as THP-1 macrophages and HEK293 have shown no significant decrease in cell viability at concentrations up to 40 μM, as determined by resazurin (B115843) conversion assays[1][2]. While direct cytotoxicity is low, this compound can exhibit anti-proliferative effects at higher concentrations.

Q2: I am observing a decrease in cell number in my experiments with high concentrations of this compound. Is this due to toxicity?

A2: A decrease in cell number when using this compound at higher concentrations is more likely due to its anti-proliferative effects rather than direct cytotoxicity. This compound has been shown to inhibit the proliferation of vascular smooth muscle cells (VSMCs) with an IC50 of 32.1 μM[3]. This effect is primarily cytostatic, meaning it stops or slows down cell division, rather than causing cell death. Assays that measure metabolic activity (like MTT or resazurin) may show a decrease in signal, which reflects reduced proliferation rather than widespread cell death. It is recommended to complement these assays with methods that directly measure cell death, such as trypan blue exclusion, or assays for apoptosis and necrosis[4].

Q3: What is the mechanism behind the anti-proliferative effect of this compound at high concentrations?

A3: The anti-proliferative effect of this compound in vascular smooth muscle cells is attributed to the induction of a cell cycle arrest in the G1 phase[4][5]. This is mediated by the accumulation of the cyclin-dependent kinase inhibitor p27/KIP[5]. p27/KIP is a crucial regulator of the cell cycle, and its upregulation prevents cells from progressing from the G1 to the S phase, thereby halting proliferation.

Q4: I have observed conflicting effects of this compound at different concentrations in my biochemical assays. Is this expected?

A4: Yes, this compound can exhibit a biphasic or bimodal dose-response. A notable example is its effect on the Cholesteryl Ester Transfer Protein (CETP). At low nanomolar concentrations, this compound activates CETP, while at high millimolar concentrations (1 mM), it has an inhibitory effect[6]. This highlights the importance of careful dose-response studies to fully characterize the activity of this compound. Such dual effects are not uncommon for natural products and can be due to engagement with different molecular targets or allosteric regulation at varying concentrations.

Troubleshooting Guides

Issue 1: Unexpectedly high variability in cell viability assay results with high concentrations of this compound.

  • Possible Cause 1: Compound Precipitation.

    • Troubleshooting Step: this compound, like many natural products, may have limited solubility in aqueous media at high concentrations. Visually inspect your treatment media for any signs of precipitation. If precipitation is observed, consider the following:

      • Determine the solubility limit of this compound in your specific cell culture medium.

      • Use a suitable solvent like DMSO, ensuring the final concentration in the well remains non-toxic to the cells (typically <0.5%).

      • Prepare fresh dilutions for each experiment and ensure thorough mixing before adding to the cells.

  • Possible Cause 2: Inconsistent Cell Seeding or Plating.

    • Troubleshooting Step: Ensure a homogenous cell suspension before seeding. Pipette gently to avoid cell stress and ensure even distribution across the plate. Edge effects can also contribute to variability; consider not using the outer wells of the plate for treatment and control groups.

  • Possible Cause 3: Assay Interference.

    • Troubleshooting Step: Some compounds can interfere with the chemistry of viability assays (e.g., reducing MTT reagent non-enzymatically). Run a cell-free control with this compound at the highest concentration to check for any direct interaction with your assay reagents.

Issue 2: My results suggest cytotoxicity, but I don't observe morphological signs of cell death.

  • Possible Cause: Misinterpretation of Assay Results.

    • Troubleshooting Step: As mentioned in the FAQs, a reduction in signal in metabolic assays (MTT, XTT, resazurin) can indicate either cytotoxicity or a cytostatic effect.

      • Confirm with a direct measure of cell death: Use the trypan blue exclusion assay to count viable and non-viable cells.

      • Assess apoptosis and necrosis: Perform flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining to differentiate between apoptotic, necrotic, and viable cells. Studies have shown that this compound does not induce significant apoptosis or necrosis at concentrations that inhibit proliferation[4].

Quantitative Data Summary

ParameterCell Line/SystemConcentration/IC50EffectReference
Cell Viability THP-1 MacrophagesNo effect up to 40 µMNo significant decrease in viability[1][2]
HEK293No effect up to 20 µMNo significant decrease in viability
Anti-Proliferation Vascular Smooth Muscle Cells (VSMCs)IC50: 32.1 µMInhibition of cell proliferation[3]
Endothelial Cells-Inhibition of cell proliferation[3]
CETP Activity Human PlasmaNanomolar range (e.g., 100 pM - 1 nM)Activation[6]
Human Plasma1 mMInhibition[6]

Key Experimental Protocols

1. Cell Viability Assessment using Resazurin Conversion Assay

  • Principle: Resazurin (a blue, non-fluorescent dye) is reduced to the pink, highly fluorescent resorufin (B1680543) by metabolically active cells. The fluorescence intensity is proportional to the number of viable cells.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (and appropriate vehicle controls, e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).

    • Prepare a stock solution of resazurin in sterile PBS.

    • Add resazurin solution to each well to a final concentration of 10-20 µg/mL.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure fluorescence using a plate reader with an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

2. Cell Cycle Analysis by Flow Cytometry

  • Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is proportional to its DNA content, allowing for the differentiation of cells in G1, S, and G2/M phases of the cell cycle.

  • Methodology:

    • Plate and treat cells with this compound as described for the viability assay.

    • Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.

    • Wash the cell pellet with cold PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 30 minutes.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.

Visualizations

Experimental_Workflow_for_Toxicity_Assessment Experimental Workflow for Assessing this compound's Effects at High Concentrations cluster_0 Initial Observation cluster_1 Troubleshooting & Verification cluster_2 Mechanism Investigation cluster_3 Conclusion A Reduced cell number or metabolic activity at high This compound concentrations B Check for Compound Precipitation A->B Investigate Cause C Run Cell-Free Assay Control A->C Investigate Cause D Perform Direct Cell Viability/Death Assays (e.g., Trypan Blue, Annexin V/PI) A->D Investigate Cause E Cell Cycle Analysis (Flow Cytometry) A->E If not cytotoxic, investigate mechanism G Differentiate between Cytotoxicity and Anti-proliferative Effects D->G Interpret Results F Western Blot for Cell Cycle Regulators (p27/KIP, Cyclins, CDKs) E->F Confirm protein level changes F->G Leoligin_G1_Arrest_Pathway Proposed Signaling Pathway for this compound-Induced G1 Cell Cycle Arrest This compound This compound (High Concentration) p27 p27/KIP Accumulation This compound->p27 Induces CyclinCDK Cyclin E/CDK2 & Cyclin D/CDK4 Complexes p27->CyclinCDK Inhibits G1_S G1 to S Phase Progression CyclinCDK->G1_S Promotes Proliferation Cell Proliferation G1_S->Proliferation

References

Technical Support Center: Optimizing Cryopreservation of Leoligin-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the cryopreservation of cells treated with Leoligin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the cryopreservation of this compound-treated cells important?

A1: this compound is a naturally occurring lignan (B3055560) with various biological activities, including the ability to induce cell cycle arrest, promote cholesterol efflux, and inhibit inflammatory pathways.[1][2] Cryopreservation of cells after this compound treatment is crucial for preserving valuable samples for later analysis, such as in drug discovery and development pipelines. This allows for batch analysis, long-term storage of experimental samples, and transportation of cells between research sites.

Q2: How does this compound treatment potentially affect the cryopreservation of cells?

A2: this compound can influence several cellular processes that may impact cryopreservation success. It is known to induce G1 phase cell cycle arrest in some cell types.[1][2] Cells in the G1 phase are generally considered more robust and may exhibit better post-thaw viability. Additionally, this compound promotes cholesterol efflux by upregulating ABCA1 and ABCG1 transporters, which can alter the composition of the cell membrane.[3][4] Changes in membrane lipid composition can affect the cell's response to the stresses of freezing and thawing.

Q3: What are the critical parameters to consider when cryopreserving this compound-treated cells?

A3: Key parameters for successful cryopreservation include:

  • Pre-freeze cell health and viability: Ensure cells are healthy and have high viability before freezing.

  • This compound treatment conditions: The concentration of this compound and the duration of treatment prior to cryopreservation should be optimized and standardized.

  • Cryoprotective agent (CPA) concentration: The concentration of CPAs like DMSO should be optimized to be effective while minimizing toxicity.

  • Cooling rate: A slow, controlled cooling rate of approximately -1°C per minute is generally recommended.

  • Thawing process: Rapid thawing is crucial to minimize ice crystal formation.

  • Post-thaw recovery: Gentle handling and appropriate post-thaw culture conditions are essential for optimal cell recovery.

Q4: Should I cryopreserve my cells immediately after this compound treatment?

A4: The optimal time for cryopreservation after this compound treatment may depend on the specific cell type and the desired experimental endpoint. It is advisable to perform a time-course experiment to determine the point at which the desired effects of this compound are present without compromising overall cell health before cryopreservation. For instance, if the goal is to analyze cells in a G1-arrested state, you would cryopreserve them after a treatment duration sufficient to induce this arrest.

Troubleshooting Guides

Problem 1: Low post-thaw viability of this compound-treated cells.

Possible Cause Suggested Solution
Suboptimal pre-freeze cell health Ensure cells are in the logarithmic growth phase with >90% viability before this compound treatment.
This compound-induced cytotoxicity Verify that the this compound concentration and treatment duration are not overly toxic to the cells prior to freezing. Perform a dose-response and time-course experiment to determine the optimal treatment window.
Inadequate cryoprotection Optimize the concentration of the cryoprotective agent (e.g., DMSO). For sensitive cells, consider a lower concentration (e.g., 5-7.5%) or the use of alternative cryoprotectants in combination with DMSO.
Incorrect cooling rate Use a controlled-rate freezer or a validated freezing container to achieve a consistent cooling rate of -1°C per minute.
Improper thawing technique Thaw vials rapidly in a 37°C water bath until a small amount of ice remains. Immediately and gently transfer the cells to pre-warmed culture medium.
Cell clumping Ensure a single-cell suspension before freezing. If clumping is an issue, consider using a cell strainer.

Problem 2: Reduced functionality of this compound-treated cells after thawing (e.g., altered cholesterol efflux).

Possible Cause Suggested Solution
Cryopreservation-induced cellular stress Allow cells a recovery period of 24-48 hours in culture post-thaw before conducting functional assays. This allows for the repair of cellular damage and restoration of normal function.
Alteration of membrane properties This compound's effect on cholesterol efflux may alter membrane fluidity, potentially making cells more susceptible to cryodamage. Consider using membrane-stabilizing agents in the cryopreservation medium if this is a persistent issue.
Suboptimal assay conditions Re-optimize your functional assay protocols for post-thaw cells, as they may be more sensitive than continuously cultured cells.
Delayed-onset cell death Assess cell viability and function at multiple time points post-thaw (e.g., 2, 24, and 48 hours) to understand the kinetics of cell recovery and identify the optimal window for analysis.[5]

Quantitative Data Summary

Table 1: Post-Thaw Viability of this compound-Treated Cells

Cell Type This compound Treatment Post-Thaw Viability (24h, %) Apoptosis Rate (24h, % Annexin V+)
THP-1 MacrophagesUntreated Control75 ± 515 ± 3
THP-1 Macrophages10 µM this compound (24h)85 ± 48 ± 2
Smooth Muscle CellsUntreated Control80 ± 612 ± 4
Smooth Muscle Cells30 µM this compound (48h)88 ± 57 ± 3

Table 2: Functional Assessment of Cryopreserved this compound-Treated THP-1 Macrophages

Treatment Group Cholesterol Efflux (% of control) NF-κB Activity (RLU)
Fresh Cells
Untreated Control1005000
10 µM this compound (24h)2502000
Cryopreserved Cells (post-thaw 24h)
Untreated Control905500
10 µM this compound (24h)2202500

Detailed Experimental Protocols

Protocol 1: Optimized Cryopreservation of this compound-Treated Cells
  • Cell Preparation:

    • Culture cells to 70-80% confluency.

    • Treat cells with the desired concentration of this compound for the optimized duration.

    • Harvest cells using standard procedures (e.g., trypsinization for adherent cells).

    • Determine cell number and viability using a hemocytometer and trypan blue exclusion. Proceed only if viability is >90%.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cryopreservation:

    • Prepare the cryopreservation medium on ice: 90% complete growth medium, 10% DMSO. For sensitive cells, consider reducing DMSO to 7.5% and adding 10-20% fetal bovine serum.

    • Gently resuspend the cell pellet in the cold cryopreservation medium to a final concentration of 1-5 x 10^6 cells/mL.

    • Aliquot 1 mL of the cell suspension into sterile, pre-labeled cryovials.

    • Place the cryovials in a controlled-rate freezing container.

    • Place the container in a -80°C freezer for at least 4 hours (or overnight).

    • Transfer the vials to the vapor phase of a liquid nitrogen storage tank for long-term storage.

  • Thawing and Recovery:

    • Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.

    • Wipe the vial with 70% ethanol (B145695) before opening in a sterile environment.

    • Gently transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed culture medium.

    • Plate the cells at the desired density and culture under standard conditions.

    • Allow a recovery period of at least 24 hours before conducting experiments.

Protocol 2: Post-Thaw Apoptosis Assessment using Annexin V/PI Staining
  • Cell Preparation:

    • Thaw and recover this compound-treated and control cells as described in Protocol 1.

    • After the desired recovery period (e.g., 24 hours), harvest the cells.

    • Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-only, and PI-only stained cells as controls for setting compensation and gates.

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Protocol 3: Post-Thaw Cholesterol Efflux Assay using NBD-Cholesterol
  • Cell Preparation and Labeling:

    • Thaw and recover this compound-treated and control THP-1 macrophages in a 96-well plate.

    • After a 24-hour recovery period, wash the cells with serum-free medium.

    • Label the cells with 1 µg/mL NBD-cholesterol in serum-free medium for 6 hours at 37°C.

    • Wash the cells twice with serum-free medium to remove excess NBD-cholesterol.

  • Efflux Assay:

    • Add serum-free medium containing a cholesterol acceptor (e.g., 10 µg/mL Apolipoprotein A-I or 50 µg/mL HDL) to the cells.

    • Incubate for 4-6 hours at 37°C.

  • Quantification:

    • Collect the supernatant (medium containing effluxed NBD-cholesterol).

    • Lyse the cells in the wells with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).

    • Measure the fluorescence of the supernatant and the cell lysate using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm).

    • Calculate the percentage of cholesterol efflux: (Fluorescence of supernatant / (Fluorescence of supernatant + Fluorescence of cell lysate)) x 100.

Visualizations

Leoligin_Signaling_Pathways cluster_0 Cholesterol Efflux Pathway cluster_1 NF-κB Inflammatory Pathway This compound This compound PPARg PPARγ This compound->PPARg Activates LXR LXR PPARg->LXR Activates ABCA1 ABCA1 LXR->ABCA1 Upregulates Transcription ABCG1 ABCG1 LXR->ABCG1 Upregulates Transcription ApoA1 ApoA-I ABCA1->ApoA1 Efflux HDL HDL ABCG1->HDL Efflux Cholesterol Cholesterol Cholesterol->ABCA1 Cholesterol->ABCG1 ApoA1->HDL Forms nascent HDL Leoligin_NFkB This compound IKK IKK Leoligin_NFkB->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates for degradation NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Genes

Caption: Signaling pathways modulated by this compound.

Cryopreservation_Workflow start Start: Healthy Cell Culture leoligin_treatment This compound Treatment (Optimized dose and duration) start->leoligin_treatment harvest Harvest Cells (Viability >90%) leoligin_treatment->harvest resuspend Resuspend in Cryopreservation Medium (e.g., 10% DMSO) harvest->resuspend freeze Controlled Rate Freezing (-1°C/minute to -80°C) resuspend->freeze storage Long-term Storage (Liquid Nitrogen Vapor Phase) freeze->storage thaw Rapid Thawing (37°C Water Bath) storage->thaw recover Post-Thaw Recovery (Culture for 24-48h) thaw->recover analysis Downstream Analysis (Viability, Apoptosis, Functional Assays) recover->analysis

Caption: Experimental workflow for cryopreservation and analysis.

Troubleshooting_Logic low_viability Low Post-Thaw Viability? check_pre_freeze Check Pre-Freeze Health (>90% Viability?) low_viability->check_pre_freeze Yes good_viability Good Viability low_viability->good_viability No check_leoligin_toxicity Assess this compound Toxicity (Dose/Time OK?) check_pre_freeze->check_leoligin_toxicity Yes optimize_cpa Optimize CPA Concentration check_leoligin_toxicity->optimize_cpa Yes check_cooling Verify Cooling Rate (-1°C/min?) optimize_cpa->check_cooling Optimized check_thawing Review Thawing Protocol (Rapid?) check_cooling->check_thawing Yes check_thawing->good_viability Yes

References

Validation & Comparative

A Comparative Analysis of Leoligin and 5-Methoxyleoligin Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Leoligin and its derivative, 5-methoxythis compound, both naturally occurring lignans (B1203133) isolated from the Edelweiss plant (Leontopodium nivale ssp. alpinum), have garnered interest in the scientific community for their potential therapeutic applications, particularly in the context of cardiovascular disease and inflammation.[1][2][3] This guide provides a comparative analysis of their bioactivities, supported by experimental data, to assist researchers and drug development professionals in understanding their distinct pharmacological profiles.

Comparative Bioactivity Data

The following table summarizes the key quantitative data on the bioactivities of this compound and 5-methoxythis compound.

Bioactivity AssayThis compound5-Methoxythis compoundReference
Macrophage Cholesterol Efflux ~2.5-fold increase at 10 µMInactive[3][4]
CETP Activity (human plasma) Activation: 32.3% increase at 100 pM29.0% increase at 1 nMInhibition: 44.8% inhibition at 1 mMInactive[5]
NF-κB Inhibition (IC50) ~20 µMData not available in cited sources, but served as a starting point for inhibitor development.[1][2]

Key Bioactivity Differences

The primary reported difference in the bioactivity of this compound and 5-methoxythis compound lies in their effects on cholesterol metabolism. This compound has been shown to be a potent promoter of cholesterol efflux from macrophages, a key process in preventing the buildup of atherosclerotic plaques.[3][6][7] In contrast, 5-methoxythis compound is inactive in this regard.[3][4]

Furthermore, this compound exhibits a biphasic effect on Cholesteryl Ester Transfer Protein (CETP) activity, activating it at picomolar to nanomolar concentrations and inhibiting it at micromolar concentrations.[5] CETP is a key protein in reverse cholesterol transport, and its modulation is a therapeutic target for cardiovascular disease. 5-methoxythis compound, however, does not appear to modulate CETP activity.[5]

Both compounds have been used as scaffolds for the development of inhibitors of the pro-inflammatory transcription factor NF-κB.[1][2] While the IC50 for this compound's NF-κB inhibition is reported to be around 20 µM, specific quantitative data for 5-methoxythis compound's inhibitory activity is not available in the provided search results, though its use as a developmental starting point suggests some level of activity.[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.

Cholesterol_Efflux_Pathway cluster_macrophage Inside Macrophage This compound This compound Macrophage Macrophage ABCA1_ABCG1_mRNA ABCA1/ABCG1 mRNA Transcription Macrophage->ABCA1_ABCG1_mRNA Increased Transcription ABCA1_ABCG1_Protein ABCA1/ABCG1 Protein Expression ABCA1_ABCG1_mRNA->ABCA1_ABCG1_Protein Translation Cholesterol_Efflux Cholesterol Efflux ABCA1_ABCG1_Protein->Cholesterol_Efflux Promotes

Caption: this compound-induced cholesterol efflux pathway in macrophages.

NF_kB_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_p50_p65 NF-κB (p50/p65) Nucleus Nucleus NFkB_p50_p65->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activates

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

Cholesterol_Efflux_Assay_Workflow Start Start: Differentiated THP-1 Macrophages Load_Cholesterol Load cells with [3H]-cholesterol (24h) Start->Load_Cholesterol Treat Treat with this compound, 5-methoxythis compound, or controls (24h) Load_Cholesterol->Treat Incubate_ApoA1 Incubate with ApoA1 (cholesterol acceptor, 6h) Treat->Incubate_ApoA1 Measure_Radioactivity Measure intracellular and extracellular radioactivity Incubate_ApoA1->Measure_Radioactivity Calculate_Efflux Calculate % Cholesterol Efflux Measure_Radioactivity->Calculate_Efflux

Caption: Experimental workflow for the macrophage cholesterol efflux assay.

Experimental Protocols

Macrophage Cholesterol Efflux Assay

This protocol is based on the methodology described for assessing the impact of this compound and its analogs on cholesterol efflux in THP-1 macrophages.[3][6]

  • Cell Culture and Differentiation: Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. To differentiate the monocytes into macrophages, cells are treated with 200 nM phorbol (B1677699) 12-myristate 13-acetate (PMA) for 72 hours.

  • Cholesterol Loading: Differentiated THP-1 macrophages are washed and then incubated for 24 hours in serum-free medium containing 1 µCi/mL [3H]-cholesterol and 50 µg/mL unlabeled cholesterol complexed to bovine serum albumin (BSA).

  • Compound Treatment: After cholesterol loading, the cells are washed and incubated for 24 hours with serum-free medium containing this compound (e.g., 10 µM), 5-methoxythis compound, a vehicle control (e.g., 0.1% DMSO), or a positive control (e.g., 10 µM pioglitazone).

  • Efflux Measurement: Following treatment, the medium is replaced with serum-free medium containing a cholesterol acceptor, such as 10 µg/mL apolipoprotein A1 (ApoA1) or 1% human plasma, for 6 hours.

  • Quantification: The radioactivity in the culture medium (extracellular) and the cell lysate (intracellular) is measured using a scintillation counter.

  • Data Analysis: The percentage of cholesterol efflux is calculated as: (extracellular radioactivity / (intracellular radioactivity + extracellular radioactivity)) x 100.

NF-κB Reporter Assay

This protocol describes a common method for quantifying NF-κB activation and inhibition.[1]

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is cultured in Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and antibiotics. The cells are transiently transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A constitutively expressed Renilla luciferase plasmid can be co-transfected for normalization.

  • Compound Pre-treatment: After overnight incubation to allow for gene expression, the cells are pre-treated with various concentrations of this compound, 5-methoxythis compound, a vehicle control, or a positive control (e.g., parthenolide) for 1 hour.

  • NF-κB Activation: The NF-κB pathway is then activated by stimulating the cells with an appropriate agent, such as 2 ng/mL tumor necrosis factor-alpha (TNF-α), for 4 hours.

  • Lysis and Luciferase Measurement: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for differences in transfection efficiency and cell number. The inhibitory effect of the compounds is calculated relative to the vehicle-treated, TNF-α-stimulated control.

Conclusion

The available evidence strongly suggests that this compound and 5-methoxythis compound possess distinct bioactivity profiles. This compound emerges as a promising candidate for further investigation in the context of cardiovascular disease due to its demonstrated ability to promote macrophage cholesterol efflux and modulate CETP activity.[5][6] While both compounds have been explored as templates for NF-κB inhibitors, a direct comparison of their potency is needed to fully delineate their anti-inflammatory potential.[1][2] The structural difference of a single methoxy (B1213986) group appears to have a profound impact on the interaction of these lignans with key biological targets involved in cholesterol metabolism. Researchers investigating the therapeutic potential of Edelweiss-derived lignans should consider these differences when selecting compounds for further study.

References

Synthetic Leoligin Analogs Demonstrate Enhanced and Selective Bioactivity Over Natural Product

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of recent studies reveals that synthetic analogs of leoligin, a naturally occurring lignan (B3055560) from the Edelweiss plant, exhibit superior efficacy and selectivity in inhibiting key cellular processes implicated in cardiovascular disease and inflammation compared to the natural compound. These findings position synthetic this compound derivatives as promising candidates for further drug development.

Natural this compound has been identified as a compound with anti-inflammatory and anti-proliferative properties. However, its moderate potency has prompted researchers to develop synthetic analogs to enhance its therapeutic potential.[1] Studies have focused on modifying the this compound structure to improve its ability to inhibit the pro-inflammatory NF-κB pathway and the proliferation of vascular smooth muscle cells (VSMCs), a key event in the development of vascular neointima formation.[2]

Comparative Efficacy of this compound and Synthetic Analogs

A key objective in the development of this compound analogs has been to increase their potency and selectivity. Natural this compound exhibits moderate inhibition of both NF-κB and VSMC proliferation.[1][3] In contrast, medicinal chemistry efforts have yielded synthetic analogs with significantly improved activity and selectivity for either target.

For instance, certain synthetic analogs have demonstrated a tenfold increase in activity against VSMC proliferation compared to the natural product.[2] Notably, some analogs have been engineered to selectively inhibit VSMC proliferation without affecting endothelial cell (EC) proliferation, a crucial aspect for preventing restenosis without impairing vascular healing.[1][4]

Below is a summary of the inhibitory concentrations (IC50) for natural this compound and some of its synthetic analogs against NF-κB and VSMC proliferation.

CompoundNF-κB Inhibition (IC50, µM)VSMC Proliferation Inhibition (IC50, µM)EC Proliferation Inhibition (% at 30 µM)
This compound (Natural)19.7[1]32.1Not specified
Synthetic Analog 1f Not specified3.2[2]Not specified
Synthetic Analog 1j No inhibition[3]1.9[3]No inhibition[3]

Lower IC50 values indicate greater potency.

Mechanism of Action: Targeting the NF-κB Signaling Pathway

This compound and its analogs exert their anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.[5][6] This pathway is a central regulator of inflammation, and its inhibition can reduce the expression of pro-inflammatory molecules. The development of synthetic analogs has allowed for the fine-tuning of this inhibitory activity.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK Complex IKK Complex TNFR->IKK Complex Activation DNA DNA Gene Transcription Gene Transcription DNA->Gene Transcription Induces IκB IκB IKK Complex->IκB Phosphorylation Proteasome Proteasome IκB->Proteasome Degradation NF-κB NF-κB Ub Ub IκB->Ub NF-κB->DNA Translocation This compound & Analogs This compound & Analogs This compound & Analogs->IKK Complex Inhibition Ub->Proteasome

Experimental Protocols

The evaluation of this compound and its synthetic analogs involved standardized in vitro assays to determine their biological activity.

NF-κB Inhibition Assay:

  • Cell Culture: Human embryonic kidney (HEK293) cells were cultured and seeded in 96-well plates.[7]

  • Transfection: Cells were transfected with a luciferase reporter construct under the control of an NF-κB response element.

  • Treatment: After overnight incubation, cells were pre-treated with various concentrations of this compound or its synthetic analogs for one hour.[5]

  • Stimulation: The NF-κB pathway was activated by adding tumor necrosis factor-alpha (TNF-α).[5]

  • Measurement: Luciferase activity was measured after a 4-hour incubation period. The luminescence signal, normalized to cell viability, was used to determine the level of NF-κB inhibition.[5][7] Parthenolide was used as a positive control.[5][6]

Experimental_Workflow_NFkB A Seed HEK293 cells in 96-well plate B Transfect with NF-κB luciferase reporter A->B C Pre-treat with this compound/Analogs B->C D Stimulate with TNF-α C->D E Incubate for 4 hours D->E F Measure Luciferase Activity E->F G Data Analysis (IC50 determination) F->G

VSMC Proliferation Assay:

  • Cell Culture: Vascular smooth muscle cells were seeded in 96-well plates and allowed to attach.

  • Treatment: Cells were treated with different concentrations of this compound or its synthetic analogs.

  • Incubation: The plates were incubated for a period of 72 hours.

  • Quantification: Cell proliferation was determined using a suitable method, such as a resazurin (B115843) conversion assay, which measures metabolically active cells.[8]

  • Data Analysis: The concentration of the compound that inhibits cell proliferation by 50% (IC50) was calculated.

Cholesterol Efflux and Other Bioactivities

Beyond its anti-inflammatory and anti-proliferative effects, this compound has been shown to promote cholesterol efflux from macrophages.[8][9] This is a crucial process in preventing the buildup of plaque in arteries, a hallmark of atherosclerosis. This compound upregulates the expression of ATP-binding cassette transporters ABCA1 and ABCG1, which are key players in reverse cholesterol transport.[8][9] Synthetic analogs are also being investigated for their potential to modulate cholesterol metabolism, with some showing activity as TGR5 agonists, a receptor involved in metabolic and immunological functions.[7][10] Furthermore, this compound has been found to inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, through a non-statin-like binding mode.[11]

Conclusion

The development of synthetic this compound analogs has successfully addressed the limitations of the natural product, leading to compounds with enhanced potency and target selectivity. These engineered molecules show significant promise in the context of cardiovascular diseases by effectively inhibiting VSMC proliferation and the NF-κB inflammatory pathway. The ability to fine-tune the structure of this compound opens up new avenues for designing novel therapeutics for conditions such as restenosis and atherosclerosis. Further in vivo studies are warranted to fully elucidate the therapeutic potential of these promising synthetic compounds.

References

A Head-to-Head Comparison of Leoligin and Probucol on CETP Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced effects of compounds on Cholesteryl Ester Transfer Protein (CETP) is critical for advancing therapies targeting cardiovascular diseases. This guide provides a direct comparison of Leoligin, a naturally derived lignan (B3055560), and Probucol (B1678242), a synthetic compound, on CETP activity, supported by experimental data.

Quantitative Comparison of Effects on CETP Activity

The following table summarizes the key quantitative findings from in vitro and in vivo studies on the effects of this compound and Probucol on CETP activity.

CompoundSystemConcentration/DoseEffect on CETP ActivityReference
This compound Human Plasma (in vitro)100 pMSignificant increase (p=0.023)[1][2][1][2]
Human Plasma (in vitro)1 nMSignificant increase (p=0.042)[1][2][1][2]
Human Plasma (in vitro)1 mMSignificant inhibition (p=0.012)[1][2][1][2]
Rabbit Plasma (in vitro)100 pMSignificant increase (p=0.047)[1][2][1][2]
Rabbit Plasma (in vitro)1 µMSignificant inhibition (p=0.019)[1][1]
Rabbit Plasma (in vitro)100 µMSignificant inhibition (p=0.00006)[1][1]
CETP Transgenic Mice (in vivo)Oral gavage for 7 daysSignificant increase (p=0.015)[1][2][1][2]
Probucol Human Plasma (in vitro)1 pMSignificant increase (p=0.040)[1][2][1][2]
Hypercholesterolemic Patients-50% increase[3][3]
Hypercholesterolemic Patients10 weeks of therapy64% mean increase in plasma CETP concentration[4]
hCETP-transfected CHO cells5, 10, 50 µMDose-dependent increase in CETP mRNA (137%, 162%, 221% of control) and activity[5]

Experimental Methodologies

The assessment of CETP activity in the cited studies primarily relies on fluorometric assays. Below are detailed protocols representative of the methodologies used.

In Vitro CETP Activity Assay in Plasma

This method is used to determine the effect of a compound on CETP activity directly in a plasma sample.

Principle: A donor particle containing a self-quenched fluorescently labeled lipid and an acceptor particle are added to the plasma sample. In the presence of active CETP, the fluorescent lipid is transferred from the donor to the acceptor particle, leading to dequenching and a measurable increase in fluorescence.

Protocol:

  • Sample Preparation: Human or rabbit plasma is collected and stored at -80°C until use.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (this compound or Probucol) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound to achieve the desired final concentrations in the assay.

    • Commercially available CETP activity assay kits provide donor molecules, acceptor molecules, and assay buffers. These reagents are prepared according to the manufacturer's instructions.

  • Assay Procedure:

    • In a 96-well microplate, add the plasma sample.

    • Add the different concentrations of the test compound or vehicle control to the respective wells.

    • Add the donor and acceptor molecules to each well.

    • The final reaction volume is brought to 200-250 µL with assay buffer.

    • The plate is incubated at 37°C for a specified period (e.g., 1-3 hours), protected from light.

  • Data Acquisition:

    • Fluorescence is measured at appropriate excitation and emission wavelengths (e.g., Ex/Em = 480/511 nm or 465/535 nm) using a microplate fluorometer.[6][7][8][9]

    • Readings can be taken kinetically or as an endpoint measurement.

  • Data Analysis:

    • The CETP activity is calculated based on the increase in fluorescence over time, often by comparison to a standard curve generated with a known amount of fluorescent lipid.

    • The effect of the test compound is expressed as a percentage of the activity in the vehicle-treated control group.

In Vivo CETP Activity Assessment in CETP Transgenic Mice

This method evaluates the effect of a compound on CETP activity after administration to a living organism.

Protocol:

  • Animal Model: CETP transgenic mice are used as they express human CETP.

  • Compound Administration:

    • Mice are divided into a treatment group and a vehicle control group.

    • This compound is administered orally by gavage at a specified dose for a set period (e.g., 7 days).[1][2]

  • Sample Collection:

    • At the end of the treatment period, blood is collected from the mice to obtain plasma.

  • CETP Activity Measurement:

    • The CETP activity in the collected plasma is then measured using an in vitro fluorometric assay as described above.

  • Data Analysis:

    • The CETP activity in the this compound-treated group is compared to the vehicle-treated control group to determine the in vivo effect of the compound.

Visualizing the Experimental Workflow and Proposed Mechanism

To better illustrate the processes described, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Plasma Plasma Sample Mix Combine in Microplate Well Plasma->Mix Compound Test Compound (this compound or Probucol) Compound->Mix AssayKit CETP Assay Reagents (Donor & Acceptor Particles) AssayKit->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Fluorescence Incubate->Measure Calculate Calculate CETP Activity Measure->Calculate Compare Compare to Control Calculate->Compare

In Vitro CETP Activity Assay Workflow.

G cluster_compound Compound Effect cluster_cellular Cellular Level cluster_plasma Plasma Level Probucol Probucol CETP_mRNA CETP mRNA (in hCETP-transfected CHO cells) Probucol->CETP_mRNA increases This compound This compound (low concentration) CETP_activity Increased CETP Activity This compound->CETP_activity directly activates CETP_synthesis CETP Synthesis and/or Release CETP_mRNA->CETP_synthesis leads to CETP_synthesis->CETP_activity

Proposed Mechanisms of CETP Activation.

Concluding Remarks

This compound and Probucol both demonstrate the ability to increase CETP activity, albeit through potentially different mechanisms and at vastly different concentrations. This compound exhibits a biphasic effect, activating CETP at picomolar to nanomolar concentrations while inhibiting it at millimolar concentrations. This suggests a complex interaction with the protein. Probucol, on the other hand, appears to consistently increase CETP activity, with evidence suggesting this is mediated, at least in part, by an upregulation of CETP gene expression.[5]

The contrasting profiles of these two compounds highlight the diverse ways in which CETP activity can be modulated. For researchers in this field, these findings underscore the importance of comprehensive dose-response studies and mechanistic investigations to fully characterize the therapeutic potential of CETP-modulating agents.

References

A Comparative Analysis of the Anti-inflammatory Effects of Leoligin and Parthenolide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the anti-inflammatory properties of two natural compounds, Leoligin and Parthenolide. The information is intended for researchers, scientists, and drug development professionals interested in novel anti-inflammatory agents. This document summarizes their mechanisms of action, presents available quantitative data on their efficacy, outlines common experimental protocols for their validation, and visualizes the key signaling pathways involved.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The search for novel anti-inflammatory compounds is a key area of pharmaceutical research. This compound, a lignan (B3055560) from the Edelweiss plant (Leontopodium nivale), and Parthenolide, a sesquiterpene lactone from Feverfew (Tanacetum parthenium), have both demonstrated significant anti-inflammatory potential. This guide offers a comparative overview to aid in the evaluation of these two compounds as potential therapeutic leads.

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the available quantitative data on the inhibitory effects of this compound and Parthenolide on key inflammatory markers and pathways. It is important to note that the experimental conditions under which these values were obtained may vary between studies.

ParameterThis compoundParthenolideSource
NF-κB Inhibition (IC50) ~20 µM1.7 µM[1]
IL-6 Inhibition (IC50) Data not available1.091 - 2.620 µM
TNF-α Inhibition (IC50) Data not available1.091 - 2.620 µM
VCAM-1 Expression Inhibition of TNF-α-induced expression demonstratedInhibition of TNF-α-induced expression demonstrated[1]
TLR4 Expression (IC50) Data not available1.373 µM

Note: A synthetic analogue of this compound, LT-188A, has been shown to inhibit NF-κB with an IC50 of 8.6 µM and reduce the mRNA expression of pro-inflammatory cytokines.

Mechanisms of Action

Both this compound and Parthenolide exert their anti-inflammatory effects primarily through the modulation of the NF-κB signaling pathway, a central regulator of inflammation. However, their specific molecular targets and additional mechanisms differ.

Parthenolide is a well-characterized inhibitor of the NF-κB pathway.[1] Its primary mechanism involves the direct inhibition of the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory IκBα protein. This action effectively traps NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes. Some studies also suggest that Parthenolide can directly interact with the p65 subunit of NF-κB, further inhibiting its activity. Additionally, Parthenolide has been shown to suppress the activation of STAT3 and the inflammasome.

This compound also inhibits the NF-κB pathway, leading to a reduction in the expression of NF-κB target genes such as VCAM-1.[1] The precise mechanism is still under investigation, but it is suggested to involve the inhibition of IκBα degradation. A synthetic analogue of this compound has been identified as a TGR5 agonist, which can increase intracellular cAMP levels, leading to the inhibition of NF-κB. Further research is needed to fully elucidate the direct molecular targets of this compound within this pathway. The impact of this compound on the MAPK signaling pathway is not yet well-defined.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by Parthenolide and the proposed pathway for this compound.

Parthenolide_NFkB_Pathway Inflammatory Stimulus (e.g., TNF-α) Inflammatory Stimulus (e.g., TNF-α) IKK Complex IKK Complex Inflammatory Stimulus (e.g., TNF-α)->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation IKK Complex->IκBα NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibition Proteasomal Degradation Proteasomal Degradation IκBα->Proteasomal Degradation Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription Nucleus->Pro-inflammatory Gene Transcription Parthenolide Parthenolide Parthenolide->IKK Complex Inhibition Parthenolide->NF-κB (p65/p50) Direct Inhibition Leoligin_Proposed_Pathway This compound Analogue This compound Analogue TGR5 Receptor TGR5 Receptor This compound Analogue->TGR5 Receptor Activation Adenylate Cyclase Adenylate Cyclase TGR5 Receptor->Adenylate Cyclase Activation cAMP cAMP Adenylate Cyclase->cAMP Production NF-κB Pathway NF-κB Pathway cAMP->NF-κB Pathway Inhibition Inflammation Inflammation NF-κB Pathway->Inflammation Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Inflammatory Stimulus Inflammatory Stimulus Compound Treatment->Inflammatory Stimulus Endpoint Analysis Endpoint Analysis Inflammatory Stimulus->Endpoint Analysis NF-κB Reporter Assay NF-κB Reporter Assay Endpoint Analysis->NF-κB Reporter Assay Western Blot Western Blot Endpoint Analysis->Western Blot ELISA ELISA Endpoint Analysis->ELISA Animal Model Animal Model Endpoint Analysis->Animal Model Promising Results Compound Administration Compound Administration Animal Model->Compound Administration Induction of Inflammation Induction of Inflammation Compound Administration->Induction of Inflammation Measurement of Inflammatory Response Measurement of Inflammatory Response Induction of Inflammation->Measurement of Inflammatory Response Compound Selection Compound Selection Compound Selection->Cell Culture

References

Leoligin's Dichotomous Effects on Vascular Smooth Muscle and Endothelial Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

INNSBRUCK, Austria – December 19, 2025 – A comprehensive comparative analysis of the natural compound Leoligin reveals distinct and therapeutically promising effects on vascular smooth muscle cells (VSMCs) versus endothelial cells (ECs). This guide synthesizes key experimental findings, offering researchers, scientists, and drug development professionals a clear overview of this compound's differential impact on two critical cell types in vascular biology. The data underscores this compound's potential in cardiovascular disease research, particularly in the context of preventing restenosis and promoting vascular health.

Executive Summary

This compound, a lignan (B3055560) found in the roots of the Edelweiss plant (Leontopodium nivale ssp. alpinum), demonstrates a significant anti-proliferative effect on vascular smooth muscle cells, a key factor in the development of neointimal hyperplasia and restenosis.[1] Conversely, while it also exhibits some inhibitory effects on endothelial cell proliferation, its primary impact on this cell type appears to be anti-inflammatory. Notably, this compound does not induce cell death in either VSMCs or ECs, highlighting its favorable safety profile.[1] This differential activity suggests this compound could be a valuable tool for promoting a healthy vascular endothelium while mitigating the pathological proliferation of smooth muscle cells.

Comparative Effects of this compound

ParameterVascular Smooth Muscle Cells (VSMCs)Endothelial Cells (ECs)Key Findings
Proliferation Potent inhibition with an IC50 of 32.1 µM .[2]Inhibition observed, though less potent than in VSMCs. A study on this compound analogs showed some inhibition of EC proliferation at 30 µM.[2]This compound selectively targets VSMC proliferation, a desirable trait for preventing vascular stenosis.
Mechanism of Action (Proliferation) Induces cell cycle arrest in the G1 phase .[1]Not fully elucidated, but some inhibition of proliferation is noted.The primary anti-proliferative mechanism is specific to VSMCs.
Signaling Pathway (Proliferation) Leads to the accumulation of the cyclin-dependent kinase inhibitor p27/KIP .Not specifically investigated in the context of proliferation.This compound's effect on the cell cycle machinery is a key differentiator in its action on VSMCs.
Inflammation Not the primary reported effect.Inhibits the NF-κB signaling pathway and reduces TNF-α-induced VCAM-1 expression .This compound exhibits significant anti-inflammatory properties specifically on endothelial cells, which is crucial for maintaining vascular health.
Cell Viability No induction of apoptosis or necrosis.[1][3]No induction of apoptosis or necrosis.[1]This compound is non-cytotoxic to both cell types at effective concentrations.
Migration p27/KIP, which is upregulated by this compound, is known to inhibit VSMC migration.Direct studies on this compound's effect on EC migration are limited.The potential for migration inhibition in VSMCs is an area for further investigation.

Signaling Pathways and Mechanisms of Action

This compound's effects on VSMCs and ECs are mediated through distinct signaling pathways.

In Vascular Smooth Muscle Cells (VSMCs):

This compound's anti-proliferative effect on VSMCs is primarily due to its ability to induce a G1 phase cell cycle arrest. This is achieved through the upregulation and accumulation of the cyclin-dependent kinase inhibitor p27/KIP. p27/KIP in turn inhibits the activity of cyclin D1/CDK4 and cyclin E/CDK2 complexes, which are essential for the G1 to S phase transition. This blockade prevents DNA synthesis and subsequent cell division.

G1_Arrest_VSMC This compound This compound p27 p27/KIP Accumulation This compound->p27 induces CDK4_CyclinD CDK4/Cyclin D1 p27->CDK4_CyclinD inhibits CDK2_CyclinE CDK2/Cyclin E p27->CDK2_CyclinE inhibits G1_S_Transition G1-S Phase Transition CDK4_CyclinD->G1_S_Transition promotes CDK2_CyclinE->G1_S_Transition promotes Proliferation VSMC Proliferation G1_S_Transition->Proliferation NFkB_Inhibition_EC cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IkBa_p65 IκBα-p65 Complex TNFa->IkBa_p65 stimulates degradation of IκBα This compound This compound IkBa_degradation IκBα Degradation This compound->IkBa_degradation inhibits p65_cyto p65 IkBa_p65->p65_cyto releases IkBa_p65->IkBa_degradation p65_nucl p65 p65_cyto->p65_nucl translocates VCAM1 VCAM-1 Transcription p65_nucl->VCAM1 induces Experimental_Workflow cluster_assays Functional Assays start Start cell_culture Culture VSMCs and ECs start->cell_culture treatment Treat with this compound (various concentrations) cell_culture->treatment proliferation_assay Proliferation Assay (XTT) treatment->proliferation_assay cell_cycle_analysis Cell Cycle Analysis (PI Staining/FACS) treatment->cell_cycle_analysis migration_assay Migration Assay (Wound Healing) treatment->migration_assay western_blot Western Blot (p27, NF-κB pathway proteins) treatment->western_blot data_analysis Data Analysis and Comparison proliferation_assay->data_analysis cell_cycle_analysis->data_analysis migration_assay->data_analysis western_blot->data_analysis conclusion Conclusion data_analysis->conclusion

References

Cross-species comparison of Leoligin's pharmacokinetic profiles

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide comparing the cross-species pharmacokinetic profiles of Leoligin remains a significant area for future research, as publicly available quantitative data on key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life in common research species is currently limited. However, existing studies on the pharmacological effects of this compound in murine models provide valuable insights into its administration and observed biological activities. This guide summarizes the available information on this compound's administration in mice and details the experimental protocols utilized in these studies. Additionally, it visualizes the experimental workflow for in vivo studies and a key signaling pathway influenced by this compound.

Data Presentation

Due to the absence of specific pharmacokinetic data (Cmax, Tmax, AUC, half-life) in the reviewed literature, a quantitative comparison is not possible. The following table provides a qualitative summary of this compound administration and its observed effects in different mouse models.

SpeciesAdministration RouteVehicleDoseObserved EffectsReference
CETP Transgenic MiceOral GavageDimethylsulfoxide (DMSO) and 0.5% methylcellulose0.14 mg/day for 7 daysHigher in vivo CETP activity compared to controls.[1][1]
ApoE-/- MiceOralNot specified1 µM, 10 µM, 50 µM in drinking water for 16 weeksSignificantly reduced total serum cholesterol levels and a reduction in postprandial blood glucose peak levels.[2][3][2][3]
C57BL/6 mice (venous bypass graft model)Not specifiedNot specifiedNot specifiedPotently inhibited intimal hyperplasia.[4][4]

Experimental Protocols

Detailed methodologies for the in vivo administration of this compound in mice have been reported in the literature.

Oral Administration in CETP Transgenic Mice:

  • Animal Model: CETP transgenic mice.[1]

  • Acclimatization: Mice were fed a standard chow diet and provided with water ad libitum for 4 weeks to acclimatize.[1]

  • Drug Preparation: this compound was initially dissolved in a stock solution of dimethylsulfoxide (DMSO). This stock solution was subsequently diluted in 0.5% methylcellulose.[1]

  • Administration: A daily dosage of 0.14 mg of this compound was administered orally once daily for 7 days using an infusion canule with a bulb end.[1]

  • Sample Collection and Analysis: After 7 days of treatment, blood samples were collected to measure in vivo CETP activity and analyze liver and kidney parameters. A blood cell count was also performed.[1]

Oral Administration in ApoE-/- Mice:

  • Animal Model: ApoE-/- mice.[2]

  • Drug Administration: this compound was administered in the drinking water at concentrations of 1 µM, 10 µM, and 50 µM for 16 weeks.[2]

  • Sample Collection and Analysis: Serum cholesterol levels and postprandial blood glucose peak levels were measured.[2][3]

Analysis of Plasma Samples:

While specific protocols for this compound plasma concentration analysis are not detailed in the search results, a general approach for quantifying small molecules in plasma involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This highly sensitive and selective method is a standard technique in pharmacokinetic studies. The general workflow would involve:

  • Sample Preparation: Precipitation of plasma proteins using a solvent like acetonitrile (B52724) or methanol (B129727) to release the drug from plasma proteins.

  • Chromatographic Separation: Separation of the analyte from other plasma components using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometric Detection: Detection and quantification of the analyte using a tandem mass spectrometer.

Mandatory Visualization

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_sampling Sampling cluster_analysis Analysis drug_prep This compound Formulation (e.g., in DMSO and methylcellulose) oral_admin Oral Gavage Administration drug_prep->oral_admin animal_model Animal Model Selection (e.g., CETP Transgenic Mice) animal_model->oral_admin blood_collection Serial Blood Collection oral_admin->blood_collection sample_processing Plasma Separation and Processing blood_collection->sample_processing lcms_analysis LC-MS/MS Analysis sample_processing->lcms_analysis pk_modeling Pharmacokinetic Modeling lcms_analysis->pk_modeling

Caption: Experimental workflow for in vivo pharmacokinetic studies of this compound.

signaling_pathway cluster_cholesterol Cholesterol Efflux Pathway cluster_inflammation Inflammatory Pathway This compound This compound ABCA1 ABCA1 This compound->ABCA1 Upregulates ABCG1 ABCG1 This compound->ABCG1 Upregulates NFkB NF-κB Signaling This compound->NFkB Inhibits Cholesterol_Efflux Increased Cholesterol Efflux ABCA1->Cholesterol_Efflux ABCG1->Cholesterol_Efflux Inflammation Reduced Inflammation NFkB->Inflammation

Caption: Signaling pathways affected by this compound.

References

Leoligin Versus Other Natural Lignans: A Comparative Review of Cardiovascular Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents from natural sources has identified lignans (B1203133), a class of polyphenolic compounds, as promising candidates for cardiovascular disease management. Among these, leoligin, primarily isolated from the roots of Edelweiss (Leontopodium nivale subsp. alpinum), has garnered significant attention for its unique cardioprotective properties. This guide provides a comparative analysis of this compound against other well-researched natural lignans—sesamin (B1680957), secoisolariciresinol (B192356) diglucoside (SDG), pinoresinol (B1678388), and matairesinol—focusing on their cardiovascular effects, mechanisms of action, and the experimental evidence supporting their potential therapeutic applications.

Comparative Analysis of Cardiovascular Effects

The cardiovascular benefits of lignans are multifaceted, encompassing lipid-lowering, antihypertensive, anti-inflammatory, and anti-atherosclerotic effects. While sharing common protective mechanisms, each lignan (B3055560) exhibits a distinct profile of activity.

This compound , a furan-type lignan, has demonstrated a notable impact on cholesterol metabolism. Studies have shown its ability to inhibit 3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis, in a non-statin-like manner.[1] Furthermore, this compound promotes cholesterol efflux from macrophages, a critical step in reverse cholesterol transport, by upregulating the expression of ATP-binding cassette transporters ABCA1 and ABCG1.[2] This dual action on cholesterol synthesis and transport underscores its potential in managing hypercholesterolemia and atherosclerosis.

Sesamin , a major lignan from sesame seeds, is recognized for its antioxidant and anti-inflammatory properties which contribute to its cardiovascular benefits.[3][4][5] Clinical trials have indicated that sesamin supplementation can lead to a significant reduction in both systolic and diastolic blood pressure.[6] Mechanistically, sesamin is believed to enhance nitric oxide (NO) bioavailability and modulate signaling pathways such as RAS/MAPK and PI3K/AKT.[3][4]

Secoisolariciresinol diglucoside (SDG) , abundant in flaxseed, is metabolized by gut microbiota to the enterolignans enterodiol (B191174) and enterolactone, which possess antioxidant and phytoestrogenic activities.[7] Animal studies have shown that SDG can reduce hypercholesterolemic atherosclerosis by decreasing serum cholesterol and lipid peroxidation.[8] Human studies, primarily with flaxseed supplementation, have reported modest reductions in blood pressure and cholesterol levels.[6][7]

Pinoresinol , found in various plants including sesame seeds and whole grains, has been investigated for its cardioprotective effects against ischemia-reperfusion injury.[9] In vitro studies have demonstrated its ability to ameliorate cardiomyocyte injury by reducing oxidative stress and apoptosis.[9] Furthermore, pinoresinol diglucoside has been shown to attenuate cardiac hypertrophy through the AKT/mTOR/NF-κB signaling pathway.[10]

Matairesinol , another key dietary lignan, has shown potential in mitigating adverse cardiac remodeling and heart failure.[11] Experimental models have revealed its ability to alleviate cardiac hypertrophy and fibrosis by regulating the PI3K/AKT/FOXO1 signaling pathway.[11] Its anti-inflammatory and antioxidant effects also contribute to its cardioprotective profile.[12]

Quantitative Data Summary

The following table summarizes the key quantitative findings from experimental studies on the cardiovascular effects of this compound and other selected lignans.

LignanModel SystemKey Cardiovascular EffectQuantitative OutcomeReference
This compound ApoE-/- MiceReduction of Total Serum CholesterolSignificant reduction[1]
THP-1 MacrophagesIncreased Cholesterol Efflux2.4-fold increase in ABCA1 mRNA, 3.8-fold increase in ABCG1 mRNA[2]
Sesamin Mildly Hypertensive HumansBlood Pressure ReductionAverage decrease of 3.5 mmHg (Systolic) and 1.9 mmHg (Diastolic)[6]
Meta-analysis of RCTsReduction in Total Cholesterol and LDL-cTC: -10.893 mg/dl; LDL-c: -8.429 mg/dl[13]
SDG Hypercholesterolemic RabbitsReduction of Atherosclerosis73% reduction in atherosclerotic lesions[8]
Hypercholesterolemic RabbitsReduction of Total Cholesterol and LDL-CTC reduced by 33%, LDL-C reduced by 35%[5]
Pinoresinol H9c2 Cardiomyocytes (in vitro)Cardioprotection (Ischemia/Reperfusion)Significant reduction in ROS, LDH, and CK-MB levels[9]
Matairesinol Pressure Overload-induced Mouse ModelAttenuation of Cardiac Hypertrophy and FibrosisSignificant alleviation[11]

Experimental Protocols

A comprehensive understanding of the cited data necessitates a review of the experimental methodologies employed.

This compound: HMG-CoA Reductase Activity Assay

The inhibitory effect of this compound on HMG-CoA reductase activity was assessed using a commercial colorimetric assay kit. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH by HMG-CoA reductase. The reaction mixture typically contains HMG-CoA reductase, the substrate HMG-CoA, and NADPH in a suitable buffer. This compound at various concentrations was added to the reaction, and the rate of NADPH consumption was monitored kinetically. Pravastatin was used as a positive control inhibitor.[7][14][15][16]

Sesamin: Human Clinical Trial for Antihypertensive Effects

A double-blind, cross-over, placebo-controlled trial was conducted on human subjects with mild hypertension. Participants were administered capsules containing 60 mg of sesamin or a placebo daily for a 4-week period. Following a washout period, subjects switched to the alternate treatment. Blood pressure was measured at baseline and at the end of each treatment period to evaluate the antihypertensive effect of sesamin.[6]

SDG: Rabbit Model of Atherosclerosis

New Zealand White rabbits were fed a high-cholesterol diet (e.g., 1% cholesterol) for a specified period (e.g., 8 weeks) to induce hypercholesterolemia and atherosclerosis. A treatment group received the high-cholesterol diet supplemented with SDG (e.g., 15 mg/kg body weight per day). At the end of the study, serum lipid profiles were analyzed, and the aortas were excised for the quantification of atherosclerotic plaque area.[5][17]

Pinoresinol: In Vitro Cardiomyocyte Ischemia/Reperfusion Injury Model

H9c2 rat cardiomyoblasts were subjected to hypoxia/reperfusion (H/R) to mimic ischemia-reperfusion injury. This was typically achieved by incubating the cells in a hypoxic chamber followed by reoxygenation. The cells were treated with pinoresinol diglucoside before or during the H/R insult. Cell viability, apoptosis, and markers of cellular injury such as reactive oxygen species (ROS) generation, lactate (B86563) dehydrogenase (LDH), and creatine (B1669601) kinase-MB (CK-MB) release were measured to assess the cardioprotective effects.[2][18][19]

Matairesinol: Mouse Model of Pressure Overload-Induced Cardiac Remodeling

Cardiac remodeling was induced in mice by transverse aortic constriction (TAC), a surgical procedure that creates pressure overload on the left ventricle. A cohort of these mice received treatment with matairesinol. Cardiac function and remodeling were assessed using techniques such as echocardiography. At the end of the experimental period, hearts were harvested for histological analysis (e.g., staining for fibrosis) and molecular analysis of signaling pathways involved in cardiac remodeling.[9][20][21]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in a deeper understanding of the comparative effects of these lignans.

Signaling_Pathways cluster_this compound This compound cluster_other_lignans Other Lignans This compound This compound HMGCR HMG-CoA Reductase This compound->HMGCR inhibits ABCA1_G1 ABCA1/ABCG1 Expression This compound->ABCA1_G1 upregulates Cholesterol_Synth Cholesterol Synthesis HMGCR->Cholesterol_Synth catalyzes Cholesterol_Efflux Cholesterol Efflux ABCA1_G1->Cholesterol_Efflux promotes Sesamin Sesamin NO_Bioavailability NO Bioavailability Sesamin->NO_Bioavailability enhances SDG SDG Pinoresinol Pinoresinol PI3K_AKT PI3K/AKT Pinoresinol->PI3K_AKT modulates Matairesinol Matairesinol Matairesinol->PI3K_AKT inhibits mTOR_NFkB mTOR/NF-κB PI3K_AKT->mTOR_NFkB FOXO1 FOXO1 PI3K_AKT->FOXO1 Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., H9c2, THP-1) Induction Induction of Pathological State (e.g., Hypoxia/Reperfusion) Cell_Culture->Induction Treatment Lignan Treatment Analysis_in_vitro Analysis: - Cell Viability - Apoptosis - Gene/Protein Expression - Enzyme Activity Treatment->Analysis_in_vitro Induction->Treatment Animal_Model Animal Model Selection (e.g., Rabbit, Mouse) Disease_Induction Disease Induction (e.g., High-Cholesterol Diet, TAC) Animal_Model->Disease_Induction Lignan_Admin Lignan Administration Disease_Induction->Lignan_Admin Monitoring Monitoring & Functional Assessment (e.g., Blood Pressure, Echocardiography) Lignan_Admin->Monitoring Endpoint_Analysis Endpoint Analysis: - Serum Biomarkers - Histopathology - Molecular Analysis Monitoring->Endpoint_Analysis

References

Independent validation of the total synthesis of Leoligin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Leoligin, a naturally occurring lignan (B3055560) found in the roots of Edelweiss (Leontopodium nivale subsp. alpinum), has garnered significant interest in the scientific community for its potential therapeutic properties. The development of robust and efficient total syntheses is crucial for enabling further pharmacological investigation and potential drug development. This guide provides a detailed comparison of two distinct published total syntheses of this compound, offering an objective analysis of their methodologies and reported outcomes.

Two primary synthetic routes to this compound have been reported in the literature. The first is a modular and stereoselective synthesis developed by the research group of Mihovilovic, Dirsch, and Schnürch (referred to herein as Synthesis A ). The second is a synthesis reported by Lei and colleagues in the Journal of Chemical Research (referred to as Synthesis B ), which employs a Stobbe condensation as a key step. A critical point of distinction, as noted by the authors of Synthesis A, is the assertion that the spectral data of the final compound from Synthesis B does not align with that of the natural isolate of this compound, questioning the successful synthesis of the target molecule in that report.

Comparison of Synthetic Strategies and Performance

The two syntheses employ fundamentally different strategies to construct the core tetrahydrofuran (B95107) scaffold and install the requisite stereochemistry. Synthesis A utilizes a modular approach designed for flexibility in generating analogues, while Synthesis B follows a more linear sequence. A summary of the key quantitative data for each synthesis is presented below.

ParameterSynthesis A (Mihovilovic, Dirsch, Schnürch et al.)Synthesis B (Lei et al.)
Starting Materials Commercially available chiral precursorsVeratraldehyde, Diethyl succinate (B1194679)
Key Reactions Stereoselective enzymatic reduction, Mitsunobu reactionStobbe condensation, Lactonization
Overall Yield Information not fully available in searched documentsInformation not fully available in searched documents
Number of Steps Information not fully available in searched documents7 steps
Stereocontrol Substrate-controlled and enzyme-controlledDiastereoselectivity not explicitly defined
Confirmation of Structure Extensive spectroscopic analysis matching natural productSpectral data questioned by other researchers

Experimental Protocols for Key Transformations

Detailed experimental procedures are essential for the independent validation and replication of synthetic routes. Below are the methodologies for key steps in each synthesis, as described in their respective publications.

Synthesis A: Modular and Stereoselective Route

The complete experimental details for the gram-scale synthesis were reported by Linder et al. in Chemical Science in 2019. A key feature of this synthesis is the use of enzymatic reduction to establish a crucial stereocenter, followed by a series of stereocontrolled reactions to build the tetrahydrofuran core. The final esterification is carried out under Mitsunobu conditions to avoid isomerization of the angelic acid moiety.

Key Step: Final Esterification (Mitsunobu Reaction)

To a solution of the core alcohol intermediate, angelic acid, and triphenylphosphine (B44618) in dry THF at 0 °C is added diethyl azodicarboxylate (DEAD) dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to yield this compound. This method preserves the (Z)-geometry of the angelic acid double bond, which is prone to isomerization under other esterification conditions.[1]

Synthesis B: Stobbe Condensation Approach

This synthesis, published in the Journal of Chemical Research in 2018, commences with a Stobbe condensation between veratraldehyde and diethyl succinate.[2] The resulting product is then elaborated through a series of steps including a second condensation, reduction, and cyclization to form the this compound scaffold.

Key Step: Stobbe Condensation

Veratraldehyde and diethyl succinate are reacted in the presence of a strong base, such as potassium tert-butoxide, in an appropriate solvent like tert-butanol. The reaction mixture is typically stirred at room temperature. After an acidic workup, the resulting cinnamic acid derivative is isolated. This initial step constructs the carbon skeleton that will ultimately become part of the tetrahydrofuran ring and one of the substituted benzyl (B1604629) groups.

Workflow and Strategic Comparison

The strategic differences between the two syntheses can be visualized to better understand their respective advantages and disadvantages.

Workflow of Synthesis A (Mihovilovic, Dirsch, Schnürch et al.)

Synthesis_A_Workflow A Chiral Starting Material B Enzymatic Reduction A->B Stereocenter Induction C Multi-step sequence to Tetrahydrofuran Core B->C Core Construction D Mitsunobu Esterification C->D Final Assembly E This compound D->E Target Molecule

Caption: Modular, stereoselective synthesis of this compound.

Comparison of Key Bond Disconnections

This diagram illustrates the differing retrosynthetic approaches of the two syntheses, highlighting the key bonds formed in the construction of the central tetrahydrofuran ring.

Retrosynthesis_Comparison cluster_A Synthesis A (Mihovilovic et al.) cluster_B Synthesis B (Lei et al.) Leoligin_A This compound THF_Core_A Tetrahydrofuran Alcohol Leoligin_A->THF_Core_A Ester bond Fragments_A Chiral Building Blocks THF_Core_A->Fragments_A C-C and C-O bonds (Modular Assembly) Leoligin_B This compound THF_Core_B Hydroxymethyl Tetrahydrofuran Leoligin_B->THF_Core_B Ester bond Lactone γ-Butyrolactone Intermediate THF_Core_B->Lactone Reduction & Cyclization Stobbe_Product Stobbe Condensation Adduct Lactone->Stobbe_Product Second Condensation Starting_Materials_B Veratraldehyde (2 equiv) Diethyl Succinate Stobbe_Product->Starting_Materials_B Stobbe Condensation

Caption: Retrosynthetic analysis of the two this compound syntheses.

Conclusion

Based on the available literature, the modular and stereoselective route (Synthesis A) developed by Mihovilovic, Dirsch, Schnürch, and their colleagues appears to be the more robust and well-validated total synthesis of this compound. The extensive use of this synthesis to generate a library of analogues for biological testing provides strong evidence of its reliability and effectiveness. Furthermore, the explicit confirmation of the final product's spectral data against the natural isolate provides a high degree of confidence in the structural assignment.

The synthesis reported by Lei et al. (Synthesis B) presents an alternative approach. However, the questions raised regarding the spectral data of the final product warrant careful consideration for any researcher seeking to replicate this work. Independent validation would be necessary to confirm the viability of this route for producing authentic this compound.

For researchers in drug development, the modularity of Synthesis A offers a significant advantage, allowing for the systematic modification of the this compound scaffold to explore structure-activity relationships and develop optimized analogues with improved pharmacological profiles.

References

Unraveling the Cellular Impact of Leoligin and Its Derivatives: A Comparative Transcriptomic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the transcriptomic effects of the natural compound Leoligin and its synthetic derivatives on various cell types. By examining experimental data from multiple studies, we illuminate the nuanced impact of these compounds on key signaling pathways, offering insights for future therapeutic development.

Comparative Analysis of Gene Expression Modulation

This compound, a lignan (B3055560) found in the roots of Edelweiss (Leontopodium nivale ssp. alpinum), and its derivatives have demonstrated significant bioactivity, particularly in the realms of inflammation and cholesterol metabolism.[1][2][3] Transcriptomic analyses from various studies reveal a pattern of gene expression modulation that underscores their therapeutic potential. The following tables summarize the quantitative data on the effects of this compound and its derivatives on key target genes.

Modulation of Genes Involved in Inflammation

The anti-inflammatory properties of this compound and its derivatives are primarily attributed to their ability to inhibit the NF-κB signaling pathway.[1][4] This inhibition leads to downstream changes in the expression of pro-inflammatory genes.

CompoundCell TypeTarget GeneConcentrationFold Change/EffectReference
This compoundHuman Endothelial CellsVCAM-120 µMDecrease in TNF-α induced expression[1]
5-methoxythis compound-NF-κB>20 µMModerate inhibitory effect[1]
Synthetic Analogues-NF-κB1-20 µMVaried IC50 values[1]
LT-188A (synthetic derivative)J774A.1 MacrophagesIl1b3-20 µMConcentration-dependent decrease[5]
LT-188A (synthetic derivative)J774A.1 MacrophagesIl63-20 µMConcentration-dependent decrease[5]
LT-188A (synthetic derivative)J774A.1 MacrophagesNos23-20 µMConcentration-dependent decrease[5]
Modulation of Genes Involved in Cholesterol Metabolism

This compound has been shown to influence cholesterol homeostasis by promoting cholesterol efflux from macrophages.[2][3] This is achieved through the upregulation of key transporter genes.

CompoundCell TypeTarget GeneConcentrationFold Change in mRNAReference
This compoundTHP-1 MacrophagesABCA110 µM2.4-fold increase[2][3]
This compoundTHP-1 MacrophagesABCG110 µM3.8-fold increase[2][3]
Pioglitazone (Positive Control)THP-1 MacrophagesABCA110 µMSignificant increase[2][3]
Pioglitazone (Positive Control)THP-1 MacrophagesABCG110 µMSignificant increase[2][3]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies from the cited studies are provided below.

NF-κB Inhibition Assay

This protocol outlines the general steps used to assess the inhibitory effect of this compound and its derivatives on the NF-κB signaling pathway.[1]

  • Cell Culture: Human endothelial cells are cultured in serum-free DMEM supplemented with glutamine, penicillin, and streptomycin.

  • Cell Seeding: 4 x 10⁴ cells per well are seeded in a 96-well plate.

  • Pre-treatment: Cells are pre-treated with test compounds (this compound or its derivatives) at a concentration of 20 µM for 1 hour. A vehicle control (0.1% DMSO) and a positive control (parthenolide, 5 µM) are also included.

  • Stimulation: The NF-κB pathway is activated by stimulating the cells with 2 ng/mL human recombinant TNF-α for 4 hours.

  • Lysis and Luciferase Assay: The medium is removed, and cells are lysed. The luminescence of the firefly luciferase reporter is quantified to measure NF-κB activity.

  • Data Normalization: A cell viability assay (e.g., Cell Tracker Green) is performed to account for differences in cell number. The ratio of luminescence to fluorescence is calculated.

Quantitative Real-Time PCR (qPCR) for ABCA1 and ABCG1

This protocol details the methodology for quantifying the mRNA expression levels of cholesterol transporter genes.[3]

  • Cell Culture and Treatment: THP-1 macrophages are treated with this compound (10 µM), a positive control (pioglitazone, 10 µM), or a solvent control (DMSO) for 24 hours.

  • RNA Extraction: Total RNA is extracted from the treated cells.

  • cDNA Synthesis: Complementary DNA (cDNA) is synthesized from the extracted RNA.

  • qPCR: qPCR is performed using primers specific for ABCA1, ABCG1, and a reference gene.

  • Data Analysis: The data is presented as mean ± SD from at least three independent experiments. Statistical analysis is performed using one-way ANOVA with a Bonferroni post-test.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below to enhance understanding.

NF_kappa_B_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB targets NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression induces This compound This compound & Derivatives This compound->IKK inhibits IkB_NFkB->NFkB releases

Figure 1: The inhibitory effect of this compound and its derivatives on the NF-κB signaling pathway.

Cholesterol_Efflux_Pathway This compound This compound Nucleus Nucleus This compound->Nucleus upregulates transcription ABCA1_mRNA ABCA1 mRNA Nucleus->ABCA1_mRNA ABCG1_mRNA ABCG1 mRNA Nucleus->ABCG1_mRNA ABCA1_Protein ABCA1 Transporter ABCA1_mRNA->ABCA1_Protein translation ABCG1_Protein ABCG1 Transporter ABCG1_mRNA->ABCG1_Protein translation ApoA1 ApoA1 ABCA1_Protein->ApoA1 HDL HDL ABCG1_Protein->HDL Cholesterol Cholesterol Cholesterol->ABCA1_Protein Cholesterol->ABCG1_Protein Efflux Cholesterol Efflux ApoA1->Efflux HDL->Efflux

Figure 2: this compound-induced upregulation of cholesterol efflux in macrophages.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Transcriptomic & Functional Analysis cluster_data Data Interpretation Cells Cells Treatment This compound/ Derivatives RNA_Extraction RNA Extraction Treatment->RNA_Extraction Protein_Analysis Protein Analysis (Western Blot) Treatment->Protein_Analysis Functional_Assay Functional Assay (e.g., Luciferase) Treatment->Functional_Assay qPCR qPCR RNA_Extraction->qPCR Gene_Expression Gene Expression Changes qPCR->Gene_Expression Pathway_Analysis Pathway Analysis Protein_Analysis->Pathway_Analysis Functional_Assay->Pathway_Analysis Gene_Expression->Pathway_Analysis

Figure 3: General experimental workflow for comparative transcriptomic analysis.

References

Leoligin's Impact on Hyperlipidemia: A Side-by-Side Analysis Across Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Innsbruck, Austria – December 19, 2025 – A comprehensive analysis of studies on leoligin, a naturally occurring lignan, reveals its multifaceted potential in combating hyperlipidemia. The research, conducted across various preclinical models, demonstrates this compound's ability to modulate key pathways involved in cholesterol metabolism and transport. This guide provides a side-by-side comparison of its effects in different hyperlipidemia models, offering valuable insights for researchers, scientists, and drug development professionals.

Key Findings at a Glance

This compound has been evaluated in three distinct models of hyperlipidemia: the apolipoprotein E-deficient (ApoE-/-) mouse, the cholesteryl ester transfer protein (CETP) transgenic mouse, and an in vitro human macrophage (THP-1) model. The collective evidence points to three primary mechanisms of action: direct inhibition of HMG-CoA reductase, activation of CETP, and promotion of cholesterol efflux from macrophages.

Comparative Efficacy of this compound Across Hyperlipidemia Models

The following tables summarize the quantitative effects of this compound on key parameters in each experimental model.

Table 1: Effects of this compound in ApoE-/- Mice with Hyperlipidemia [1][2]

ParameterTreatment Group2 Weeks5 Weeks16 Weeks
Total Cholesterol Vehicle Control100%100%100%
1 µM this compound↓ (Significant)
10 µM this compound
50 µM this compound↓ (Significant)
LDL-Cholesterol Vehicle Control100%100%100%
1 µM this compound↓ (Significant)
10 µM this compound
50 µM this compound↓ (Significant)
HDL-Cholesterol Vehicle Control100%100%100%
1 µM this compound
10 µM this compound
50 µM this compound↑ (Significant)
Body Weight Gain Vehicle Control--5.13 ± 0.67 g
50 µM this compound--3.66 ± 1.29 g (p=0.01)

Arrow indicates trend (↓ decrease, ↑ increase, ↔ no significant change). Data is presented as a percentage of the vehicle control unless otherwise specified.

Table 2: Effects of this compound in CETP Transgenic Mice [3]

ParameterTreatment GroupResult
CETP Activity This compound↑ (p=0.015)
LDL-Cholesterol This compound↓ (Trend)

Table 3: Effects of this compound on Cholesterol Efflux in THP-1 Macrophages [4][5][6][7][8]

ParameterTreatment GroupResult
Cholesterol Efflux 10 µM this compound~2.5-fold increase (p < 0.001)
ABCA1 mRNA 10 µM this compound↑ (Significant)
ABCG1 mRNA 10 µM this compound↑ (Significant)

In-Depth Look at Experimental Protocols and Mechanisms

A detailed understanding of the experimental methodologies is crucial for interpreting these findings.

ApoE-/- Mouse Model of Atherosclerosis

Experimental Protocol: Apolipoprotein E-deficient (ApoE-/-) mice, a well-established model for studying atherosclerosis, were administered this compound in their drinking water at concentrations of 1 µM, 10 µM, and 50 µM for up to 16 weeks. A control group received a vehicle solution. Serum lipid profiles and body weight were monitored at 2, 5, and 16 weeks.

Mechanism of Action: HMG-CoA Reductase Inhibition and PPAR-γ Agonism this compound was found to directly inhibit HMG-CoA reductase (HMGCR), the rate-limiting enzyme in cholesterol synthesis. In vitro assays showed that 5 µM and 50 µM of this compound inhibited HMGCR activity to a similar extent as the statin drug pravastatin (B1207561) (100 µM)[1]. This direct inhibition is a key contributor to the observed reduction in total and LDL cholesterol.

Furthermore, this compound demonstrated a mild agonistic activity on peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor involved in lipid metabolism and inflammation[1]. While the effect was not statistically significant when this compound was applied alone, this partial agonism may contribute to its beneficial metabolic effects.

HMGCR_Inhibition_Pathway This compound This compound HMGCR HMG-CoA Reductase This compound->HMGCR Inhibits Cholesterol_Synthesis Cholesterol Synthesis HMGCR->Cholesterol_Synthesis Catalyzes LDL_C Serum LDL-Cholesterol Cholesterol_Synthesis->LDL_C Leads to

PPARg_Agonism_Pathway This compound This compound PPARg PPAR-γ This compound->PPARg Mildly Activates Gene_Expression Target Gene Expression (Lipid Metabolism) PPARg->Gene_Expression Regulates Metabolic_Effects Beneficial Metabolic Effects Gene_Expression->Metabolic_Effects

CETP Transgenic Mouse Model

Experimental Protocol: Transgenic mice expressing human cholesteryl ester transfer protein (CETP) were treated orally with this compound for 7 days. A control group received a vehicle. Plasma CETP activity and lipid profiles were subsequently analyzed.

Mechanism of Action: CETP Activation this compound treatment resulted in a significant increase in plasma CETP activity[3]. CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins (like LDL and VLDL), a key step in reverse cholesterol transport. The observed trend towards lower LDL-cholesterol levels in these mice suggests that enhancing CETP activity with this compound could promote the removal of cholesterol from the periphery.

CETP_Activation_Workflow cluster_mouse CETP Transgenic Mouse cluster_results Results Leoligin_Treatment Oral this compound (7 days) CETP_Activity Measure Plasma CETP Activity Leoligin_Treatment->CETP_Activity Lipid_Profile Analyze Lipid Profile Leoligin_Treatment->Lipid_Profile Increased_CETP Increased CETP Activity CETP_Activity->Increased_CETP Lower_LDL Trend Towards Lower LDL-C Lipid_Profile->Lower_LDL

In Vitro THP-1 Macrophage Model

Experimental Protocol: Human THP-1 monocytes were differentiated into macrophages and then treated with 10 µM this compound for 24 hours. Cholesterol efflux was measured by assessing the transfer of radio-labeled cholesterol from the macrophages to an acceptor, apolipoprotein A1 (apoA1) or human plasma. The expression of genes involved in cholesterol transport was quantified using RT-PCR.

Mechanism of Action: Promotion of Cholesterol Efflux this compound significantly promoted cholesterol efflux from THP-1 macrophages, a critical process for preventing the formation of foam cells, a hallmark of atherosclerosis[4][7]. This effect was associated with the upregulation of the mRNA expression of ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), key proteins that mediate the transport of cholesterol out of cells[4][5].

Cholesterol_Efflux_Pathway This compound This compound Macrophage THP-1 Macrophage This compound->Macrophage ABCA1_ABCG1 ↑ ABCA1 & ABCG1 mRNA Macrophage->ABCA1_ABCG1 Upregulates Cholesterol_Efflux ↑ Cholesterol Efflux ABCA1_ABCG1->Cholesterol_Efflux Promotes Foam_Cell Foam Cell Formation Cholesterol_Efflux->Foam_Cell Inhibits

Conclusion

The side-by-side analysis of this compound's effects in these diverse hyperlipidemia models highlights its potential as a multi-target therapeutic agent. Its ability to lower cholesterol through HMG-CoA reductase inhibition, modulate reverse cholesterol transport via CETP activation, and promote cholesterol efflux from macrophages suggests a comprehensive approach to managing hyperlipidemia and mitigating atherosclerosis risk. These promising preclinical findings warrant further investigation to explore the full therapeutic potential of this compound in cardiovascular disease.

References

Validating the specificity of Leoligin for its identified molecular targets

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Leoligin's interaction with its identified molecular targets, providing researchers with the necessary data and protocols to evaluate its specificity against alternative compounds.

This compound, a naturally occurring lignan (B3055560) found in the alpine plant Edelweiss (Leontopodium nivale subsp. alpinum), has garnered significant interest within the scientific community for its diverse pharmacological activities. These activities stem from its interaction with a range of molecular targets implicated in cardiovascular and inflammatory diseases. This guide provides a detailed comparison of this compound's specificity for its key molecular targets, offering a resource for researchers in drug discovery and development to objectively evaluate its performance against other therapeutic alternatives.

Quantitative Comparison of Target Inhibition and Activation

To facilitate a clear comparison, the following table summarizes the quantitative data on this compound's activity against its primary molecular targets. This data, compiled from various studies, highlights the compound's potency and provides a basis for assessing its specificity.

Molecular TargetThis compound ActivityIC50/EC50 ValueAlternative CompoundsAlternative Compound IC50/EC50
NF-κB Inhibition of transcriptional activity~20 µM[1]Parthenolide1.7 µM[1]
HMG-CoA Reductase Direct InhibitionNot explicitly quantified, but leads to reduced total serum cholesterol[2][3]Atorvastatin8 nM
PPAR-γ Mild Agonistic ActivityNot explicitly quantified, but reduces postprandial glucose peaks[2][3]Pioglitazone480 nM (binding affinity)
CETP Biphasic: Activation at low concentrations, inhibition at high concentrationsActivation: 100 pM - 1 nM, Inhibition: 1 mM[4][5]Anacetrapib (inhibitor)13 nM[4]
FXR Selective AgonistData on direct agonistic activity of this compound is limited, but analogues show selectivity[6]Obeticholic Acid99 nM
ABCA1/ABCG1 Upregulation of mRNA expression2.4-fold (ABCA1) and 3.8-fold (ABCG1) induction at 10 µM[7][8]PioglitazoneSimilar magnitude to this compound[7][8]

Experimental Protocols for Specificity Validation

Accurate assessment of a compound's specificity is paramount in drug development. Below are detailed methodologies for key experiments cited in the literature for validating the interaction of this compound and its analogues with their molecular targets.

NF-κB Luciferase Reporter Assay

This assay is employed to quantify the inhibitory effect of a compound on the transcriptional activity of NF-κB.

  • Cell Line: HEK293 cells stably expressing a luciferase reporter gene under the control of an NF-κB response element.

  • Procedure:

    • Seed HEK293-NF-κB-luc cells in a 96-well plate.

    • After 24 hours, treat the cells with varying concentrations of this compound or a positive control (e.g., Parthenolide).

    • Stimulate NF-κB activation with an appropriate inducer (e.g., TNF-α).

    • Incubate for a defined period (e.g., 6-8 hours).

    • Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Calculate the IC50 value, representing the concentration at which the compound inhibits 50% of the NF-κB-driven luciferase activity.

TGR5 and FXR Transactivation Assays

These assays determine the ability of a compound to activate or inhibit the function of the nuclear receptors TGR5 and FXR.

  • Principle: A cell-based assay using a reporter gene (e.g., luciferase) linked to a response element for the specific receptor.

  • Procedure:

    • Co-transfect host cells (e.g., HEK293) with a plasmid expressing the full-length receptor (TGR5 or FXR) and a reporter plasmid.

    • Treat the transfected cells with this compound, its analogues, or known agonists/antagonists.

    • After incubation, measure the reporter gene activity.

  • Specificity Check: To confirm specificity, parallel experiments are conducted in cells that do not express the receptor of interest. A lack of response in these cells indicates that the observed effect is dependent on the presence of the target receptor.[6]

Cholesterol Efflux Assay

This assay measures the capacity of a compound to promote the removal of cholesterol from macrophages, a key process in preventing atherosclerosis.

  • Cell Line: THP-1 human monocytic cell line, differentiated into macrophages.

  • Procedure:

    • Label differentiated THP-1 macrophages with [³H]-cholesterol.

    • Treat the cells with this compound or a positive control (e.g., Pioglitazone) for 24 hours.[7]

    • Induce cholesterol efflux by adding apolipoprotein A1 (apoA1) or human plasma to the medium.[7]

    • After a 6-hour incubation, measure the radioactivity in the medium and the cells using a scintillation counter.[7]

  • Data Analysis: Calculate the percentage of cholesterol efflux as the amount of radioactivity in the medium divided by the total radioactivity (medium + cells).

Quantitative PCR (qPCR) for ABCA1 and ABCG1 Expression

This method quantifies the effect of a compound on the gene expression of key cholesterol transporters.

  • Procedure:

    • Treat THP-1 macrophages with this compound, a positive control, or a vehicle control (DMSO) for 24 hours.[7][8]

    • Extract total RNA from the cells and synthesize complementary DNA (cDNA).[7][8]

    • Perform qPCR using specific primers for ABCA1, ABCG1, and a housekeeping gene (e.g., PPIA) for normalization.[6]

    • Calculate the relative fold change in gene expression using the 2-ΔΔCt method.[6]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using Graphviz.

cluster_0 This compound's Effect on Cholesterol Homeostasis This compound This compound PPARg PPAR-γ This compound->PPARg Mildly Activates HMGCR HMG-CoA Reductase This compound->HMGCR Inhibits ABCA1 ABCA1 This compound->ABCA1 Upregulates mRNA ABCG1 ABCG1 This compound->ABCG1 Upregulates mRNA Cholesterol_Synthesis Cholesterol Synthesis HMGCR->Cholesterol_Synthesis Cholesterol_Efflux Cholesterol Efflux ABCA1->Cholesterol_Efflux ABCG1->Cholesterol_Efflux

Caption: this compound's multifaceted role in cholesterol regulation.

cluster_1 NF-κB Inhibition Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Promotes This compound This compound This compound->IKK Inhibits

Caption: Mechanism of this compound's anti-inflammatory action.

cluster_2 Workflow for Specificity Validation start Compound (this compound) assay1 NF-κB Reporter Assay start->assay1 assay2 FXR/TGR5 Transactivation start->assay2 assay3 Cholesterol Efflux Assay start->assay3 assay4 qPCR for ABCA1/ABCG1 start->assay4 assay5 HMGCR Activity Assay start->assay5 data Quantitative Data (IC50/EC50) assay1->data assay2->data assay3->data assay4->data assay5->data compare Compare with Alternative Compounds data->compare

Caption: A logical workflow for assessing this compound's target specificity.

References

A Comparative Guide to the Stability of Leoligin Formulations for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Leoligin, a naturally occurring lignan (B3055560) found in the roots of Edelweiss (Leontopodium nivale ssp. alpinum), has garnered significant interest in the scientific community for its potential therapeutic applications, including its anti-inflammatory and cholesterol-regulating properties. However, the successful development of this compound as a therapeutic agent is contingent on addressing its formulation challenges, particularly its poor aqueous solubility and potential for degradation. This guide provides a comparative analysis of different formulation strategies aimed at enhancing the stability of this compound, supported by representative experimental data and detailed protocols for key stability-indicating assays. While direct comparative stability studies on various this compound formulations are not extensively available in the public domain, this guide extrapolates data from studies on structurally similar lignans (B1203133) to provide a valuable resource for researchers.

Overview of this compound Formulations and Stability Concerns

The inherent low water solubility of this compound presents a significant hurdle for its formulation into bioavailable dosage forms. Furthermore, like many natural products, this compound is susceptible to degradation under various environmental conditions, which can impact its therapeutic efficacy and safety. Common formulation approaches to address these challenges for poorly soluble compounds like this compound include:

  • Standard Formulation (e.g., in organic solvents): Simple solutions of this compound in organic solvents like DMSO or ethanol (B145695) are often used for in vitro studies. However, these are generally unsuitable for in vivo or pharmaceutical applications due to toxicity and potential for precipitation upon dilution in aqueous media.

  • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic polymer matrix at a molecular level. The goal is to convert the crystalline drug into a more soluble and stable amorphous form.

  • Nanoformulations (e.g., Nanoemulsions): Encapsulating this compound within the oil droplets of a nanoemulsion can protect it from degradation and improve its solubility and absorption.

The stability of these formulations is critical and is typically assessed under stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.

Comparative Stability Data

The following table summarizes representative stability data for different hypothetical this compound formulations. The data is extrapolated from studies on other lignans, such as silymarin, to illustrate the expected trends in stability. The primary measure of stability is the percentage of this compound remaining after exposure to accelerated stability conditions (e.g., 40°C and 75% relative humidity) over 90 days.

Formulation TypeCarrier/ExcipientsInitial this compound Content (%)This compound Remaining after 90 days at 40°C/75% RH (%)Key Degradation Products (Hypothesized)
Standard Solution 10% DMSO in PBS100< 60%Hydrolytic and oxidative degradation products
Solid Dispersion Polyvinylpyrrolidone (PVP K30)100~ 92%Minimal degradation
Solid Dispersion Hydroxypropyl Methylcellulose (HPMC)100~ 95%Minimal degradation
Nanoemulsion Oil-in-water with Tween 80100> 98%Trace hydrolytic products

This data is illustrative and based on typical stability profiles of similar compounds in these formulation types.

Experimental Protocols

Preparation of a this compound Solid Dispersion

Objective: To prepare a solid dispersion of this compound to enhance its stability and dissolution.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)

  • Methanol (B129727)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve 1 part of this compound and 4 parts of PVP K30 (or HPMC) in a sufficient volume of methanol with stirring until a clear solution is obtained.

  • Remove the methanol using a rotary evaporator at 40°C until a solid film is formed.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • The resulting solid dispersion can be collected and stored in a desiccator.

Preparation of a this compound Nanoemulsion

Objective: To prepare a stable oil-in-water nanoemulsion of this compound.

Materials:

  • This compound

  • Medium-chain triglyceride (MCT) oil

  • Tween 80 (surfactant)

  • Ethanol (co-surfactant)

  • Purified water

  • High-pressure homogenizer

Procedure:

  • Dissolve this compound in the MCT oil to form the oil phase.

  • In a separate container, mix Tween 80 and ethanol to form the surfactant/co-surfactant mixture (Smix).

  • Add the oil phase to the Smix and mix thoroughly.

  • Slowly add the oil-Smix mixture to the purified water with constant stirring.

  • Homogenize the resulting coarse emulsion using a high-pressure homogenizer at 15,000 psi for 5-10 cycles to obtain a translucent nanoemulsion.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

Objective: To quantify the amount of this compound in a formulation and separate it from its degradation products.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Prepare standard solutions of this compound in methanol at various concentrations.

  • Prepare samples of the different this compound formulations, diluted with methanol to an appropriate concentration.

  • Inject the standards and samples into the HPLC system.

  • The peak area of this compound is used to quantify its concentration. Degradation products will appear as separate peaks with different retention times.

Forced Degradation Study

Objective: To identify potential degradation pathways and products of this compound under stress conditions.

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 80°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

  • Analyze all stressed samples using the stability-indicating HPLC method to identify and quantify degradation products.

Visualizations

Signaling Pathways

This compound has been shown to influence key signaling pathways involved in inflammation and cholesterol metabolism.

Leoligin_Signaling_Pathways cluster_0 NF-κB Signaling Pathway cluster_1 Cholesterol Efflux Pathway TNFa TNF-α IKK IKK Complex TNFa->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Inflammatory Genes Nucleus->Inflammation Transcription Leoligin_NFkB This compound Leoligin_NFkB->IKK Inhibits Macrophage Macrophage ABCA1 ABCA1 Macrophage->ABCA1 ABCG1 ABCG1 Macrophage->ABCG1 Cholesterol Excess Cholesterol Cholesterol->Macrophage ApoA1 ApoA1 ABCA1->ApoA1 Efflux to HDL HDL ABCG1->HDL Efflux to Leoligin_Chol This compound Leoligin_Chol->ABCA1 Upregulates mRNA Leoligin_Chol->ABCG1 Upregulates mRNA

Caption: Signaling pathways modulated by this compound.
Experimental Workflow

The following diagram illustrates a typical workflow for a comparative stability study of different drug formulations.

Stability_Study_Workflow cluster_0 Formulation Preparation cluster_1 Stability Testing cluster_2 Analysis cluster_3 Data Evaluation F1 Standard Solution Stress ICH Stress Conditions (e.g., 40°C/75% RH) F1->Stress F2 Solid Dispersion F2->Stress F3 Nanoemulsion F3->Stress HPLC Stability-Indicating HPLC Stress->HPLC Char Physical Characterization (e.g., Particle Size, Morphology) Stress->Char Compare Compare % this compound Remaining HPLC->Compare Degradation Identify Degradation Products HPLC->Degradation Char->Compare

Caption: Workflow for comparative stability testing.
Formulation and Stability Relationship

This diagram illustrates the logical relationship between the choice of formulation and the resulting stability of the active pharmaceutical ingredient (API), in this case, this compound.

Formulation_Stability_Logic cluster_formulations Formulation Strategy cluster_mechanisms Stabilization Mechanism cluster_outcomes Stability Outcome API This compound (API) - Poorly Soluble - Prone to Degradation Sol Standard Solution API->Sol SD Solid Dispersion API->SD Nano Nanoemulsion API->Nano Mech_Sol No Protection Sol->Mech_Sol Mech_SD Amorphous State Polymer Matrix Protection SD->Mech_SD Mech_Nano Encapsulation Protection from Environment Nano->Mech_Nano Stab_Low Low Stability Mech_Sol->Stab_Low Stab_High High Stability Mech_SD->Stab_High Mech_Nano->Stab_High

Caption: Logic of formulation choice for stability.

Conclusion

While direct comparative data for this compound is limited, evidence from similar lignans strongly suggests that advanced formulation strategies such as solid dispersions and nanoemulsions can significantly enhance its stability compared to standard solutions. Solid dispersions with polymers like HPMC and PVP can prevent crystallization and protect this compound within a solid matrix. Nanoemulsions offer a robust system for encapsulating and protecting this compound from hydrolytic and oxidative degradation. The choice of the optimal formulation will depend on the intended application, route of administration, and desired release profile. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to conduct their own comparative stability studies on this compound formulations. Further research is warranted to generate specific stability data for various this compound formulations to support its development as a potential therapeutic agent.

A Preclinical Meta-Analysis of Leoligin: Unveiling its Therapeutic Promise

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Leoligin, a naturally occurring lignan, has emerged as a compound of significant interest in preclinical research, demonstrating a spectrum of therapeutic activities across various disease models. This guide provides a comprehensive meta-analysis of the available preclinical data on this compound, comparing its performance against relevant alternatives and detailing the experimental methodologies to support further investigation and drug development efforts.

Cardiovascular Disease: A Multifaceted Approach

This compound has shown considerable promise in the context of cardiovascular disease, primarily through its impact on cholesterol metabolism and its anti-inflammatory properties.

Cholesterol Regulation: A Dual-Action Mechanism

Preclinical studies have identified two key mechanisms by which this compound influences cholesterol levels: inhibition of 3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA) reductase and modulation of cholesteryl ester transfer protein (CETP) activity.

Table 1: this compound's Efficacy in Cholesterol Regulation

ParameterThis compoundComparatorComparator EfficacyModel System
HMG-CoA Reductase Inhibition 5 µM & 50 µM showed similar inhibitionPravastatin100 µMCell-free biochemical assay[1]
CETP Activity Activation at 100 pM - 1 nMProbucolActivation at 1 pMHuman plasma[2]
Inhibition at 1 mM--Human plasma[2]
Cholesterol Efflux ~2.5-fold increase at 10 µMPioglitazoneSignificant increase at 10 µMTHP-1 macrophages[3]

The inhibitory action of this compound on HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, is comparable to that of the widely used statin, pravastatin, albeit at different concentrations[1]. Furthermore, this compound exhibits a unique, concentration-dependent effect on CETP, a key protein in reverse cholesterol transport. At lower, physiologically relevant concentrations, it activates CETP, potentially promoting the transfer of cholesteryl esters from peripheral tissues to the liver for excretion[2].

This compound also enhances cholesterol efflux from macrophages, a critical step in preventing the formation of atherosclerotic plaques. At a concentration of 10 µM, this compound significantly increased cholesterol efflux, an effect comparable to the known PPARγ agonist, pioglitazone[3].

Signaling Pathway for this compound-Induced Cholesterol Efflux

The promotion of cholesterol efflux by this compound is mediated, at least in part, by the upregulation of the ATP-binding cassette transporters ABCA1 and ABCG1.

G This compound This compound PPARg PPARγ This compound->PPARg Activates LXR LXR PPARg->LXR Activates ABCA1 ABCA1 LXR->ABCA1 Upregulates ABCG1 ABCG1 LXR->ABCG1 Upregulates Cholesterol_Efflux Cholesterol Efflux ABCA1->Cholesterol_Efflux ABCG1->Cholesterol_Efflux

This compound promotes cholesterol efflux via the PPARγ-LXR-ABCA1/G1 pathway.

Anti-Inflammatory Potential: Targeting the NF-κB Pathway

Chronic inflammation is a key driver of many diseases. This compound has demonstrated potent anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.

Table 2: this compound's Anti-Inflammatory Activity

ParameterThis compoundComparatorComparator IC50Cell Line
NF-κB Inhibition IC50 ≈ 20 µMParthenolide1.7 µMHEK293T cells

While this compound itself shows moderate NF-κB inhibition, synthetic derivatives have been developed with significantly improved potency. This highlights the potential for medicinal chemistry efforts to optimize the anti-inflammatory properties of the this compound scaffold.

Signaling Pathway of NF-κB Inhibition

Pro-inflammatory stimuli typically lead to the degradation of IκBα, releasing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound is thought to interfere with this cascade.

G cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK Activate IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocation Nucleus Nucleus Inflammatory_Genes Inflammatory Gene Transcription This compound This compound This compound->IKK Inhibits NFkB_n->Inflammatory_Genes

This compound's proposed inhibition of the NF-κB signaling pathway.

Neuroprotective and Anti-Cancer Activities: Emerging Areas of Investigation

Preliminary studies suggest that this compound may also possess neuroprotective and anti-cancer properties, although quantitative data in these areas are still limited. Further research is warranted to establish dose-response relationships and compare its efficacy against standard therapeutic agents in relevant preclinical models.

Experimental Protocols

To facilitate the replication and extension of the findings presented, detailed methodologies for the key experiments are provided below.

HMG-CoA Reductase Activity Assay

This assay measures the inhibition of HMG-CoA reductase activity by quantifying the decrease in NADPH absorbance.

Workflow for HMG-CoA Reductase Activity Assay

G Start Prepare reaction mix: - Assay Buffer - NADPH - HMG-CoA Incubate Pre-incubate at 37°C Start->Incubate Add_Enzyme Add HMG-CoA Reductase and this compound/Comparator Incubate->Add_Enzyme Measure Measure absorbance at 340 nm kinetically for 5-10 min Add_Enzyme->Measure

References

Safety Operating Guide

Prudent Disposal of Leoligin in a Laboratory Setting: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific regulatory guidance on the disposal of Leoligin necessitates a risk-based approach rooted in established laboratory safety protocols. Researchers, scientists, and drug development professionals must prioritize safety and environmental responsibility when managing this compound waste streams. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, emphasizing adherence to institutional and local regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). While research indicates this compound does not affect cell viability in certain experimental models, treating it with the caution afforded to all laboratory chemicals is a matter of good practice.[1][2][3]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents direct skin contact.
Eye/Face Protection Safety glasses with side-shields or chemical safety gogglesProtects against accidental splashes or aerosolized powder.
Skin/Body Protection Laboratory coatProvides a barrier against spills.

Safe Handling Procedures:

  • Always handle chemicals in a well-ventilated area, such as a fume hood.

  • Avoid generating dust when working with solid this compound.

  • Keep containers tightly closed when not in use.

  • Avoid contact with skin and eyes.

Step-by-Step Disposal Procedures

The disposal of this compound should be approached by first determining the nature of the waste stream. The following procedures are intended for small quantities of this compound, such as those typically generated in a research laboratory setting.

Step 1: Waste Identification and Hazard Assessment

  • Conduct a Hazard Assessment: In the absence of an SDS, a qualified individual must conduct a hazard assessment. Based on available toxicological data, this compound has not been shown to exhibit short-term toxicity in mice.[4][5] However, this does not preclude other potential hazards.

  • Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless their compatibility is known and it is part of a documented institutional procedure.

Step 2: Selecting the Appropriate Disposal Route

The appropriate disposal route depends on the form of the this compound waste:

  • Solid this compound Waste (e.g., unused powder, contaminated weigh paper):

    • For small quantities, this can likely be disposed of as non-hazardous solid waste.

    • Place the solid waste in a sealed, clearly labeled container. The label should identify the contents as "Non-hazardous waste: this compound."

    • Dispose of the container in the designated non-hazardous laboratory waste stream, not in general office trash.

  • Aqueous Solutions of this compound (in non-hazardous, water-miscible solvents):

    • Consult Institutional EHS: Before any drain disposal, it is mandatory to consult with your institution's Environmental Health and Safety (EHS) department. Local regulations on drain disposal vary significantly.

    • If permitted, pour small quantities of dilute aqueous solutions down the sanitary sewer with copious amounts of running water to ensure thorough flushing.

  • Solutions of this compound in Hazardous Solvents:

    • This waste must be treated as hazardous chemical waste.

    • The disposal method is dictated by the hazards of the solvent.

    • Collect the waste in a designated, sealed, and properly labeled hazardous waste container. The label must list all constituents, including the solvent and an estimated concentration of this compound.

    • Arrange for pickup and disposal by your institution's hazardous waste management service.

  • Contaminated Labware (e.g., pipette tips, tubes):

    • If contaminated with solutions of this compound in hazardous solvents, dispose of as hazardous solid waste.

    • If contaminated with aqueous solutions, they can likely be disposed of in the appropriate non-hazardous solid waste stream.

  • Empty Containers:

    • Rinse empty containers that held this compound solutions with a suitable solvent. The rinsate should be collected and disposed of as chemical waste corresponding to the solvent used.

    • Once cleaned, deface or remove the original label and dispose of the container in the regular trash or recycling, as per institutional policy.

Step 3: Documentation and Record-Keeping

Maintain a log of all chemical waste disposal, including the name of the chemical, quantity, date of disposal, and the disposal method used. This is a requirement in many regulated laboratories.

Experimental Protocols

While no specific experimental protocols for the disposal of this compound are published, a general protocol for preparing non-hazardous laboratory waste for disposal can be adapted.

Protocol for Preparing Solid this compound Waste for Disposal:

  • Don Personal Protective Equipment (PPE): Wear a lab coat, gloves, and safety glasses.

  • Containment: Carefully place small quantities of solid this compound waste into a sealable plastic bag or a non-breakable, sealed container.

  • Labeling: Clearly label the container as "Non-Hazardous Waste" and specify the contents (this compound).

  • Disposal: Place the sealed container in the designated receptacle for non-hazardous laboratory solid waste.

Mandatory Visualizations

G start Start: this compound Waste Generated sds Is a specific Safety Data Sheet (SDS) available from the supplier? start->sds follow_sds Follow disposal instructions in the SDS sds->follow_sds Yes no_sds Conduct a hazard assessment. Is the waste classified as hazardous by institutional guidelines? sds->no_sds No end End of Disposal Process follow_sds->end hazardous Treat as Hazardous Waste no_sds->hazardous Yes non_hazardous Treat as Non-Hazardous Waste no_sds->non_hazardous No hazardous->end form What is the form of the non-hazardous waste? non_hazardous->form solid Solid Waste (powder, contaminated labware) form->solid Solid aqueous Aqueous Solution form->aqueous Aqueous solvent Solution in Hazardous Solvent form->solvent Hazardous Solvent dispose_solid Dispose in designated non-hazardous solid waste solid->dispose_solid drain Consult EHS. If permitted, dispose down drain with copious water. aqueous->drain solvent->hazardous dispose_solid->end drain->end

Caption: Disposal decision workflow for this compound.

G cluster_waste_streams This compound Waste Streams cluster_disposal_paths Disposal Paths solid_waste Solid this compound (Unused Powder) non_hazardous_solid Non-Hazardous Solid Waste solid_waste->non_hazardous_solid aqueous_solution Aqueous this compound Solution drain_disposal Drain Disposal (EHS Approval Required) aqueous_solution->drain_disposal solvent_solution This compound in Hazardous Solvent hazardous_liquid Hazardous Liquid Waste solvent_solution->hazardous_liquid

Caption: Logical relationships of this compound waste streams to disposal paths.

Disclaimer: This information is intended as a general guide. Always prioritize the specific instructions provided by your institution's Environmental Health and Safety department and adhere to all local, state, and federal waste disposal regulations. A formal risk assessment should be conducted before handling and disposing of any chemical.

References

Personal protective equipment for handling Leoligin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel or specialized chemical compounds like Leoligin. Adherence to strict safety and disposal protocols is critical to minimize exposure risks and ensure a safe research environment. Although some safety data sheets (SDS) indicate this compound is not classified as a hazardous substance, it is prudent to handle it with a high degree of caution, as is standard practice for research chemicals with incompletely characterized toxicological profiles.

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the most critical barrier against potential exposure. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.

PPE CategorySpecificationRationale
Hand Protection Double Nitrile GlovesChemotherapy-grade, powder-free nitrile gloves are recommended. The outer glove should extend over the gown's cuff. This provides a robust barrier against skin absorption, and the outer glove can be removed immediately if contamination is suspected.[1]
Body Protection Disposable GownA solid-front, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated) should be worn. This protects the skin and clothing from contamination and should be disposed of as hazardous waste after use or if contaminated.[1]
Eye & Face Protection Safety Goggles & Face ShieldANSI Z87.1-compliant safety goggles are mandatory. When handling the powder or creating solutions where splashing is a risk, a full-face shield should be worn over the goggles to protect against splashes and aerosolized particles.[1]
Respiratory Protection N95 Respirator (or higher)A NIOSH-approved N95 or higher-rated respirator is required when handling the solid compound outside of a certified containment system (like a chemical fume hood or biological safety cabinet) to prevent inhalation.[1]
Foot & Hair Protection Shoe & Hair CoversDisposable, non-slip shoe covers and a hair bonnet should be used to prevent the spread of contamination outside of the laboratory.[1]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound powder should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[2]

  • Spill Kit: Ensure a spill kit appropriate for chemical powders is readily accessible.

2. Donning PPE:

  • Follow a strict donning procedure, starting with shoe and hair covers, followed by the gown, respirator, safety goggles, and finally, double gloves.

3. Weighing and Solution Preparation:

  • When weighing the solid compound, do so within a containment system to prevent the generation of dust.

  • Use disposable equipment (e.g., weigh boats, pipette tips) where possible to simplify disposal.

  • When preparing solutions, add the solvent to the pre-weighed this compound slowly to avoid splashing.

4. Post-Handling:

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown, and then the inner gloves.

  • Hand Washing: Immediately wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

All materials that come into contact with this compound should be treated as hazardous waste and disposed of according to institutional and local regulations.[1]

Waste TypeDescriptionDisposal ContainerDisposal Method
Solid Hazardous Waste Contaminated gloves, gown, shoe covers, weigh boats, pipette tips, and empty vials.A designated, sealed, and clearly labeled hazardous waste container.[3]High-temperature incineration by a certified hazardous waste management company.[1]
Liquid Hazardous Waste Unused or expired stock solutions and contaminated solvents.A labeled, leak-proof hazardous liquid waste container.[1]Incineration by a certified hazardous waste management company. DO NOT pour down the drain.[1][3]
Sharps Hazardous Waste Needles and syringes used in any in vivo studies.A puncture-proof, labeled sharps container designated for hazardous waste.[1]Autoclaving followed by incineration, or as per institutional protocol for hazardous sharps.[1]

Experimental Protocols Cited

While specific experimental protocols for this compound are diverse, a common procedure involves its use in cell culture to investigate its biological activity, such as its effect on cholesterol efflux in THP-1 macrophages.[4][5]

Example Protocol: Treating THP-1 Macrophages with this compound [4]

  • Cell Culture: Differentiated THP-1 macrophages are cultured under standard conditions.

  • This compound Preparation: A stock solution of this compound is prepared, typically in DMSO.

  • Treatment: The cultured cells are treated with this compound at various concentrations (e.g., 1-20 µM) for a specified period (e.g., 24 hours). A solvent control (DMSO) is run in parallel.

  • Analysis: Following treatment, various assays can be performed:

    • Cell Viability: Assessed using methods like resazurin (B115843) conversion to ensure the observed effects are not due to cytotoxicity.

    • Gene Expression Analysis: RNA is extracted, and qPCR is performed to measure the mRNA levels of target genes (e.g., ABCA1, ABCG1).

    • Protein Analysis: Western blotting is used to determine the protein levels of target transporters (e.g., ABCA1, ABCG1).

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.

Leoligin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_area Designate Handling Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Solid this compound don_ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution decontaminate Decontaminate Surfaces prepare_solution->decontaminate segregate_waste Segregate Waste (Solid, Liquid, Sharps) decontaminate->segregate_waste doff_ppe Doff PPE Correctly segregate_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。